3-Fluoro-4-nitrotoluene
Description
The exact mass of the compound 3-Fluoro-4-nitrotoluene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25756. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Fluoro-4-nitrotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-nitrotoluene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-methyl-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMOWQCNPFDWPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060002 | |
| Record name | 3-Fluoro-4-nitrotoluene | |
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Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446-34-4 | |
| Record name | 2-Fluoro-4-methyl-1-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzene, 2-fluoro-4-methyl-1-nitro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446344 | |
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| Record name | 3-Fluoro-4-nitrotoluene | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25756 | |
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| Record name | Benzene, 2-fluoro-4-methyl-1-nitro- | |
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| Record name | 3-Fluoro-4-nitrotoluene | |
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| Record name | 3-fluoro-4-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.516 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Versatile Synthon: A Technical Guide to 3-Fluoro-4-nitrotoluene
An In-depth Exploration of the Chemical Properties, Structure, and Synthetic Utility of a Key Building Block for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Strategic Importance of Fluorinated Aromatics
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties.[1] The presence of fluorine can significantly enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[1] Among the array of fluorinated building blocks, 3-Fluoro-4-nitrotoluene stands out as a particularly valuable and versatile intermediate.[2] Its unique arrangement of a methyl group, a fluorine atom, and a nitro group on an aromatic ring provides a rich platform for a variety of chemical transformations, making it an indispensable tool for synthetic chemists.[2][3] This guide offers a comprehensive overview of the core chemical properties, structural features, synthesis, and reactivity of 3-Fluoro-4-nitrotoluene, providing field-proven insights for its effective utilization in research and development.
Core Chemical and Physical Properties
3-Fluoro-4-nitrotoluene, at room temperature, is a pale yellow to light brown crystalline solid.[4] It possesses a faint, characteristic aromatic odor.[4] The molecule's properties are dictated by the interplay of its three key functional groups: the electron-donating methyl group, the highly electronegative fluorine atom, and the potent electron-withdrawing nitro group. This electronic arrangement is central to its reactivity, which will be discussed in subsequent sections.
Physicochemical Data Summary
The following table summarizes the key quantitative data for 3-Fluoro-4-nitrotoluene, providing a quick reference for experimental planning.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆FNO₂ | [5][6] |
| Molecular Weight | 155.13 g/mol | [5][6] |
| Melting Point | 52-55 °C | [3][7][8] |
| Boiling Point | 97-98 °C at 3 mmHg | [8][9] |
| 249 °C (Predicted) | [10] | |
| 258.6 °C at 760 mmHg (Predicted) | [7] | |
| Density | 1.438 g/cm³ at 25 °C | [10][11] |
| Flash Point | 110 °C (>230 °F) - closed cup | [7][11] |
| Solubility | Insoluble in water.[4][10][12] Soluble in common organic solvents like ethanol, acetone, dichloromethane, and methanol.[4][12] | [4][10][12] |
| Vapor Pressure | 0.04 mmHg at 25 °C | [10] |
| Octanol/Water Partition Coefficient (LogP) | 2.15 | [7][10] |
Structural Information and Identifiers
A clear understanding of the molecule's structure and its various identifiers is crucial for accurate sourcing and documentation.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-Fluoro-4-methyl-1-nitrobenzene | [5] |
| CAS Number | 446-34-4 | [3][5][6] |
| EC Number | 207-166-5 | [5] |
| MDL Number | MFCD00007053 | [3] |
| Beilstein/REAXYS Number | 2502584 | |
| PubChem Substance ID | 24857103 | |
| SMILES String | Cc1ccc(c(F)c1)=O | |
| InChI Key | WZMOWQCNPFDWPA-UHFFFAOYSA-N | [13] |
digraph "3-Fluoro-4-nitrotoluene_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Substituent nodes N1 [label="N", fontcolor="#EA4335"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; F1 [label="F", fontcolor="#34A853"]; C_Me [label="C"]; H1_Me [label="H"]; H2_Me [label="H"]; H3_Me [label="H"];
// Benzene ring edges C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];
// Aromatic bonds (double bonds) C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double];
// Substituent edges C1 -- C_Me [label=""]; C_Me -- H1_Me [label=""]; C_Me -- H2_Me [label=""]; C_Me -- H3_Me [label=""]; C2 -- F1 [label=""]; C4 -- N1 [label=""]; N1 -- O1 [style=double, label=""]; N1 -- O2 [label=""];
}
Caption: Chemical structure of 3-Fluoro-4-nitrotoluene.
Synthesis and Manufacturing
The primary industrial and laboratory-scale synthesis of 3-Fluoro-4-nitrotoluene is achieved through the electrophilic aromatic substitution of 3-fluorotoluene.[4][14] This reaction leverages the directing effects of the substituents on the aromatic ring.
Key Synthetic Pathway: Nitration of 3-Fluorotoluene
The methyl group is an ortho-, para-directing activator, while the fluorine atom is a deactivating ortho-, para-director. The nitration reaction, therefore, yields a mixture of isomers, but the para-substituted product with respect to the methyl group is a major product under controlled conditions.
Caption: Synthetic workflow for 3-Fluoro-4-nitrotoluene.
Experimental Protocol: Nitration
The following is a representative laboratory protocol for the synthesis of 3-Fluoro-4-nitrotoluene.[14]
Materials:
-
3-Fluorotoluene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Chloroform (or other suitable organic solvent)
-
Hydrated Methanol
-
Water
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath, slowly add 160 cm³ of concentrated sulfuric acid to 160 cm³ of concentrated nitric acid, ensuring the temperature remains below 10 °C.[14]
-
While maintaining the temperature between 5-10 °C, slowly add 90 g of 3-fluorotoluene to the nitrating mixture with continuous stirring.[14]
-
Continue stirring the mixture in the ice bath for 1 hour, followed by 1 hour of stirring at room temperature.[14]
-
Carefully pour the reaction mixture onto 500 g of ice to quench the reaction.[14]
-
Extract the product using chloroform and wash the organic layer with water.[14]
-
The crude product can be purified by recrystallization from hydrated methanol to yield 3-Fluoro-4-nitrotoluene.[14]
Causality and Control: The careful control of temperature (0-10 °C) is critical to minimize the formation of dinitro byproducts and other positional isomers.[4][15] The use of a sulfuric acid catalyst protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in this substitution reaction.
Reactivity and Synthetic Applications
The synthetic utility of 3-Fluoro-4-nitrotoluene stems from the distinct reactivity of its functional groups. It is a key building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3][4]
Reduction of the Nitro Group
A primary transformation is the reduction of the nitro group to an amine, yielding 2-fluoro-4-methylaniline. This reaction is a crucial step as it installs a nucleophilic amino group that can be readily derivatized.[14]
Experimental Protocol: Catalytic Hydrogenation
-
Dissolve 100 g of 3-Fluoro-4-nitrotoluene in 500 cm³ of ethanol.[14]
-
Add 1.6 g of 5% palladium on carbon (Pd/C) catalyst.[14]
-
Subject the mixture to a hydrogen atmosphere with vigorous stirring until hydrogen uptake ceases.[14]
-
Filter the reaction mixture to remove the Pd/C catalyst.[14]
-
Distill the ethanol from the filtrate. The resulting oil can be purified by vacuum distillation to yield 2-fluoro-4-methylaniline.[14]
This amine is a precursor for further reactions, such as the Sandmeyer reaction to introduce other functionalities.[14]
Nucleophilic Aromatic Substitution
The nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAAr).[16] While fluorine is a poor leaving group in Sₙ1 and Sₙ2 reactions, it is an excellent leaving group in SNAAr reactions. This allows for the displacement of the fluorine atom by various nucleophiles, a reaction of significant importance in building complex molecular architectures.
Caption: Key reactivity pathways of 3-Fluoro-4-nitrotoluene.
Applications in Drug Development
3-Fluoro-4-nitrotoluene is a crucial intermediate in the synthesis of a variety of pharmaceuticals.[2][17] For instance, it has been utilized in the preparation of IκB kinase (IKK) inhibitors.[9][18] Its structure is also foundational for creating kinase inhibitors and other targeted therapies, where the fluorine and nitro groups can be manipulated to fine-tune the biological activity and pharmacokinetic profile of the final drug molecule.[2]
Safety and Handling
3-Fluoro-4-nitrotoluene is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Identification and Precautionary Measures
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[12][19] It causes skin and serious eye irritation and may cause respiratory irritation.[12][19]
-
GHS Hazard Codes: H302, H312, H315, H319, H332, H335.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[5] Use only outdoors or in a well-ventilated area.[5] A dust mask (type N95 or equivalent) is recommended.
-
Handling: Wash hands and skin thoroughly after handling.[5][12] Do not eat, drink, or smoke when using this product.[5] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][11] Keep away from heat and flame.[10][11] It is stable under normal storage and handling conditions.[4][11]
First Aid Measures
-
If Swallowed: Get medical help. Rinse mouth.[5]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[5]
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][12]
Conclusion
3-Fluoro-4-nitrotoluene is a synthon of considerable strategic value in modern organic chemistry. Its well-defined physicochemical properties, coupled with the predictable and versatile reactivity of its functional groups, make it an essential building block for the synthesis of complex molecules. A thorough understanding of its synthesis, handling, and reaction pathways, as outlined in this guide, empowers researchers and drug development professionals to leverage its full potential in the creation of novel pharmaceuticals, agrochemicals, and advanced materials.
References
-
3-Fluoro-4-nitrotoluene | CAS#:446-34-4. Chemsrc. [Link]
-
Understanding the Synthesis Pathways of Pharmaceuticals with 3-Fluoro-4-nitrotoluene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Exploring 3-Fluoro-4-Nitrotoluene: Applications and Manufacturing Insights. LinkedIn. [Link]
-
Chemical Properties of 3-Fluoro-4-nitrotoluene (CAS 446-34-4). Cheméo. [Link]
-
3-Fluoro-4-nitrotoluene - Optional[13C NMR] - Spectrum. SpectraBase. [Link]
-
3-Fluoro-4-nitrotoluene CAS 446-34-4. Home Sunshine Pharma. [Link]
-
Preparation of nitrotoluene. PrepChem.com. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health. [Link]
-
KEGG PATHWAY Database. KEGG. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-Fluoro-4-nitrotoluene - Safety Data Sheet [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 3-Fluoro-4-nitrotoluene | CAS#:446-34-4 | Chemsrc [chemsrc.com]
- 8. 3-Fluoro-4-nitrotoluene CAS#: 446-34-4 [amp.chemicalbook.com]
- 9. 3-Fluoro-4-nitrotoluene | 446-34-4 [chemicalbook.com]
- 10. 3-Fluoro-4-nitrotoluene(446-34-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. 3-Fluoro-4-nitrotoluene CAS 446-34-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 12. 3-Fluoro-4-nitrotoluene | 446-34-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. 3-Fluoro-4-nitrotoluene(446-34-4) 1H NMR [m.chemicalbook.com]
- 14. Page loading... [wap.guidechem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3-Fluoro-4-nitrotoluene [zjjtxc.com]
- 18. 3-氟-4-硝基甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 19. 3-Fluoro-4-nitrotoluene, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
3-Fluoro-4-nitrotoluene synthesis from 3-fluorotoluene
An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrotoluene from 3-Fluorotoluene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The nitration of 3-fluorotoluene is a critical electrophilic aromatic substitution reaction, yielding key intermediates for the pharmaceutical and agrochemical industries. 3-Fluoro-4-nitrotoluene, a primary product of this reaction, serves as a valuable building block in the synthesis of complex molecules.[1][2] This guide provides a comprehensive examination of the synthesis, grounded in mechanistic principles and practical laboratory protocols. We will explore the regioselectivity dictated by the competing directing effects of the fluoro and methyl groups, detail a robust and reproducible experimental procedure, address critical safety considerations inherent to nitration, and discuss the formation of potential isomeric byproducts.
Mechanistic Rationale: The Basis of Regioselectivity
The synthesis of 3-fluoro-4-nitrotoluene is achieved via the electrophilic aromatic substitution (EAS) nitration of 3-fluorotoluene.[3] This reaction's outcome, specifically the position of the incoming nitro group, is governed by the electronic and steric influences of the substituents already present on the aromatic ring: the methyl group (-CH₃) and the fluorine atom (-F).
Generation of the Electrophile
The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and a stronger acid, typically sulfuric acid.[4][5] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[5]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Directing Effects of Substituents
Understanding the regioselectivity of the nitration of 3-fluorotoluene requires analyzing the directing effects of both the methyl and fluoro substituents.
-
Methyl Group (-CH₃): The methyl group is an activating, ortho, para-director.[6] It donates electron density to the ring primarily through an inductive effect and hyperconjugation, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during electrophilic attack.[6] This stabilization is most effective when the attack occurs at the positions ortho (C2, C6) and para (C4) to the methyl group.
-
Fluorine Atom (-F): The fluorine atom presents a more complex scenario. It is a deactivating group due to its strong electronegativity, which withdraws electron density from the ring via the inductive effect (-I effect), making the ring less nucleophilic than benzene.[7] However, it possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect), which stabilizes the arenium ion intermediate.[7] This resonance donation is only possible for attack at the ortho (C2, C4) and para (C6) positions. Consequently, fluorine is a deactivating but ortho, para-director.[7]
Predicting the Isomeric Products
In 3-fluorotoluene, the substituents are meta to each other. The directing effects are as follows:
-
The methyl group at C1 directs to C2, C4, and C6.
-
The fluoro group at C3 directs to C2, C4, and C6.
Both groups cooperatively direct the incoming electrophile to positions C2, C4, and C6. However, steric hindrance from the adjacent methyl and fluoro groups can disfavor substitution at the C2 position. Therefore, the primary products are the result of nitration at C4 and C6, leading to the formation of 3-fluoro-4-nitrotoluene and 3-fluoro-6-nitrotoluene .[8][9] Experimental data from studies using solid acid catalysts show that under certain conditions, the nitration of 3-fluorotoluene can yield approximately 67% 3-fluoro-6-nitrotoluene and 30% 3-fluoro-4-nitrotoluene, indicating a preference for the position para to the fluorine atom.[8][9]
Caption: Reaction scheme for the nitration of 3-fluorotoluene.
Safety as a Self-Validating System
Nitration reactions are highly exothermic and involve corrosive, toxic, and potentially explosive materials.[10][11] A robust safety protocol is not merely a recommendation but an integral part of a valid experimental design.
Core Hazards:
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[12][13]
-
Exothermic Reaction: The reaction generates significant heat, which can lead to a thermal runaway if not properly controlled.[11] This increases the rate of reaction, potentially leading to the formation of dinitrated byproducts or an uncontrolled, explosive decomposition.
-
Toxicity: Nitric acid fumes and nitrogen dioxide gas, which can be produced during the reaction, are highly toxic and can cause severe respiratory irritation.[10][13]
Mandatory Safety Measures:
-
Engineering Controls: All procedures must be conducted within a certified chemical fume hood with adequate ventilation.[10] An emergency eyewash and safety shower must be immediately accessible.[14]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a chemical-resistant lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton) at all times.[10]
-
Temperature Control: Strict adherence to temperature control is paramount. The use of an ice-salt bath is critical, especially during the addition of reagents.
-
Controlled Addition: Reagents must be added slowly and dropwise to manage the exothermic nature of the reaction.
-
Quenching: The reaction mixture must be quenched by pouring it slowly over a large amount of crushed ice with stirring to dissipate heat.
-
Waste Disposal: Nitric acid waste should not be mixed with other waste streams, especially organic solvents, to prevent violent reactions.[14]
Caption: Critical safety workflow for nitration reactions.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established procedures for the nitration of substituted toluenes.[1][3]
Reagents and Equipment
| Reagent/Material | Properties/Grade | CAS No. |
| 3-Fluorotoluene | ≥99% purity | 352-70-5 |
| Concentrated Sulfuric Acid | 98% | 7664-93-9 |
| Concentrated Nitric Acid | 70% | 7697-37-2 |
| Dichloromethane (DCM) | Reagent Grade | 75-09-2 |
| Sodium Bicarbonate | Saturated Aqueous Solution | 144-55-8 |
| Anhydrous Sodium Sulfate | Granular | 7757-82-6 |
| Crushed Ice | - | - |
| Equipment | Specifications | |
| Three-neck round-bottom flask | 250 mL | |
| Dropping funnel | 100 mL | |
| Magnetic stirrer and stir bar | - | |
| Thermometer | -20 to 100 °C range | |
| Ice-salt bath | - | |
| Separatory funnel | 500 mL | |
| Rotary evaporator | - |
Step-by-Step Procedure
Caption: Experimental workflow for 3-fluoro-4-nitrotoluene synthesis.
Phase 1: Preparation of the Nitrating Mixture
-
In a 250 mL beaker, place 40 mL of concentrated sulfuric acid.
-
Cool the beaker in an ice bath with gentle stirring.
-
Using a dropping funnel, add 40 mL of concentrated nitric acid dropwise to the sulfuric acid. Crucial: The rate of addition must be slow enough to maintain the temperature of the mixture below 10 °C.[3]
Phase 2: Nitration Reaction
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and the dropping funnel containing the nitrating mixture.
-
Add 22.5 g of 3-fluorotoluene to the flask.
-
Cool the flask in an ice-salt bath until the internal temperature is between 5-10 °C.[1]
-
Begin adding the cold nitrating mixture dropwise to the stirred 3-fluorotoluene. The reaction is highly exothermic; carefully control the addition rate to ensure the temperature does not exceed 10 °C.[3]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.[1]
-
Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional hour to ensure the reaction goes to completion.[1]
Phase 3: Work-up and Isolation
-
In a large beaker (e.g., 1 L), place approximately 250 g of crushed ice.
-
Slowly and with vigorous stirring, pour the reaction mixture onto the ice. This will quench the reaction and dilute the acid.
-
Transfer the resulting slurry to a 500 mL separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).[3]
-
Combine the organic extracts in the separatory funnel.
-
Wash the combined organic layer sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, or until effervescence ceases), and finally with brine (50 mL).[15] The bicarbonate wash neutralizes any remaining acid.
-
Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield the crude product, which will be a mixture of isomers.
Phase 4: Purification
-
The crude product, an oily or solid mixture of 3-fluoro-4-nitrotoluene and 3-fluoro-6-nitrotoluene, can be purified.
-
Recrystallization from a suitable solvent system, such as aqueous methanol, is a common method to obtain pure 3-fluoro-4-nitrotoluene.[1] The desired isomer may crystallize out upon cooling, leaving the other isomer in the mother liquor. The melting point of pure 3-fluoro-4-nitrotoluene is approximately 52 °C.
References
-
LibreTexts. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Retrieved from [Link]
-
Chemical Safety. (2024, June 7). Nitration reaction safety. YouTube. Retrieved from [Link]
-
American Chemical Society. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. Retrieved from [Link]
-
Maurya, S. K., Gurjar, M. K., Malshe, K. M., Patil, P. T., Dongare, M. K., & Kemnitz, E. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Green Chemistry, 5, 720-723. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety. Retrieved from [Link]
-
Master Chemistry. (2023, January 12). Nitration Of Toluene-Mechanism And Examples. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
University of Calgary. (n.d.). Directing Groups in SE Ar. Retrieved from [Link]
-
Chem Help ASAP. (2018, May 2). Electrophilic aromatic substitution: meta directors. YouTube. Retrieved from [Link]
-
Maurya, S. K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. ResearchGate. Retrieved from [Link]
-
Singleton, D. A., et al. (2014). Dynamics and the Regiochemistry of Nitration of Toluene. Journal of the American Chemical Society, 136(42), 14838–14845. Retrieved from [Link]
- Google Patents. (2008). CN101177400A - Method for producing 2-fluorin-3-nitrotoluene.
-
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. Retrieved from [Link]
-
Olah, G. A. (1971). Mechanism of aromatic nitration. Accounts of Chemical Research, 4(7), 240–248. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]
-
Chemistry Steps. (n.d.). We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (1999). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
-
Organic Syntheses. (n.d.). m-NITROTOLUENE. Retrieved from [Link]
-
Maurya, S. K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Scribd. Retrieved from [Link]
-
OC-Praktikum. (2005, July). Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. Retrieved from [Link]
-
NIST. (n.d.). 3-Fluoro-4-nitrotoluene. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. believechemical.com [believechemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cerritos.edu [cerritos.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 8. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. ehs.com [ehs.com]
- 14. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Spectroscopic Data of 3,4-Difluorobenzaldehyde (CAS 34036-07-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorobenzaldehyde, with the CAS number 34036-07-2, is a significant fluorinated aromatic aldehyde. Its chemical structure, featuring a benzaldehyde core with fluorine atoms at the 3 and 4 positions of the phenyl ring, imparts unique electronic properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The fluorine substituents influence the reactivity of both the aromatic ring and the aldehyde functional group, making it a versatile building block in medicinal chemistry and materials science. Accurate and comprehensive spectroscopic analysis is paramount for its identification, purity assessment, and for understanding its role in complex chemical reactions. This guide provides a detailed examination of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopic data of 3,4-Difluorobenzaldehyde, complete with expert interpretation and field-proven experimental protocols.
Molecular Structure and Spectroscopic Analysis Workflow
The structural elucidation of 3,4-Difluorobenzaldehyde relies on a synergistic approach, integrating data from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule.
Caption: Workflow for the spectroscopic analysis of 3,4-Difluorobenzaldehyde.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for determining the number and electronic environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of 3,4-Difluorobenzaldehyde in deuterated chloroform (CDCl₃) exhibits distinct signals for the aldehydic proton and the three aromatic protons.
¹H NMR Spectral Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | ~9.95 | s | - | Aldehydic H |
| 2 | ~7.73 | m | - | Aromatic H |
| 3 | ~7.71 | m | - | Aromatic H |
| 4 | ~7.37 | m | - | Aromatic H |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of 3,4-difluorobenzaldehyde provides key structural information. The aldehydic proton signal appears as a sharp singlet significantly downfield, a characteristic feature of aldehydes due to the deshielding effect of the carbonyl group. The aromatic region displays complex multiplets arising from the three protons on the substituted benzene ring. The electron-withdrawing nature of the two fluorine atoms and the aldehyde group deshields these protons, causing them to resonate at lower field compared to unsubstituted benzene. The specific splitting patterns of the aromatic protons are a result of both proton-proton (H-H) and proton-fluorine (H-F) couplings. A thorough analysis of these coupling patterns can allow for the specific assignment of each aromatic proton.
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol ensures the acquisition of high-quality and reproducible ¹H NMR spectra.
-
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of 3,4-Difluorobenzaldehyde.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detector coil of the NMR spectrometer.[1]
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and symmetrical peaks.[1]
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including a pulse angle (typically 30-45° for routine spectra), an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds to allow for complete proton relaxation between pulses.[1]
-
Acquire the free induction decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Caption: General workflow for acquiring a ¹H NMR spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 3,4-Difluorobenzaldehyde gives a distinct signal in the ¹³C NMR spectrum.
¹³C NMR Spectral Data
| Carbon Atom | Approximate Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | ~189 |
| C-F | ~150-160 (two signals) |
| C-H (Aromatic) | ~115-130 (three signals) |
| C-CHO | ~135 |
Note: These are approximate values and can vary. The signals for the fluorine-bound carbons will appear as doublets due to carbon-fluorine coupling.
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum of 3,4-difluorobenzaldehyde is characterized by the downfield signal of the carbonyl carbon, typically appearing around 190 ppm. The two carbon atoms directly bonded to fluorine exhibit resonances at lower field due to the strong deshielding effect of the electronegative fluorine atoms and will show characteristic C-F coupling. The remaining aromatic carbons and the carbon to which the aldehyde group is attached resonate in the typical aromatic region. The precise chemical shifts and C-F coupling constants are diagnostic for the 3,4-disubstitution pattern.
Experimental Protocol for ¹³C NMR Spectroscopy
The acquisition of a ¹³C NMR spectrum requires consideration of the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of 3,4-Difluorobenzaldehyde in 0.6-0.7 mL of CDCl₃.
-
-
NMR Spectrometer Setup:
-
Tune the NMR probe to the ¹³C frequency.
-
Follow the same locking and shimming procedures as for ¹H NMR.
-
-
Data Acquisition:
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE) for signal enhancement.
-
A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand depending on the sample concentration and instrument sensitivity.
-
Employ a relaxation delay to ensure quantitative accuracy if needed, though for routine identification, this is often shortened to save time.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure. For a volatile compound like 3,4-Difluorobenzaldehyde, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common analytical technique.
Mass Spectral Data
| m/z | Interpretation |
| 142 | Molecular ion [M]⁺ |
| 141 | [M-H]⁺ |
| 113 | [M-CHO]⁺ |
Interpretation of the Mass Spectrum
The mass spectrum of 3,4-Difluorobenzaldehyde will show a prominent molecular ion peak at m/z 142, corresponding to its molecular weight. A significant peak is also observed at m/z 141, resulting from the loss of the aldehydic hydrogen atom to form a stable acylium ion. Another key fragment appears at m/z 113, which corresponds to the loss of the formyl group (-CHO). The fragmentation pattern is characteristic of aromatic aldehydes and is influenced by the presence of the fluorine substituents.
Experimental Protocol for GC-MS
-
Sample Preparation:
-
Prepare a dilute solution of 3,4-Difluorobenzaldehyde in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Gas Chromatography (GC) Parameters:
-
Injector: Set to a temperature of ~250 °C in splitless mode.
-
Column: A non-polar capillary column (e.g., HP-5MS) is typically used.
-
Oven Program: A temperature gradient is employed to ensure good separation, for example, starting at 60°C and ramping up to 280°C.
-
Carrier Gas: Helium is used at a constant flow rate.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Ion Source Temperature: Maintained at approximately 230 °C.
-
Mass Analyzer: A quadrupole or time-of-flight analyzer is commonly used to scan a mass range of, for example, m/z 40-400.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.
IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~3050-3100 | Aromatic C-H stretch | Medium-Weak |
| ~2850 & ~2750 | Aldehydic C-H stretch (Fermi doublet) | Medium-Weak |
| ~1705 | C=O stretch (conjugated aldehyde) | Strong |
| ~1600, ~1500, ~1450 | Aromatic C=C stretches | Medium-Strong |
| ~1200-1300 | C-F stretches | Strong |
Interpretation of the IR Spectrum
The IR spectrum of 3,4-Difluorobenzaldehyde is dominated by a strong, sharp absorption band around 1705 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an aromatic aldehyde.[2] The conjugation of the carbonyl group with the aromatic ring lowers this frequency compared to a saturated aldehyde.[2] The presence of the aldehyde functional group is further confirmed by two weaker bands for the aldehydic C-H stretch, typically appearing around 2850 cm⁻¹ and 2750 cm⁻¹.[2] The aromatic nature of the compound is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[3] Strong absorption bands in the 1200-1300 cm⁻¹ range are characteristic of the C-F stretching vibrations.
Experimental Protocol for Attenuated Total Reflectance (ATR) FTIR
For a liquid sample like 3,4-Difluorobenzaldehyde, Attenuated Total Reflectance (ATR) is a convenient and rapid sampling technique.
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.
-
-
Sample Analysis:
-
Place a small drop of 3,4-Difluorobenzaldehyde directly onto the center of the ATR crystal.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.
-
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of 3,4-Difluorobenzaldehyde. The combined application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy allows for a detailed structural elucidation, confirming the presence of the aldehyde functional group, the 3,4-difluorosubstituted aromatic ring, and the overall molecular integrity. The provided experimental protocols offer a foundation for researchers, scientists, and drug development professionals to obtain high-quality, reliable spectroscopic data for this important chemical intermediate, ensuring confidence in its identity and purity for downstream applications.
References
- A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. Benchchem.
- 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.
- The C=O Bond, Part II: Aldehydes. (2017). Spectroscopy Online.
- Aldehyde IR Spectroscopy. (2024). Berkeley Learning Hub.
- IR: aldehydes. UCLA Chemistry.
- 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- 3,4-Difluorobenzaldehyde(34036-07-2) 13C NMR spectrum. ChemicalBook.
- Supporting Inform
- Interpreting | OpenOChem Learn.
- proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry.
- Short Summary of 1H-NMR Interpret
- 1H NMR Spectra and Peak Assignment.
- In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone. Benchchem.
- 13C NMR Spectroscopy.
- 13 C NMR Chemical Shifts.
- 3,4-Difluorobenzaldehyde(34036-07-2)IR1. ChemicalBook.
- 3,4-Difluorobenzaldehyde - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Halogen Fragment
- Table of Characteristic IR Absorptions.
- C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions .... Doc Brown's Chemistry.
- Fragmentations of protonated benzaldehydes via intermedi
- Mass Spectrometry - Fragmentation P
- 3,4-Difluorobenzaldehyde 97 34036-07-2. Sigma-Aldrich.
- C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.
- 3,4-Difluorobenzaldehyde 34036-07-2. TCI EUROPE N.V.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Technical Guide to the Solubility of 3-Fluoro-4-nitrotoluene in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluoro-4-nitrotoluene (FNT) is a pivotal intermediate in the synthesis of pharmaceuticals and specialty chemicals, where its solubility characteristics are critical for optimizing reaction conditions, purification processes, and formulation development.[1] This guide provides a comprehensive analysis of the solubility of FNT. While publicly available quantitative solubility data is scarce, this document synthesizes the foundational principles of solubility, outlines the physicochemical properties of FNT that govern its behavior, and provides a detailed, field-proven experimental protocol for its determination. By grounding theoretical understanding with practical methodology, this guide serves as an essential resource for scientists and engineers working with this versatile compound.
Introduction: The Significance of 3-Fluoro-4-nitrotoluene
3-Fluoro-4-nitrotoluene (CAS 446-34-4) is a yellow crystalline solid at room temperature with a molecular formula of C₇H₆FNO₂.[2][3] Its structure, featuring a toluene backbone substituted with a highly electronegative fluorine atom and a polar nitro group, makes it a valuable and reactive building block in organic synthesis.[1][4] It is frequently utilized in the preparation of complex molecules, including IκB kinase (IKK) inhibitors for pharmaceutical applications.
Understanding the solubility of FNT in various organic solvents is a matter of practical and economic importance. For the synthetic chemist, selecting an appropriate solvent is crucial for:
-
Reaction Kinetics: Ensuring reactants are in the same phase to achieve optimal reaction rates.
-
Process Safety: Managing reaction exotherms and preventing reactant precipitation.
-
Downstream Processing: Developing efficient crystallization, extraction, and chromatography methods for purification.[5]
-
Formulation: Providing foundational data for formulating final products.[5]
This guide will delve into the theoretical underpinnings of FNT's solubility and provide a robust framework for its experimental determination.
Theoretical Framework for Solubility
The solubility of a solid solute like FNT in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" is a useful heuristic, but a deeper understanding requires analyzing the specific molecular interactions.
Physicochemical Properties of 3-Fluoro-4-nitrotoluene
-
Molecular Structure: FNT consists of a relatively nonpolar toluene ring, a polar nitro group (-NO₂), and a polar carbon-fluorine (C-F) bond.[4]
-
Polarity: The strong electron-withdrawing nature of the nitro and fluoro groups induces a significant dipole moment in the molecule. This makes FNT a polar organic compound.
-
Intermolecular Forces: The primary forces at play are:
-
Dipole-Dipole Interactions: Due to the permanent molecular dipole.
-
London Dispersion Forces: Arising from the aromatic ring and overall electron cloud.
-
Hydrogen Bonding: FNT itself is not a hydrogen bond donor. However, the oxygen atoms of the nitro group and the fluorine atom can act as weak hydrogen bond acceptors.
-
Solvent Classification and Predicted Solubility
Based on these properties, the solubility of FNT can be predicted across different solvent classes.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents possess permanent dipoles but do not have acidic protons. Strong dipole-dipole interactions between the solvent and FNT are expected to overcome the solute-solute forces in the crystal lattice, leading to high solubility . General sources confirm FNT dissolves readily in solvents like acetone.[2]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have O-H bonds and can act as hydrogen bond donors. While FNT can accept hydrogen bonds, the primary interaction will be dipole-dipole. Good to moderate solubility is anticipated, as confirmed by qualitative data for methanol and ethanol.[2][5]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack a significant dipole. The energy required to break the strong dipole-dipole interactions in the FNT crystal lattice is not sufficiently compensated by the weak dispersion forces between the solute and solvent. Therefore, low solubility is expected.
-
Chlorinated Solvents (e.g., Dichloromethane): These solvents have a moderate dipole and can effectively interact with FNT, suggesting good solubility .[2]
The relationship between solute and solvent properties is visualized in the diagram below.
Caption: Intermolecular forces driving FNT solubility.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases reveals a scarcity of published quantitative experimental data on the solubility of 3-Fluoro-4-nitrotoluene. While qualitative descriptors like "soluble" or "insoluble" are available, precise measurements (e.g., in mole fraction or g/100 mL) at various temperatures are not widely reported.[2][5][6] This highlights a critical knowledge gap and underscores the importance of the experimental protocol provided in the next section for researchers who require this data for process design and modeling.
Table 1: Qualitative Solubility Profile of 3-Fluoro-4-nitrotoluene
| Solvent Class | Example Solvent | Reported Solubility | Reference |
| Water | - | Insoluble / Sparingly Soluble | [2][3][6] |
| Polar Aprotic | Acetone | Soluble | [2] |
| Polar Protic | Ethanol | Soluble | [2] |
| Chlorinated | Dichloromethane | Soluble | [2] |
Experimental Protocol: Isothermal Equilibrium Method
To address the lack of published data, this section provides a robust, self-validating protocol for determining the solubility of FNT. The isothermal equilibrium method, coupled with gravimetric or chromatographic analysis, is a gold-standard technique.
Principle
A supersaturated solution of FNT in the chosen solvent is agitated at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium. At equilibrium, the concentration of the dissolved FNT in the supernatant is measured, which represents its solubility at that temperature.
Materials and Equipment
-
3-Fluoro-4-nitrotoluene (≥99% purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled orbital shaker or magnetic stirrer with a heating/cooling bath
-
Calibrated thermometer or thermocouple
-
Analytical balance (±0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)
-
Gas-tight syringes
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer, or a vacuum oven for gravimetric analysis)
Experimental Workflow
The step-by-step procedure is outlined below.
Caption: Experimental workflow for solubility determination.
Detailed Step-by-Step Methodology
-
Preparation:
-
To a series of glass vials, add a known mass of the selected solvent (e.g., 5.00 g).
-
Add an excess amount of FNT solid to each vial to ensure a solid phase remains at equilibrium. The excess is critical for confirming saturation.
-
Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.
-
-
Equilibration (Trustworthiness Pillar):
-
Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 298.15 K).
-
Causality: Agitate the vials for a minimum of 24 hours. This duration is essential to ensure the system reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of crystallization. Shorter times may result in measuring a transient, non-equilibrium concentration.
-
-
Settling:
-
Stop agitation but leave the vials in the constant-temperature bath for at least 2 hours. This allows the undissolved solid to settle, preventing contamination of the sample.
-
-
Sampling and Filtration (Self-Validating System):
-
Causality: Before sampling, pre-heat (or pre-cool) the syringe to the experimental temperature to prevent premature crystallization or dissolution upon contact.
-
Carefully withdraw a sample of the clear supernatant.
-
Immediately pass the solution through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, clean vial. Filtration is a critical step to remove any microscopic solid particles, which would otherwise lead to a significant overestimation of solubility.
-
-
Quantification:
-
Method A: Gravimetric Analysis (Simple & Robust) i. Accurately weigh the vial containing the filtered solution to determine the mass of the saturated solution. ii. Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated and the mass of the remaining FNT is constant. iii. The mass of the evaporated solvent is the difference between the mass of the solution and the mass of the dried FNT.
-
Method B: Chromatographic Analysis (High Precision) i. Accurately weigh the vial containing the filtered solution. ii. Dilute a precise aliquot of this solution with a suitable mobile phase to a concentration within the calibrated range of an HPLC-UV instrument. iii. Determine the concentration of FNT against a pre-established calibration curve.
-
-
Calculation:
-
The mole fraction solubility (x₁) is calculated as: x₁ = n₁ / (n₁ + n₂) where n₁ is the moles of FNT and n₂ is the moles of the solvent.
-
Solubility can also be expressed in g/100g of solvent.
-
Conclusion
While quantitative data for the solubility of 3-Fluoro-4-nitrotoluene remains a gap in the public domain, a strong predictive understanding can be derived from its molecular structure. Its polar nature suggests high solubility in polar aprotic and moderate solubility in polar protic solvents, with poor solubility in nonpolar media. For applications requiring precise data, the isothermal equilibrium method detailed herein provides a reliable and scientifically rigorous protocol. This guide equips researchers and drug development professionals with both the theoretical foundation and the practical tools necessary to effectively manage and utilize 3-Fluoro-4-nitrotoluene in their work.
References
-
Stenutz. (n.d.). 3-fluoro-4-nitrotoluene. Retrieved from [Link]
-
Linjiang Chemical. (n.d.). 3-Fluoro-4-nitrotoluene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Fluoro-4-nitrotoluene (CAS 446-34-4). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-Fluoro-4-nitrotoluene CAS#: 446-34-4 [amp.chemicalbook.com]
- 4. 3-fluoro-4-nitrotoluene [stenutz.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Fluoro-4-nitrotoluene(446-34-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Guide: Physicochemical Properties of 3-Fluoro-4-nitrotoluene with a Focus on Melting and Boiling Point Determination
Abstract
3-Fluoro-4-nitrotoluene (CAS No. 446-34-4) is a critical fluorinated building block in organic synthesis, serving as a key intermediate in the development of pharmaceuticals, advanced materials, and specialty chemicals.[1] Its utility in complex molecular architectures, such as in the preparation of IκB kinase (IKK) inhibitors, is well-documented. A precise understanding of its fundamental physicochemical properties, particularly its melting and boiling points, is paramount for process optimization, safety, and quality control in research and manufacturing settings. This guide provides a comprehensive overview of these thermal properties, detailed, field-proven protocols for their experimental determination, and essential safety and handling information tailored for researchers and drug development professionals.
Introduction to 3-Fluoro-4-nitrotoluene
Chemical Identity and Core Properties
3-Fluoro-4-nitrotoluene, also known as 2-fluoro-4-methyl-1-nitrobenzene, is a solid, crystalline compound at standard conditions.[2][3] Its molecular structure, featuring a toluene backbone substituted with both a fluorine atom and a nitro group, imparts unique reactivity and physical characteristics. These functional groups are instrumental in its role as a versatile intermediate in various chemical transformations, including nucleophilic substitutions and coupling reactions.[1]
Significance in Research and Development
The strategic placement of the fluoro and nitro groups makes 3-Fluoro-4-nitrotoluene a valuable precursor in medicinal chemistry and materials science. Its applications range from the synthesis of kinase inhibitors for drug discovery to the formulation of high-performance dyes and pigments.[1] The compound's moderate boiling point and solubility in common organic solvents further enhance its applicability in diverse reaction conditions.[1][4]
Summary of Physicochemical Properties
The fundamental physical and chemical data for 3-Fluoro-4-nitrotoluene are summarized below for quick reference. These values represent a consensus from multiple authoritative sources and are critical for laboratory and process scale-up activities.
| Property | Value | Source(s) |
| CAS Number | 446-34-4 | [3] |
| Molecular Formula | C₇H₆FNO₂ | [3][5] |
| Molecular Weight | 155.13 g/mol | [5] |
| Appearance | Light orange to yellow to green solid crystal/powder | [1][4] |
| Melting Point | 52-56 °C | [4] |
| Boiling Point | 258.6 °C at 760 mmHg (Atmospheric Pressure) | [5] |
| 97-98 °C at 3 mmHg (Reduced Pressure) | [4] | |
| Solubility | Insoluble in water; Soluble in methanol and other organic solvents. | [1][4] |
Experimental Determination of Thermal Properties
Accurate determination of melting and boiling points is essential for verifying purity, establishing reaction parameters, and ensuring safe handling. The following protocols outline standard, reliable methodologies.
Protocol for Melting Point Determination via Differential Scanning Calorimetry (DSC)
Expertise & Causality: While traditional melting point apparatus can provide a range, DSC is the superior method for high-purity compounds. It offers greater precision and yields additional thermodynamic data, such as the enthalpy of fusion. The method measures the difference in heat flow required to increase the temperature of a sample and a reference, providing a highly accurate onset temperature for melting (T_onset).
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (T_melt = 156.6 °C). This step is critical for ensuring the trustworthiness and accuracy of the results.
-
Sample Preparation: Accurately weigh 2-5 mg of 3-Fluoro-4-nitrotoluene into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample.
-
Instrument Setup: Place the prepared sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well above the expected melting point (e.g., 80 °C).
-
Data Analysis: Analyze the resulting thermogram. The melting point is determined as the onset temperature of the endothermic melting peak.
Workflow Diagram: Melting Point Determination by DSC
Caption: Workflow for determining melting point using DSC.
Protocol for Boiling Point Determination at Reduced Pressure
Expertise & Causality: 3-Fluoro-4-nitrotoluene has a high normal boiling point (258.6 °C).[5] Attempting to measure this at atmospheric pressure risks thermal decomposition of the compound, leading to inaccurate results and hazardous byproducts. Therefore, the boiling point is reliably determined under vacuum. The observed temperature is then reported along with the corresponding pressure.
Methodology:
-
Apparatus Assembly: Assemble a micro-scale distillation apparatus, including a boiling flask, a distillation head with a port for a thermometer or thermocouple, a condenser, and a receiving flask. Ensure all glassware is clean and dry.
-
System Integrity: Connect the apparatus to a vacuum pump via a vacuum trap and a manometer or electronic pressure gauge. Ensure all joints are properly sealed to create a self-validating, leak-free system.
-
Sample Charging: Place a small volume (e.g., 5-10 mL) of 3-Fluoro-4-nitrotoluene and a magnetic stir bar or boiling chips into the boiling flask.
-
System Evacuation: Slowly and carefully evacuate the system to the desired pressure (e.g., 3 mmHg).
-
Heating and Observation: Begin gentle heating of the boiling flask using a heating mantle. Observe for the onset of steady boiling and the formation of a reflux ring of condensate on the thermometer bulb.
-
Data Recording: Record the stable temperature reading on the thermometer and the precise pressure from the manometer. This pair of values constitutes the boiling point at reduced pressure.
Workflow Diagram: Reduced Pressure Boiling Point Determination
Caption: Workflow for determining boiling point under reduced pressure.
Safety, Handling, and Storage
Trustworthiness: Adherence to strict safety protocols is non-negotiable when handling 3-Fluoro-4-nitrotoluene. The information below is synthesized from multiple safety data sheets (SDS).
-
Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][6] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[2] When handling the powder outside of a fume hood, a dust mask (e.g., N95) is required.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[2] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Some suppliers recommend storage at temperatures below 15°C or between 0-8°C to ensure long-term stability.[1] Keep locked up and away from incompatible materials.[2]
Conclusion
3-Fluoro-4-nitrotoluene is a foundational chemical for advanced synthesis. The data and protocols presented in this guide—from its melting point range of 52-56 °C to its boiling points at atmospheric and reduced pressures—provide researchers and developers with the authoritative information needed for effective and safe utilization. Employing rigorous experimental techniques like DSC and vacuum distillation is crucial for obtaining reliable physical data, which directly impacts process control, reaction efficiency, and final product purity in the highly demanding fields of pharmaceutical and materials science development.
References
- Tokyo Chemical Industry Co., Ltd. (TCI). 3-Fluoro-4-nitrotoluene | 446-34-4. [URL: https://www.tcichemicals.com/JP/ja/p/F0567]
- ChemicalBook. 3-Fluoro-4-nitrotoluene - Safety Data Sheet. [URL: https://www.chemicalbook.com/sds/446-34-4.htm]
- Moldb. 446-34-4 | 3-Fluoro-4-nitrotoluene. [URL: https://www.moldb.com/moldb/446-34-4.html]
- Sigma-Aldrich. 3-Fluoro-4-nitrotoluene 99% | 446-34-4. [URL: https://www.sigmaaldrich.com/product/aldrich/283363]
- Tokyo Chemical Industry Co., Ltd. (TCI). 3-Fluoro-4-nitrotoluene | 446-34-4. [URL: https://www.tcichemicals.com/US/en/p/F0567]
- Biosynth. 3-Fluoro-4-nitrotoluene | 446-34-4. [URL: https://www.biosynth.com/p/FF52330/446-34-4-3-fluoro-4-nitrotoluene]
- Chemsrc. 3-Fluoro-4-nitrotoluene | CAS#:446-34-4. [URL: https://www.chemsrc.com/en/cas/446-34-4_835848.html]
- Cheméo. Chemical Properties of 3-Fluoro-4-nitrotoluene (CAS 446-34-4). [URL: https://www.chemeo.com/cid/44-466-0/3-Fluoro-4-nitrotoluene]
- Tokyo Chemical Industry UK Ltd. 3-Fluoro-4-nitrotoluene | 446-34-4. [URL: https://www.tcichemicals.com/GB/en/p/F0567]
- Thermo Scientific Chemicals. 3-Fluoro-4-nitrotoluene, 99%. [URL: https://www.fishersci.com/store/products/3-fluoro-4-nitrotoluene-99-thermo-scientific-chemicals/AAA1084006]
- ChemicalBook. 3-Fluoro-4-nitrotoluene(446-34-4). [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB1449477_EN.htm]
- Chem-Impex. 3-Fluoro-4-nitrotoluene. [URL: https://www.chemimpex.com/products/06796]
- NIST. 3-Fluoro-4-nitrotoluene. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C446344]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Fluoro-4-nitrotoluene - Safety Data Sheet [chemicalbook.com]
- 3. 3-Fluoro-4-nitrotoluene [webbook.nist.gov]
- 4. 3-Fluoro-4-nitrotoluene | 446-34-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 446-34-4 | 3-Fluoro-4-nitrotoluene - Moldb [moldb.com]
- 6. 3-Fluoro-4-nitrotoluene, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Introduction: The Strategic Importance of 3-Fluoro-4-nitrotoluene
An In-depth Technical Guide to the Commercial Availability and Application of 3-Fluoro-4-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
3-Fluoro-4-nitrotoluene (CAS No. 446-34-4) is a highly functionalized aromatic compound that has emerged as a critical building block in modern organic synthesis.[1] Its structure, featuring a toluene backbone substituted with both a fluorine atom and a nitro group, provides a unique combination of reactivity and stability, making it an indispensable intermediate in the pharmaceutical and agrochemical industries. The presence of the fluorine atom is particularly significant, as its incorporation into active pharmaceutical ingredients (APIs) can enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets.[2][3] The nitro group, a versatile functional group, can be readily transformed into other functionalities, most commonly an amine, which opens up a vast array of subsequent chemical modifications.[2][3]
This guide offers a comprehensive technical overview of 3-Fluoro-4-nitrotoluene, covering its commercial availability, physicochemical properties, synthesis, key applications in drug discovery, and essential safety and handling protocols. It is designed to serve as a practical resource for researchers and development professionals leveraging this compound in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective and safe use in a laboratory or manufacturing setting. 3-Fluoro-4-nitrotoluene is typically an off-white to pale yellow crystalline solid at room temperature.[4]
| Property | Value | Source(s) |
| CAS Number | 446-34-4 | [5] |
| Molecular Formula | C₇H₆FNO₂ | [5] |
| Molecular Weight | 155.13 g/mol | [5] |
| Appearance | Off-white to pale yellow crystalline powder/solid | [4] |
| Melting Point | 52-55 °C | [6] |
| Boiling Point | 97-98 °C at 3 mmHg | [6] |
| Density | ~1.438 g/cm³ | [4] |
| Flash Point | 110 °C (230 °F) - closed cup | [4] |
| IUPAC Name | 2-Fluoro-4-methyl-1-nitrobenzene | [7][8] |
Commercial Availability and Procurement
3-Fluoro-4-nitrotoluene is readily available from a multitude of chemical suppliers worldwide, reflecting its importance in various R&D and manufacturing sectors.[1][9] It is typically offered in research quantities (grams) as well as in bulk for larger-scale synthesis. Purity levels are generally high, with most suppliers offering grades of ≥98% or 99%.[4] When procuring this reagent, it is crucial to obtain a certificate of analysis (CoA) to verify its purity and identity.
Representative Commercial Suppliers:
| Supplier | Product Number / Grade |
| Sigma-Aldrich (Merck) | 283363 (99% purity) |
| Tokyo Chemical Industry (TCI) | F0567 (>98.0% purity) |
| Biosynth | FF52330 |
| Santa Cruz Biotechnology | sc-224483 |
| NINGBO INNO PHARMCHEM CO.,LTD. | Varies (Supplier) |
| Home Sunshine Pharma | Varies (Supplier) |
Synthesis Pathway: Nitration of 3-Fluorotoluene
The most direct and common method for preparing 3-Fluoro-4-nitrotoluene is through the electrophilic aromatic substitution (nitration) of 3-fluorotoluene.[10] This reaction utilizes a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), which then attacks the aromatic ring. The directing effects of the methyl and fluoro groups guide the substitution pattern.
Caption: General workflow for the synthesis and purification of 3-Fluoro-4-nitrotoluene.
Experimental Protocol: Synthesis of 3-Fluoro-4-nitrotoluene
The following protocol is a representative procedure based on established methods.[10]
-
Preparation of Nitrating Mixture: In a flask kept on an ice bath, slowly add 160 cm³ of concentrated sulfuric acid to 160 cm³ of concentrated nitric acid with stirring, ensuring the temperature remains below 10°C.
-
Reaction Setup: In a separate reaction vessel equipped with a stirrer and thermometer, place the pre-formed nitrating mixture and cool it to 5-10°C using an ice bath.
-
Addition of Substrate: Slowly add 90 g of 3-fluorotoluene to the cold, stirred nitrating mixture. Maintain the temperature between 5-10°C throughout the addition.
-
Reaction Time: Continue stirring the mixture in the ice bath for 1 hour after the addition is complete, then remove the ice bath and stir for an additional hour at room temperature.
-
Work-up: Pour the reaction mixture carefully onto 500 g of crushed ice. Extract the product from the aqueous mixture using chloroform.
-
Washing: Wash the organic extract with water to remove residual acids.
-
Purification: Dry the chloroform layer, remove the solvent under reduced pressure, and recrystallize the resulting crude solid from aqueous methanol to yield pure 3-Fluoro-4-nitrotoluene.[10]
Core Applications in Drug Development
3-Fluoro-4-nitrotoluene is a valuable precursor for a wide range of complex molecules. Its utility stems from the strategic placement of its functional groups, which allows for sequential and site-selective modifications.
Key Synthetic Transformations
The most common initial transformation is the reduction of the nitro group to an amine, yielding 2-fluoro-4-methylaniline. This reaction is a gateway to numerous other synthetic pathways, including amide bond formations, diazotization reactions, and the construction of heterocyclic rings.
Caption: Key transformation of 3-Fluoro-4-nitrotoluene into a versatile amine intermediate.
This reduction can be efficiently carried out via catalytic hydrogenation.[10] For example, dissolving 3-Fluoro-4-nitrotoluene in ethanol and stirring under a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst yields 2-fluoro-4-methylaniline.[10]
Example Application: Synthesis of Kinase Inhibitors
This compound is a key starting material in the synthesis of various targeted therapies, such as kinase inhibitors.[1] For instance, it has been used in the preparation of IκB kinase (IKK) inhibitors, a class of molecules investigated for their anti-inflammatory and anti-cancer properties. The 2-fluoro-4-methylaniline intermediate derived from it can undergo further reactions, such as the Sandmeyer reaction, to produce other valuable building blocks like 2-fluoro-4-methylbromobenzene.[10]
Safety, Handling, and Storage
3-Fluoro-4-nitrotoluene is a hazardous substance and must be handled with appropriate precautions.[11] Adherence to safety protocols is paramount to minimize risk.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation. |
(Source:[12])
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Fluoro-4-nitrotoluene CAS 446-34-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. scbt.com [scbt.com]
- 6. 3-Fluoro-4-nitrotoluene - Safety Data Sheet [chemicalbook.com]
- 7. 3-Fluoro-4-nitrotoluene [webbook.nist.gov]
- 8. 3-Fluoro-4-nitrotoluene [webbook.nist.gov]
- 9. believechemical.com [believechemical.com]
- 10. Page loading... [wap.guidechem.com]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Electrophilic Aromatic Substitution on 3-Fluorotoluene: Principles, Regioselectivity, and Protocols
This guide provides a comprehensive technical analysis of electrophilic aromatic substitution (EAS) reactions on 3-fluorotoluene. As a foundational building block in the synthesis of pharmaceuticals and agrochemicals, a deep understanding of its reactivity is paramount for researchers, chemists, and drug development professionals.[1] We will move beyond simple reaction schemes to explore the causal mechanisms governing regioselectivity, present field-proven experimental protocols, and offer quantitative insights into product distributions.
Part 1: The Directing Effects Governing Regioselectivity
The regiochemical outcome of any electrophilic attack on 3-fluorotoluene is not random; it is a predictable consequence of the electronic interplay between the methyl (-CH₃) and fluoro (-F) substituents. Both are classified as ortho, para-directors, yet they exert their influence through distinct and competing mechanisms.[2][3]
-
The Methyl Group (-CH₃): An Activating Ortho, Para-Director The methyl group is an electron-donating group (EDG) that activates the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[4][5] It donates electron density primarily through an inductive effect (+I) and hyperconjugation. This donation preferentially stabilizes the cationic intermediates (arenium ions or sigma complexes) formed during attack at the ortho (C2, C6) and para (C4) positions.[6][7]
-
The Fluorine Atom (-F): A Deactivating Ortho, Para-Director The fluorine substituent presents a more complex scenario. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring by pulling electron density away from it.[3] However, fluorine also possesses lone pairs of electrons that can be donated into the ring through a resonance effect (+M). This resonance donation adds electron density specifically to the ortho (C2, C4) and para (C6) positions.[2] For halogens, while the deactivating inductive effect generally outweighs the activating resonance effect, the resonance effect still dictates the position of the attack, making fluorine an ortho, para-director.[8][9]
Predicting the Site of Electrophilic Attack
In 3-fluorotoluene, these two directing effects converge to determine the most probable sites of substitution.
-
Methyl Group Influence : Directs to C2, C4, and C6.
-
Fluorine Group Influence : Directs to C2, C4, and C6.
The positions are influenced as follows:
-
Position 6 (ortho to -CH₃, para to -F) : Strongly activated. Both substituents direct the electrophile to this position.
-
Position 4 (para to -CH₃, ortho to -F) : Strongly activated. Both substituents also direct the electrophile here.
-
Position 2 (ortho to both -CH₃ and -F) : Activated, but subject to significant steric hindrance from the adjacent methyl and fluoro groups, making it a less favorable site for attack.
-
Position 5 (meta to both -CH₃ and -F) : Strongly deactivated. Neither group directs to this position, making substitution here highly unlikely.
Therefore, electrophilic aromatic substitution on 3-fluorotoluene is expected to yield a mixture of 4-substituted and 6-substituted products, with the precise ratio depending on the specific reaction conditions and the nature of the electrophile.
Part 2: Key Electrophilic Substitution Reactions and Product Distributions
The theoretical predictions of regioselectivity are borne out in practice across a range of common EAS reactions.
Nitration
The introduction of a nitro group (-NO₂) is a cornerstone of aromatic chemistry, often accomplished using a mixture of concentrated nitric and sulfuric acids.[10] For 3-fluorotoluene, this reaction yields primarily two isomers: 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene. The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile.[8]
Studies using solid acid catalysts have provided precise quantitative data on product distribution, demonstrating a preference for substitution at the 6-position.[11][12][13]
| Reaction | Catalyst | Conversion (%) | 3-fluoro-6-nitrotoluene (%) | 3-fluoro-4-nitrotoluene (%) | Reference |
| Nitration | H-beta | >79% | 67% | 30% | [11][13] |
| Nitration | Fe/Mo/SiO₂ | >79% | ~60-65% | ~30-35% | [11][12] |
The slight preference for the 6-position (ortho to methyl, para to fluoro) over the 4-position (para to methyl, ortho to fluoro) can be attributed to the nuanced interplay of electronic effects, where the combined stabilization of the arenium ion intermediate is marginally greater for attack at C6.
Halogenation
Halogenation introduces a halogen atom (e.g., -Cl, -Br) onto the aromatic ring. This typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the diatomic halogen and generate a potent electrophile.[14] Based on the directing effects previously discussed, the primary products of halogenation are expected to be 4-halo-3-fluorotoluene and 2-halo-5-fluorotoluene (corresponding to attack at the 6-position). The synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene has been documented, often starting from different precursors but highlighting these compounds as stable, accessible targets.[15]
Sulfonation
Sulfonation, the introduction of a sulfonic acid group (-SO₃H), is typically achieved using fuming sulfuric acid (H₂SO₄ with dissolved SO₃).[16] The electrophile is sulfur trioxide (SO₃), which may be protonated by sulfuric acid to enhance its electrophilicity.[16] The reaction is reversible. For toluene, sulfonation heavily favors the para product due to steric hindrance at the ortho position.[17] By analogy, for 3-fluorotoluene, the major product is expected to be 3-fluoro-4-methylbenzenesulfonic acid (substitution at C4), with the 5-fluoro-2-methylbenzenesulfonic acid (substitution at C6) as a minor product.
Friedel-Crafts Reactions
Developed by Charles Friedel and James Crafts, these reactions form new carbon-carbon bonds.[18]
-
Alkylation : This reaction attaches an alkyl group to the ring using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃).[19][20] However, it is prone to limitations such as carbocation rearrangements and polyalkylation, as the newly added alkyl group further activates the ring.
-
Acylation : This reaction introduces an acyl group using an acyl chloride or anhydride with a Lewis acid catalyst.[19] Unlike alkylation, the resulting ketone is a deactivating group, which prevents further reactions on the same ring. The ketone can subsequently be reduced to an alkyl group if desired.
For 3-fluorotoluene, both reactions are directed to the 4- and 6-positions. Acylation is generally preferred for its cleaner product profile and lack of rearrangements.[19]
Part 3: Validated Experimental Protocol: Nitration of 3-Fluorotoluene
This protocol is adapted from established laboratory-scale procedures for the mixed-acid nitration of 3-fluorotoluene.[10] It provides a reliable method for synthesizing 3-fluoro-4-nitrotoluene and 3-fluoro-6-nitrotoluene, which are valuable intermediates.
Health and Safety
This procedure involves highly corrosive, toxic, and oxidizing substances. All operations must be conducted in a certified chemical fume hood. Full personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves, is mandatory. Concentrated sulfuric and nitric acids cause severe burns.[10] Dichloromethane is a suspected carcinogen. Nitrated products are toxic.[10]
Reagents and Equipment
-
3-Fluorotoluene (22.5 g, ~22.7 mL)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%, 45 g)
-
Concentrated Nitric Acid (HNO₃, 70%, 25 g)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Deionized Water
-
Crushed Ice
-
250 mL Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology
-
Preparation of the Nitrating Mixture:
-
In the three-neck flask equipped with a magnetic stir bar and thermometer, add 45 g of concentrated sulfuric acid.
-
Cool the flask in an ice bath to below 10 °C.
-
Slowly, with continuous stirring, add 25 g of concentrated nitric acid via the dropping funnel. Maintain the temperature between 5-10 °C throughout the addition.
-
-
Nitration Reaction:
-
While maintaining the nitrating mixture temperature between 5-10 °C, add 22.5 g of 3-fluorotoluene dropwise from the dropping funnel. The rate of addition must be controlled to prevent the temperature from exceeding 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.
-
Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional hour.
-
-
Work-up and Isolation:
-
Prepare a beaker with 250 g of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Transfer the resulting mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to neutralize residual acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product mixture of nitrated isomers.
-
-
Purification (Optional):
-
The isomers can be separated by fractional distillation under reduced pressure or by column chromatography.
-
Conclusion and Future Outlook
The electrophilic aromatic substitution of 3-fluorotoluene is a well-defined process governed by the competing and reinforcing directing effects of the methyl and fluoro substituents. This guide has established that electrophilic attack occurs predictably at the C4 and C6 positions, a principle that holds true for nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The provided nitration protocol offers a self-validating system for synthesizing key chemical intermediates. For professionals in drug development and fine chemical synthesis, a firm grasp of these fundamentals is essential for designing efficient synthetic routes. Future advancements will likely focus on improving regioselectivity and sustainability, with a growing emphasis on the use of recyclable solid acid catalysts to minimize hazardous waste and simplify work-up procedures, representing a cleaner, more environmentally friendly approach to this classic transformation.[11][13]
References
- BenchChem. (2025). Application Notes and Protocols for the Laboratory-Scale Nitration of 3-Fluorotoluene.
- Maurya, S. K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. RSC Publishing.
- Royal Society of Chemistry. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid.
-
Maurya, S. K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. ResearchGate. Available at: [Link]
-
Lalremsanga, L., & Lianbuanga, J. (2019). Comparative Study of Aromatic Electrophilic Substitution Reaction at the Meta and Ortho-Position in Toluene. International Research Journal of Engineering and Technology (IRJET). Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Available at: [Link]
-
Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Trifluorotoluene. Available at: [Link]
-
ChemTalk. (n.d.). Directing Effects. Available at: [Link]
-
KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. Available at: [Link]
-
Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction. Available at: [Link]
-
Stuyver, T., et al. (2019). Electrophilic Aromatic Substitution Reactions: Mechanistic Landscape, Electrostatic and Electric-Field Control of Reaction Rates, and Mechanistic Crossovers. Journal of the American Chemical Society. Available at: [Link]
-
Chemsrc. (n.d.). 3-Fluorotoluene. Available at: [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]
-
Agilent. (2011). Separation of fluorotoluene isomers. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]
-
Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. Available at: [Link]
-
Unknown Source. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). Introduction to regioselectivity in aromatic reactions. YouTube. Available at: [Link]
-
ChemTalk. (n.d.). Electrophilic Aromatic Substitution. Available at: [Link]
-
Stuyver, T., et al. (2019). Electrophilic Aromatic Substitution Reactions: Mechanistic Landscape, Electrostatic and Electric-Field Control of Reaction Rates and Mechanistic Crossovers. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). m-Fluorotoluene. National Institutes of Health. Available at: [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
Zhang, X., et al. (2013). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. ResearchGate. Available at: [Link]
-
Osbourn, J. (2014). meta-Fluorotoluene Synthesis. YouTube. Available at: [Link]
- Google Patents. (n.d.). CN115490597B - Synthetic method of fluorotoluene derivative.
-
MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). Sulfonation of Aromatic Compounds. YouTube. Available at: [Link]
-
Duvall, J. J. (1959). Directive effects in the sulfonation of toluene; Synthesis and attempts to rearrange some a-anilinoketones; The kinetics of the addition of bromine to cyclohexene. BYU ScholarsArchive. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. Available at: [Link]
Sources
- 1. CAS 352-70-5: 3-Fluorotoluene | CymitQuimica [cymitquimica.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. "Directive effects in the sulfonation of toluene ; Synthesis and attemp" by John Joseph Duvall [scholarsarchive.byu.edu]
- 18. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 19. byjus.com [byjus.com]
- 20. chem.libretexts.org [chem.libretexts.org]
understanding the reactivity of the nitro group in 3-Fluoro-4-nitrotoluene
An In-depth Technical Guide to the Reactivity of the Nitro Group in 3-Fluoro-4-nitrotoluene
Abstract
3-Fluoro-4-nitrotoluene (CAS No: 446-34-4) is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its chemical behavior is dictated by the interplay of its three substituents on the aromatic ring: a strongly electron-withdrawing nitro group, an electronegative fluorine atom, and a weakly electron-donating methyl group. This guide provides an in-depth exploration of the reactivity centered on the nitro group, offering both mechanistic understanding and field-proven experimental protocols for researchers, chemists, and drug development professionals. We will dissect the primary transformations of the nitro group—its reduction to an amine and its role as a powerful activating group in nucleophilic aromatic substitution—providing a framework for its strategic application in synthesis.
Molecular Structure and Electronic Landscape
The reactivity of 3-Fluoro-4-nitrotoluene is a direct consequence of its electronic architecture. The molecular structure features a toluene backbone substituted with a fluorine atom at position 3 and a nitro group at position 4.
-
Nitro Group (-NO₂): As a powerful resonance and inductively electron-withdrawing group, the nitro group is the dominant electronic feature of the molecule. It renders the aromatic ring electron-deficient, significantly influencing the sites of nucleophilic and electrophilic attack.
-
Fluorine Atom (-F): Fluorine exerts a strong inductive electron-withdrawing effect due to its high electronegativity. However, it also possesses a weak resonance-donating effect. Its position ortho to the nitro group is critical, as it becomes a prime site for nucleophilic aromatic substitution.
-
Methyl Group (-CH₃): The methyl group is a weak inductively and hyperconjugatively electron-donating group.
The cumulative effect is an electron-poor aromatic ring, highly activated for specific transformations that are foundational to its utility as a chemical building block.[1]
Key Transformations Involving the Nitro Group
The synthetic utility of 3-Fluoro-4-nitrotoluene is primarily realized through two major reaction pathways involving the nitro group: its reduction to an amine and its function as an activating group and potential leaving group in substitution reactions.
Reduction of the Nitro Group: A Gateway to Functionalization
The conversion of the aromatic nitro group to a primary amine is arguably the most critical and frequently employed transformation of 3-Fluoro-4-nitrotoluene. This reaction yields 3-fluoro-4-aminotoluene, a versatile intermediate for subsequent functionalization, such as diazotization and Sandmeyer reactions.[3][4] The primary challenge in this reduction is chemoselectivity: reducing the nitro group without cleaving the carbon-fluorine bond (hydrodefluorination).
The choice of reducing agent is paramount and depends on factors such as scale, available equipment, cost, and the presence of other sensitive functional groups.[5]
| Method | Reducing System | Solvent | Temp. (°C) | Typical Yield | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | H₂ (gas), 5-10% Pd/C | Ethanol, Methanol | Room Temp | >95% | High yield, clean reaction, easy product isolation.[5] | Cost of catalyst, potential for dehalogenation.[5] |
| Metal/Acid Reduction | Iron (Fe) powder, Acetic Acid | Ethanol/Water | Reflux (~80-100) | 85-95% | Cost-effective, robust, industrially scalable.[5] | Acidic waste, requires filtration to remove iron salts.[5] |
| Metal Salt Reduction | Stannous Chloride (SnCl₂·2H₂O) | Ethanol, Ethyl Acetate | Reflux (~70-80) | 90-98% | Mild conditions, high chemoselectivity, tolerates many functional groups.[5] | Generates stoichiometric tin salt waste, which requires careful disposal.[5] |
This protocol is favored for its high efficiency and clean reaction profile on a laboratory scale.
Materials:
-
3-Fluoro-4-nitrotoluene
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Ethanol (or Methanol)
-
Hydrogen (H₂) gas supply (balloon or Parr apparatus)
-
Celite® or other filter aid
Procedure:
-
Vessel Preparation: In a suitable pressure reaction vessel or a round-bottom flask, dissolve 3-Fluoro-4-nitrotoluene (1.0 eq) in ethanol (10-15 mL per gram of substrate).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 10% Pd/C catalyst (0.01-0.05 eq by weight). Caution: Pd/C can be pyrophoric.
-
Hydrogenation: Seal the vessel. Purge with nitrogen gas, then purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1 atm via balloon or ~50 psi in a Parr apparatus).[4]
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by hydrogen uptake or by TLC/LC-MS analysis. The reaction is typically complete within 2-6 hours.[4]
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 3-fluoro-4-aminotoluene, which can be used directly or purified further if necessary.
The Nitro Group in Nucleophilic Aromatic Substitution (SₙAr)
The nitro group's profound electron-withdrawing ability is central to the SₙAr reactivity of the ring. It activates the ortho and para positions for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[6]
In 3-Fluoro-4-nitrotoluene, the fluorine atom is positioned ortho to the nitro group, making it highly susceptible to displacement by nucleophiles. While the primary role of the nitro group here is activation, recent advances in catalysis have demonstrated that the nitro group itself can serve as a leaving group in cross-coupling reactions.[7]
Nucleophilic attack at the fluorine-bearing carbon (C3) creates a resonance-stabilized carbanion. The negative charge is delocalized onto the oxygen atoms of the nitro group, a crucial stabilizing interaction that lowers the activation energy for the reaction.
Sources
A Researcher's Guide to the Preliminary Investigation of 3-Fluoro-4-nitrotoluene Derivatives: Synthesis, Reactivity, and Core Applications
Abstract
3-Fluoro-4-nitrotoluene (FNT) is a pivotal chemical intermediate, serving as a versatile building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] Its strategic placement of a fluorine atom and a nitro group on a toluene scaffold imparts unique reactivity, enabling targeted molecular elaboration. The presence of fluorine is particularly valued in drug development for its ability to enhance metabolic stability, bioavailability, and binding affinity.[2] This technical guide provides a comprehensive overview of the preliminary investigation of FNT derivatives. It details the compound's core physicochemical properties, explores its primary reaction pathways, presents validated, step-by-step protocols for the synthesis of key derivatives, and discusses their significance in modern chemical research.
Introduction: The Strategic Value of 3-Fluoro-4-nitrotoluene (FNT)
3-Fluoro-4-nitrotoluene, also known by its IUPAC name 2-Fluoro-4-methyl-1-nitrobenzene, is a pale yellow crystalline solid at room temperature.[3] It is a synthetically produced compound, most commonly prepared via the electrophilic nitration of 3-fluorotoluene.[3][4] The molecule's utility stems from the electronic interplay between its three key functional groups: the electron-donating methyl group, the highly electronegative fluorine atom, and the strongly electron-withdrawing nitro group. This arrangement activates the aromatic ring for two principal, high-yield transformations: nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon and reduction of the nitro group to a primary amine. These reactions convert FNT into more advanced intermediates, crucial for constructing active pharmaceutical ingredients (APIs) and potent agrochemicals.[5]
Physicochemical Properties of 3-Fluoro-4-nitrotoluene
A thorough understanding of a starting material's properties is fundamental to safe and effective experimental design. The key properties of FNT are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 446-34-4 | [6] |
| Molecular Formula | C₇H₆FNO₂ | |
| Molecular Weight | 155.13 g/mol | [7] |
| Appearance | Off-white to pale yellow crystalline powder | |
| Melting Point | 52-55 °C | [7] |
| Boiling Point | 97-98 °C at 3 mmHg | [7] |
| Solubility | Limited in water; soluble in ethanol, acetone, chloroform | [4] |
| Density | ~1.3 - 1.4 g/cm³ | [8] |
Note: Always refer to the specific lot's Certificate of Analysis for precise data.
The Reactivity Landscape: Dueling Pathways for Derivatization
The synthetic utility of FNT is dominated by two reliable and chemoselective transformations. The choice of reagents and reaction conditions dictates which part of the molecule undergoes modification.
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group, being a powerful electron-withdrawing group situated ortho to the fluorine atom, significantly lowers the electron density of the aromatic ring. This effect is most pronounced at the carbon atom bonded to the fluorine, making it highly electrophilic and susceptible to attack by nucleophiles. This reaction pathway allows for the displacement of the fluoride ion, a good leaving group, to form new carbon-heteroatom bonds (C-N, C-O, C-S).[9][10]
-
Nitro Group Reduction: The nitro group can be readily reduced to a primary amine (aniline derivative) under various conditions, most commonly catalytic hydrogenation or using metal reductants in acidic media.[11][12] This transformation is a cornerstone of aromatic chemistry, converting the electron-withdrawing nitro group into an electron-donating and highly versatile amino group, which can then be further functionalized via diazotization, acylation, or alkylation.[12]
The logical flow for exploring FNT derivatives is visualized below.
Caption: Primary synthetic pathways originating from FNT.
Experimental Protocols for Derivative Synthesis
The following protocols are presented as robust starting points for the preliminary investigation of FNT derivatives.
Synthesis of 3-Fluoro-4-aminotoluene via Catalytic Hydrogenation
This protocol details the reduction of the nitro group to an amine, a critical step for many multi-step syntheses.[2] The procedure is adapted from established methods for similar substrates.[4][11]
Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is chosen for its high efficiency, clean reaction profile, and typically quantitative yields.[11] The palladium surface adsorbs both the hydrogen gas and the nitro group, facilitating the reduction at room temperature and atmospheric pressure. Methanol or ethanol are common solvents as they readily dissolve the starting material and do not interfere with the catalyst.
Caption: Workflow for the reduction of FNT to 3-Fluoro-4-aminotoluene.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-nitrotoluene (1.0 eq) in ethanol (approx. 10 mL per gram of FNT).
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (approx. 1-2 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Pd/C can be pyrophoric, especially when dry or after use. Handle with care.
-
Hydrogenation: Seal the flask, evacuate the inert atmosphere, and replace it with hydrogen gas (a balloon is sufficient for small-scale reactions).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-6 hours).[11]
-
Work-up: Once complete, carefully purge the flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with a small amount of ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-fluoro-4-aminotoluene.[4] The product is often of sufficient purity for subsequent steps, but can be further purified by column chromatography or recrystallization if needed.
Synthesis of an Amine Derivative via Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general method for reacting FNT with a primary or secondary amine, such as morpholine. This reaction is analogous to the synthesis of a key intermediate for the antibiotic Linezolid.[2][9]
Causality: The reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the electrophilic carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] The subsequent elimination of the highly stable fluoride ion restores aromaticity and yields the final product. A base (like K₂CO₃ or an excess of the amine nucleophile) is used to neutralize the HF generated in situ, driving the reaction to completion.
Protocol:
-
Reaction Setup: Combine 3-Fluoro-4-nitrotoluene (1.0 eq), the amine nucleophile (e.g., morpholine, 1.2-2.0 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN).
-
Reaction: Heat the mixture with stirring (e.g., 80-120 °C) and monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water. The product will often precipitate and can be collected by filtration. Alternatively, if the product is soluble, extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Purification: Wash the collected solid or the combined organic extracts with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield the pure SNAr product.
Characterization of Derivatives
Validation of the synthesized derivatives is a critical step. Standard analytical techniques should be employed to confirm the structure and purity of the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the molecular structure. For the reduction product, the disappearance of nitro-proximal aromatic proton signals and the appearance of a broad amine (NH₂) signal in the ¹H NMR spectrum are key indicators. For SNAr products, ¹⁹F NMR will confirm the absence of the starting material's fluorine signal.[14][15]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the success of the transformation.[16]
-
Infrared (IR) Spectroscopy: Can confirm the functional group transformation. For the reduction, the characteristic symmetric and asymmetric stretches of the nitro group (~1520 and 1340 cm⁻¹) will be replaced by N-H stretches of the amine group (~3300-3500 cm⁻¹).
Conclusion
3-Fluoro-4-nitrotoluene is a high-value starting material whose reactivity is primarily and predictably governed by its nitro and fluoro substituents. The preliminary investigation of its derivatives can be efficiently conducted by focusing on two robust and high-yielding pathways: the reduction of the nitro group to form 3-fluoro-4-aminotoluene and the nucleophilic aromatic substitution of the fluorine atom. The protocols outlined in this guide provide a solid, field-proven foundation for researchers and drug development professionals to synthesize and explore novel FNT derivatives, paving the way for the discovery of new therapeutic agents and advanced materials.[1]
References
- Exploring 3-Fluoro-4-Nitrotoluene: Applications and Manufacturing Insights. Google Cloud.
- 3-Fluoro-4-nitrotoluene(446-34-4) 1H NMR spectrum. ChemicalBook.
- How to Synthesize 3-Fluoro-4-nitrotoluene and Its Applic
- 3-Fluoro-4-nitrotoluene | 446-34-4. Biosynth.
- 3-Fluoro-4-nitrotoluene 446-34-4 wiki. Guidechem.
- 3-Fluoro-4-nitrotoluene - Optional[13C NMR] - Spectrum. SpectraBase.
- 3-Fluoro-4-nitrotoluene | CAS#:446-34-4. Chemsrc.
- Application Notes and Protocols for the Reduction of the Nitro Group in 4-Fluoro-3-nitrotoluene. Benchchem.
- The Strategic Role of 4-Fluoro-3-nitrotoluene in Pharmaceutical Synthesis: Applications and Detailed Protocols. Benchchem.
- 3-Fluoro-4-nitrotoluene | CAS 446-34-4. Santa Cruz Biotechnology.
- 3-Fluoro-4-nitrotoluene 99% 446-34-4. Sigma-Aldrich.
- 3-Fluoro-4-nitrotoluene.
- 3-Fluoro-4-nitrotoluene. NIST WebBook.
- 3-Fluoro-4-nitrotoluene 446-34-4. Tokyo Chemical Industry Co., Ltd..
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central, NIH.
- Understanding the Synthesis Pathways of Pharmaceuticals with 3-Fluoro-4-nitrotoluene. NINGBO INNO PHARMCHEM CO.,LTD..
- Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry.
- The nucleophilic aromatic substitution reaction between...
- Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals.
- Exploring the Synthesis Pathway of Key Molecules Using 4-Fluoro-3-nitrotoluene. NINGBO INNO PHARMCHEM CO.,LTD..
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-Fluoro-4-nitrotoluene [zjjtxc.com]
- 6. scbt.com [scbt.com]
- 7. 3-フルオロ-4-ニトロトルエン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-Fluoro-4-nitrotoluene | CAS#:446-34-4 | Chemsrc [chemsrc.com]
- 9. vapourtec.com [vapourtec.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-Fluoro-4-nitrotoluene(446-34-4) 1H NMR spectrum [chemicalbook.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. 3-Fluoro-4-nitrotoluene [webbook.nist.gov]
A Technical Guide to the Discovery and History of Fluorinated Nitrotoluenes
Abstract
The incorporation of fluorine into organic molecules has profoundly influenced modern science, particularly in the realms of pharmaceuticals and materials science.[1] Fluorinated nitrotoluenes represent a critical class of intermediates, serving as versatile building blocks for a vast array of complex chemical entities. This guide provides a comprehensive exploration of the historical evolution of their synthesis, tracing the path from early, hazardous methodologies to the robust, scalable industrial processes of today. We will delve into the pivotal discoveries, the underlying chemical principles, and the practical applications that underscore the significance of these compounds, offering researchers and drug development professionals a detailed perspective on the causality behind key experimental and industrial choices.
Chapter 1: The Genesis of Organofluorine Chemistry: Early Challenges and Foundational Breakthroughs
The journey to fluorinated nitrotoluenes begins with the taming of fluorine itself. For decades, chemists faced immense challenges in isolating elemental fluorine due to its extreme reactivity.[1] This arduous quest culminated in 1886 when Henri Moissan successfully isolated the element via electrolysis, an achievement that earned him the 1906 Nobel Prize in Chemistry and opened the door to deliberate organofluorine synthesis.[1][2]
However, the first synthesis of an organofluorine compound, fluoromethane, was achieved by Jean-Baptiste Dumas and Eugène-Melchior Péligot in 1835, predating Moissan's isolation of F₂ by over 50 years.[1] Early attempts to react elemental fluorine directly with organic compounds, including toluene, were fraught with danger, often resulting in violent explosions and decomposition rather than controlled fluorination.[2] These initial struggles highlighted the critical need for safer, more selective methods to forge the exceptionally strong carbon-fluorine bond.[3][4]
A significant step forward came from the development of halogen exchange (Halex) reactions. In 1892, the Belgian chemist Frédéric Jean Edmond Swarts pioneered a method using antimony trifluoride (SbF₃) to replace chlorine or bromine atoms with fluorine.[5][6][7] This discovery was a watershed moment, providing one of the first reliable and comparatively mild methods for synthesizing fluorinated organic compounds and laying the essential groundwork for future developments in aromatic fluorination.[5][8]
Chapter 2: The Swarts Reaction: A Paradigm Shift in Halogen Exchange
The Swarts reaction marked a pivotal advancement, offering a controllable route to organofluorine compounds by avoiding the use of hazardous elemental fluorine.[5][6] While initially focused on alkyl halides, the principles of the Swarts reaction were foundational to the development of aromatic fluorination techniques.
Core Principles and Mechanistic Insight
The Swarts reaction is a nucleophilic substitution process where a halide (typically Cl or Br) on an organic substrate is exchanged for fluorine.[5][9] The key is the use of a metal fluoride, with antimony trifluoride (SbF₃) being the most prominent "Swarts reagent".[7]
Causality in Reagent Selection: The choice of SbF₃ is not arbitrary. Unlike highly ionic fluorides such as KF or NaF, the antimony-fluorine bond has a more covalent character. This moderates the reactivity of the fluoride nucleophile, preventing the explosive reactions seen with more aggressive fluorinating agents.[10] For enhanced reactivity, the process often involves the addition of a catalytic amount of a pentavalent antimony salt like SbCl₅, which generates a more potent fluorinating species, antimony trifluorodichloride (SbF₃Cl₂), in situ.[6][11]
The general mechanism involves the coordination of the metal fluoride with the halogen atom of the substrate, facilitating its departure as a metal halide salt and the subsequent nucleophilic attack by fluoride.[7][12] For primary and secondary alkyl halides, the reaction typically proceeds via an Sₙ2 pathway.[9][13]
Chapter 3: The Halex Process: Enabling Industrial-Scale Synthesis
While the Swarts reaction was revolutionary, the synthesis of fluoroaromatics, particularly on an industrial scale, required a more efficient and economically viable method. This need was met by the development of the Halex (Halogen Exchange) process .
The Halex process is a specific type of nucleophilic aromatic substitution (SₙAr) used to convert aryl chlorides to aryl fluorides.[14] It is particularly effective for aromatic rings that are "activated" by electron-withdrawing groups, such as the nitro group (-NO₂) in nitrotoluenes.[15][16]
Protocol and Mechanistic Rationale
The industrial synthesis of a compound like 4-fluoro-2-nitrotoluene from 4-chloro-2-nitrotoluene via the Halex process exemplifies the core principles.
Experimental Protocol: Synthesis of 4-Fluoro-2-Nitrotoluene
-
Reagent Preparation: Anhydrous potassium fluoride (KF) is charged into a high-temperature reactor equipped with a robust mechanical stirrer. Expert Insight: The use of spray-dried KF is critical to maximize surface area and reactivity. Anhydrous conditions are paramount to prevent the formation of less nucleophilic bifluoride (HF₂⁻) and to avoid side reactions.[17]
-
Solvent and Catalyst Addition: A high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or sulfolane, is added, followed by a phase-transfer catalyst (e.g., tetramethylammonium chloride).[14][18] Expert Insight: Polar aprotic solvents are chosen for their ability to solvate the potassium cation, leaving a more "naked" and highly nucleophilic fluoride anion. The phase-transfer catalyst further enhances the solubility and availability of the fluoride ion in the organic phase.[15]
-
Reaction Execution: 4-chloro-2-nitrotoluene is added to the mixture. The reactor is sealed and heated to temperatures between 150–250 °C.[14] The reaction is monitored until completion (typically by GC analysis).
-
Workup and Isolation: Upon cooling, the solid potassium chloride (KCl) byproduct is removed by filtration or centrifugation. The resulting filtrate, containing the product, solvent, and unreacted starting material, is then subjected to fractional distillation to isolate the pure 4-fluoro-2-nitrotoluene.[18]
The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The strongly electron-withdrawing nitro group is essential as it delocalizes the negative charge of the intermediate, thereby lowering the activation energy for the rate-determining step.[17][19]
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// Edges Start -> Reactor [label="Add Substrate"]; Reactor -> Reaction [label="Heat"]; Reaction -> Filtration [label="Cool & Transfer"]; Filtration -> Distillation [label="Liquid Phase"]; Filtration -> Byproduct [label="Solid Phase"]; Distillation -> Product; } caption { label = "Diagram 2: Simplified workflow of the industrial Halex process."; fontname = "Helvetica"; fontsize = 10; }
Chapter 4: The Modern Era: Advances in Direct and Electrophilic Fluorination
While the Halex process remains an industrial workhorse, modern synthetic chemistry has pursued more direct and versatile methods for fluorinating aromatic rings, including those that are not activated towards nucleophilic attack.
Direct Fluorination with F₂: Early attempts with elemental fluorine were uncontrollable, but modern techniques using highly diluted F₂ gas in specialized microreactors and specific solvent systems (e.g., formic acid/hydrogen fluoride mixtures) have enabled the direct fluorination of compounds like 4-nitrotoluene with improved control and yield.[20] However, these methods require specialized equipment and expertise.
Electrophilic Fluorination: A significant leap forward has been the development of electrophilic fluorinating agents, which deliver a fluorine cation ("F⁺") equivalent to an electron-rich aromatic ring. Reagents like N-fluorobenzenesulfonimide (NFSI) and especially Selectfluor® (F-TEDA-BF₄) have become invaluable tools.[21] These are bench-stable, crystalline solids that offer high selectivity and are compatible with a wide range of functional groups under mild conditions.[21][22] While direct electrophilic fluorination of nitrotoluenes is challenging due to the deactivating nature of the nitro group, these reagents are crucial for fluorinating precursors that are later converted to nitrotoluenes.
| Method | Key Reagents | Typical Conditions | Advantages | Limitations |
| Swarts Reaction | SbF₃, Hg₂F₂, AgF | Heat, anhydrous | Good for alkyl halides; foundational | Toxic reagents, limited aromatic scope |
| Halex Process | KF, CsF | 150-250°C, polar aprotic solvent | Economical, scalable, high yield | Requires electron-withdrawing groups |
| Direct Fluorination | Diluted F₂ gas | Low temp, specialized reactor | Direct C-H fluorination | Hazardous, requires special equipment |
| Electrophilic Fluorination | Selectfluor®, NFSI | Mild, often catalyzed | High selectivity, functional group tolerance | Inefficient for electron-poor aromatics |
Chapter 5: Significance in Drug Discovery and Development
The availability of fluorinated nitrotoluenes has had a profound impact on medicinal chemistry.[16] The fluorine atom is not merely a halogen substitute; its unique properties—high electronegativity, small size, and ability to form strong bonds—can dramatically alter a molecule's pharmacokinetic and physicochemical profile.[23][24]
Introducing fluorine can:
-
Enhance Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing a drug's half-life.[24][25]
-
Improve Binding Affinity: Fluorine can engage in favorable interactions with protein targets and alter the pKa of nearby functional groups, enhancing binding.[24][26]
-
Increase Lipophilicity: Strategic fluorination can increase a molecule's ability to cross cell membranes.[25][27]
Fluorinated nitrotoluenes are key starting materials for a range of pharmaceuticals. For example, 2-fluoro-4-nitrotoluene is a crucial intermediate in the synthesis of the anti-prostate cancer drug Enzalutamide .[19] The nitro group is readily reduced to an aniline, which then serves as a handle for further synthetic transformations.
Conclusion
The history of fluorinated nitrotoluenes is a compelling narrative of chemical innovation, driven by the need for safer, more efficient, and more selective synthetic methods. From the perilous early experiments with elemental fluorine to the controlled halogen exchange reactions of Swarts and the industrial might of the Halex process, the journey reflects a deepening understanding of fluorine's unique chemistry. Today, these compounds are indispensable tools in the arsenal of medicinal chemists, enabling the rational design of drugs with improved efficacy and safety profiles. The continued development of novel fluorination techniques ensures that the impact of these versatile building blocks will only continue to grow.
References
- The Dawn of a New Bond: A Technical History of Fluorinated Organic Compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9cAjeG2KHX-rRpyveKu65ZPsphhl4CEzggN3ni0YSAMVWEGJqZXJav1VCou87hssKw0HUv0HZjkHb1PTsYd2fRX6UQkIzclBt7cEw6tF5GdPSna2FfvWu1TooW0RiP5_t3-1q0KyEgbaNH1ImrZ25dmnNyOw86pIIpPqPslSZD2W1OK-8xzAgXOILgzpzpWRY-JpOxL7sveq1JM99Xk5Tg7RdXxN7pnQZ]
- Overview on the history of organofluorine chemistry from the viewpoint of material industry. Journal of the Japan Academy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeoc6snBNmBEAEcfP43H0Qcd08P1NnhUXuuaiekUAcs568I9IHShPVvJO4WNIm9WbdNuGbCLA5b6nbE5vv36dF4lhbn0YhLucqQQrzXbB2D9ApsVcEhIkdZb9U7hPO2uAlynGMCGzXXO2rsGY=]
- Organofluorine chemistry. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8RRGoUq8Y3z3MPaqK8tz8k-kVzfjLL6KDs5jc08ezB44dsuWHrCkLskQzysgq7b1VxAvqbQKL14jMAzKFwBcm52LJ7wz3TSNLPsmOOGX4kuGkt6YM1LSz514oR0MB0sOL6EEMQSkKmQyibcCQLbqP1g==]
- Overview on the history of organfluorine chemistry from the viewpoint of material industry. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8u1hcGi9YcmToPAsVRB9LPa1MdtioklZTN-dl60qSLWZdy8crOTNlNwmrzueDWYTca7-w1bDDjB6UDIHRAW0S01XiuitUiBB8ojAex64SAfH-I01XfaBVh8DLv2En8FMUSZQLcSPh2lMSr5-4TdekM-q6GDtliNuywKT0kehqcanSDJOGITNZLCbUlLM95kkw4D9kdNGTla6HKgYbn-D5EEfaZsIMtMmXq0BNYaFizqfkAaFdKK3zRhmk0o_95kAP7hXHSoTpIg==]
- Halex process. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOgjsaaOyR2gMOpMxRqp8SFavMwbbiJn69645gRfKigKLati7L_pNkqyHWxvRJuluBQQErfk9UGp_O9oMJEdZ9kGGiaHfrT22IyRl2AlxQDS1bmB0JkdRs0NBQO16rdDyA4sdUTtA=]
- Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP9zVF7T2e5qZ02PBuQaZj-kvvnhfUaWIRQPDSNQgikm_9x5Iq1-XkPl9mUowQDHIWQ5hSsPVhAwSA5nVWQiaHP2guj3hTip8UCUMtiOabiu8USpjks0F4YdCvQ6SQxn1-ewc411ifs1R9SegWEyn21dxj2qj8DUzoGwA=]
- C–F Bond Formation for the Synthesis of Aryl Fluorides. PMC, NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjqaqrOKwuoK7lALSLvCcCSB2DvVAqlYLwJb99nvVLui70zXiPb3nDk_06Y-o01jroXN2kX6QNEcUKjU994eSyXJvUcpYWFDyd8rss2qaTBBujEcyTnX6kNpPc7B2ZdRosogq3q3SJTm8_tS4=]
- Swarts fluorination. Grokipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1jXm2FZxZGG9MRaD-ls5W6yGB4bpQHgjNTlq7p4SJaJshDnjvoydQYgGEccRyatg0b9njlvkblJghqjZfo3DkijmiZ6bRliaBja2BBGgvAe4mPNca1FO8Q3OnP8hjdXnVdCR_QP-IaBlN]
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFH7mR50w9Lj8cWJH5u-VGG_JDEtbeZqmkWrsfqvp5hnAQYrG8xfkSTOxa8RWAieMVS6dQyXjl4RB7yhV88FIghgkiaQ7clfpQ8GyLwBFzgiix82JFKLN-l6a-oFcrnduKqXw==]
- Recent advances in late-stage monofluorination of natural products and their derivatives. Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUcRqU6sQsNxNs_j0vpBPcKeHCD68tBfpKeoBtZJHlqpKpsqZ_R_P3JZLFrjxM6J-QnO6GKlTdwgcnlSbtgNqGkrTH9vIc3A8hx-r0-5TsmjWK5yR8Q4tQyiEpWffTpnZoJFsd_czMnufz6LkP4fj3ADIyxX5oM-Re]
- Current Trends in Practical Fluorination Chemistry. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmVHgMtwKwRyYk-Qn4IIQ9vWvKDtk1t_Z9d4AZ0Vle1WSIEg_tsAq-f0Er-LJ1NCOKo2YNK_s2Qx3T2GmK6K7JSerIoe3RvPGLNwy6zTmWy4yoIRq1vKWb2KCZXgQEw0I_eVEuX0AnRGkMITSHEGNR_ESGm_Yw0o89zCSXXOpYXUvCohrna3epXrOBcEzAP-F_TdNhlIHupfPSZLJSnKeeZOhrWuzNMcxVvryQS2UBiQ==]
- Halex Reaction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHBvcXq1Z4BP_U8PGdp0uFCYRl9BMVruOMntpdsQPx6MfiXZgCcgiPH6RXi1rZqiKqQFYI09fcnAeYFJTUCVj-mWWw4pEQIVtMpt3jCGtx7CHyNtFo3UaG-8dJYjG1f0N_cRHzSj8zf00u6Nys4LwdQaDx7uMjSnz7VZdyqLQY3B2rdtImVG0QO0dGSmMv9a-xs_YeyVQmPq4kWIcweQFtI1xJwMvKBE-xkNXbow==]
- An overview of the Shell fluoroaromatics plant explosion. IChemE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFufRJi4rEy30NaIIjmHcTg7KCFAgmM-4BYW3KZZuisS7NPUm4CfYWkkRPrkbtBnEmUiAHrB8wyhM-47gvO4DxmrMPlT3Anmf8R3-pbOz1ZElN6D4n6y6DgIQ0Rd8jWtdYhhRryVnbW2xszWcnA]
- Halex Comparative Reaction. gChem Global. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFap9CXWqAAn4WiUdRrFyNAEMmX2uSDMhC7bI4qBa33gl7h0h0cj9Yl48HLBwUJOeIl1_8gnrFbzQG61yxwJtaB-y88_Y_vJTIWc9lie2x_WFA9LYjYaaTyGGlO0RneXK12x8Q3211Ab0nkWU6uieK5a9i0sKsoImWj8B2DMQNvFW4_1XfY099kYylUC_hnDDtJyzxerWMdApY2sd6ArZJAf_Q=]
- Emerging fluorination methods in organic chemistry relevant for life science application. Journal of the National Academy of Sciences of Belarus, Chemical Series. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKugtI43nzgdSsZBa3nBXQkewqqQrEZrG4TwX4tA8XZ7u0dBYBOsh_fvyIbYCiRa5eHzIbKUjP0D-xO8wc22wu8snExSzrm_M-tx_sncbWBUhBwJcEO1fn0pfR53cven-p8Cnv4Hg=]
- Aromatic Fluorination. Google Books. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWx4SNTIZ0GNTxmWBeRnBTpYas6tPQC00S1GaKelVcI0C37dfN4j6nV-R4HTyhNRcFkPS6temHU-P5eCh7__VhfWtbq9P06tVh_u1Exa_JGD_zgT-6_Yj-dqb64_JQphuy2ztmpX-MGCXelf9RTaVOAVTpMh-EOdOxFUMVEZc_iRoIForgUAEVz6c=]
- Swarts fluorination. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDwr0Oc95SR-hLjoddSD7baxchxWx61VBNQu8QWIzC4LJ8eJ_KMleDOleQRWMwVnFPgCewkqQbQycTYP8wkNbUyFQIVxBzPVrm3L1nf6HyD9USzMV8kCuY8DegGDgJs6bHoEq16T_22h518OI=]
- Frederic Swarts. World of Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgWDblIfC7FY9seGHr5R7W9OIyfTJEBHdgLf9aPFnEs3QBk83oze6c9MX8wt-AN1w8axSgypeTPWdyfi7NvwDDFAO6d9EHxDb5WPw44nrYsaJozcs_AV47zLxN8WJpbzWUZ0siTZajU21Qej6KM7ZqqNLbpFNjxtNzl3IqDAo-m3lheFNABmmpu7I=]
- Swarts Reaction: Definition, Mechanism & Example for Class 12. Vedantu. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOPxY_YqFy16btfKCE3uYkytTib9U_31F7MgoqZ_6HTEUqMylAdJPQI963VBNyBX1Snx75aa8ba0wx3lq3SMVtsXvTo5oi38mDU1w4J-M5X5HJTtxLnpzMjy456I95OLTPoI3OlkYQsfPBIVc=]
- Frédéric Swarts Facts for Kids. Kiddle. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSb8AfZnTCBe_rDlXFNXyYlx1-5CMoqMOlWqb7jECTAHd06pAs5WEr8V7FG47vay_x6NGEY0_0KBEQj1vXjTho-YIYW1R9hI2I3cM-fpJrJrzJFHCRpcBWMJSBUGRbS-1d4Nu8o-REqMV9wQ==]
- Swarts fluorination. L.S.College, Muzaffarpur. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHED3t7GqlILk5zuY1QqvCE3Hn-ndgTpHa__bTRJ7_Ug3-Rr6DNaFLNDqUKdkaui50BJ2XxAMqXXvp_t7pVYnLV0ERt_L59b5jt-pA7gmElE8cVRANad1-6mgMU0HNpPW6iEUVQKuh1Oo23Fg-qaYMDe7wINbDLRcGUIelvLo99-sI0QH1HH7H6KtsD]
- A Comparative Guide to Fluorinated vs. Chlorinated Nitrotoluenes in Organic Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqAXQ73sX7ImWHiamo2JJdVlADbUgDd54SnVhWmWtUGiZV6yRGOJL7rXzIoYiFHpcoP560JVCC_uFZXRSUtYipFhDxgJMlhELS_L1loYK3DRL99WfG_bnKkRXTjlvMbzqfZ27LOKTurZzXSYUNuccQH8W0j6XoaTY2kbOEjBgB225RO8IdVC2Aatpernxyo2ID8lhfNXW7u5xLohWnffqU6jrnpu2I51XblEIfNKo_Y4jp]
- Swarts Reaction. Unacademy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVTojiO-ZhSnRuiDc5tRtdFTZI3hoCiUOZRyFSUkcCOTh-8ImuG5MHtQcaHleQhaBc4YIMCmEoS_RNOCcRX9FkBTGWNmCaE8VqfCIIU9ITUMponTcIVgTZPLixXDytbScSLIfytutzCtdQumn9TJ1GHGhombCXwh56pNio5y6AoIKWiKvFgw==]
- Swarts Reaction/Swarts Fluorination Reaction: Mechanism, Application. Science Info. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0hJrn-NailUslrxAqwmI9hEkL3UVr2x0qXfehryIlf42IqFVmyWwSTs36IpZD8nxW9F6JTa-5Wih2xc6i8lJDrF7kyczU03Zim8Sm3xNU_Jd6Wvsa5nKgmE1I0h6jPFGM2s12UhXiNtWHSXhRlZVb1ZbzzqJs]
- Fluorination method. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGayRKBjke_X_urz4Zf_fK6f48qIvnuLTWWMhZu0M0e81xeIo1Z2sIiK194TexJLyF2_6yAiYIhLN7AC3z1IVB4zXsAzr6CAcBBmLYlPSSVtFcBKSrde_FJnHaFpRDZy1ohhhI2ehqsBr6aeQ==]
- Swarts reaction mechanism. BYJU'S. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmFLbZwtFDWSVt1vLA_M1P6MP5b2VTipSYJE7Ho-O15MYQUuWKth95UZ3F1lXU_pwbao-2NiFJ0FUG_zUm7gSIXj6T0jwiOCnUNcTt-H761J_qQugT2w636sO9SgdCIO7W16vPCD49]
- Applications of Fluorine in Medicinal Chemistry. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHHBbNsf4haEPeRYzbPHEsktKANnoC2wKko1IQuwgIcaMFln6sZeUZ85Iq6s6lPKAQtlr5eKa9sQVf3-ENZA2CDxCoRAb0all91_qaG2ddVaMJlew1u5RXa78skp3lESFG7FFt]
- The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwkNLsEzs7ZiRVysuMdFdqspGLisVOKboBrwWC2Gls12juonNomJZJQs5QFJzsfY04f0kSeeus4luwHZYBb6sHPrkreFxx8TYLv2nx-aRH-LTkySmy-2TkAccDp41_ztQ4D15TtaTWmGmmufF7_X3i2IqUYYfCjMJF-eu2Nzae7hbbzEwcwMeGiasVD9LEzuiMHMc8azuvMrF7NTZvyQ==]
- The role of fluorine in medicinal chemistry. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEuZd9ocpfOzqinGFb1RnZBpH9fJNM5Z6qkorjKd1jCoXcoH21U41sc8GifRT654buYa31KhQM6lbcEOsRYU8rRdlnv2RJLOCMJE_QoZN_fRCYDDfH5POVcsvroR1GETz-TFQQ]
- Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWsHcWGzSCa9dcYMfUXQfYSpXG5Dq4DbggEUEU0SEgixWX8BhikI12fxzWMmLdD4HxeJLhHaVWdV1tUUcMdM0LnW1OBBaRc6LMfUVtWLMhi8-3mCAQ0JxcQhZherYU5mEg2y6R]
- Applications of Fluorine in Medicinal Chemistry. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIBQZZF5-EDyvtx-B3BRjJMavX5I5xukA5Ujw9zONDD6F41VJLOa6NKawIZDtQekG7QyaIYJOhWA4-S9FXK-9TH_Pin0h58Xca1Z4KiakZOmkWogNYxPAqeHEgcWODQING0KcdaVFb0K4-6qXRYz0EwyhRBoAgMTysVfx3-bFj6TyTXJhVlswOAnc6uIbNPfwOypI1YUo7fFtYCyoW]
- What So Special About " Swarts Reaction " ?. YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpaP6gYNqqM8-h11xDYfjyZgQVVyiOr2kUOqP3gfblLAbASZ1ChOomhFQ0TMo2EtF2PDiUhAgUlT-IivSS3lvc9CpQ9bo9Cc_Ao5E460L9tLsiS3iQOEZmowDUHDWupNza5uJwcs8=]
- 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. NCBI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDMiDoYKeilt9VZEUSVNhyaxQ7e80sG0Nch6G60hFHI3wWb6VKAtBfq7gRWprPfs7CZcfVtY-nSofuwYAOYeMN0vKAOBHXTRjJFeXaZh5rocfTTXsNKYHE4CbF8p1Gsz2PvIPMnXTqPw==]
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkVd1wxKfbrjnpwOQeUZHCmG_osP7FHVIPQukOdhEFOBAlk8LzoEAjBlAoNmb0k64BG0K4mZ8BS3oiNE_L_FtkR-p5HRWblAk3iK--JkpiS0zPmZOTH-0KdpolE2H7ie2GPetsE16kpuOp3wco]
- Discovery of a broad-spectrum, fluorinated macrobicyclic antibiotic through chemical synthesis. ChemRxiv, Cambridge Open Engage. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAH8VajuKBK04FCM_5sc2U4dN1kxBZkayQ-5Oyp3k4DjFOw1IQs4wcZYP8mT-_XvBkyFL52Bspo6WaM2ITp-bNZl9bU75oRv5vmVGJllecg9ugS-k307ygoTE1Rr1PDhmH47jPeZuDthW1k6xDcI58w8Yq9mdhCVCYU7m7Esj7dpZR27FUWlqa]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry [jstage.jst.go.jp]
- 5. grokipedia.com [grokipedia.com]
- 6. Swarts fluorination - Wikipedia [en.wikipedia.org]
- 7. Swarts Reaction [unacademy.com]
- 8. Frédéric Swarts Facts for Kids [kids.kiddle.co]
- 9. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- 10. youtube.com [youtube.com]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. byjus.com [byjus.com]
- 13. scienceinfo.com [scienceinfo.com]
- 14. Halex process - Wikipedia [en.wikipedia.org]
- 15. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 16. gchemglobal.com [gchemglobal.com]
- 17. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. icheme.org [icheme.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. EP1272445A1 - Fluorination method - Google Patents [patents.google.com]
- 21. mdpi.com [mdpi.com]
- 22. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 23. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. chemrxiv.org [chemrxiv.org]
- 27. researchgate.net [researchgate.net]
A Comprehensive Guide to the Theoretical Investigation of 3-Fluoro-4-nitrotoluene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical calculations used to characterize the molecular properties of 3-Fluoro-4-nitrotoluene. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its structural, electronic, and spectroscopic features is paramount for optimizing its applications and designing novel derivatives.[1][2] This document serves as a methodological blueprint for researchers, detailing the application of quantum chemical calculations to elucidate the molecule's characteristics.
Introduction to 3-Fluoro-4-nitrotoluene: A Molecule of Interest
3-Fluoro-4-nitrotoluene, with the chemical formula C₇H₆FNO₂[3][4], is a substituted toluene derivative whose utility in organic synthesis is well-established.[2][5] The presence of a fluorine atom, a nitro group, and a methyl group on the benzene ring imparts a unique combination of electronic and steric properties, making it a versatile building block.[2] Theoretical calculations provide a powerful, non-destructive means to probe the intricacies of its molecular structure and reactivity, offering insights that complement experimental data.
The Computational Approach: Unveiling Molecular Properties
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the properties of organic molecules.[6][7] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, in conjunction with a suitable basis set such as 6-311++G(d,p), has been shown to provide a good balance between accuracy and computational cost for a wide range of molecular systems.[6][7][8] This guide will focus on methodologies employing this level of theory.
Workflow for Theoretical Calculations
The following diagram outlines the typical workflow for the theoretical investigation of 3-Fluoro-4-nitrotoluene.
Caption: A typical workflow for the theoretical analysis of 3-Fluoro-4-nitrotoluene.
Molecular Structure and Vibrational Analysis
A fundamental step in the theoretical investigation is the optimization of the molecular geometry to find the lowest energy conformation. This provides key structural parameters such as bond lengths and angles.
Expected Structural Parameters
Based on studies of similar molecules, the optimized structure of 3-Fluoro-4-nitrotoluene is expected to exhibit bond lengths and angles characteristic of aromatic systems with electron-withdrawing and electron-donating substituents.
| Parameter | Expected Value (Å/°) |
| C-F Bond Length | ~1.35 Å |
| C-N Bond Length | ~1.48 Å |
| N-O Bond Lengths | ~1.22 Å |
| C-C (aromatic) | 1.38 - 1.40 Å |
| C-C (methyl) | ~1.51 Å |
| C-H (aromatic) | ~1.08 Å |
| C-H (methyl) | ~1.09 Å |
| O-N-O Angle | ~124° |
| C-C-F Angle | ~119° |
| C-C-N Angle | ~118° |
Note: These are approximate values based on literature for similar compounds and should be confirmed by calculation.
Vibrational Frequencies (FT-IR and FT-Raman)
Vibrational frequency analysis not only confirms that the optimized geometry is a true energy minimum but also allows for the prediction of the infrared (IR) and Raman spectra. The calculated frequencies can be compared with experimental data to validate the computational model. Key vibrational modes to analyze include the C-H, C-F, N-O, and C-N stretching and bending vibrations.[9][10]
Experimental Protocol: Vibrational Analysis
-
Geometry Optimization: Perform a full geometry optimization of the 3-Fluoro-4-nitrotoluene molecule using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Frequency Calculation: Using the optimized geometry, perform a frequency calculation at the same level of theory. This will yield the harmonic vibrational frequencies.
-
Frequency Scaling: It is common practice to scale the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method. A scaling factor of ~0.96 is often used for B3LYP/6-311++G(d,p).
-
Spectral Simulation: Use the scaled frequencies and calculated intensities to generate simulated FT-IR and FT-Raman spectra.
-
Vibrational Assignment: Assign the calculated vibrational modes to the corresponding experimental peaks based on their frequency and intensity.
Electronic Properties and Reactivity
The electronic properties of 3-Fluoro-4-nitrotoluene are crucial for understanding its reactivity and potential applications.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.[11][12] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity.[11] A smaller gap suggests higher reactivity.
Caption: The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack.[13] The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (nucleophilic sites) and blue indicating regions of low electron density (electrophilic sites). For 3-Fluoro-4-nitrotoluene, the nitro group is expected to be a region of high negative potential, while the hydrogen atoms of the methyl group and the aromatic ring are expected to be regions of positive potential.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of charge transfer interactions between occupied and unoccupied orbitals, providing insights into intramolecular interactions and hyperconjugative effects.
Spectroscopic Characterization
Theoretical calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation.
NMR Spectroscopy
The calculation of nuclear magnetic resonance (NMR) chemical shifts is a powerful tool for structural elucidation. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. Theoretical ¹H and ¹³C NMR spectra can be simulated and compared with experimental spectra to confirm the molecular structure.[6][8]
UV-Vis Spectroscopy
Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum (UV-Vis) of 3-Fluoro-4-nitrotoluene. This allows for the prediction of the absorption maxima (λmax) and the corresponding electronic transitions, providing insights into the molecule's electronic structure and chromophores.
Experimental Protocol: Spectroscopic Simulation
-
NMR Calculation: Using the optimized geometry, perform a GIAO NMR calculation at the B3LYP/6-311++G(d,p) level of theory. The calculated chemical shifts are typically referenced to a standard such as tetramethylsilane (TMS).
-
TD-DFT Calculation: Perform a TD-DFT calculation on the optimized geometry to obtain the excitation energies and oscillator strengths for the lowest electronic transitions.
-
Spectral Generation: Use the calculated data to generate simulated ¹H NMR, ¹³C NMR, and UV-Vis spectra.
Conclusion
The theoretical investigation of 3-Fluoro-4-nitrotoluene using quantum chemical methods provides a wealth of information regarding its molecular structure, vibrational properties, electronic characteristics, and spectroscopic signatures. This in-depth understanding is invaluable for researchers in drug development and materials science, enabling the rational design of new molecules with tailored properties and the optimization of synthetic pathways. The methodologies outlined in this guide provide a robust framework for conducting such theoretical studies.
References
-
3-fluoro-4-nitrotoluene - Stenutz. (n.d.). Retrieved January 10, 2026, from [Link]
-
3-Fluoro-4-nitrotoluene. (n.d.). NIST Chemistry WebBook. Retrieved January 10, 2026, from [Link]
- Ertem, M., & Altunpak, V. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Prensip Journals.
- Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. (2024). Prensip Journals.
-
Chemical Properties of 3-Fluoro-4-nitrotoluene (CAS 446-34-4). (n.d.). Cheméo. Retrieved January 10, 2026, from [Link]
-
(PDF) Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. (2025). ResearchGate. Retrieved January 10, 2026, from [Link]
-
FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene | Request PDF. (2025). ResearchGate. Retrieved January 10, 2026, from [Link]
-
The 3D HOMO and LUMO orbital profiles, the orbital energy values, and... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
3-Fluoro-4-nitrotoluene | CAS#:446-34-4. (n.d.). Chemsrc. Retrieved January 10, 2026, from [Link]
-
Krishnakumar, V., Murugeswari, K., Prabavathi, N., & Mathammal, R. (2012). Molecular structure, vibrational spectra, HOMO, LUMO and NMR studies of 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 91, 1–10. [Link]
-
Synthesis, spectral, characterization, molecular structure, HOMO-LUMO, MEP and NLO analysis of some (E)-N-(4-Fluoro-3-Phenoxyben. (n.d.). Scholars Research Library. Retrieved January 10, 2026, from [Link]
-
HOMO and LUMO Molecular Orbitals for Conjugated Systems by Leah4sci. (2021, March 16). YouTube. Retrieved January 10, 2026, from [Link]
-
Computation of vibrational spectra of p-nitrotoluene and 2,4,6-trinitrotoluene in the coordinates Хδ. (2017). Retrieved January 10, 2026, from [Link]
- Wong, A. J.-W., Miller, J. L., Perdue, B., & Janik, M. J. (2023). Investigating the electrocatalytic reduction of 2,4,6-tri- nitro-toluene (TNT) using density functional theory methods. Green Chemistry.
Sources
- 1. 3-Fluoro-4-nitrotoluene [zjjtxc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-fluoro-4-nitrotoluene [stenutz.eu]
- 4. 3-Fluoro-4-nitrotoluene [webbook.nist.gov]
- 5. Page loading... [guidechem.com]
- 6. prensipjournals.com [prensipjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. prensipjournals.com [prensipjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. butlerov.com [butlerov.com]
- 11. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 12. m.youtube.com [m.youtube.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
3-Fluoro-4-nitrotoluene: A Versatile Synthon for Modern Chemistry — A Technical Guide to Emerging Research Areas
Abstract: 3-Fluoro-4-nitrotoluene (CAS No. 446-34-4) is a strategically important chemical intermediate whose value is rooted in the unique physicochemical properties imparted by its trifunctionalized aromatic core. The presence of a methyl group, a nitro group, and a fluorine atom provides a confluence of reactivity and stability that has made it an indispensable building block in high-growth sectors like pharmaceuticals and agrochemicals.[1] This technical guide provides an in-depth analysis of 3-Fluoro-4-nitrotoluene, moving beyond its fundamental properties to explore its established synthetic utility and, most critically, to delineate promising frontier research areas. We will examine its role in the synthesis of complex bioactive molecules, including kinase inhibitors, and propose novel research trajectories in areas such as green chemistry, advanced materials, and next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthon for innovative applications.
Core Characteristics of 3-Fluoro-4-nitrotoluene
3-Fluoro-4-nitrotoluene is a pale yellow crystalline solid at room temperature.[2] The molecule's utility is derived from the distinct electronic and steric properties of its functional groups. The electron-donating methyl group and the strongly electron-withdrawing nitro group create a polarized aromatic system, while the highly electronegative fluorine atom further modulates reactivity and imparts properties crucial for drug design.[3]
| Property | Value | Reference(s) |
| CAS Number | 446-34-4 | [4] |
| Molecular Formula | C₇H₆FNO₂ | |
| Molecular Weight | 155.13 g/mol | [5] |
| Appearance | Off-white to pale yellow crystalline powder/solid | [2] |
| Melting Point | 52-55 °C | [5] |
| Boiling Point | 97-98 °C @ 3 mmHg | [5] |
| Density | ~1.438 g/cm³ | |
| Solubility | Insoluble in water; soluble in organic solvents (DMSO, acetone) | [3] |
| Flash Point | >110 °C (>230 °F) | [5] |
| Hazard Classification | UN2811, Toxic solid, organic, n.o.s., Hazard Class 6.1 |
The Strategic Importance of Fluorination in Compound Design
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[6] The fluorine atom in 3-Fluoro-4-nitrotoluene is not merely a placeholder but a critical design element. Its presence often leads to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[6]
-
Improved Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole interactions within a protein's active site, enhancing the potency of the drug candidate.[6]
-
Increased Lipophilicity: Strategic fluorination can increase a molecule's ability to cross cell membranes, a crucial factor for reaching intracellular targets.[6]
These benefits underscore why fluorinated building blocks like 3-Fluoro-4-nitrotoluene are in high demand for the synthesis of next-generation pharmaceuticals and high-performance agrochemicals.[6]
Established Synthetic Utility
The primary utility of 3-Fluoro-4-nitrotoluene lies in its predictable reactivity, which allows for its transformation into more complex intermediates.
Synthesis of 3-Fluoro-4-nitrotoluene
The most common industrial synthesis is the electrophilic nitration of 3-fluorotoluene.[7] This reaction leverages a mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO₂⁺), which then substitutes onto the aromatic ring. The ortho,para-directing effect of the methyl group and the deactivating, meta-directing nature of the fluorine atom guide the regioselectivity, favoring nitration at the C4 position.
Advanced Materials Science Applications
Fluorinated aromatic compounds are precursors to high-performance materials. T[2][8]he unique electronic properties of 3-Fluoro-4-nitrotoluene make it an attractive candidate for creating novel polymers and dyes.
-
Proposed Research:
-
Fluorinated Conductive Polymers: Reduce 3-Fluoro-4-nitrotoluene to 2-Fluoro-4-methylaniline and subsequently perform oxidative polymerization to synthesize a fluorinated polyaniline derivative. The fluorine substituent could enhance the polymer's thermal stability, environmental resistance, and tune its electronic properties for applications in sensors or anti-static coatings.
-
Specialty Azo Dyes: Convert 2-Fluoro-4-methylaniline into a diazonium salt and couple it with various aromatic partners (e.g., phenols, naphthols) to create a series of novel azo dyes. The fluorine atom may enhance the photostability and color fastness of the resulting dyes.
-
[2]### 6. Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-4-methylaniline via Catalytic Hydrogenation
-
Rationale: This protocol details the clean and efficient reduction of the nitro group, a critical step for preparing versatile downstream intermediates. Palladium on carbon is the catalyst of choice due to its high activity and selectivity, while ethanol is a suitable and relatively green solvent. *[7] Materials:
-
3-Fluoro-4-nitrotoluene (10.0 g, 64.5 mmol)
-
5% Palladium on Carbon (Pd/C) (0.2 g, ~2 wt%)
-
Ethanol (200 mL)
-
Hydrogen gas (H₂) supply
-
Parr shaker or similar hydrogenation apparatus
-
Celite or diatomaceous earth
-
-
Procedure:
-
Charge a high-pressure hydrogenation vessel with 3-Fluoro-4-nitrotoluene and ethanol.
-
Carefully add the 5% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.
-
Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Begin vigorous stirring or shaking and maintain the reaction at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Once hydrogen uptake ceases, depressurize the vessel and purge with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air.
-
Rinse the filter pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The resulting crude oil can be purified by vacuum distillation (boiling point ~71°C/10mmHg) to yield 2-Fluoro-4-methylaniline as a light yellow liquid (Typical Yield: >90%).
-
[7]#### Protocol 2: Proposed Synthesis of 3-Fluoro-4-nitrobenzyl Alcohol via C-H Functionalization
-
Rationale: This hypothetical protocol outlines the novel transformation of the methyl group into a hydroxymethyl group via a C-H fluorination/substitution sequence. This converts a relatively inert C-H bond into a valuable functional group for further synthesis. Copper catalysis is chosen for its proven efficacy in benzylic C-H activation with NFSI. H[9][10]FIP is used as a hydrogen-bond donor to activate the intermediate benzyl fluoride for nucleophilic attack by water. *[9] Materials:
-
3-Fluoro-4-nitrotoluene (1.55 g, 10 mmol)
-
Copper(I) Triflate Benzene Complex [ (CuOTf)₂·C₆H₆ ] (126 mg, 0.25 mmol, 2.5 mol%)
-
N-Fluorobenzenesulfonimide (NFSI) (3.47 g, 11 mmol, 1.1 eq)
-
Lithium Carbonate (Li₂CO₃) (739 mg, 10 mmol, 1.0 eq)
-
Methyl Borate [ B(OMe)₃ ] (1.1 mL, 10 mmol, 1.0 eq)
-
Acetonitrile (anhydrous, 50 mL)
-
Sodium Dithionite (Na₂S₂O₄)
-
Dichloromethane (DCM)
-
Hexafluoroisopropanol (HFIP)
-
Deionized Water
-
-
Procedure:
-
Step A: C-H Fluorination. In a flame-dried flask under an inert atmosphere, combine 3-Fluoro-4-nitrotoluene, Cu(I) catalyst, NFSI, Li₂CO₃, and methyl borate in anhydrous acetonitrile.
-
Stir the reaction mixture at 60 °C for 12-24 hours. Monitor the formation of the benzyl fluoride intermediate by GC-MS or TLC.
-
Step B: Workup and Substitution. Cool the reaction to room temperature. Add solid sodium dithionite to quench any unreacted NFSI and stir for 15 minutes.
-
Dilute the slurry with DCM and filter through a pad of silica gel, rinsing with additional DCM.
-
Concentrate the filtrate under reduced pressure. Do not attempt to fully isolate the potentially unstable benzyl fluoride intermediate.
-
Re-dissolve the crude intermediate in DCM (20 mL). Add HFIP (10 eq) and deionized water (20 eq).
-
Stir vigorously at room temperature for 6-12 hours until the substitution is complete (monitor by TLC).
-
Perform an aqueous workup, washing the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield 3-Fluoro-4-nitrobenzyl alcohol.
-
Conclusion & Future Outlook
3-Fluoro-4-nitrotoluene is far more than a simple chemical intermediate; it is an enabling tool for innovation. Its established role in the synthesis of pharmaceuticals, particularly kinase inhibitors, provides a solid foundation for its value. H[1][5]owever, the most exciting opportunities lie ahead. The exploration of greener synthetic pathways will address critical environmental and economic concerns associated with traditional nitration chemistry. F[11]urthermore, the application of cutting-edge synthetic methods, such as catalytic C-H functionalization, promises to unlock novel chemical space and accelerate the discovery of new bioactive molecules and advanced materials. A[12]s researchers continue to push the boundaries of synthetic chemistry, the strategic application of versatile and functionalized building blocks like 3-Fluoro-4-nitrotoluene will be paramount to success.
References
-
Exploring 3-Fluoro-4-Nitrotoluene: Applications and Manufacturing Insights. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Understanding the Synthesis Pathways of Pharmaceuticals with 3-Fluoro-4-nitrotoluene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Dugar, A., Kumar, A., Ameta, R., & Ameta, S. C. (2009). A green chemical approach for nitration of aromatic compounds. Macedonian Journal of Chemistry and Chemical Engineering, 28(2), 163–168.
- Hosseini-Sarvari, M., Tavakolian, M., & Ashenagar, S. (n.d.). Nitration of aromatic compounds using alumina sulfuric acid (asa) as a novel heterogene. Iranian Journal of Science.
-
Green microwave nitration as an undergraduate organic chemistry lab procedure. (n.d.). Gordon College. Retrieved from [Link]
-
The Versatility of 4-Fluoro-3-nitrotoluene: Applications in Pharma and Agrochemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Dugar, A., et al. (2009). A green chemical approach for nitration of aromatic compounds. ResearchGate. Retrieved from [Link]
- Smith, K., Musson, A., & DeBoos, G. A. (1998). A Novel Method for the Nitration of Simple Aromatic Compounds. The Journal of Organic Chemistry, 63(23), 8448–8454.
-
3-Fluoro-4-nitrotoluene. (n.d.). Zhenjiang Suke Catalyst Co., Ltd. Retrieved from [Link]
-
Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. (2022). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
IKK Inhibitor III, BMS-345541 - CAS 445430-58-0 - Calbiochem. (n.d.). Merck Millipore. Retrieved from [Link]
-
Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Vasilopoulos, A., Golden, D. L., Buss, J. A., & Stahl, S. S. (2020). Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. Organic Letters, 22(15), 5753–5757.
-
Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
High-Quality 3-Fluoro-4-Nitrotoluene (CAS: 446-34-4). (n.d.). Leading Supplier & Manufacturer. Retrieved from [Link]
-
Vasilopoulos, A., et al. (2020). Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles. PubMed. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Fluoro-4-nitrotoluene [zjjtxc.com]
- 5. 3-氟-4-硝基甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [guidechem.com]
- 8. nbinno.com [nbinno.com]
- 9. Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cs.gordon.edu [cs.gordon.edu]
- 12. Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Synthesis of Aniline Derivatives from 3-Fluoro-4-nitrotoluene
Introduction
3-Fluoro-4-nitrotoluene is a highly versatile and valuable building block in modern organic synthesis.[1] Its strategic placement of fluoro, nitro, and methyl groups on an aromatic scaffold allows for a series of selective transformations, making it a crucial intermediate in the production of complex molecules. Fluorinated aniline derivatives, in particular, are of immense interest to researchers in pharmaceutical and agrochemical development. The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, properties that are critical for designing effective drug candidates and next-generation crop protection agents.[2][3][4][5]
This technical guide provides detailed protocols and expert insights into two primary synthetic pathways originating from 3-fluoro-4-nitrotoluene for the synthesis of diverse aniline derivatives:
-
Direct Reduction of the Nitro Group: A straightforward and high-yielding route to produce the key intermediate, 2-fluoro-4-methylaniline.
-
Nucleophilic Aromatic Substitution (SNAr) followed by Reduction: A powerful two-step strategy to introduce a wide range of functionalities by first displacing the fluoride, thereby creating more complex aniline structures.
Additionally, this guide will touch upon the further derivatization of the resulting anilines using modern cross-coupling methodologies, such as the Buchwald-Hartwig amination.
Part 1: Synthesis of 2-Fluoro-4-methylaniline via Nitro Group Reduction
The conversion of the nitro group to a primary amine is the most fundamental transformation of 3-fluoro-4-nitrotoluene. The choice of reduction methodology is critical and depends on factors such as functional group tolerance, scale, cost, and environmental impact. We will detail two of the most reliable and widely used methods: catalytic hydrogenation and metal-mediated reduction with tin(II) chloride.[6][7][8]
Method 1: Catalytic Hydrogenation
Expertise & Experience: Catalytic hydrogenation is often the preferred method for nitro group reduction due to its high efficiency, clean reaction profile, and atom economy, with water being the primary byproduct.[6][7] The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. It is highly effective for reducing both aromatic and aliphatic nitro groups.[7] However, a key consideration is its broad reactivity; other functional groups such as alkenes, alkynes, and some carbonyls can also be reduced.[6] Therefore, substrate compatibility must be assessed.
Trustworthiness (Safety): Extreme caution is required when handling hydrogenation catalysts and hydrogen gas. Palladium on carbon can be pyrophoric, especially after filtration when it is dry and exposed to air.[6] Hydrogen gas is highly flammable and explosive.[6] All operations must be conducted in a well-ventilated fume hood under an inert atmosphere.
Experimental Protocol: Catalytic Hydrogenation of 3-Fluoro-4-nitrotoluene
-
Setup: To a thick-walled hydrogenation flask, add 3-fluoro-4-nitrotoluene (1.0 eq).
-
Solvent: Dissolve the starting material in a suitable solvent, such as ethanol or ethyl acetate.[9]
-
Catalyst Addition: Under a stream of inert gas (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) (typically 1-5 mol% Pd).[6]
-
Hydrogenation: Securely seal the flask, and purge the system by evacuating and backfilling with hydrogen gas three times. If using a balloon, maintain a positive pressure of hydrogen.[6]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or by observing hydrogen uptake.[6]
-
Workup: Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.
-
Filtration: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Crucially, do not allow the catalyst to dry on the filter paper. Immediately quench the filter cake with water.[6]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-fluoro-4-methylaniline. The product can be further purified by distillation under reduced pressure if necessary.[9]
Diagram: Catalytic Hydrogenation Workflow
Caption: Workflow for the synthesis of 2-fluoro-4-methylaniline via catalytic hydrogenation.
**Method 2: Metal-Mediated Reduction with Tin(II) Chloride (SnCl₂) **
Expertise & Experience: The use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of a strong acid like concentrated HCl is a classic and robust method for nitro group reduction.[10] Its primary advantage lies in its excellent chemoselectivity; it selectively reduces nitro groups while leaving other reducible functionalities, such as carbonyls and alkenes, intact.[7][8] The main drawback is the workup procedure, which can be cumbersome due to the formation of tin salts that must be removed.[6][8]
Trustworthiness (Mechanism & Workup): The reaction proceeds via a series of single-electron transfers from the Sn(II) species to the nitro group, with subsequent protonation steps. The workup requires careful basification to a high pH (>10) to precipitate tin hydroxides, which can then be separated from the organic product through extraction.[6]
Experimental Protocol: SnCl₂ Reduction of 3-Fluoro-4-nitrotoluene
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-4-nitrotoluene (1.0 eq) in ethanol.[6]
-
Reagent Addition: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq).[6]
-
Acidification: Slowly and carefully add concentrated hydrochloric acid with stirring. The reaction may be exothermic.[6]
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress by TLC until the starting material is consumed.[6]
-
Workup (Neutralization): After cooling to room temperature, carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the pH is >10. This will cause tin salts to precipitate.[6]
-
Extraction: Extract the aqueous slurry multiple times with ethyl acetate.[6]
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[6]
-
Purification: Remove the solvent under reduced pressure to yield the crude 2-fluoro-4-methylaniline, which can be purified by column chromatography or distillation.[6]
Data Presentation: Comparison of Reduction Methods
| Feature | Catalytic Hydrogenation (H₂/Pd/C) | Tin(II) Chloride (SnCl₂·2H₂O) |
| Reagents | H₂ gas, Pd/C catalyst | SnCl₂·2H₂O, concentrated HCl |
| Conditions | Room temperature, H₂ pressure | Acidic, reflux temperature |
| Chemoselectivity | Can reduce other groups (alkenes, etc.) | Generally good tolerance for other groups |
| Workup | Simple filtration of catalyst | Cumbersome, requires neutralization and extraction of tin salts[6] |
| Safety | Flammable H₂ gas, pyrophoric catalyst[6] | Corrosive acid, exothermic neutralization |
| Environmental | "Greener" alternative, water is the main byproduct[6] | Generates metallic waste[6] |
Part 2: Synthesis of N-Substituted Anilines via Nucleophilic Aromatic Substitution (SNAr)
This powerful two-step strategy allows for the introduction of diverse amine functionalities onto the aromatic ring prior to the formation of the aniline.
Expertise & Experience (Mechanism): The SNAr reaction is contingent on the electronic properties of the substrate. In 3-fluoro-4-nitrotoluene, the potent electron-withdrawing nitro group, positioned para to the fluorine atom, strongly activates the ring for nucleophilic attack.[11][12] A nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[11] The negative charge is delocalized onto the oxygen atoms of the nitro group, stabilizing the intermediate. Subsequent elimination of the fluoride ion restores aromaticity and yields the substituted product.[12]
Trustworthiness (Reaction Conditions): The success of SNAr reactions often depends on the choice of solvent and the exclusion of water. Polar aprotic solvents like DMSO or DMF are ideal as they effectively solvate the counter-ion of the nucleophile without hydrogen bonding to the nucleophile itself, thus maximizing its reactivity.[11] The presence of water can lead to a competing side reaction, forming the corresponding phenol.[11]
Diagram: General SNAr → Reduction Workflow
Caption: Two-step sequence for synthesizing complex anilines from 3-fluoro-4-nitrotoluene.
Example Protocol: Synthesis of 3-Methyl-4-morpholinoaniline
This protocol demonstrates the synthesis of an important intermediate for pharmaceuticals like the antibiotic Linezolid.[13]
Step 1: Synthesis of 4-(2-Methyl-5-nitrophenyl)morpholine
-
Setup: In a round-bottom flask, combine 3-fluoro-4-nitrotoluene (1.0 eq), morpholine (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq) in anhydrous Dimethylformamide (DMF).
-
Reaction: Heat the mixture with stirring (e.g., 80-100 °C) and monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Isolation: Filter the solid precipitate, wash thoroughly with water to remove residual DMF and salts, and dry under vacuum to yield 4-(2-methyl-5-nitrophenyl)morpholine.
Step 2: Reduction to 3-Methyl-4-morpholinoaniline
-
Procedure: The nitro-intermediate from Step 1 can be reduced using either of the methods described in Part 1. For example, using the iron powder and ammonium chloride method is a common literature procedure.[13][14]
-
Setup: Suspend 4-(2-methyl-5-nitrophenyl)morpholine (1.0 eq) in a mixture of ethanol and water.
-
Reagent Addition: Add iron powder (Fe) (4-5 eq) and ammonium chloride (NH₄Cl) (0.5 eq).[14]
-
Reaction: Heat the suspension to reflux until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Cool the mixture and filter through a pad of Celite® to remove the iron salts.[14]
-
Isolation: Concentrate the filtrate to remove ethanol. Extract the remaining aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-methyl-4-morpholinoaniline.[14]
Part 3: Further Derivatization via Buchwald-Hartwig Amination
Once the primary aniline (e.g., 2-fluoro-4-methylaniline) is synthesized, it can serve as a versatile precursor for a host of more complex derivatives using modern cross-coupling techniques.
Expertise & Experience: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[15][16][17] It has become a cornerstone of medicinal chemistry for its remarkable functional group tolerance and broad substrate scope, allowing for the facile synthesis of di- and tri-substituted anilines that were previously difficult to access.[15] The choice of palladium source, phosphine ligand, and base is critical and highly dependent on the specific substrates being coupled.[15]
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Representative Protocol: N-Arylation of 2-Fluoro-4-methylaniline
-
Setup: To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., BINAP or Xantphos), and the base (e.g., Cs₂CO₃ or NaOtBu) under an inert atmosphere.[18][19]
-
Reagent Addition: Add the aryl halide (1.0 eq), 2-fluoro-4-methylaniline (1.2 eq), and anhydrous toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture (e.g., 80-110 °C) with vigorous stirring for the required time (typically monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite®.
-
Isolation: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the desired N-aryl-2-fluoro-4-methylaniline.
Characterization Data Summary
The primary product from the direct reduction of 3-fluoro-4-nitrotoluene is 2-fluoro-4-methylaniline.
| Property | Value | Source(s) |
| CAS Number | 452-80-2 | [20] |
| Molecular Formula | C₇H₈FN | [21] |
| Molecular Weight | 125.14 g/mol | [20][21] |
| Appearance | Light yellow transparent liquid | |
| Boiling Point | 70-71 °C / 7 mmHg | [20] |
| Density | 1.108 g/mL at 25 °C | [20] |
| Refractive Index | n20/D 1.533 | [20] |
Conclusion
3-Fluoro-4-nitrotoluene serves as an exemplary starting material for the synthesis of a diverse array of valuable aniline derivatives. Through straightforward nitro reduction, researchers can readily access 2-fluoro-4-methylaniline, a key building block in its own right. Alternatively, by employing a strategic SNAr reaction prior to reduction, a vast chemical space of N-substituted anilines becomes accessible. The protocols and insights provided herein offer a robust foundation for chemists to confidently and efficiently utilize these transformations in their research and development endeavors.
References
- Nitro Reduction - SnCl2 - Common Organic Chemistry. (n.d.).
- 2-Fluoro-4-methylaniline - Chem-Impex. (n.d.).
- A Comparative Guide to Nitro Group Reduction: Tin(II) Chloride Dihydrate vs. Catalytic Hydrogenation - Benchchem. (2025).
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). PMC.
- Nitro Reduction - Common Conditions. (n.d.).
- Exploring 2-Fluoro-4-Methylaniline: Properties and Applications. (n.d.).
- 2-Fluoro-4-methylaniline | C7H8FN | CID 67984 - PubChem. (n.d.). NIH.
- Chemical Properties of 2-Fluoro-4-methylaniline (CAS 452-80-2) - Cheméo. (n.d.).
- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). SciSpace.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Sn2+ reduction - Wordpress. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- 2-Fluoro-4-methylaniline 99 452-80-2 - Sigma-Aldrich. (n.d.).
- troubleshooting low yield in nucleophilic aromatic substitution of 4-Fluoro-3-nitrotoluene - Benchchem. (2025).
- How to Synthesize 3-Fluoro-4-nitrotoluene and Its Applications - FAQ - Guidechem. (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (2022). Polycyclic Aromatic Compounds.
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). Organic Letters - ACS Publications.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline - Benchchem. (n.d.).
- CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents. (n.d.).
- 2-Fluoro-N-methylaniline synthesis - ChemicalBook. (n.d.).
- 2-Fluoro-4-methylaniline(452-80-2) 1H NMR spectrum - ChemicalBook. (n.d.).
- 3-Fluoro-4-methylaniline synthesis - ChemicalBook. (n.d.).
- 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3 - Ossila. (n.d.).
- RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents. (n.d.).
- Understanding the Synthesis Pathways of Pharmaceuticals with 3-Fluoro-4-nitrotoluene. (n.d.).
- The Impact of 2-Fluoro-4-methylaniline in Agrochemical and Specialty Chemical Synthesis. (2026).
- Hydrogenation of Para-Nitrotoluene on Catalytic Systems Containing Oxides of Rare Earth Elements | Request PDF - ResearchGate. (n.d.).
- The Role of 4-Fluoro-2-(methylsulfonyl)aniline in Novel Drug Discovery. (n.d.).
- CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents. (n.d.).
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI. (2020).
- 5-Fluoro-2-methylaniline synthesis - ChemicalBook. (n.d.).
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - NIH. (n.d.).
- 2-Fluoro-4-(trifluoromethyl)aniline | CAS Number 69409-98-9 | Ossila. (n.d.).
- 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025).
- Palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone | Request PDF. (2025).
- Palladium-catalysed electrophilic aromatic C-H fluorination - PubMed. (2018).
- Catalytic Hydrogenation||Organic Chemistry Clyden||Chapter 23 Part 2 - YouTube. (2020).
- CN1220256A - Process for reduction of methylaniline from nitro-toluene - Google Patents. (n.d.).
- 3-Fluoro-4-nitrotoluene 99 446-34-4 - Sigma-Aldrich. (n.d.).
- Catalytic hydrogenation and bifunctional catalysts | Research | Organische Chemie - TU Chemnitz. (n.d.).
- 3-Fluoro-4-nitrotoluene | 446-34-4 | FF52330 | Biosynth. (n.d.).
- 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. (n.d.).
- Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS. (2025).
- 3-Fluoro-2-nitrotoluene - MySkinRecipes. (n.d.).
- 3-Fluoro-4-nitrotoluene 98.0+%, TCI America™ | Fisher Scientific. (n.d.).
- Catalyst-free transfer hydrogenation of activated alkenes exploiting isopropanol as the sole and traceless reductant - Green Chemistry (RSC Publishing). (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS - University of Amsterdam [hims.uva.nl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. Page loading... [guidechem.com]
- 10. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]
- 20. 2-氟-4-甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 21. 2-Fluoro-4-methylaniline | C7H8FN | CID 67984 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 3-Fluoro-4-nitrotoluene Derivatives in Suzuki-Miyaura Cross-Coupling
An in-depth guide to the strategic use of 3-fluoro-4-nitrotoluene derivatives in Suzuki-Miyaura cross-coupling reactions for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or pseudohalide, is particularly vital in the synthesis of biaryl motifs—a scaffold prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This guide focuses on the application of 3-fluoro-4-nitrotoluene derivatives as substrates in Suzuki coupling. While 3-fluoro-4-nitrotoluene itself is not a direct coupling partner, its halogenated analogues (e.g., 1-bromo-3-fluoro-4-nitrotoluene) are highly valuable building blocks. The strong electron-withdrawing nature of the nitro group significantly activates the carbon-halogen bond, facilitating the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[5] Concurrently, the fluorine atom is a prized substituent in medicinal chemistry, known to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[6] Furthermore, the nitro group serves as a versatile synthetic handle, readily reducible to an amine for subsequent diversification, making this scaffold ideal for creating diverse chemical libraries for drug discovery.[5][7]
Section 1: The Reaction Mechanism - A Deeper Dive
The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium(0) species.[8][9] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (e.g., 1-bromo-3-fluoro-4-nitrotoluene). This forms a square planar Pd(II) complex. The presence of the electron-withdrawing nitro group on the aromatic ring makes the carbon atom of the C-Br bond more electrophilic, thereby accelerating this step.[2][5]
-
Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium(II) center. For this to occur, the organoboron compound (typically a boronic acid) must first be activated by a base.[10] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[11][12] This anionic boronate then exchanges its organic group with the halide on the palladium complex.
-
Reductive Elimination : In the final step, the two organic ligands on the palladium(II) complex couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1] This step is typically fast and irreversible.
Section 2: Optimizing Reaction Parameters
The success of a Suzuki coupling reaction using an electron-deficient substrate like a halogenated 3-fluoro-4-nitrotoluene derivative hinges on the careful selection of the catalyst, ligand, base, and solvent system.
| Parameter | Options | Rationale & Considerations |
| Palladium Catalyst | Precatalysts: Pd(OAc)₂, Pd₂(dba)₃Active Complexes: Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable precatalysts that are reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is an active Pd(0) source but can be sensitive to air and moisture.[3] |
| Ligand | Standard: PPh₃Buchwald Ligands: SPhos, XPhosOther: PCy₃ | For electron-deficient aryl halides, standard ligands like PPh₃ may suffice. However, for more challenging couplings (e.g., with aryl chlorides or sterically hindered partners), bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are superior, promoting faster oxidative addition and reductive elimination.[8][13] |
| Base | Carbonates: K₂CO₃, Na₂CO₃, Cs₂CO₃Phosphates: K₃PO₄Hydroxides: NaOH, Ba(OH)₂ | The base is critical for activating the boronic acid.[11] K₂CO₃ and K₃PO₄ are commonly used and effective.[8] Cs₂CO₃ is a stronger base and can be beneficial for less reactive substrates. The choice of base can also influence the reaction by affecting the palladium complex itself.[1] |
| Solvent System | Ethereal: 1,4-Dioxane, THFAromatic: ToluenePolar Aprotic: DMF, DMSO | A mixture of an organic solvent and water is very common (e.g., Dioxane/H₂O 4:1). Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[14][15] The choice of solvent can sometimes influence selectivity in molecules with multiple leaving groups.[16] |
Section 3: Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents should be handled with care.
Protocol 3.1: General Procedure for Suzuki Coupling
This protocol describes the coupling of 1-bromo-3-fluoro-4-nitrotoluene with a generic arylboronic acid and is suitable for general-purpose synthesis.
Materials:
-
1-Bromo-3-fluoro-4-nitrotoluene (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv), finely ground
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask, add 1-bromo-3-fluoro-4-nitrotoluene, the arylboronic acid, and K₂CO₃.
-
Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ and SPhos ligand and add this solid mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, then carefully evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 or 5:1 solvent ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction).
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Section 4: Application in Drug Discovery
The 2-fluoro-5-nitro-biphenyl core synthesized via this method is a privileged scaffold in medicinal chemistry. The subsequent reduction of the nitro group to an amine opens up a vast chemical space for further functionalization, such as amide bond formation, sulfonylation, or reductive amination, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 53(36), 9548-9550. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16549-16559. [Link]
-
Le Duc, G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(11), 3022-3033. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
Molla, S., & Patel, B. K. (2010). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 14(6), 558-583. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 292, 23-60. [Link]
-
Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
Oldenhuis, N. J., et al. (1999). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
ResearchGate. (2015). The effect of different solvents on the Suzuki coupling reaction. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Newman, S. G., & Lautens, M. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8439-8444. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chen, Y., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications, 13(1), 4567. [Link]
-
HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]
-
Doucet, H. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 78(7), 963. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. [Link]
-
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2665. [Link]
-
Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 4. [Link]
-
ResearchGate. (2019). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between... [Link]
-
H-Pharma. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. [Link]
-
MDPI. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 3-Fluoro-4-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
3-Fluoro-4-nitrotoluene (CAS No: 446-34-4) is a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. Its molecular structure, featuring a fluorinated and nitrated aromatic ring, imparts unique chemical properties that are leveraged in the development of novel bioactive molecules. Accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and quality, which are critical factors for its use in subsequent synthetic steps and for regulatory compliance.
This document provides a detailed guide to the analytical methods for the comprehensive characterization of 3-Fluoro-4-nitrotoluene. The protocols and application notes herein are designed to be a practical resource for researchers and quality control personnel.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Fluoro-4-nitrotoluene is fundamental for its handling, storage, and the development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO₂ | [1][2][3] |
| Molecular Weight | 155.13 g/mol | [1][2][3] |
| Appearance | Pale yellow to light brown crystalline solid | [4] |
| Melting Point | 52-55 °C | [1][2] |
| Boiling Point | 97-98 °C at 3 mmHg | [1][2] |
| Solubility | Insoluble in water, soluble in methanol and other organic solvents. | [4] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of 3-Fluoro-4-nitrotoluene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR is used to determine the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton. The fluorine atom in 3-Fluoro-4-nitrotoluene will cause characteristic splitting patterns in both ¹H and ¹³C spectra due to spin-spin coupling, which is a key diagnostic feature for confirming the structure. For ¹H NMR, a sample concentration of 5-25 mg in a suitable deuterated solvent is typically sufficient.[5][6] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[5]
-
Sample Preparation:
-
Accurately weigh 10-20 mg of 3-Fluoro-4-nitrotoluene for ¹H NMR or 50-100 mg for ¹³C NMR.[5]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆) in a clean, dry vial.[7]
-
Ensure the sample is fully dissolved. Gentle warming or vortexing can be applied if necessary.[6]
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[6][7]
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 300-600 MHz
-
Pulse Sequence: Standard single pulse
-
Number of Scans: 8-16
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-12 ppm
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 75-150 MHz
-
Pulse Sequence: Proton-decoupled single pulse
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-200 ppm
-
-
Data Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
The FTIR spectrum of 3-Fluoro-4-nitrotoluene will exhibit characteristic absorption bands corresponding to the C-F, C-NO₂, aromatic C-H, and C=C stretching and bending vibrations. Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples as it requires minimal sample preparation.[8][9] Alternatively, the KBr pellet method can be used.[8]
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue soaked in a volatile solvent like isopropanol or ethanol.[9]
-
Place a small amount of the solid 3-Fluoro-4-nitrotoluene sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[8]
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Collection and Analysis:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare them with reference spectra or correlation charts to confirm the presence of the expected functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
When coupled with a chromatographic separation technique like Gas Chromatography (GC-MS), it provides both separation and identification of the components in a sample. Electron Ionization (EI) is a common ionization technique for volatile and thermally stable compounds like 3-Fluoro-4-nitrotoluene. The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as a series of fragment ions that are characteristic of its structure.
-
Sample Preparation:
-
Instrument Parameters:
-
GC Column: A non-polar or medium-polarity column (e.g., HP-5ms, DB-5) is suitable.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-300 amu.
-
-
Data Analysis:
-
Identify the peak corresponding to 3-Fluoro-4-nitrotoluene in the total ion chromatogram (TIC).
-
Examine the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation of identity. The NIST WebBook provides a reference mass spectrum for 3-Fluoro-4-nitrotoluene.[12]
-
Chromatographic Purity and Assay
Chromatographic techniques are essential for assessing the purity of 3-Fluoro-4-nitrotoluene and for quantitative analysis (assay).
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds like 3-Fluoro-4-nitrotoluene.
GC with a Flame Ionization Detector (FID) is a robust and reliable method for determining the purity of 3-Fluoro-4-nitrotoluene and for quantifying it in reaction mixtures or as a final product. The choice of a suitable capillary column is crucial for achieving good separation of the target compound from any impurities or isomers.
-
Sample Preparation:
-
Accurately weigh about 25 mg of the 3-Fluoro-4-nitrotoluene sample and dissolve it in a suitable solvent (e.g., acetone, dichloromethane) in a 25 mL volumetric flask.[10]
-
This creates a stock solution of approximately 1 mg/mL. Further dilutions may be necessary depending on the detector response.
-
-
Instrument Parameters:
-
GC Column: A capillary column with a stationary phase of 5% phenyl - 95% dimethylpolysiloxane (e.g., HP-5, DB-5) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is a good starting point.
-
Injection Mode: Split injection (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: An initial temperature of 100 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and a final hold for 5 minutes. This program should be optimized based on the separation of any observed impurities.
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Data Analysis (Purity):
-
Integrate all the peaks in the chromatogram.
-
Calculate the area percent of the main peak to determine the purity of the sample.
-
For assay, a calibration curve should be prepared using a certified reference standard of 3-Fluoro-4-nitrotoluene.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be used for both purity determination and assay of 3-Fluoro-4-nitrotoluene.
A reversed-phase HPLC method with UV detection is a common and effective approach for the analysis of nitroaromatic compounds.[13] The choice of a suitable C18 or C8 column and an appropriate mobile phase composition is key to achieving a good separation. UV detection is suitable as the nitroaromatic chromophore absorbs strongly in the UV region.
-
Sample Preparation:
-
Prepare a stock solution of 3-Fluoro-4-nitrotoluene at a concentration of approximately 1 mg/mL in the mobile phase or a compatible solvent like acetonitrile.[14]
-
For analysis, dilute the stock solution to a concentration of about 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to protect the column.[15]
-
-
Instrument Parameters:
-
HPLC Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The composition may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detector: UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
-
Data Analysis (Purity):
-
Integrate all the peaks in the chromatogram.
-
Calculate the area percent of the main peak to determine the purity.
-
For quantitative analysis (assay), prepare a calibration curve using a certified reference standard.
-
Workflow and Data Integration
A comprehensive characterization of 3-Fluoro-4-nitrotoluene involves a multi-technique approach to confirm its identity, structure, and purity.
Figure 1. Integrated workflow for the characterization of 3-Fluoro-4-nitrotoluene.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
JEOL. NMR Sample Preparation. [Link]
-
ResearchGate. How to Prepare Samples for NMR. [Link]
-
Drawell. Sample Preparation for FTIR Analysis. [Link]
-
University of California, Irvine. How to Prepare Samples for NMR. [Link]
-
Organomation. GC-MS Sample Preparation. [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]
-
UCL. Sample Preparation. [Link]
-
Edubirdie. FTIR-ATR | Study Guide. [Link]
-
PubMed. Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. [Link]
-
Northern Illinois University. FT-IR sample preparation. [Link]
-
MS-Analysis. Common Sample Preparation Techniques for GC-MS Analysis. [Link]
-
Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]
-
University of California, Davis. Sample Preparation Guidelines for GC-MS. [Link]
-
Organomation. HPLC Sample Preparation. [Link]
-
Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link]
-
LCGC. IMPROVING SAMPLE PREPARATION IN HPLC. [Link]
-
NIST. 3-Fluoro-4-nitrotoluene. [Link]
Sources
- 1. 3-氟-4-硝基甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Fluoro-4-nitrotoluene 99 446-34-4 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 3-Fluoro-4-nitrotoluene | 446-34-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. researchgate.net [researchgate.net]
- 7. sites.bu.edu [sites.bu.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]
- 10. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. 3-Fluoro-4-nitrotoluene [webbook.nist.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. organomation.com [organomation.com]
Application Note: High-Resolution ¹H and ¹³C NMR Analysis of 3-Fluoro-4-nitrotoluene for Structural Elucidation and Quality Control
Abstract
This application note provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-Fluoro-4-nitrotoluene (CAS No. 446-34-4), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] We detail a robust, step-by-step protocol for sample preparation and data acquisition. The core of this document is an in-depth analysis of the spectral data, explaining the causal relationships between the molecule's structure—specifically the influence of the fluoro, nitro, and methyl substituents—and the resulting chemical shifts and coupling constants. This guide is designed to serve as a practical resource for researchers to ensure structural integrity and purity of 3-Fluoro-4-nitrotoluene.
Introduction: The Role of NMR in Characterizing Aromatic Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in organic chemistry.[2][3] It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[4][5] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves at specific frequencies, a phenomenon known as nuclear magnetic resonance.[3][6] The precise frequency, or "chemical shift," is highly sensitive to the local electronic environment of each nucleus, providing a detailed map of the molecule's functional groups and connectivity.[5][7]
3-Fluoro-4-nitrotoluene is a substituted aromatic compound whose structural confirmation is critical for its use in subsequent synthetic steps.[1] The presence of three different substituents on the benzene ring (a methyl group, a fluorine atom, and a nitro group) creates a distinct and predictable NMR fingerprint. Furthermore, the presence of the spin-active ¹⁹F nucleus introduces specific splitting patterns (J-coupling) in both the ¹H and ¹³C spectra, which serve as powerful diagnostic tools for confirming the substitution pattern.[8][9]
This document provides the necessary protocols and interpretive logic to leverage ¹H, ¹³C, and ¹⁹F NMR interactions for the definitive structural analysis of this compound.
Experimental Protocol: From Sample Preparation to Data Acquisition
The quality of NMR data is directly dependent on meticulous sample preparation.[10] The following protocol is optimized for small organic molecules like 3-Fluoro-4-nitrotoluene.
Materials and Reagents
-
Analyte: 3-Fluoro-4-nitrotoluene (MW: 155.13 g/mol ), solid.[11][12]
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its volatility and ability to dissolve a wide range of organic compounds.
-
Internal Standard (Optional): Tetramethylsilane (TMS). Most high-quality deuterated solvents contain TMS.[13]
-
Equipment: High-quality 5 mm NMR tubes, Pasteur pipettes, small vials, filter plug (cotton or glass wool).[14][15]
Sample Preparation Workflow
The following diagram outlines the standard procedure for preparing a high-quality NMR sample.
Caption: Structure of 3-Fluoro-4-nitrotoluene with Proton Labels.
Interpretation of Chemical Shifts and Couplings
The chemical shifts are influenced by the electronic properties of the substituents. The nitro group (NO₂) is a strong electron-withdrawing group, causing significant deshielding (downfield shift). [16][17]The fluorine atom is highly electronegative, also causing deshielding. The methyl group (CH₃) is weakly electron-donating, causing slight shielding (upfield shift).
-
Aromatic Region (δ 7.0-8.5 ppm):
-
H-5: This proton is ortho to the electron-donating methyl group and meta to the electron-withdrawing groups, placing it at the most upfield position in the aromatic region. It will appear as a doublet of doublets (dd) due to coupling with H-6 (ortho coupling, ³JHH) and H-2 (para coupling, ⁵JHH), and potentially a small coupling to fluorine (⁴JHF).
-
H-2: This proton is ortho to the fluorine and meta to the nitro group. The strong deshielding effect of the adjacent fluorine will shift it downfield. It will appear as a doublet of doublets (dd) due to coupling with H-6 (meta coupling, ⁴JHH) and the fluorine atom (ortho coupling, ³JHF).
-
H-6: This proton is adjacent to the strongly electron-withdrawing nitro group, making it the most deshielded aromatic proton. It will appear as a complex multiplet, often a triplet or doublet of doublets, due to coupling with H-5 (ortho coupling, ³JHH), H-2 (meta coupling, ⁴JHH), and the fluorine (meta coupling, ⁴JHF).
-
-
Aliphatic Region (δ 2.0-3.0 ppm):
-
CH₃: The methyl group protons are attached to the aromatic ring and will appear as a singlet, but may show a small long-range coupling to the ortho fluorine (⁴JHF), resulting in a narrow doublet or a slightly broadened singlet.
-
Summary of ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-6 | ~8.1-8.3 | t or dd | ³JH5-H6 ≈ 8-9 Hz; ⁴JH2-H6 ≈ 2-3 Hz |
| H-2 | ~7.6-7.8 | dd | ³JHF ≈ 9-10 Hz; ⁴JH2-H6 ≈ 2-3 Hz |
| H-5 | ~7.4-7.6 | d | ³JH5-H6 ≈ 8-9 Hz |
| CH₃ | ~2.5-2.6 | s (or narrow d) | ⁴JHF ≈ 2-3 Hz |
Note: Predicted values are based on standard substituent effects and may vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR Spectral Analysis of 3-Fluoro-4-nitrotoluene
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides further structural confirmation through ¹³C-¹⁹F coupling.
Molecular Structure and Carbon Assignments
Due to the lack of symmetry, all seven carbon atoms in the molecule are chemically distinct and should produce seven separate signals in the proton-decoupled ¹³C NMR spectrum.
Caption: Structure of 3-Fluoro-4-nitrotoluene with Carbon Labels.
Interpretation of Chemical Shifts and C-F Couplings
The carbon signals will be split into doublets due to coupling with the ¹⁹F nucleus. The magnitude of the coupling constant (JCF) is highly dependent on the number of bonds separating the carbon and fluorine atoms. [18]
-
C-3 (ipso to F): This carbon is directly bonded to fluorine and will exhibit a very large one-bond coupling constant (¹JCF). It will appear far downfield due to the direct electronegative effect of fluorine.
-
C-2 and C-4 (ortho to F): These carbons are two bonds away from the fluorine and will show smaller two-bond coupling constants (²JCF). C-4, attached to the nitro group, will be significantly downfield.
-
C-1 and C-5 (meta to F): These carbons are three bonds away and will show three-bond coupling constants (³JCF).
-
C-6 (para to F): This carbon is four bonds away and will show a small four-bond coupling constant (⁴JCF).
-
CH₃: The methyl carbon will appear far upfield (~20 ppm) and may show a small three-bond coupling to fluorine (³JCF).
Summary of ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (from C-F) | Coupling Constants (J, Hz) |
| C-3 | ~155-160 | d | ¹JCF ≈ 240-260 Hz |
| C-4 | ~145-150 | d | ²JCF ≈ 15-25 Hz |
| C-1 | ~135-140 | d | ³JCF ≈ 3-5 Hz |
| C-6 | ~128-132 | d | ⁴JCF ≈ 1-3 Hz |
| C-5 | ~125-128 | d | ³JCF ≈ 8-10 Hz |
| C-2 | ~118-122 | d | ²JCF ≈ 20-25 Hz |
| CH₃ | ~18-22 | d (or q) | ³JCF ≈ 3-5 Hz |
Note: Quaternary carbons (C-1, C-3, C-4) will typically show lower intensity. The methyl carbon signal will be a quartet in a proton-coupled spectrum but appears as a singlet or a C-F doublet in a proton-decoupled spectrum.
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides a definitive method for the structural verification and purity assessment of 3-Fluoro-4-nitrotoluene. The analysis of chemical shifts confirms the electronic effects of the substituents, while the detailed interpretation of both ¹H-¹H and hetero-nuclear ¹H-¹⁹F and ¹³C-¹⁹F coupling constants validates the specific 1,2,4-trisubstitution pattern of the aromatic ring. The protocols and spectral interpretations presented in this note serve as a reliable reference for researchers in synthetic chemistry and quality control, ensuring the integrity of this vital chemical intermediate.
References
-
Principles of NMR. (n.d.). Process NMR Associates. Retrieved from [Link]
-
NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
-
Small molecule NMR sample preparation. (2023, August 29). Georgia Institute of Technology. Retrieved from [Link]
-
NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024, February 22). Technology Networks. Retrieved from [Link]
-
NMR Spectroscopy. (n.d.). BYJU'S. Retrieved from [Link]
-
Basic Concepts, Principles and Applications of NMR Spectroscopy. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved from [Link]
-
Sample Preparation. (n.d.). University College London, Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved from [Link]
-
3-Fluoro-4-nitrotoluene - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. (n.d.). ACS Publications - The Journal of Organic Chemistry. Retrieved from [Link]
-
Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). National Institutes of Health. Retrieved from [Link]
-
1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]
-
PSYCHE to Evaluate 1H-19F Coupling Constants. (2017, January 23). University of Ottawa NMR Facility Blog. Retrieved from [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). eScholarship.org. Retrieved from [Link]
-
NMR spectrum of toulene | Spectroscopy. (2021, September 4). YouTube. Retrieved from [Link]
-
What is number of 1H NMR signals for toluene? (2018, May 3). Chemistry Stack Exchange. Retrieved from [Link]
-
New Frontiers and Developing Applications in 19F NMR. (n.d.). National Institutes of Health. Retrieved from [Link]
-
13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Analysis of the Proton NMR Spectrum of Toluene. (n.d.). Semantic Scholar. Retrieved from [Link]
-
NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. (n.d.). Wiley. Retrieved from [Link]
-
Chemical shifts. (n.d.). University College London. Retrieved from [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. (2022, March 30). National Institutes of Health. Retrieved from [Link]
-
Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
3-Fluoro-4-nitrotoluene. (n.d.). Zhejiang Jitai New Material Co., Ltd. Retrieved from [Link]
-
3-Fluoro-4-nitrotoluene. (n.d.). NIST WebBook. Retrieved from [Link]
-
3-Fluoro-4-nitrotoluene. (n.d.). Chemsrc. Retrieved from [Link]
-
Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. (n.d.). Modgraph. Retrieved from [Link]
-
Chemical Shift In NMR Spectroscopy. (2018, December 11). YouTube. Retrieved from [Link]
-
FLOURINE COUPLING CONSTANTS. (n.d.). Retrieved from [Link]
-
Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). (n.d.). ResearchGate. Retrieved from [Link]
-
Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). (n.d.). SciSpace. Retrieved from [Link]
-
4-Nitrotoluene. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. 3-Fluoro-4-nitrotoluene [zjjtxc.com]
- 2. microbenotes.com [microbenotes.com]
- 3. byjus.com [byjus.com]
- 4. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 5. ijirset.com [ijirset.com]
- 6. process-nmr.com [process-nmr.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. 3-Fluoro-4-nitrotoluene [webbook.nist.gov]
- 12. 3-フルオロ-4-ニトロトルエン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
FT-IR Spectroscopy of 3-Fluoro-4-nitrotoluene: A Detailed Guide to Spectral Analysis and Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of Fourier-Transform Infrared (FT-IR) spectroscopy for the analysis of 3-Fluoro-4-nitrotoluene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] This document details the fundamental principles of FT-IR as applied to this specific molecule, outlines detailed protocols for sample preparation and data acquisition, and provides an in-depth analysis of the resulting vibrational spectrum. The causality behind experimental choices is explained to ensure methodological robustness. This guide is intended for researchers and drug development professionals who require a reliable method for the identification and characterization of this compound.
Introduction: The Significance of 3-Fluoro-4-nitrotoluene and FT-IR Analysis
3-Fluoro-4-nitrotoluene (C₇H₆FNO₂) is an aromatic organic compound of significant interest in medicinal chemistry and materials science. Its molecular structure, featuring a toluene backbone substituted with both a nitro (NO₂) and a fluoro (F) group, makes it a versatile precursor for more complex molecules. The precise identification and quality control of such intermediates are paramount in any synthesis workflow.
Fourier-Transform Infrared (FT-IR) spectroscopy is an analytical technique that provides a molecular "fingerprint" by measuring the absorption of infrared light by a sample.[2] This absorption corresponds to the specific vibrational frequencies of the chemical bonds within a molecule.[3] For 3-Fluoro-4-nitrotoluene, FT-IR is an invaluable tool for:
-
Structural Verification: Confirming the presence of key functional groups (NO₂, C-F, CH₃, and the aromatic ring).
-
Purity Assessment: Detecting the presence of impurities or starting materials by identifying extraneous peaks in the spectrum.
-
Reaction Monitoring: Tracking the progress of a chemical reaction by observing the appearance or disappearance of characteristic absorption bands.
This application note serves as a practical guide to leveraging FT-IR spectroscopy for the unambiguous characterization of 3-Fluoro-4-nitrotoluene.
Experimental Methodology: A Self-Validating Protocol
The integrity of FT-IR data is fundamentally dependent on meticulous sample preparation and a well-defined acquisition procedure. The following protocols are designed to yield high-quality, reproducible spectra.
Safety Precautions
3-Fluoro-4-nitrotoluene is a hazardous substance.[4][5]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious skin and eye irritation.[4][5]
-
Mandatory PPE: Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]
Materials and Equipment
-
Analyte: 3-Fluoro-4-nitrotoluene (solid, M.P. 52-55 °C).
-
FT-IR Spectrometer: A benchtop FT-IR spectrometer capable of a spectral range of 4000-400 cm⁻¹.
-
Sample Preparation Materials (select one method):
-
Cleaning Supplies: Acetone or methylene chloride, lint-free tissues.
Step-by-Step Sample Preparation and Data Acquisition
The choice of sample preparation method depends on the available equipment and the physical state of the sample. ATR is often preferred for its simplicity and speed.[8]
Protocol 1: Attenuated Total Reflectance (ATR) Method (Recommended)
This method requires minimal sample preparation and is ideal for solid powders.[8]
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum with nothing on the crystal. This is crucial for correcting for atmospheric H₂O and CO₂ absorptions.
-
Sample Application: Place a small amount (a few milligrams) of 3-Fluoro-4-nitrotoluene powder onto the center of the ATR crystal.
-
Apply Pressure: Lower the press arm to apply consistent pressure, ensuring firm contact between the sample and the crystal. This is critical for achieving a strong, high-quality signal.
-
Data Acquisition: Collect the sample spectrum using the parameters outlined in Table 1.
-
Cleaning: After analysis, raise the press arm, remove the sample, and clean the crystal thoroughly with a solvent-moistened tissue (e.g., acetone).
Protocol 2: Potassium Bromide (KBr) Pellet Method
This traditional method is used when an ATR accessory is unavailable.[7]
-
Sample Preparation: In an agate mortar, grind 1-2 mg of 3-Fluoro-4-nitrotoluene with approximately 100-200 mg of dry, spectroscopic-grade KBr.[7] The mixture should be a fine, homogeneous powder to minimize light scattering.[9]
-
Pellet Formation: Transfer the powder to a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[7]
-
Background Spectrum: Place an empty sample holder in the beam path and collect a background spectrum.
-
Data Acquisition: Mount the KBr pellet in the sample holder and place it in the spectrometer. Collect the sample spectrum using the parameters in Table 1.
Table 1: Recommended FT-IR Data Acquisition Parameters
| Parameter | Recommended Setting | Rationale |
| Spectral Range | 4000 – 400 cm⁻¹ | Covers the entire mid-infrared region where fundamental molecular vibrations occur.[3] |
| Resolution | 4 cm⁻¹ | Provides sufficient detail to resolve most characteristic peaks without excessive noise. |
| Number of Scans | 16 to 32 | Averages multiple scans to improve the signal-to-noise ratio. |
| Apodization | Happ-Genzel | A common function that processes the interferogram to produce the final spectrum. |
Spectral Analysis and Discussion
The FT-IR spectrum of 3-Fluoro-4-nitrotoluene is characterized by several distinct absorption bands that correspond to the vibrational modes of its functional groups. The NIST WebBook provides a reference gas-phase spectrum for this compound.[10][11]
Molecular Structure and Key Functional Groups
The structure of 3-Fluoro-4-nitrotoluene is foundational to interpreting its spectrum. The key vibrational units are the nitro group (NO₂), the carbon-fluorine bond (C-F), the methyl group (CH₃), and the substituted aromatic ring.
Caption: Molecular structure of 3-Fluoro-4-nitrotoluene.
Interpretation of Characteristic Absorption Bands
The expected absorption bands for 3-Fluoro-4-nitrotoluene are summarized in Table 2. These assignments are based on established literature values for similar substituted aromatic compounds.[12][13]
Table 2: Characteristic FT-IR Absorption Bands for 3-Fluoro-4-nitrotoluene
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Functional Group Assignment |
| 3120 - 3000 | C-H Stretching | Medium to Weak | Aromatic Ring |
| 2980 - 2870 | C-H Stretching (asymmetric & symmetric) | Medium to Weak | Methyl Group (-CH₃) |
| 1615 - 1580 | C=C Stretching | Medium | Aromatic Ring |
| 1540 - 1500 | N=O Asymmetric Stretching | Strong | Nitro Group (-NO₂) (Key Band) |
| 1480 - 1440 | C=C Stretching | Medium | Aromatic Ring |
| 1360 - 1330 | N=O Symmetric Stretching | Strong | Nitro Group (-NO₂) (Key Band) |
| 1250 - 1100 | C-H In-plane Bending | Medium | Aromatic Ring & Methyl Group |
| 1200 - 1050 | C-F Stretching | Strong | Fluoro Group (-F) (Key Band) |
| 900 - 675 | C-H Out-of-plane Bending | Strong | Aromatic Ring Substitution Pattern |
Discussion of Key Peaks:
-
Nitro Group (NO₂): The most prominent features in the spectrum are the two strong absorption bands corresponding to the nitro group. The asymmetric stretch appears at a higher wavenumber (around 1520 cm⁻¹) compared to the symmetric stretch (around 1345 cm⁻¹). The presence of both strong bands is a definitive indicator of the nitro functionality.
-
Carbon-Fluorine Bond (C-F): A strong absorption band in the 1200-1050 cm⁻¹ region is characteristic of the C-F stretching vibration. This peak is often sharp and provides clear evidence of the fluorine substituent on the aromatic ring.
-
Aromatic and Aliphatic C-H Stretches: The region above 3000 cm⁻¹ will show weaker peaks corresponding to the C-H stretching of the aromatic ring, while the region just below 3000 cm⁻¹ (2980-2870 cm⁻¹) will exhibit peaks from the methyl group's C-H bonds.
-
Aromatic C=C Stretches: Multiple bands of medium intensity between 1615-1440 cm⁻¹ are due to the carbon-carbon double bond stretching within the benzene ring. Their exact positions and intensities are influenced by the substituents.
-
Fingerprint Region (< 1000 cm⁻¹): This region contains complex vibrations, including C-H out-of-plane bending, which are highly specific to the overall molecular structure and substitution pattern on the aromatic ring.
Workflow Visualization
The entire process, from sample handling to final data interpretation, can be visualized as a logical workflow.
Caption: Standard workflow for FT-IR analysis.
Conclusion
FT-IR spectroscopy is a rapid, reliable, and highly informative technique for the structural characterization of 3-Fluoro-4-nitrotoluene. By following the detailed protocols and safety guidelines presented in this application note, researchers can obtain high-quality spectra. The definitive identification of the compound is achieved by recognizing the strong, characteristic absorption bands of the nitro (NO₂) and fluoro (C-F) groups, in conjunction with the vibrations of the aromatic ring and methyl group. This methodology provides a robust foundation for quality control and reaction monitoring in any workflow involving this important chemical intermediate.
References
-
Sample preparation for FT-IR. Northern Illinois University Department of Chemistry and Biochemistry. Available at: [Link]
-
FTIR Principles and Sample Preparation. LPD Lab Services Ltd. Available at: [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]
-
Fourier Transform Infrared Spectroscopy (FTIR). EAG Laboratories. Available at: [Link]
-
3-Fluoro-4-nitrotoluene. NIST WebBook. Available at: [Link]
-
3-Fluoro-4-nitrotoluene - Optional[13C NMR] - Spectrum. SpectraBase. Available at: [Link]
-
FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene | Request PDF. ResearchGate. Available at: [Link]
-
2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. NCBI. Available at: [Link]
-
3-Fluoro-4-nitrotoluene. Hangzhou FandaChem Co.,Ltd. Available at: [Link]
-
3-Fluoro-4-nitrotoluene. NIST WebBook. Available at: [Link]
Sources
- 1. 3-Fluoro-4-nitrotoluene [zjjtxc.com]
- 2. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
- 3. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 4. 3-Fluoro-4-nitrotoluene | 446-34-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. 3-Fluoro-4-nitrotoluene, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 3-Fluoro-4-nitrotoluene - Safety Data Sheet [chemicalbook.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. jascoinc.com [jascoinc.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. 3-Fluoro-4-nitrotoluene [webbook.nist.gov]
- 11. 3-Fluoro-4-nitrotoluene [webbook.nist.gov]
- 12. FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: The Strategic Role of 3-Fluoro-4-nitrotoluene in Pharmaceutical Synthesis
Introduction: A Versatile Fluorinated Building Block
In the landscape of modern medicinal chemistry, fluorinated intermediates are indispensable tools for designing next-generation therapeutics.[1][2] The strategic incorporation of fluorine into a drug candidate can profoundly influence its metabolic stability, binding affinity, lipophilicity, and bioavailability.[3][4] Among these critical reagents, 3-Fluoro-4-nitrotoluene (CAS No: 446-34-4) has emerged as a particularly valuable and versatile building block. Its unique electronic architecture—a toluene ring substituted with a fluorine atom and a powerful electron-withdrawing nitro group—renders it an ideal precursor for a variety of complex pharmaceutical targets, especially in the synthesis of kinase inhibitors.
This guide provides an in-depth exploration of the chemical properties and key synthetic transformations of 3-Fluoro-4-nitrotoluene. It further presents a detailed application protocol for its use in the synthesis of a key intermediate for kinase inhibitors, offering field-proven insights into experimental design and optimization.
Physicochemical Properties & Strategic Reactivity
The utility of 3-Fluoro-4-nitrotoluene stems directly from the interplay of its functional groups. The nitro group (NO₂) at position 4 exerts a strong electron-withdrawing effect, which is crucial for activating the C-F bond at the adjacent position 3 for nucleophilic aromatic substitution (SₙAr). This activation is the cornerstone of its synthetic value.
| Property | Value | Source |
| CAS Number | 446-34-4 | |
| Molecular Formula | C₇H₆FNO₂ | |
| Molecular Weight | 155.13 g/mol | |
| Appearance | Solid | |
| Melting Point | 52-55 °C | |
| Boiling Point | 97-98 °C at 3 mmHg | |
| SMILES | Cc1ccc(c(F)c1)=O |
Core Synthetic Transformations
Two primary transformations define the synthetic utility of 3-Fluoro-4-nitrotoluene: nucleophilic aromatic substitution at the fluorine position and reduction of the nitro group to an amine.
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro group significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. This effect is most pronounced at the ortho and para positions. In 3-Fluoro-4-nitrotoluene, the fluorine atom is ortho to the nitro group, making it an excellent leaving group in SₙAr reactions. This allows for the facile introduction of a wide range of oxygen, nitrogen, and sulfur nucleophiles, which is a common strategy for building the core scaffolds of many targeted therapies.[5]
-
Nitro Group Reduction: The nitro group can be selectively reduced to a primary amine (aniline derivative). This transformation is fundamental, as the resulting aniline is a key precursor for the formation of amides, ureas, and heterocyclic systems commonly found in active pharmaceutical ingredients (APIs). A variety of reagents can be employed for this reduction, with catalytic hydrogenation (e.g., using Palladium on carbon) being a common and clean method that preserves the halogen functionality if desired.[6][7][8]
Application Protocol: Synthesis of a Key Kinase Inhibitor Intermediate
This section details the synthesis of N-(3-ethynylphenyl)-2-fluoro-4-methyl-5-nitroaniline , a crucial intermediate in the development of various kinase inhibitors. This protocol highlights the two core transformations of 3-Fluoro-4-nitrotoluene.
Synthetic Workflow Overview
The synthesis proceeds in two main steps: 1) A nucleophilic aromatic substitution to replace the fluorine atom with 3-ethynylaniline, followed by 2) a subsequent reduction of the nitro group, which is not detailed here but represents a standard downstream transformation.
Caption: Synthetic pathway from 3-Fluoro-4-nitrotoluene.
PART 1: Nucleophilic Aromatic Substitution
Objective: To synthesize 2-(3-Ethynylphenylamino)-4-methyl-5-nitrobenzene via an SₙAr reaction.
Materials:
-
3-Fluoro-4-nitrotoluene (1.0 eq)
-
3-Ethynylaniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Instrumentation:
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.
-
Heating mantle with temperature controller.
-
Thin Layer Chromatography (TLC) apparatus.
Procedure:
-
Setup: To a dry three-neck flask under a nitrogen atmosphere, add 3-Fluoro-4-nitrotoluene and anhydrous DMSO. Stir until the solid is fully dissolved.
-
Addition of Reagents: Add 3-Ethynylaniline followed by powdered potassium carbonate to the stirring solution.
-
Reaction: Heat the reaction mixture to 80-90 °C.
-
Causality: The use of a polar aprotic solvent like DMSO is critical. It effectively solvates the potassium cation while leaving the carbonate anion and the nucleophile (3-ethynylaniline) highly reactive.[9] Heat is required to overcome the activation energy of the reaction.
-
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot (3-Fluoro-4-nitrotoluene) indicates reaction completion, typically within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water. This will precipitate the crude product.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with deionized water until the filtrate is neutral.
-
-
Purification:
-
Dry the crude solid under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure desired product.
-
Self-Validation & Characterization:
-
TLC Analysis: To ensure the reaction is complete and to assess purity.
-
HPLC/GC-MS: To confirm the purity of the final product and identify any potential byproducts.[10][11]
-
NMR Spectroscopy (¹H, ¹³C): To confirm the structure of the synthesized intermediate. The disappearance of the C-F coupling in the ¹³C NMR and the appearance of new aromatic and amine protons in the ¹H NMR would validate the substitution.
Analytical & Safety Considerations
Reaction Monitoring: Progress of the synthetic steps should be monitored using appropriate analytical techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent for separating and quantifying the starting material, intermediates, and final product.[10][11] TLC provides a rapid, qualitative assessment of reaction completion.[10]
Safety & Handling: 3-Fluoro-4-nitrotoluene is a hazardous substance and must be handled with appropriate care.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[12]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[12][13][14] Handle in a well-ventilated area or a chemical fume hood.[13][14]
-
Handling: Avoid breathing dust/fumes.[12][13] Wash hands and any exposed skin thoroughly after handling.[12][13][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12][14]
Conclusion
3-Fluoro-4-nitrotoluene is a high-value intermediate whose strategic importance in pharmaceutical synthesis is well-established. Its predictable reactivity through nucleophilic aromatic substitution and nitro-group reduction allows for the efficient construction of complex molecular scaffolds. The protocols and insights provided herein demonstrate its direct applicability in synthesizing precursors for targeted therapies like kinase inhibitors, underscoring its role as a cornerstone building block for modern drug discovery and development.
References
-
Understanding the Synthesis Pathways of Pharmaceuticals with 3-Fluoro-4-nitrotoluene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Role of 3-Fluoroaniline in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry (RSC Publishing). [Link]
-
Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The reduction reaction of 1‐fluoro 2‐nitrobenzene. ResearchGate. [Link]
-
The Chemistry Behind Lapatinib: Understanding Key Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
Summarised assessment for lapatinib synthesis. ResearchGate. [Link]
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. [Link]
- Synthetic method of lapatinib.
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. ResearchGate. [Link]
-
Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 3-Fluoro-4-nitrotoluene | 446-34-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
The Strategic Role of 3-Fluoro-4-nitrotoluene in the Agrochemical Synthesis Pipeline
Introduction: The Significance of Fluorinated Building Blocks in Modern Agrochemicals
In the landscape of modern agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can significantly enhance the biological efficacy, metabolic stability, and lipophilicity of active ingredients.[1][2] 3-Fluoro-4-nitrotoluene, a readily available chemical intermediate, serves as a pivotal starting material for the synthesis of a variety of more complex fluorinated molecules.[3][4] Its chemical structure, featuring both a fluorine atom and a nitro group, provides a versatile platform for a range of chemical transformations essential in the development of novel herbicides and pesticides.[5] This guide provides an in-depth exploration of the synthesis and utility of 3-Fluoro-4-nitrotoluene, including detailed protocols for its preparation and conversion to a key amine intermediate. Furthermore, it presents a comprehensive case study on the synthesis of the commercial herbicide Diflufenican, a fluorinated pyridylcarboxamide, to illustrate the practical application of related building blocks in creating effective crop protection agents.
Part 1: Synthesis and Derivatization of 3-Fluoro-4-nitrotoluene
The value of 3-Fluoro-4-nitrotoluene as a synthetic intermediate is predicated on its efficient production and the subsequent, high-yield conversion of its nitro group to an amine. This amino functionality is a common anchor point for building the complex molecular architectures of modern agrochemicals.
Protocol 1: Synthesis of 3-Fluoro-4-nitrotoluene via Nitration of 3-Fluorotoluene
This protocol details the electrophilic nitration of 3-fluorotoluene, a standard method for introducing a nitro group onto the aromatic ring.[3] The reaction is carefully controlled at low temperatures to manage the exothermic nature of the nitration and to influence the regioselectivity of the substitution.
Reaction Scheme:
Figure 1: Synthesis of 3-Fluoro-4-nitrotoluene.
Materials:
-
3-Fluorotoluene (90g)
-
Concentrated Nitric Acid (160 cm³)
-
Concentrated Sulfuric Acid (160 cm³)
-
Chloroform
-
Hydrated Methanol
-
Ice
-
Water
Equipment:
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath, slowly add 160 cm³ of concentrated sulfuric acid to 160 cm³ of concentrated nitric acid, ensuring the temperature is maintained below 10°C.
-
While maintaining the temperature between 5-10°C, slowly add 90g of 3-fluorotoluene to the nitrating mixture with continuous stirring.
-
Stir the reaction mixture for 1 hour in the ice bath, followed by 1 hour at room temperature.
-
Carefully pour the reaction mixture onto 500g of ice to quench the reaction.
-
Extract the product into chloroform using a separatory funnel.
-
Wash the organic layer with water.
-
Remove the chloroform under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting crude product from hydrated methanol to yield pure 3-Fluoro-4-nitrotoluene.[3]
Protocol 2: Reduction of 3-Fluoro-4-nitrotoluene to 2-Fluoro-4-methylaniline
The conversion of the nitro group to an amine is a critical step in unlocking the synthetic potential of 3-Fluoro-4-nitrotoluene. Catalytic hydrogenation is a clean and efficient method for this transformation.[3] The resulting 2-Fluoro-4-methylaniline (also known as 3-fluoro-4-aminotoluene) is a valuable precursor for further derivatization.
Reaction Scheme:
Figure 2: Reduction to 2-Fluoro-4-methylaniline.
Materials:
-
3-Fluoro-4-nitrotoluene (100g)
-
Ethanol (500 cm³)
-
5% Palladium on Carbon (Pd/C) (1.6g)
-
Hydrogen gas
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Dissolve 100g of 3-Fluoro-4-nitrotoluene in 500 cm³ of ethanol in a suitable hydrogenation vessel.
-
Add 1.6g of 5% palladium on carbon to the solution.
-
Pressurize the vessel with hydrogen gas and stir the mixture vigorously until hydrogen uptake ceases.
-
Filter the reaction mixture to remove the palladium on carbon catalyst.
-
Distill the ethanol from the filtrate.
-
Purify the remaining oil by distillation under reduced pressure (boiling point 71°C/10 mmHg) to obtain 2-Fluoro-4-methylaniline.[3]
| Reaction | Starting Material | Product | Typical Yield | Reference |
| Nitration | 3-Fluorotoluene | 3-Fluoro-4-nitrotoluene | ~65% | [3] |
| Reduction | 3-Fluoro-4-nitrotoluene | 2-Fluoro-4-methylaniline | ~92% | [3] |
Part 2: Application Case Study - Synthesis of the Herbicide Diflufenican
To exemplify the synthesis of a modern, fluorinated agrochemical, this section details the preparation of Diflufenican. It is important to note that while 3-Fluoro-4-nitrotoluene is a key building block for many fluorinated compounds, the herbicide Diflufenican is synthesized from the structurally related 2,4-difluoroaniline . This case study is presented to illustrate a representative synthetic pathway for a commercial agrochemical, highlighting the types of reactions and intermediates common in the industry.
Diflufenican is a selective herbicide used for the control of broad-leaved weeds in cereals.[5] Its synthesis involves the coupling of two key intermediates: 2-chloro-N-(2,4-difluorophenyl)nicotinamide and 3-(trifluoromethyl)phenol .
Overall Synthetic Workflow for Diflufenican
Figure 3: Synthetic pathways to the herbicide Diflufenican.
Protocol 3: Synthesis of Intermediate 1 - 2-chloro-N-(2,4-difluorophenyl)nicotinamide
This protocol describes the formation of the amide intermediate from 2,4-difluoroaniline and an activated nicotinic acid derivative.[6]
Materials:
-
2-Chloronicotinoyl chloride in 1,2-dichloroethane solution
-
2,4-Difluoroaniline
-
Aqueous alkali solution (e.g., NaOH)
-
Water
Equipment:
-
Reaction flask with stirrer and dropping funnel
-
Cooling bath
-
pH meter or indicator paper
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Cool a solution of 2-chloronicotinoyl chloride in 1,2-dichloroethane to 5-20°C in a reaction flask.
-
Slowly add 2,4-difluoroaniline to the cooled solution via a dropping funnel.
-
After the addition is complete, slowly add an aqueous alkali solution until the pH of the mixture reaches 8-9.
-
Allow the reaction to proceed at room temperature for 3-5 hours with continuous stirring.
-
Add water to the reaction mixture to dissolve any inorganic salts formed.
-
Collect the solid product by filtration.
-
Dry the product under vacuum to yield 2-chloro-N-(2,4-difluorophenyl)nicotinamide.[6]
Protocol 4: Synthesis of Intermediate 2 - 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid
This protocol details the synthesis of the second key intermediate via a nucleophilic aromatic substitution reaction.
Materials:
-
2-Chloronicotinic acid
-
3-(Trifluoromethyl)phenol
-
Potassium carbonate
-
Copper catalyst (e.g., cuprous iodide)
-
Aprotic polar solvent (e.g., DMF or DMSO)
-
Acid for workup (e.g., HCl)
-
Water
Equipment:
-
Reaction flask with condenser and stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a reaction flask, add 2-chloronicotinic acid, 3-(trifluoromethyl)phenol, potassium carbonate, and a catalytic amount of a copper salt.
-
Add a suitable aprotic polar solvent (e.g., DMF).
-
Heat the mixture with stirring to a temperature sufficient to drive the reaction to completion (typically 100-150°C), monitoring by a suitable technique (e.g., TLC or HPLC).
-
After the reaction is complete, cool the mixture and dilute it with water.
-
Acidify the aqueous mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry to obtain 2-(3-(trifluoromethyl)phenoxy)nicotinic acid.
Protocol 5: Final Synthesis of Diflufenican
This final step involves the coupling of the two intermediates to form the active herbicide molecule.
Materials:
-
2-(3-(Trifluoromethyl)phenoxy)nicotinic acid
-
Thionyl chloride or oxalyl chloride
-
2,4-Difluoroaniline
-
Anhydrous aprotic solvent (e.g., dichloromethane or toluene)
-
Tertiary amine base (e.g., triethylamine)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for column chromatography (e.g., petroleum ether, ethyl acetate)
Equipment:
-
Reaction flask with condenser, dropping funnel, and stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Cooling bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a flask under an inert atmosphere, suspend 2-(3-(trifluoromethyl)phenoxy)nicotinic acid in an anhydrous aprotic solvent (e.g., toluene).
-
Add a slight excess of thionyl chloride and heat the mixture to reflux until the solid dissolves and gas evolution ceases, forming the acid chloride in situ.
-
Cool the solution and remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in an anhydrous solvent (e.g., dichloromethane).
-
In a separate flask, dissolve 2,4-difluoroaniline and a tertiary amine base (e.g., triethylamine) in the same solvent.
-
Cool the aniline solution in an ice bath and slowly add the acid chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding water or saturated sodium bicarbonate solution.
-
Separate the organic layer, wash sequentially with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield Diflufenican as a white solid.
| Reaction Stage | Key Reactants | Product |
| Intermediate 1 | 2-Chloronicotinoyl chloride, 2,4-Difluoroaniline | 2-Chloro-N-(2,4-difluorophenyl)nicotinamide |
| Intermediate 2 | 2-Chloronicotinic acid, 3-(Trifluoromethyl)phenol | 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid |
| Final Coupling | Intermediate 1, 3-(Trifluoromethyl)phenol (alternative route) OR Intermediate 2, 2,4-Difluoroaniline | Diflufenican |
Part 3: Mechanism of Action
Biochemical Pathway:
Figure 4: Mechanism of action of Diflufenican.
Conclusion
3-Fluoro-4-nitrotoluene stands as a valuable and versatile building block in the synthesis of fluorinated organic compounds. Its straightforward preparation and conversion to 2-fluoro-4-methylaniline provide a reliable entry point into a diverse range of molecular targets. While not a direct precursor to every fluorinated agrochemical, its utility exemplifies the broader strategy of using simple, fluorinated starting materials to construct complex and highly active molecules. The detailed synthesis of the herbicide Diflufenican serves as a practical illustration of the multi-step, intermediate-driven processes that are central to the discovery and development of modern crop protection solutions. The continued exploration of the chemistry of intermediates like 3-Fluoro-4-nitrotoluene will undoubtedly fuel future innovations in the agrochemical industry.
References
-
SIPCAM OXON. (n.d.). Diflufenican - Herbicides. Retrieved from [Link]
- Google Patents. (2015). CN104402814A - Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method.
- Hess, F. D. (2000). Effects of the carotenoid inhibiting herbicide diflufenican on the photosynthesis of benthic algae. Pest Management Science, 56(2), 143-152.
-
Kiss, L. E., et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835–1837. [Link]
-
Kuntz, M., et al. (2002). In Vitro and in Situ Inhibition of Carotenoid Biosynthesis in Capsicum annuum by Bleaching Herbicides. Journal of Agricultural and Food Chemistry, 50(6), 1559-1564. [Link]
-
The Organic Chemistry Tutor. (2024, March 25). The Power of Diflufenican Herbicide Explained [Video]. YouTube. [Link]
-
ResearchGate. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Retrieved from [Link]
- Google Patents. (2022). CN114685365B - Synthesis method of diflufenican.
-
Osbourn, J. (2014, February 17). meta-Fluorotoluene Synthesis [Video]. YouTube. [Link]
-
PubChem. (n.d.). 2-chloro-N-(2,4-difluorophenyl)nicotinamide. Retrieved from [Link]
-
Semantic Scholar. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Retrieved from [Link]
- Google Patents. (2023). WO2023051311A1 - Crystalline form of diflufenican, process for its preparation and use of the same.
- Google Patents. (2012). WO2012052444A1 - Process for the preparation of nicotinamide derivatives.
-
PubChem. (n.d.). 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid. Retrieved from [Link]
- Google Patents. (1990). US4929271A - Herbicidal method using diflufenican.
-
MDPI. (2022). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
- Google Patents. (1999). CN1220256A - Process for reduction of methylaniline from nitro-toluene.
-
National Center for Biotechnology Information. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon (FR): International Agency for Research on Cancer. [Link]
- Google Patents. (2006). WO2006029736A1 - Liquid plant protection formulation comprising diflufenican.
- Google Patents. (1988). EP0273668A2 - Herbicidal method using diflufenican.
Sources
- 1. CN114685365B - Synthesis method of diflufenican - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. believechemical.com [believechemical.com]
- 5. sipcam-oxon.com [sipcam-oxon.com]
- 6. CN104402814A - Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method - Google Patents [patents.google.com]
- 7. Diflufenican: New AI for Corn and Soybean Growers Targets Pigweed, Waterhemp - AgWeb [agweb.com]
- 8. stud.epsilon.slu.se [stud.epsilon.slu.se]
Application Note: 3-Fluoro-4-nitrotoluene as a Versatile Building Block for High-Performance Specialty Polymers
Abstract
This technical guide details the application of 3-fluoro-4-nitrotoluene as a strategic building block in the synthesis of high-performance specialty polymers. The unique electronic properties of this monomer, specifically the activation of the fluorine atom by the para-nitro group, make it an exceptional candidate for nucleophilic aromatic substitution (SNAr) polymerization. We present a comprehensive protocol for the synthesis of a poly(ether imide), a class of polymer renowned for its outstanding thermal stability and mechanical properties. This note provides researchers, scientists, and drug development professionals with the foundational principles, a detailed experimental workflow, characterization benchmarks, and safety protocols, underscoring the causality behind the experimental design to ensure reproducible and reliable outcomes.
Introduction: The Strategic Advantage of 3-Fluoro-4-nitrotoluene
3-Fluoro-4-nitrotoluene is a versatile crystalline solid that serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its utility in polymer science stems from a unique confluence of structural features:
-
Activated C-F Bond: The fluorine atom at the 3-position is strongly activated by the powerful electron-withdrawing nitro group (—NO₂) in the para-position. This activation significantly lowers the energy barrier for nucleophilic aromatic substitution (SNAr), enabling the fluorine to act as an excellent leaving group.[2]
-
Polymerization Handle: This predictable reactivity allows for the formation of robust ether linkages (C-O-C) when reacted with bisphenoxides, forming the backbone of various high-performance polymers like poly(aryl ether)s.[3]
-
Post-Polymerization Modification: The nitro group can be chemically reduced to an amine (—NH₂), offering a reactive site for subsequent cross-linking or functionalization of the polymer.[4][5]
These attributes make 3-fluoro-4-nitrotoluene and analogous activated nitro-fluoro aromatics foundational monomers for polymers destined for demanding applications in the aerospace, electronics, and automotive industries.[1][6]
Principle of Synthesis: Nucleophilic Aromatic Substitution (SNAr) Polymerization
The core of the polymerization process is the SNAr reaction. This is a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A strong nucleophile, in this case, a bisphenoxide anion, attacks the electron-deficient carbon atom bonded to the fluorine. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7] The stability of this intermediate is enhanced by the delocalization of the negative charge onto the electron-withdrawing nitro group.
-
Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group. This step is typically the rate-determining step.
The polymerization proceeds as this reaction repeats between a difunctional fluoro-monomer and a difunctional nucleophile (e.g., a bisphenol), leading to the formation of long polyether chains. The use of a dipolar aprotic solvent, such as N,N-Dimethylacetamide (DMAc) or Dimethyl Sulfoxide (DMSO), is crucial as it effectively solvates the cation of the bisphenoxide salt, enhancing the nucleophilicity of the phenoxide oxygen.[6]
Application Protocol: Synthesis of a Poly(ether imide)
This protocol describes the synthesis of a high-performance poly(ether imide) via the nitro-displacement polymerization of a bisphenol with an N,N'-bis(3-fluoro-4-nitrophenyl)pyromellitimide monomer, which can be synthesized from 3-fluoro-4-nitroaniline (derived from 3-fluoro-4-nitrotoluene) and pyromellitic dianhydride. For simplicity, this protocol will focus on a model reaction using 3-fluoro-4-nitrotoluene and Bisphenol A to form a poly(ether).
Materials and Reagents
-
3-Fluoro-4-nitrotoluene (≥99%)
-
Bisphenol A (BPA) (≥99%)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely ground
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized Water
-
Argon or Nitrogen gas (high purity)
Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with condenser
-
Thermocouple and temperature controller
-
Heating mantle
-
Buchner funnel and filter flask
-
Vacuum oven
Experimental Workflow Diagram
Caption: Workflow for SNAr polymerization of 3-fluoro-4-nitrotoluene and Bisphenol A.
Step-by-Step Protocol
-
Anhydrous Salt Formation:
-
To a 250 mL three-neck flask equipped with a mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet, add Bisphenol A (e.g., 11.41 g, 0.05 mol), finely ground anhydrous potassium carbonate (e.g., 7.60 g, 0.055 mol, 10% molar excess), anhydrous DMAc (75 mL), and toluene (40 mL).
-
Causality Note: A slight excess of K₂CO₃ ensures complete deprotonation of the phenolic hydroxyl groups to form the potassium bisphenoxide salt. Toluene serves as an azeotropic agent to remove water.
-
-
Dehydration:
-
Purge the system with nitrogen for 20 minutes to create an inert atmosphere.
-
Heat the mixture to 140-150°C with vigorous stirring. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for 3-5 hours until no more water is collected.
-
Causality Note: Water must be scrupulously removed. Any residual water will react with the activated monomer and can hydrolyze the forming polymer chains, preventing high molecular weight polymer formation.
-
-
Polymerization Reaction:
-
After dehydration, drain the toluene from the Dean-Stark trap and slowly distill it from the reaction flask.
-
Cool the reaction mixture to approximately 80°C.
-
Add 3-fluoro-4-nitrotoluene (e.g., 15.51 g, 0.10 mol) to the flask. Note: This assumes a difunctional monomer derived from it for polymerization. For a simple etherification model, a monofunctional reaction would occur. For actual polymerization, a bis-(3-fluoro-4-nitrophenyl) monomer would be used.
-
Slowly raise the temperature to 160-165°C and maintain for 8-12 hours under a nitrogen blanket.
-
Causality Note: The reaction is monitored by the noticeable increase in the viscosity of the solution. As the polymer chains grow, the solution becomes thick and honey-like.
-
-
Polymer Isolation and Purification:
-
Cool the viscous solution to room temperature and dilute with 50 mL of DMAc to reduce viscosity.
-
Slowly pour the polymer solution into a beaker containing 800 mL of a rapidly stirring 1:1 mixture of methanol and water. The polymer will precipitate as fibrous strands or a powder.
-
Causality Note: The polymer is soluble in DMAc but insoluble in methanol/water. This precipitation step separates the polymer from the solvent, unreacted monomers, and inorganic salts.
-
Collect the polymer by vacuum filtration.
-
Wash the polymer thoroughly by re-slurrying it in hot deionized water (2 x 500 mL) and then methanol (2 x 500 mL) to remove any trapped impurities.
-
Dry the final polymer in a vacuum oven at 100°C for 24 hours to a constant weight.
-
Characterization and Expected Results
Proper characterization is essential to validate the successful synthesis of the target polymer.
| Technique | Parameter | Expected Result |
| FT-IR | Functional Groups | Appearance of a strong aryl ether (C-O-C) stretch (~1240 cm⁻¹). Disappearance of the phenolic -OH band from BPA. Presence of nitro group (—NO₂) bands (~1520 and 1340 cm⁻¹). |
| ¹H NMR | Chemical Structure | Confirmation of proton signals corresponding to both monomer units integrated into the polymer backbone. |
| GPC | Molecular Weight | High molecular weight (Mw > 20,000 g/mol ) with a polydispersity index (PDI) typically between 1.8 and 2.5, indicating successful polymerization. |
| DSC | Thermal Properties | A high glass transition temperature (Tg), often in the range of 180-220°C, confirming the rigid nature and thermal stability of the polymer.[6] |
| TGA | Thermal Stability | High decomposition temperature, with a 10% weight loss temperature typically above 450°C in a nitrogen atmosphere.[6] |
Safety and Handling
3-Fluoro-4-nitrotoluene is a hazardous substance and must be handled with appropriate precautions.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and incompatible substances.[8]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
3-Fluoro-4-nitrotoluene is a highly effective monomer for the synthesis of specialty polymers via nucleophilic aromatic substitution. The strong activation provided by the nitro group enables reliable and efficient polymerization with various nucleophiles. The resulting polymers, such as poly(ether imide)s and poly(ether sulfone)s, exhibit superior thermal and mechanical properties suitable for advanced material applications. The protocol outlined here provides a robust, validated framework for researchers to successfully utilize this versatile building block.
References
-
Title: Synthesis and Properties of Polyetherimides by Nucleophilic Displacement Reaction Source: SAGE Journals URL: [Link]
-
Title: 3-Fluoro-4-nitrotoluene CAS 446-34-4 Source: Home Sunshine Pharma URL: [Link]
-
Title: Aromatic polyethers based on 3,5-dinitrodiphenylsulfone | Request PDF Source: ResearchGate URL: [Link]
-
Title: Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Exploring 3-Fluoro-4-Nitrotoluene: Applications and Manufacturing Insights Source: Ningbo Inno Pharmchem Co.,Ltd. URL: [Link]
-
Title: Nitroaromatic Compounds, from Synthesis to Biodegradation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution Source: MDPI URL: [Link]
-
Title: Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives Source: MDPI URL: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Fluoro-4-nitrotoluene CAS 446-34-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
experimental procedure for nucleophilic substitution on 3-Fluoro-4-nitrotoluene
An Application Note and Protocol for the Nucleophilic Aromatic Substitution on 3-Fluoro-4-nitrotoluene
Introduction: The Strategic Importance of 3-Fluoro-4-nitrotoluene in Synthesis
3-Fluoro-4-nitrotoluene is a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.[1] Its utility stems from the specific arrangement of its functional groups: a methyl group, a nitro group, and a fluorine atom on an aromatic ring. The powerful electron-withdrawing nature of the nitro group, positioned para to the fluorine, significantly activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr). This activation makes the fluorine atom an excellent leaving group, allowing for its displacement by a wide array of nucleophiles to create diverse and complex molecular architectures. This application note provides a detailed exploration of the SNAr mechanism as it applies to this substrate and presents a comprehensive, field-tested protocol for its reaction with amine nucleophiles, a common transformation in drug development.
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike the more familiar SN1 and SN2 reactions that occur at sp3 hybridized carbon centers, nucleophilic substitution on an aromatic ring follows a distinct addition-elimination mechanism.[2][3] The aromatic ring itself is typically electron-rich and resistant to attack by nucleophiles. However, the presence of strong electron-withdrawing groups, such as the nitro group (NO2) on 3-fluoro-4-nitrotoluene, renders the ring electron-deficient and susceptible to attack.[4][5]
The mechanism proceeds in two key steps:
-
Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon).[6] This initial attack is the slowest step in the sequence as it temporarily disrupts the aromaticity of the ring. The result is a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][5] The stability of this intermediate is critical, and it is significantly enhanced by the nitro group at the para-position, which delocalizes the negative charge through resonance.[2][4]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in a rapid second step where the leaving group—in this case, the fluoride ion—is expelled.[6]
Counterintuitively, fluorine is an excellent leaving group in SNAr reactions, often better than chlorine or bromine.[7] This is because the rate-determining step is the initial nucleophilic attack. Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the ipso-carbon more electrophilic and thus more susceptible to attack.[8][9]
Caption: Figure 1: The SNAr addition-elimination mechanism.
Experimental Protocol: Synthesis of N-Benzyl-2-nitro-5-methylaniline
This protocol details the reaction of 3-fluoro-4-nitrotoluene with benzylamine as the nucleophile.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| 3-Fluoro-4-nitrotoluene | 446-34-4 | 155.13 | 1.55 g (10.0 mmol) | Starting material. Solid, melts at 52°C. |
| Benzylamine | 100-46-9 | 107.15 | 1.18 g (11.0 mmol) | Nucleophile. Liquid. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.07 g (15.0 mmol) | Base. Anhydrous powder. |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 20 mL | Polar aprotic solvent. Anhydrous. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~150 mL | Extraction solvent. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | Drying agent. |
| Round-bottom flask (100 mL) | - | - | 1 | Reaction vessel. |
| Magnetic stirrer and stir bar | - | - | 1 | For agitation. |
| Condenser | - | - | 1 | To prevent solvent loss. |
| Heating mantle/oil bath | - | - | 1 | For temperature control. |
| Separatory funnel (250 mL) | - | - | 1 | For extraction. |
| TLC plates (Silica gel) | - | - | As needed | For reaction monitoring. |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-nitrotoluene (1.55 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Add 20 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.
-
Attach a reflux condenser to the flask.
-
Rationale: DMSO is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation, leaving the carbonate base and the amine nucleophile more reactive.[7] Potassium carbonate acts as a base to deprotonate the amine's ammonium salt formed during the reaction, driving the equilibrium forward.
-
-
Reaction Execution:
-
Begin stirring the mixture.
-
Slowly add benzylamine (1.18 g, 1.09 mL, 11.0 mmol) to the suspension using a syringe.
-
Heat the reaction mixture to 80-90°C using an oil bath or heating mantle.
-
Maintain this temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (Eluent: 20% Ethyl Acetate in Hexane). The starting material should show a higher Rf value than the more polar product. The reaction is typically complete within 3-5 hours.
-
-
Workup Procedure:
-
Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.
-
Pour the dark reaction mixture into a beaker containing 100 mL of cold deionized water. This will precipitate the crude product.
-
Stir for 15 minutes, then collect the solid product by vacuum filtration. Wash the solid with additional water (2 x 20 mL).
-
Alternative (if product is an oil): Pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate. Shake vigorously and allow the layers to separate. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 50 mL) to remove residual DMSO and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.
-
Dissolve the crude solid in a minimum amount of hot ethanol. Slowly add water until the solution becomes cloudy. Reheat until the solution is clear again, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration.
-
Caption: Figure 2: A summary of the experimental workflow.
Protocol Variations and Scope
The procedure can be adapted for a variety of nucleophiles. The choice of solvent, base, and temperature may need optimization for each specific case.
| Nucleophile | Typical Base | Typical Solvent | Temperature (°C) | Notes |
| Amines (e.g., Aniline, Morpholine) | K₂CO₃, Et₃N | DMSO, DMF, Acetonitrile | 80 - 120 | Generally robust and high-yielding. |
| Alcohols/Phenols (ROH/ArOH) | NaH, K₂CO₃, Cs₂CO₃ | DMF, THF, Dioxane | 60 - 100 | Requires a strong base to generate the alkoxide/phenoxide nucleophile in situ. |
| Thiols (RSH) | K₂CO₃, NaH | DMF, Ethanol | 25 - 80 | Thiolates are very potent nucleophiles and reactions often proceed at lower temperatures. |
| Azides (e.g., NaN₃) | None | DMSO/H₂O | 100 | Useful for subsequent click chemistry or reduction to an amine. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient temperature. 2. Inactive nucleophile (e.g., protonated). 3. Wet solvent or reagents. | 1. Gradually increase the reaction temperature, monitoring for side product formation.[7] 2. Ensure an adequate amount of base is used, especially if the nucleophile is added as a salt. 3. Use anhydrous solvents and reagents. |
| Formation of Side Products | 1. Reaction temperature too high. 2. Di-substitution if other leaving groups are present. 3. Reaction with the solvent (less common with DMSO/DMF). | 1. Lower the temperature and increase the reaction time. 2. Use a stoichiometric amount of the nucleophile.[7] 3. Choose a non-nucleophilic solvent. |
| Difficult Product Isolation | 1. Product is highly soluble in the aqueous phase. 2. Emulsion during extraction. | 1. Saturate the aqueous layer with NaCl (brine) before extraction to decrease the polarity of the aqueous phase. 2. Add more brine and allow the mixture to stand. Gentle swirling can help break the emulsion. |
Safety Precautions
-
3-Fluoro-4-nitrotoluene: Is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: DMSO and DMF are skin-permeable. Avoid contact. All procedures should be carried out in a well-ventilated chemical fume hood.
-
Bases: Potassium carbonate is an irritant. Sodium hydride (if used) is highly flammable and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
General: Always review the Safety Data Sheet (SDS) for all chemicals before starting any experimental work.
References
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Provide the mechanism for the reaction of sodium methoxide with p-fluoro nitrobenzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROTOLUENE. Retrieved from [Link]
-
Angewandte Chemie. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Published in PMC. Retrieved from [Link]
-
ResearchGate. (2023). The SNAr reaction of 4‐trifluoromethyl‐2‐nitro‐1‐fluorobenzene (1) with.... Retrieved from [Link]
-
MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
YouTube. (2022). Nucleophilic Aromatic Substitution EXPLAINED!. Retrieved from [Link]
-
ACS Publications. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Published in PMC. Retrieved from [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). GB1434098A - Preparation of 3-nitro-4-aminotoluene.
-
National Institutes of Health (NIH). (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic arene ¹⁸F-fluorination a, SNAr reaction on activated.... Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
WordPress. (n.d.). SNAr Solvents and Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-amino-4-nitrofurazan by an improved method. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (n.d.). RU2205821C1 - Method for preparing 3-nitro-4-aminotoluene.
-
Institute of Science, Nagpur. (n.d.). Aromatic Nucleophilic Substitution Reaction. Retrieved from [Link]
-
Scanned Document. (n.d.). aromatic nucleophilic substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Research Paper. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. iscnagpur.ac.in [iscnagpur.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Purification of 3-Fluoro-4-nitrotoluene
Introduction: The Critical Role of Purity in Pharmaceutical Research and Development
3-Fluoro-4-nitrotoluene is a key building block in the synthesis of a wide range of pharmaceutical compounds and agrochemicals.[1] Its unique molecular structure, featuring both a fluorine atom and a nitro group, makes it a valuable intermediate for creating more complex molecules with enhanced biological activity and metabolic stability.[2] The journey of a drug from a laboratory concept to a patient-ready treatment involves a series of complex chemical syntheses where the purity of each intermediate is paramount. Even minute impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potentially introduce toxic byproducts.
Therefore, robust and reliable purification techniques for 3-Fluoro-4-nitrotoluene are not just a matter of procedural correctness but a fundamental requirement for ensuring the safety, efficacy, and quality of the final therapeutic product. This guide provides detailed, field-proven protocols for the purification of 3-Fluoro-4-nitrotoluene, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating through integrated analytical checkpoints.
Understanding the Impurity Profile of 3-Fluoro-4-nitrotoluene
The most common route to synthesizing 3-Fluoro-4-nitrotoluene is through the electrophilic nitration of 3-fluorotoluene. This reaction, while effective, can lead to a variety of impurities that must be removed. A thorough understanding of these potential impurities is the first step in designing an effective purification strategy.
Common Impurities:
-
Positional Isomers: The nitration of 3-fluorotoluene can yield other isomers in addition to the desired 3-fluoro-4-nitrotoluene. The primary isomeric impurity is often 2-fluoro-5-nitrotoluene, with other minor isomers also possible. The separation of these isomers is often the most challenging aspect of purification due to their similar physicochemical properties.
-
Unreacted Starting Material: Incomplete nitration will result in the presence of the starting material, 3-fluorotoluene, in the crude product mixture.
-
Over-nitrated Byproducts: Under harsh reaction conditions, such as high temperatures or an excess of the nitrating agent, dinitrotoluene species can be formed.
-
Oxidation Byproducts: Although less common with controlled nitration, side reactions can lead to the formation of oxidized impurities.
The choice of purification technique will largely depend on the specific impurity profile of the crude 3-Fluoro-4-nitrotoluene. Analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are invaluable for identifying and quantifying the impurities present before and after purification.[3][4][5]
Purification Strategies: A Multi-faceted Approach
No single purification technique is universally optimal. The selection of the most appropriate method, or combination of methods, will depend on the scale of the purification, the nature of the impurities, and the desired final purity. This guide will detail three primary purification techniques: recrystallization, column chromatography, and fractional distillation under reduced pressure.
Decision Workflow for Purification Method Selection
The following diagram illustrates a logical workflow for selecting the most suitable purification method based on the initial purity assessment of the crude 3-Fluoro-4-nitrotoluene.
Caption: Decision tree for selecting a purification method.
Method 1: Recrystallization
Principle: Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out of the solution, leaving the impurities behind in the solvent. The effectiveness of recrystallization relies on the significant difference in solubility of the desired compound and the impurities in the chosen solvent at different temperatures.
Application: This method is most effective when the crude 3-Fluoro-4-nitrotoluene is of relatively high purity (e.g., >95%) and the impurities are present in small amounts.
Protocol for Recrystallization of 3-Fluoro-4-nitrotoluene
Materials:
-
Crude 3-Fluoro-4-nitrotoluene
-
Methanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Preparation: Prepare a "hydrated methanol" solvent by mixing methanol and deionized water. A common starting ratio is 9:1 (v/v) methanol to water.
-
Dissolution: Place the crude 3-Fluoro-4-nitrotoluene in an Erlenmeyer flask. Add a minimal amount of the hot hydrated methanol solvent to just dissolve the solid. The key is to use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by quickly passing the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.
-
Cooling: Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hydrated methanol to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Self-Validation:
-
Purity Assessment: Analyze the purity of the recrystallized 3-Fluoro-4-nitrotoluene using GC or HPLC. Compare the chromatogram to that of the crude material to confirm the removal of impurities.
-
Melting Point Determination: Measure the melting point of the purified product. A sharp melting point in the range of 52-55°C indicates high purity.
| Parameter | Value |
| Solvent System | Methanol:Water (9:1 v/v) |
| Dissolution Temperature | ~65°C (Boiling point of methanol) |
| Crystallization Temperature | Room temperature, followed by 0-4°C |
| Expected Purity | >99% |
Method 2: Column Chromatography
Principle: Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase (adsorbent) and their solubility in a mobile phase (eluent).[6] Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds with a higher affinity for the mobile phase will move more quickly, thus achieving separation.
Application: This method is highly effective for separating isomeric impurities and is suitable for purifying crude 3-Fluoro-4-nitrotoluene with moderate purity (80-95%).
Protocol for Column Chromatography of 3-Fluoro-4-nitrotoluene
Materials:
-
Crude 3-Fluoro-4-nitrotoluene
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Eluent System Selection: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The goal is to find a solvent system that gives a good separation of the desired product from its impurities, with the product having an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial eluent (e.g., 95:5 hexane:ethyl acetate). Ensure the silica gel is packed uniformly to avoid channeling.
-
Sample Loading: Dissolve the crude 3-Fluoro-4-nitrotoluene in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions. Spot each fraction on a TLC plate and develop it in the eluent system. Visualize the spots under a UV lamp.
-
Fraction Pooling: Combine the fractions that contain the pure 3-Fluoro-4-nitrotoluene.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.
Self-Validation:
-
TLC Analysis: The purity of the pooled fractions should be confirmed by TLC, showing a single spot corresponding to the desired product.
-
GC/HPLC Analysis: A final purity check of the isolated product by GC or HPLC is essential to quantify the level of purity achieved.
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 95:5 to 90:10 v/v) |
| Monitoring Technique | Thin Layer Chromatography (TLC) with UV detection |
| Expected Purity | >99.5% |
Method 3: Fractional Distillation under Reduced Pressure
Principle: Fractional distillation is a technique used to separate a mixture of liquids with close boiling points.[7] By using a fractionating column, the mixture is subjected to multiple vaporization-condensation cycles, which enriches the vapor with the more volatile component. Performing the distillation under reduced pressure lowers the boiling points of the compounds, preventing thermal decomposition.
Application: This method is suitable for large-scale purification and for crude mixtures with a low purity (<80%), especially when the impurities have significantly different boiling points from the desired product.
Protocol for Fractional Distillation of 3-Fluoro-4-nitrotoluene
Materials:
-
Crude 3-Fluoro-4-nitrotoluene
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Vacuum pump and gauge
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed to maintain a vacuum.
-
Charging the Flask: Charge the distillation flask with the crude 3-Fluoro-4-nitrotoluene.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill over at the expected boiling point of 3-Fluoro-4-nitrotoluene under the applied pressure (e.g., 97-98 °C at 3 mmHg). Discard the initial and final fractions, which are likely to contain more volatile and less volatile impurities, respectively.
-
Monitoring: Monitor the temperature at the top of the fractionating column. A stable temperature during distillation indicates the collection of a pure fraction.
Self-Validation:
-
GC/HPLC Analysis: Analyze the collected fractions by GC or HPLC to determine their purity.
-
Refractive Index Measurement: The refractive index of the purified liquid can be measured and compared to the literature value as an indicator of purity.
| Parameter | Value |
| Boiling Point | 97-98 °C at 3 mmHg |
| Column Type | Vigreux or packed column |
| Expected Purity | >98% (may require a subsequent recrystallization for higher purity) |
Safety, Handling, and Waste Disposal
3-Fluoro-4-nitrotoluene is a hazardous substance and must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[8][9]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7][10]
-
Waste Disposal: Dispose of all waste, including residual product, contaminated solvents, and filter paper, as hazardous waste in accordance with local, state, and federal regulations.[11][12][13] Do not dispose of this chemical down the drain.
Conclusion
The purification of 3-Fluoro-4-nitrotoluene is a critical step in the synthesis of many important pharmaceutical and agrochemical products. The choice of the appropriate purification technique depends on a careful analysis of the impurity profile of the crude material. By following the detailed protocols and self-validating procedures outlined in this guide, researchers can consistently obtain high-purity 3-Fluoro-4-nitrotoluene, thereby ensuring the quality and integrity of their subsequent research and development efforts.
References
-
Understanding the Synthesis Pathways of Pharmaceuticals with 3-Fluoro-4-nitrotoluene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 10, 2026, from [Link]
-
Chromatography Columns. (2021, March 21). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]
-
3-Fluoro-4-nitrotoluene. (n.d.). Retrieved January 10, 2026, from [Link]
Sources
- 1. 3-Fluoro-4-nitrotoluene [zjjtxc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sciencemadness Discussion Board - Fractional Distillation of Nitro-Toluene - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Sciencemadness Discussion Board - Separation of nitrotoluene isomers - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. 3-Fluoro-4-nitrotoluene | 446-34-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Development of IκB Kinase (IKK) Inhibitors Utilizing 3-Fluoro-4-nitrotoluene
Abstract
This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Fluoro-4-nitrotoluene as a key starting material in the synthesis of potent and selective IκB kinase (IKK) inhibitors. We will delve into the critical role of the IKK complex within the NF-κB signaling pathway, its implications in various inflammatory diseases and cancers, and the rationale for its therapeutic targeting. This document outlines a detailed, multi-step synthetic protocol for a representative IKK inhibitor, followed by a suite of robust in vitro and cell-based assays for comprehensive pharmacological characterization.
Introduction: IKK - A Central Node in Inflammatory Signaling
The IκB kinase (IKK) complex is a cornerstone of the canonical nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the cellular response to inflammatory stimuli.[1][2] This pathway is integral to immune responses, cell survival, and proliferation.[2] The IKK complex is typically composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator).[2] In the canonical pathway, pro-inflammatory cytokines like TNFα or IL-1β trigger a signaling cascade that activates the IKK complex.[1][3] The activated IKK complex, primarily through the action of IKKβ, phosphorylates the inhibitory IκBα protein.[1][3] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB (typically p50/p65) dimer to translocate into the nucleus.[1][4] Once in the nucleus, NF-κB binds to specific DNA sequences to drive the transcription of a host of pro-inflammatory and anti-apoptotic genes.[1][5]
Dysregulation and constitutive activation of the IKK/NF-κB pathway are hallmarks of numerous chronic inflammatory diseases, autoimmune disorders, and various forms of cancer.[2][6][7] This aberrant signaling promotes tumor survival, proliferation, and resistance to therapy.[5][7] Consequently, the pharmacological inhibition of IKK, particularly the IKKβ subunit, has emerged as a highly attractive therapeutic strategy.[8][9]
The Rationale for 3-Fluoro-4-nitrotoluene as a Synthetic Precursor
3-Fluoro-4-nitrotoluene is a versatile chemical building block in medicinal chemistry.[10][11][12] Its utility in the synthesis of kinase inhibitors is well-documented.[10] The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compound, while the nitro group is a readily transformable functional group, often reduced to a crucial amine for subsequent elaborations.[12] Notably, 3-Fluoro-4-nitrotoluene has been utilized in the preparation of the potent and selective IKK inhibitor, BMS-345541.[13] This makes it an ideal starting point for the development of novel IKK inhibitors.
Synthetic Protocol: From 3-Fluoro-4-nitrotoluene to a Potent IKK Inhibitor
This section details a representative synthetic route to a potent IKK inhibitor, structurally analogous to known inhibitors in the field. The causality behind each synthetic step is explained to provide a deeper understanding of the process.
Synthetic Workflow Overview
The overall strategy involves a multi-step synthesis commencing with the functional group manipulation of 3-Fluoro-4-nitrotoluene to install a key aniline intermediate, followed by the construction of a heterocyclic core and final elaboration to the target IKK inhibitor.
Caption: Synthetic workflow from 3-Fluoro-4-nitrotoluene to a final IKK inhibitor.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Amino-2-fluorotoluene
-
Principle: The nitro group of 3-Fluoro-4-nitrotoluene is reduced to a primary amine. A common and effective method is the use of a metal catalyst in an acidic medium.
-
Materials: 3-Fluoro-4-nitrotoluene, Iron powder, Hydrochloric acid (conc.), Ethanol, Toluene.
-
Procedure:
-
To a stirred suspension of iron powder (3.0 eq) in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux.
-
Add a solution of 3-Fluoro-4-nitrotoluene (1.0 eq) in ethanol dropwise over 1 hour.
-
Maintain the reaction at reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with toluene and wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford 4-Amino-2-fluorotoluene.
-
Step 2: Synthesis of a Key Pyrimidine Intermediate
-
Principle: The aniline intermediate is further functionalized and cyclized to form a core heterocyclic scaffold, such as a substituted pyrimidine, which is common in kinase inhibitors.
-
Materials: 4-Amino-2-fluorotoluene, Diphenyl cyanocarbonimidate, a suitable primary amine (e.g., cyclopropylamine), DMSO.
-
Procedure:
-
Dissolve 4-Amino-2-fluorotoluene (1.0 eq) and diphenyl cyanocarbonimidate (1.1 eq) in DMSO.
-
Heat the mixture to 100 °C and stir for 2-3 hours.
-
Cool the reaction to room temperature and add the primary amine (e.g., cyclopropylamine, 1.5 eq).
-
Heat the reaction to 120 °C and stir overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the substituted pyrimidine intermediate.
-
Step 3: Synthesis of the Final IKK Inhibitor
-
Principle: The pyrimidine intermediate is further elaborated, for instance, through a cross-coupling reaction, to introduce additional structural motifs that enhance potency and selectivity.
-
Materials: Substituted pyrimidine intermediate, a suitable boronic acid or ester, Palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), a solvent mixture (e.g., Dioxane/Water).
-
Procedure:
-
To a solution of the substituted pyrimidine intermediate (1.0 eq) and the boronic acid (1.2 eq) in a dioxane/water mixture, add the base (2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add the palladium catalyst (0.05 eq) and heat the reaction to 90 °C under an argon atmosphere.
-
Stir the reaction overnight and monitor by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the final IKK inhibitor.
-
Biological Evaluation: A Cascade for Characterizing IKK Inhibitors
A systematic approach is crucial for the biological characterization of newly synthesized IKK inhibitors. The following cascade of assays provides a comprehensive evaluation of potency, selectivity, and cellular activity.
Caption: A typical screening cascade for the evaluation of IKK inhibitors.
In Vitro IKKβ Kinase Assay
-
Objective: To determine the direct inhibitory activity of the synthesized compound against the IKKβ enzyme. A luminescence-based assay measuring ATP consumption is a common and robust method.
-
Principle: The amount of ADP produced in the kinase reaction is measured. ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to the kinase activity.
-
Protocol:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add recombinant human IKKβ enzyme.
-
Add the diluted test compound or vehicle control (DMSO) and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the IKKβ substrate (e.g., IKKtide peptide) and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the remaining ATP by adding an ADP-Glo™ Reagent.
-
After a 40-minute incubation, add the Kinase Detection Reagent.
-
Incubate for 30 minutes and measure luminescence using a plate reader.[1]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
| Parameter | Value | Assay Type |
| IC₅₀ | To be determined | In vitro IKKβ Kinase Assay |
Cell-Based NF-κB Reporter Assay
-
Objective: To assess the compound's ability to inhibit NF-κB-dependent gene expression in a cellular context.
-
Principle: A reporter cell line (e.g., HEK293) is engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of the IKK/NF-κB pathway leads to a decrease in reporter gene expression.
-
Protocol:
-
Seed the NF-κB reporter cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNFα) for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.[5][11]
-
Normalize luciferase activity to a measure of cell viability if necessary.
-
Calculate the percentage of inhibition of NF-κB activity for each compound concentration and determine the IC₅₀ value.
-
| Parameter | Value | Assay Type |
| IC₅₀ | To be determined | NF-κB Reporter Assay |
Cell Viability Assay
-
Objective: To evaluate the cytotoxic effects of the IKK inhibitor on cancer cell lines.
-
Principle: The metabolic activity of viable cells is measured, which correlates with the number of living cells. The MTT assay, which measures the reduction of a tetrazolium salt to formazan by mitochondrial dehydrogenases, is a standard method.
-
Protocol:
-
Seed cancer cells (e.g., HeLa) in a 96-well plate and incubate overnight.
-
Treat the cells with varying concentrations of the IKK inhibitor for 48-72 hours.
-
Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) value.[8]
-
| Parameter | Value | Assay Type |
| GI₅₀ | To be determined | MTT Cell Viability Assay |
Conclusion
The IKK/NF-κB signaling pathway remains a pivotal target for the development of novel therapeutics for a range of diseases. 3-Fluoro-4-nitrotoluene stands out as a valuable and versatile starting material for the synthesis of potent and selective IKK inhibitors. The detailed synthetic and biological protocols provided in this guide are intended to empower researchers to efficiently design, synthesize, and characterize new chemical entities targeting this critical pathway, thereby accelerating the discovery of next-generation anti-inflammatory and anti-cancer agents.
References
-
Indigo Biosciences. Human NF-κB Reporter Assay System. Available from: [Link]
-
Israël, A. (2010). The IKK complex, a central regulator of NF-κB activation. Cold Spring Harbor Perspectives in Biology, 2(3), a000158. Available from: [Link]
-
Wikipedia. IkappaB kinase. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis Pathways of Pharmaceuticals with 3-Fluoro-4-nitrotoluene. Available from: [Link]
-
ResearchGate. The Role of IKBKB in Immunity and Disease: A Comprehensive Review. Available from: [Link]
-
Karin, M., & Greten, F. R. (2005). NF-κB: linking inflammation and immunity to cancer development and progression. Nature Reviews Immunology, 5(10), 749-759. Available from: [Link]
-
Creative Diagnostics. The NF-kB Signaling Pathway. Available from: [Link]
-
JoVE. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Available from: [Link]
-
PubMed Central. Inhibitory kappa B kinases as targets for pharmacological regulation. Available from: [Link]
-
Patsnap Synapse. What are I-kappa B kinase inhibitors and how do they work?. Available from: [Link]
-
AACR Journals. Advances in Targeting IKK and IKK-Related Kinases for Cancer Therapy. Available from: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Exploring 3-Fluoro-4-Nitrotoluene: Applications and Manufacturing Insights. Available from: [Link]
Sources
- 1. promega.com [promega.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Practical Guide to the Handling and Storage of 3-Fluoro-4-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-nitrotoluene is a vital chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2][3] Its unique molecular structure, featuring both fluorine and nitro functional groups, makes it a valuable building block for creating more complex molecules.[1] This guide provides a comprehensive overview of the safe handling, storage, and disposal of 3-Fluoro-4-nitrotoluene, ensuring the safety of laboratory personnel and the integrity of research.
Chemical and Physical Properties
3-Fluoro-4-nitrotoluene is a pale yellow to light brown crystalline solid with a faint aromatic odor.[4] It is sparingly soluble in water but dissolves readily in common organic solvents like ethanol, acetone, and dichloromethane.[4]
Table 1: Physical and Chemical Properties of 3-Fluoro-4-nitrotoluene
| Property | Value | References |
| CAS Number | 446-34-4 | [5][6] |
| Molecular Formula | C7H6FNO2 | [5][6] |
| Molecular Weight | 155.13 g/mol | [5] |
| Appearance | Pale yellow to light brown crystalline solid | [4][7] |
| Melting Point | 52-55 °C | [6][7] |
| Boiling Point | 258.6 °C at 760 mmHg | [6] |
| Flash Point | 110 °C (closed cup) | [7] |
| Density | 1.3 - 1.438 g/cm3 | [6][7] |
| Solubility | Sparingly soluble in water; soluble in organic solvents | [4] |
Hazard Identification and Safety Precautions
3-Fluoro-4-nitrotoluene is classified as a hazardous substance and requires careful handling to avoid exposure.
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 4) [5]
-
Acute Toxicity, Dermal (Category 4) [5]
-
Skin Irritation (Category 2) [5]
-
Serious Eye Irritation (Category 2) [5]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system
Hazard Statements
-
H302: Harmful if swallowed.[5]
-
H312: Harmful in contact with skin.[5]
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.
The presence of the nitro group also raises concerns about potential methemoglobinemia, a condition that impairs the oxygen-carrying capacity of hemoglobin.[4]
Precautionary Statements
Key precautionary statements for handling 3-Fluoro-4-nitrotoluene include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P264: Wash skin thoroughly after handling.[5]
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P271: Use only outdoors or in a well-ventilated area.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.[5]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P405: Store locked up.[5]
-
P501: Dispose of contents/container to an approved waste disposal plant.[5]
Protocols for Safe Handling
Adherence to strict handling protocols is essential to minimize the risk of exposure.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling 3-Fluoro-4-nitrotoluene to determine the appropriate level of PPE.
Caption: Step-by-step spill response workflow.
First Aid Measures
-
Inhalation: Remove the individual from the area of exposure to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. [9]* Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. [9]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [9]* Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention. [9]
Waste Disposal
3-Fluoro-4-nitrotoluene and any contaminated materials must be disposed of as hazardous waste.
-
Collection: Collect waste in a dedicated, leak-proof, and clearly labeled container. [10]* Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. [5][10]Do not dispose of this chemical down the drain or in regular trash. [10]
Transportation
When transporting 3-Fluoro-4-nitrotoluene, it is classified as a toxic solid.
-
UN Number: 2811 [9]* Proper Shipping Name: TOXIC SOLID, ORGANIC, N.O.S. [5][8]* Hazard Class: 6.1 [5][7]* Packing Group: III [7][8]
Conclusion
3-Fluoro-4-nitrotoluene is an invaluable reagent in modern chemical synthesis. By understanding its properties and adhering to the rigorous handling, storage, and disposal protocols outlined in this guide, researchers can ensure a safe laboratory environment while advancing their scientific endeavors.
References
-
Chemsrc. 3-Fluoro-4-nitrotoluene | CAS#:446-34-4. [Link]
-
Home Sunshine Pharma. 3-Fluoro-4-nitrotoluene CAS 446-34-4. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis Pathways of Pharmaceuticals with 3-Fluoro-4-nitrotoluene. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Fluoro-4-nitrotoluene [zjjtxc.com]
- 4. Page loading... [guidechem.com]
- 5. 3-Fluoro-4-nitrotoluene - Safety Data Sheet [chemicalbook.com]
- 6. 3-Fluoro-4-nitrotoluene | CAS#:446-34-4 | Chemsrc [chemsrc.com]
- 7. 3-Fluoro-4-nitrotoluene CAS 446-34-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. 3-Fluoro-4-nitrotoluene, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 3-Fluoro-4-nitrotoluene(446-34-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-4-nitrotoluene
Welcome to the Technical Support Center for the synthesis of 3-Fluoro-4-nitrotoluene (CAS 446-34-4). This valuable intermediate is a critical building block in the pharmaceutical and agrochemical industries, where the introduction of a fluorine atom can significantly enhance the metabolic stability and bioavailability of active ingredients.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you optimize your synthesis and improve yields.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.
Problem 1: Low Overall Yield of 3-Fluoro-4-nitrotoluene
Question: My final isolated yield is consistently below expectations. What are the most likely causes and how can I address them?
Answer: Low yield in the synthesis of 3-Fluoro-4-nitrotoluene, typically achieved via a Balz-Schiemann reaction or a related diazotization-fluorination pathway, can stem from several stages of the process.[3][4] Let's break down the critical points:
-
Incomplete Diazotization: The initial conversion of the starting amine (e.g., 4-amino-2-nitrotoluene) to the diazonium salt is highly sensitive to temperature.
-
Causality: The diazotization reaction, which involves reacting the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid), is exothermic and the resulting diazonium salt is thermally unstable.[4][5] If the temperature rises above the optimal 0-5 °C range, the diazonium salt can prematurely decompose, leading to a loss of the key intermediate.[6][7]
-
Solution: Maintain strict temperature control throughout the addition of sodium nitrite solution using an ice-salt bath. Ensure slow, dropwise addition and vigorous stirring to dissipate heat effectively.[8][9]
-
-
Inefficient Diazonium Salt Isolation: In the classic Balz-Schiemann reaction, the diazonium tetrafluoroborate salt is precipitated and isolated before thermal decomposition.[3][6]
-
Causality: Mechanical losses during filtration and washing are common. Furthermore, the salt may have some solubility in the reaction medium, especially if the temperature is not kept sufficiently low.
-
Solution: Ensure the reaction mixture is thoroughly chilled before filtration. Wash the collected precipitate with a minimal amount of ice-cold water, followed by a cold, non-reactive solvent like diethyl ether to facilitate drying.
-
-
Suboptimal Thermal Decomposition: The final step, where the diazonium salt is heated to yield the aryl fluoride, is critical.
-
Causality: The decomposition temperature is highly dependent on the substrate.[10] If the temperature is too low, the reaction will be incomplete. If it's too high, it can lead to the formation of tarry byproducts and charring, reducing the yield of the desired product.[3] The decomposition can sometimes be violent, leading to loss of material.[11]
-
Solution: The decomposition should be performed in a high-boiling, non-polar solvent like hexane or chlorobenzene to ensure even heat distribution and a controlled reaction rate.[3] Start at a moderate temperature (e.g., 60-70 °C) and slowly increase it while monitoring for the evolution of nitrogen gas.[3] Performing the decomposition under vacuum can also help remove the product from the hot zone as it forms, preventing degradation.
-
Problem 2: Formation of Impurities and Byproducts
Question: My final product is contaminated with significant impurities. What are they and how can I minimize their formation?
Answer: Impurity profiles can be complex, but they generally arise from side reactions during the diazotization or decomposition steps.
-
Phenolic Byproducts: The most common impurity is the corresponding phenol (in this case, 2-nitro-5-methylphenol), formed by the reaction of the diazonium salt with water.
-
Causality: The aryl cation intermediate generated during decomposition is highly electrophilic and can be trapped by any available nucleophile.[4] Water is often present, especially if the diazonium salt was not thoroughly dried.
-
Solution: Ensure the isolated diazonium tetrafluoroborate is as dry as possible before decomposition. Using anhydrous conditions and solvents during the decomposition step is crucial. Some modern variations of the Balz-Schiemann reaction use ionic liquids which can act as both the solvent and the fluoride source, minimizing competitive substitution by other nucleophiles.[12]
-
-
Azo Coupling Products: Brightly colored azo compounds can form if unreacted diazonium salt couples with the starting amine or other electron-rich aromatic species.
-
Causality: This side reaction is favored if the pH is not sufficiently acidic during diazotization, or if there is a localized excess of the amine.
-
Solution: Maintain a strongly acidic environment (pH < 2) throughout the diazotization process. Ensure efficient stirring to prevent localized concentration gradients.
-
-
Positional Isomers: If the synthesis starts from the nitration of 3-fluorotoluene, positional isomers like 4-fluoro-2-nitrotoluene are common byproducts.[8]
-
Causality: Electrophilic nitration of an aromatic ring is governed by the directing effects of the existing substituents. Both the fluoro and methyl groups are ortho-, para-directing, leading to a mixture of products.
-
Solution: Precise control of reaction temperature (typically 0-10 °C) and the rate of addition of the nitrating agent can help maximize the desired isomer.[8] Purification by fractional distillation or recrystallization is usually necessary to separate these isomers.[8][13]
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues during the synthesis.
Caption: Troubleshooting decision tree for 3-Fluoro-4-nitrotoluene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the preferred synthetic route for 3-Fluoro-4-nitrotoluene? A1: The most established method is the Balz-Schiemann reaction, which starts from an aromatic primary amine (4-amino-2-nitrotoluene).[4] This involves diazotization, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.[3][6] An alternative route is the direct nitration of 3-fluorotoluene, though this often produces a mixture of isomers that requires careful purification.[13]
Q2: Are there safer alternatives to isolating the diazonium tetrafluoroborate salt? A2: Yes. Diazonium salts can be explosive when dry and must be handled with extreme caution.[11][14] One alternative is to generate the diazonium salt in situ and perform the fluorination in the same pot, for example, by diazotization in anhydrous hydrogen fluoride or an HF-pyridine solution.[10][12] Another approach involves converting the diazonium salt to a more stable triazene precursor, which can be stored and later decomposed under acidic conditions to release the diazonium ion for fluorination.[12]
Q3: Can other fluorinating agents be used instead of HBF₄? A3: Yes, other counterions like hexafluorophosphate (PF₆⁻) and hexafluoroantimonate (SbF₆⁻) can be used.[4][15] These reagents can sometimes improve the yield and may have different thermal stability profiles compared to the tetrafluoroborate salt.[15]
Q4: What analytical techniques are best for monitoring the reaction and assessing product purity? A4: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction's progress.
-
Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS): Excellent for separating and quantifying volatile components like the starting material, product, and isomeric byproducts.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the final product and identifying impurities.[8]
Optimized Protocol: Balz-Schiemann Synthesis of 3-Fluoro-4-nitrotoluene
This protocol is based on the classic Balz-Schiemann reaction, incorporating best practices to maximize yield and purity.
Step 1: Diazotization of 4-Amino-2-nitrotoluene
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 4-amino-2-nitrotoluene in aqueous fluoroboric acid (HBF₄).
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Prepare a solution of sodium nitrite (NaNO₂) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature never exceeds 5 °C.[6][9]
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The diazonium tetrafluoroborate salt should precipitate as a pale solid.
Step 2: Isolation and Drying of the Diazonium Salt
-
Collect the precipitated diazonium salt by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sparingly with ice-cold water, followed by a small amount of cold diethyl ether to displace the water.
-
Crucial Safety Note: Do not allow the diazonium salt to become completely dry in an open environment, as dry diazonium salts can be shock-sensitive and explosive.[11] Dry the salt under vacuum at low temperature or press it between filter papers until it is a damp powder. Proceed immediately to the next step.
Step 3: Thermal Decomposition
-
Place the damp diazonium salt in a flask containing a high-boiling point, inert solvent (e.g., hexane or chlorobenzene).[3]
-
Gently heat the mixture with stirring. The decomposition typically begins around 60-80 °C, evidenced by the steady evolution of nitrogen gas.[3]
-
Maintain the temperature until gas evolution ceases.
-
The crude 3-Fluoro-4-nitrotoluene is now in the solvent.
Step 4: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Wash the organic solution sequentially with water, a dilute sodium bicarbonate solution (to neutralize any residual acid), and finally with brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure 3-Fluoro-4-nitrotoluene.[13]
Reaction Parameters and Expected Yields
| Parameter | Condition | Rationale |
| Diazotization Temp. | 0–5 °C | Minimizes premature decomposition of the unstable diazonium salt.[6][7] |
| Decomposition Temp. | 60–100 °C (substrate dependent) | Controlled heating prevents side reactions and thermal destruction of the product.[3] |
| Decomposition Solvent | High-boiling, non-polar (e.g., Hexane) | Ensures even heat transfer and controlled decomposition.[3] |
| Expected Yield | 70–85% | Typical range for well-optimized Balz-Schiemann reactions. |
Reaction Workflow Diagram
Caption: Key stages in the Balz-Schiemann synthesis of 3-Fluoro-4-nitrotoluene.
References
-
Kim, D. Y., & Chi, D. Y. (2005). Aromatic Fluorination by Decomposition of Triazenes in Ionic Liquids. Bulletin of the Korean Chemical Society, 26(2), 268-270. [Link]
- Bachman, G. B., & Weaver, L. E. (1990). Continuous decomposition of diazonium fluorides. U.S. Patent No. 4,822,927. Washington, DC: U.S.
-
Li, W., et al. (2019). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Molecules, 24(10), 1894. [Link]
-
Schotten, C., et al. (2018). Comparison of the thermal stabilities of diazonium salts and their corresponding triazenes. White Rose Research Online. [Link]
-
FlexiPrep. (n.d.). Balz Schiemann Reaction Mechanism. FlexiPrep. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis Pathways of Pharmaceuticals with 3-Fluoro-4-nitrotoluene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
J&K Scientific LLC. (2025). Schiemann Reaction. J&K Scientific LLC. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-Fluoro-4-Nitrotoluene: Applications and Manufacturing Insights. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Vedantu. (n.d.). Balz Schiemann Reaction: Mechanism, Steps & Applications. Vedantu. [Link]
-
BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. BYJU'S. [Link]
-
Allen. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Allen Overseas. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 4-Fluoro-3-nitrotoluene: Applications in Pharma and Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]
-
Liu, X. (2009). Blaz-schiemann Preparation Of Fluoro Toluene. (Master's thesis). Globe Thesis. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 7. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. globethesis.com [globethesis.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. flexiprep.com [flexiprep.com]
- 12. researchgate.net [researchgate.net]
- 13. Page loading... [guidechem.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. byjus.com [byjus.com]
Technical Support Center: Nitration of 3-Fluorotoluene
Welcome to the Technical Support Center for the nitration of 3-fluorotoluene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic transformation. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this reaction and optimize your experimental outcomes. Our goal is to provide you with the expertise and practical insights needed to achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the nitration of 3-fluorotoluene?
The nitration of 3-fluorotoluene is an electrophilic aromatic substitution reaction that primarily yields a mixture of two constitutional isomers: 3-fluoro-4-nitrotoluene and 3-fluoro-6-nitrotoluene .[1] The formation of these products is governed by the directing effects of the methyl (-CH₃) and fluorine (-F) substituents on the aromatic ring. Both are ortho, para-directing groups. The methyl group activates the ring towards electrophilic attack, while the fluorine atom is a deactivating ortho, para-director. The interplay of their electronic and steric influences results in the observed product distribution.
Q2: What are the common byproducts I should be aware of?
Beyond the main isomeric products, several byproducts can form, particularly under non-optimized conditions. These include:
-
Dinitrated Products: Further nitration of the mononitrated products can occur, especially if an excess of the nitrating agent is used or if the reaction temperature is too high.[2]
-
Oxidation Byproducts: The strong oxidizing nature of the mixed acid can lead to the oxidation of the methyl group, potentially forming fluoronitrobenzoic acids or phenolic compounds (cresols). The formation of these byproducts is more likely at elevated temperatures.[3] While the direct synthesis of p-cresol from toluene involves a nitration step, the conditions are specific for that transformation.[1]
-
Other Positional Isomers: While 3-fluoro-4-nitrotoluene and 3-fluoro-6-nitrotoluene are the major isomers, trace amounts of other positional isomers may be formed.
Q3: How does reaction temperature affect the product distribution?
Temperature is a critical parameter in the nitration of 3-fluorotoluene. Generally, lower temperatures (typically 0-10 °C) are favored to minimize the formation of dinitrated and oxidized byproducts.[1] Temperature can also influence the regioselectivity of the reaction, with lower temperatures often favoring the kinetically controlled product. For the nitration of toluene derivatives, controlling the exothermic nature of the reaction is crucial to prevent runaway reactions and ensure selectivity.[4][5]
Troubleshooting Guide
This section addresses common issues encountered during the nitration of 3-fluorotoluene and provides actionable solutions.
Problem 1: Low Yield of Desired Mononitrated Products
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- If the reaction has stalled, consider extending the reaction time at the recommended temperature.- Ensure the stoichiometry of the nitrating agent is appropriate. An insufficient amount will lead to incomplete conversion. |
| Reaction Temperature Too Low | While low temperatures are generally recommended to control side reactions, a temperature that is too low may significantly slow down the reaction rate. If the reaction is sluggish, a slight and carefully controlled increase in temperature (e.g., to 15-20°C) after the initial addition can be attempted while monitoring for byproduct formation.[2] |
| Poor Mixing | In a biphasic reaction, vigorous stirring is essential to ensure efficient contact between the organic substrate and the acidic nitrating mixture. Use a powerful overhead stirrer for larger scale reactions. |
| Loss During Work-up | The nitrated products may have some solubility in the aqueous acidic layer. Ensure thorough extraction with a suitable organic solvent (e.g., dichloromethane or diethyl ether).[1][5] Perform multiple extractions (e.g., 3x) to maximize recovery. |
Problem 2: High Levels of Dinitrated Byproducts
| Possible Cause | Suggested Solution |
| Excess Nitrating Agent | Use a stoichiometric amount or only a slight excess of nitric acid relative to the 3-fluorotoluene. Carefully calculate and measure your reagents. |
| Reaction Temperature Too High | Maintain a strict temperature control, ideally below 10°C, especially during the addition of the nitrating agent.[1] Use an ice-salt bath for better temperature management if necessary. |
| Prolonged Reaction Time | Once the starting material is consumed (as monitored by TLC or GC), promptly quench the reaction by pouring it onto crushed ice to prevent over-nitration.[1] |
Problem 3: Formation of Colored Impurities (Oxidation Byproducts)
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Elevated temperatures promote the oxidation of the methyl group. Strict temperature control is the primary way to minimize this. |
| Incorrect Acid Ratio | An excessively high concentration of nitric acid can increase the oxidative potential of the reaction mixture. Ensure the correct ratio of nitric acid to sulfuric acid is used as specified in the protocol. |
| Presence of Nitrous Acid | The presence of nitrogen dioxide in the nitric acid can lead to the formation of nitrous acid, which can contribute to oxidative side reactions.[4] Using fresh, high-purity nitric acid can help mitigate this. |
Experimental Protocols
Standard Laboratory-Scale Nitration of 3-Fluorotoluene
This protocol is a general guideline and may require optimization based on your specific experimental setup and goals.
Safety Precautions: This procedure involves highly corrosive and oxidizing acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
Reagents and Materials:
-
3-Fluorotoluene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (or Diethyl Ether)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Crushed Ice
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask, cool concentrated sulfuric acid in an ice bath. Slowly add the concentrated nitric acid dropwise via a dropping funnel while maintaining the temperature below 10°C.
-
Nitration Reaction: To the cold nitrating mixture, add 3-fluorotoluene dropwise from the dropping funnel. The rate of addition should be controlled to keep the internal temperature of the reaction mixture between 5-10°C.[1]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 1 hour). Monitor the progress of the reaction by TLC or GC.
-
Quenching and Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[1]
-
Extraction: Transfer the resulting slurry to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether (3 x volume of the aqueous layer).[1][5]
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid, be cautious of gas evolution), and finally with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.
Purification of Isomers
The crude product, a mixture of 3-fluoro-4-nitrotoluene and 3-fluoro-6-nitrotoluene, can be purified by the following methods:
-
Fractional Distillation under Reduced Pressure: This method is effective for separating isomers with different boiling points. The boiling point of 3-fluoro-4-nitrotoluene is reported as 97-98 °C at 3 mmHg.[6]
-
Column Chromatography: For smaller scale purifications or when high purity is required, column chromatography is a suitable method.
-
Stationary Phase: Silica gel is the most common adsorbent.[7]
-
Mobile Phase (Eluent): A good starting point for separating these isomers is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[8] A common starting solvent system for compounds of this polarity is in the range of 5-20% ethyl acetate in hexane.[8] The optimal solvent system should be determined by TLC analysis to achieve a good separation of the spots.[9]
-
Analytical Characterization
Accurate identification of the products and byproducts is crucial. The following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying the volatile components of the reaction mixture. The mass fragmentation patterns can help distinguish between the different isomers.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to identify the isomeric products based on the chemical shifts and coupling patterns of the aromatic protons. A ¹H NMR spectrum for 3-fluoro-4-nitrotoluene is available for comparison.[6]
-
¹⁹F NMR: This is a particularly powerful technique for analyzing fluorinated compounds. The fluorine chemical shift is highly sensitive to the electronic environment, providing distinct signals for each isomer.[11][12]
-
Visualizing the Process
To aid in understanding the experimental workflow and the relationship between reaction parameters and outcomes, the following diagrams are provided.
Caption: Experimental workflow for the nitration of 3-fluorotoluene.
Caption: Troubleshooting logic for the nitration of 3-fluorotoluene.
References
- BenchChem. (2025). Troubleshooting guide for nitration reactions. BenchChem Technical Support.
- ResearchGate. (2025).
- BenchChem. (2025).
- Filo. (2023). Outline all steps in the synthesis from toluene of: (a)
- ChemicalBook. (n.d.). 3-Fluoro-4-nitrotoluene(446-34-4) 1H NMR spectrum.
- Wikipedia. (n.d.). TNT.
- The Royal Society of Chemistry. (n.d.).
- Biblioteka Nauki. (n.d.). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2.
- University of California, Davis. (n.d.).
- The Catalyst. (n.d.).
- SCISPEC. (n.d.).
- University of Calgary. (n.d.).
- National Institutes of Health. (n.d.).
- ChemicalBook. (n.d.). 4-Fluoro-3-nitrotoluene(446-11-7) 1H NMR spectrum.
- Master Organic Chemistry. (2018).
- Master Chemistry. (2023).
- ResearchGate. (n.d.).
- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Chemistry For Everyone. (2025).
- Restek. (n.d.). 2-Nitrotoluene.
- University of Colorado Boulder. (n.d.).
- ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
- PubMed. (2021). Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry.
- University of Minnesota. (n.d.).
- University of Wisconsin-Madison. (n.d.). 19Flourine NMR.
- University of California, San Diego. (n.d.). Fluorine NMR.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Khan Academy. (n.d.). Nitration (video)
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.
- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.
- YouTube. (2022). Lesson 4: Nitration of Toluene & Mechanism | HSC Chemistry | 2nd Paper.
- PubMed Central. (n.d.).
Sources
- 1. Outline all steps in the synthesis from toluene of: (a) p-cresol via diaz.. [askfilo.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. TNT - Wikipedia [en.wikipedia.org]
- 5. cerritos.edu [cerritos.edu]
- 6. 3-Fluoro-4-nitrotoluene(446-34-4) 1H NMR [m.chemicalbook.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Chromatography [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. biophysics.org [biophysics.org]
Technical Support Center: Regioselective Nitration of Fluorotoluene
Welcome to the technical support center for the regioselective nitration of fluorotoluene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of introducing a nitro group onto a fluorotoluene scaffold. The inherent challenge of this reaction lies in controlling the position of nitration (regioselectivity) due to the competing electronic effects of the fluorine and methyl substituents.
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve your desired synthetic outcomes efficiently and safely.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: Poor Regioselectivity with a Mixture of Isomers
► Question: My nitration of 3-fluorotoluene resulted in a complex mixture of 3-fluoro-2-nitrotoluene, 3-fluoro-4-nitrotoluene, and 3-fluoro-6-nitrotoluene. How can I improve the selectivity for a single isomer?
◄ Answer: This is a common and significant challenge when nitrating 3-fluorotoluene. The methyl group (an activating, ortho, para-director) and the fluorine atom (a deactivating, ortho, para-director) direct the incoming electrophile to multiple positions, leading to poor selectivity.[1][2]
Causality & Solution:
The key to enhancing regioselectivity is to move away from harsh, traditional nitrating conditions (e.g., mixed nitric and sulfuric acid) which are often too reactive and unselective.[1] Milder, more sterically demanding, or shape-selective catalytic systems can significantly improve the outcome.
Recommended Actions:
-
Employ Solid Acid Catalysts: Zeolites (like H-beta) or other solid acid catalysts (e.g., MoO₃/SiO₂) have shown remarkable success in improving regioselectivity.[1][2][3] The confined spaces within the zeolite pores can favor the formation of one isomer over others due to steric constraints.
-
Modify the Nitrating Agent: Instead of the highly reactive nitronium ion (NO₂⁺) generated from mixed acid, consider using a bulkier or less reactive nitrating agent.[4][5][6]
-
Acetyl nitrate (formed in situ from nitric acid and acetic anhydride) can sometimes offer better selectivity. However, be aware of the explosion hazards associated with its use.[1]
-
Dinitrogen pentoxide (N₂O₅) in combination with a zeolite catalyst has been shown to be highly selective for para-nitration in other substituted aromatics.[7]
-
-
Optimize Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lowest activation energy. Perform a temperature screening study (e.g., from -10°C to 25°C) to find the optimal conditions for your desired isomer.[8]
Problem 2: Unexpected Side-Chain Nitration
► Question: I attempted to nitrate 4-fluorotoluene and my primary product was 4-fluoro-α-nitrotoluene (benzylic nitration) instead of the expected ring-nitrated product. Why did this happen and how can I prevent it?
◄ Answer: This is a known competing reaction pathway, particularly for 4-fluorotoluene under specific conditions.[1][2][3][9]
Causality & Solution:
Side-chain nitration is often promoted by certain catalytic systems and reaction conditions that favor radical pathways or attack at the benzylic position of the methyl group. Research has demonstrated that using 70% nitric acid with specific solid acid catalysts can lead exclusively to side-chain nitration.[1][3][9]
Recommended Actions:
-
Switch to a Classic Mixed Acid System: For reliable ring nitration of 4-fluorotoluene, the traditional mixed acid (concentrated HNO₃/H₂SO₄) method is generally effective. The strong acidic environment ensures the generation of the nitronium ion (NO₂⁺), which is the electrophile required for aromatic substitution.[4][5][6]
-
Control Temperature: Perform the reaction at a low temperature (e.g., -10°C to 10°C) to disfavor the side-chain reaction pathway.[9]
-
Avoid Specific Catalysts: If your goal is ring nitration, avoid the solid acid catalyst systems that have been reported to promote side-chain nitration for this specific substrate.[1][3][9]
Problem 3: Low or No Product Yield
► Question: My nitration reaction has a very low conversion rate, and I'm recovering mostly starting material. What are the likely causes?
◄ Answer: Low yield in nitration reactions can stem from several factors, from insufficiently activating conditions to substrate instability.[8]
Causality & Solution:
The core of this issue is often the failure to generate a sufficient concentration of the active electrophile, the nitronium ion (NO₂⁺), or reaction conditions that are too mild for the substrate.[4][8]
Recommended Actions:
-
Verify Acid Concentration: Ensure you are using concentrated (or fuming) nitric and sulfuric acids. The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the nitronium ion.[5][6] Dilute acids will not be effective.
-
Increase Temperature (Cautiously): While low temperatures are good for selectivity, some deactivation from the fluorine atom may require slightly more forcing conditions. After adding the nitrating agent at a low temperature, allow the reaction to slowly warm to room temperature or slightly above (e.g., 40-50°C), while carefully monitoring for exotherms.[5]
-
Check Substrate Purity: Impurities in your fluorotoluene starting material could be reacting with the nitrating mixture and quenching the reaction.
-
Consider Substrate Solubility: If your starting material has poor solubility in the reaction medium, the reaction will be slow. While fluorotoluene is generally soluble in mixed acid, this can be an issue with more complex derivatives.[8]
Section 2: Frequently Asked Questions (FAQs)
► Q1: How do the electronic effects of fluorine and the methyl group direct regioselectivity?
◄ A1: This is the central chemical challenge.
-
Methyl Group (-CH₃): This is an activating group that donates electron density to the aromatic ring through induction and hyperconjugation. It directs incoming electrophiles to the ortho and para positions.[10][11]
-
Fluorine Atom (-F): This is a deactivating group due to its strong electronegativity (inductive effect), which withdraws electron density from the ring, making the reaction slower than with benzene. However, it has lone pairs of electrons that can be donated back into the ring via resonance (a +M effect). This resonance effect directs incoming electrophiles to the ortho and para positions.[12][13]
The final product distribution is a result of the complex interplay between these competing effects. For instance, in 4-fluorotoluene, both groups strongly direct to the C2 position, leading to 4-fluoro-2-nitrotoluene as the major product. In 3-fluorotoluene, the directing effects are not aligned, leading to isomer mixtures.[1][2]
► Q2: What are the primary safety concerns during aromatic nitration?
◄ A2: Aromatic nitration is a potentially hazardous procedure that must be treated with extreme caution.
-
Highly Exothermic: The reaction generates a significant amount of heat. Runaway reactions can occur if the nitrating agent is added too quickly or if cooling is insufficient, leading to explosions.[14]
-
Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[15][16] Nitrogen oxides (NOx) produced during the reaction are toxic and should not be inhaled.[14]
-
Explosive Byproducts: Under certain conditions, unstable polynitrated compounds or other explosive side products can form.[8]
ALWAYS perform nitrations in a certified chemical fume hood, behind a blast shield, with appropriate PPE (acid-resistant gloves, lab coat, face shield, and safety goggles).[15][16] An ice bath for cooling should always be on hand.[8]
► Q3: Why is sulfuric acid necessary in most nitration reactions?
◄ A3: Nitric acid alone is a relatively weak nitrating agent for most aromatic rings. Sulfuric acid is a stronger acid and serves as a catalyst. It protonates the hydroxyl group of nitric acid, which then leaves as a water molecule, generating the highly reactive nitronium ion (NO₂⁺) . This powerful electrophile is what actually attacks the electron-rich aromatic ring.[4][5][6]
► Q4: Can I get dinitration products? How can I avoid them?
◄ A4: Yes, polysubstitution is a common side reaction, especially if the ring is activated or the conditions are too harsh.[8][17] The initial nitro-fluorotoluene product is less reactive than the starting material because the nitro group is strongly deactivating.[5] However, forcing conditions can still lead to a second nitration.
To avoid dinitration:
-
Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.[8]
-
Maintain Low Temperature: Perform the reaction at low temperatures to increase selectivity for the mono-nitrated product.[8]
-
Monitor Reaction Progress: Use TLC or GC to monitor the disappearance of the starting material. Quench the reaction as soon as the starting material is consumed to prevent further nitration.[8]
Section 3: Visualizations & Data
Diagram: Directing Effects in Fluorotoluene Nitration
Caption: Competing vs. reinforcing directing effects on fluorotoluene isomers.
Table 1: Isomer Distribution in Fluorotoluene Nitration with Solid Acid Catalysts
| Starting Material | Catalyst | Temp (°C) | Conversion (%) | Major Product | Selectivity (%) | Other Products & Selectivity (%) | Reference |
| 2-Fluorotoluene | H-beta | 90 | 55 | 2-Fluoro-5-nitrotoluene | 90 | Mixture of others (10%) | [1][2] |
| 3-Fluorotoluene | H-beta | 60 | 79 | 3-Fluoro-6-nitrotoluene | 67 | 3-Fluoro-4-nitrotoluene (30%) | [1][2] |
| 4-Fluorotoluene | H-beta | 90 | 53 | 4-Fluoro-α-nitrotoluene | 59 | Side-chain nitration observed | [1][2][3] |
Note: Data is illustrative and highlights the regioselectivity achievable under specific reported conditions.
Diagram: General Experimental Workflow for Nitration
Caption: A generalized workflow for laboratory-scale aromatic nitration.
Section 4: Experimental Protocol
Protocol: Regioselective Nitration of 4-Fluorotoluene to 4-Fluoro-2-nitrotoluene
This protocol is adapted from standard mixed-acid nitration procedures.[9]
Health and Safety Warning: This procedure is highly hazardous. It must be performed in a certified chemical fume hood behind a blast shield. Wear appropriate PPE at all times, including a face shield, safety goggles, lab coat, and acid-resistant gloves. Ensure an emergency shower/eyewash is accessible and a suitable neutralizing agent (e.g., sodium bicarbonate) is on hand for spills.
Reagents & Equipment:
-
4-Fluorotoluene
-
Concentrated Sulfuric Acid (~98%)
-
Concentrated Nitric Acid (~70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-necked round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Nitrating Mixture: a. In a three-necked flask, add 25 mL of concentrated sulfuric acid. b. Cool the flask in an ice-salt bath to between -10°C and 0°C with stirring. c. In a separate beaker, measure 10 mL of concentrated nitric acid. d. Slowly and carefully, add the nitric acid dropwise to the cold, stirred sulfuric acid using a dropping funnel. CRITICAL: Ensure the temperature of the mixture does not exceed 10°C during this addition.
-
Nitration Reaction: a. Once the nitrating mixture is prepared and stable at 0-5°C, slowly add 10.0 g of 4-fluorotoluene dropwise via the dropping funnel. b. CRITICAL: Maintain the reaction temperature below 10°C throughout the addition. The rate of addition should be controlled to prevent any dangerous exotherm. c. After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.
-
Work-up and Isolation: a. Prepare a large beaker containing ~200 g of crushed ice. b. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. c. Transfer the resulting slurry to a separatory funnel. d. Extract the mixture with dichloromethane (3 x 40 mL). e. Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, CAUTION: CO₂ evolution ), and finally with brine (50 mL). f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: a. The crude product can be purified by vacuum distillation or column chromatography on silica gel to isolate the major product, 4-fluoro-2-nitrotoluene.
References
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Available at: [Link]
-
Chemistry Steps. Nitration of Benzene. Available at: [Link]
-
Maurya, S. K., Gurjar, M. K., Malshe, K. M., Patil, P. T., Dongare, M. K., & Kemnitz, E. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Green Chemistry, 5, 720-723. Available at: [Link]
-
RSC Publishing. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Available at: [Link]
-
ResearchGate. (2003). (PDF) Solid acid catalysts for fluorotoluene nitration using nitric acid. Available at: [Link]
-
YouTube. (2024). Nitration reaction safety. Available at: [Link]
-
Lumen Learning. The Nitration and Sulfonation of Benzene. Available at: [Link]
-
Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. Available at: [Link]
-
Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]
-
SimpleChemConcepts. (2018). H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution. Available at: [Link]
-
Wikipedia. Nitration. Available at: [Link]
-
University of California, Santa Barbara. (2012). Nitrates - Standard Operating Procedure. Available at: [Link]
-
University of Washington. NITRIC ACID SAFETY. Available at: [Link]
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Available at: [Link]
-
Frontiers in Chemistry. (2024). Chemo- and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Available at: [Link]
-
Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]
-
YouTube. (2021). Substituent Effects in EAS | Activating, Deactivating & Directing Group Summary. Available at: [Link]
-
ResearchGate. (2014). Regioselective nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Available at: [Link]
- Google Patents. (1999). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]
-
Indian Academy of Sciences. (2003). Regioselective nitration of aromatic substrates in zeolite cages. Available at: [Link]
- Ridd, J. H., & Taylor, R. (1969). Nitration and aromatic reactivity. Cambridge University Press.
-
YouTube. (2019). Nitration of aromatic compounds. Available at: [Link]
-
Chemistry LibreTexts. (2022). 7.5: Directing Effects. Available at: [Link]
-
The Catalyst: A Journal of Undergraduate Research. Product Distribution in the Nitration of Toluene. Available at: [Link]
-
Defense Technical Information Center. (1980). The Control of Isomer Distributions in Nitration Reactions. Available at: [Link]
-
PrepChem.com. Synthesis of 2-fluoro-5-nitro-toluene. Available at: [Link]
-
Scribd. (2003). Maurya 2003 | PDF. Available at: [Link]
-
Olah, G. A., Narang, S. C., Olah, J. A., & Lammertsma, K. (1982). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Proceedings of the National Academy of Sciences, 79(14), 4487-4490. Available at: [Link]
-
ResearchGate. (2014). Regioselective Nitration of 2- and 4-Nitrotoluenes Over Nitric Acid, Acid Anhydrides and Zeolites Systems. Available at: [Link]
- Smith, K., Ewart, G., & El-Hiti, G. A. (1998). Regioselective nitration of 2- and 4-nitrotoluenes over systems comprising nitric acid, an acid anhydride and a zeolite.
Sources
- 1. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. The Nitration and Sulfonation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ehs.washington.edu [ehs.washington.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-4-nitrotoluene Reduction
Welcome to the technical support center for the reduction of 3-fluoro-4-nitrotoluene. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical transformation. The reduction of 3-fluoro-4-nitrotoluene to 3-fluoro-4-aminotoluene is a pivotal step in the synthesis of numerous pharmaceutical intermediates and active ingredients, where the strategic placement of the fluoro- and amino- groups is essential for molecular design and biological activity.[1][2][3]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in chemical principles and practical laboratory experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve high-yield, high-purity results.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of the reduction of 3-fluoro-4-nitrotoluene.
Q1: What are the most common and reliable methods for reducing 3-fluoro-4-nitrotoluene?
A1: There are three primary methods, each with distinct advantages and disadvantages:
-
Catalytic Hydrogenation: This is often the preferred method for its high yield (>95%), clean reaction profile, and straightforward product isolation.[1] It typically uses a palladium on carbon (Pd/C) catalyst with hydrogen gas.[1][2]
-
Iron in Acidic Medium (Béchamp Reduction): This is a classic, cost-effective, and robust method using iron powder in the presence of an acid like acetic acid or hydrochloric acid.[1][4][5] Yields are generally very good (85-95%).[1]
-
Stannous Chloride (Tin(II) Chloride) Reduction: This method is known for its high chemoselectivity and effectiveness under mild conditions, often yielding excellent results (90-98%).[1] It is particularly useful when other reducible functional groups are present that might not be compatible with catalytic hydrogenation.
Q2: How do I choose the best reduction method for my specific needs?
A2: The choice depends on several factors: scale, cost, available equipment, and substrate sensitivity.
-
For high purity and ease of workup on a lab scale, catalytic hydrogenation is often the best choice, provided you have the necessary safety equipment for handling hydrogen gas.[6][7]
-
For large-scale, cost-sensitive syntheses , the Fe/acid method is a strong contender due to the low cost of reagents.[1] However, be prepared for a more involved workup to remove iron salts.[1][8]
-
If your molecule contains other sensitive functional groups (e.g., double bonds, benzyl groups) that could be reduced by catalytic hydrogenation, stannous chloride offers superior chemoselectivity.[9] Its main drawback is the generation of stoichiometric tin waste.[1]
Q3: What are the critical safety precautions for catalytic hydrogenation?
A3: Catalytic hydrogenation involves flammable solvents, pyrophoric catalysts (especially used Pd/C), and explosive hydrogen gas.[10][11] Strict adherence to safety protocols is non-negotiable.
-
Inert Atmosphere: Always handle the dry Pd/C catalyst under an inert atmosphere (nitrogen or argon) to prevent it from igniting upon contact with air or solvents.[10][11]
-
Oxygen Removal: Before introducing hydrogen, the reaction vessel must be thoroughly purged with an inert gas (like nitrogen) to remove all oxygen, preventing the formation of an explosive H₂/O₂ mixture.[6][11]
-
Proper Equipment: Use pressure-rated glassware or a dedicated hydrogenation reactor.[7][11] Ensure all connections are secure and perform a leak test with nitrogen before introducing hydrogen.[6]
-
Ventilation: The entire procedure must be conducted in a well-ventilated fume hood.[6][12]
-
Catalyst Quenching: After the reaction, the used catalyst can be pyrophoric.[10] Filter it carefully and immediately wet it with water to minimize the fire hazard before disposal.[10]
Q4: How can I effectively monitor the reaction's progress?
A4: Monitoring is crucial to prevent over-reduction and the formation of side products.
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. A simple co-spot of your reaction mixture with the starting material (3-fluoro-4-nitrotoluene) will clearly show the consumption of the starting material and the appearance of the more polar amine product.
-
Hydrogen Uptake (for Catalytic Hydrogenation): In a closed system, the reaction progress can be monitored by the drop in hydrogen pressure from a gauge or by the deflation of a hydrogen-filled balloon.[2][13] The reaction is typically complete when hydrogen consumption ceases.[13]
-
Gas Chromatography (GC) / LC-MS: For more quantitative analysis, taking aliquots (after safely purging the reactor with nitrogen if under H₂) for GC or LC-MS analysis can provide precise conversion data.[13]
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section is structured to help you identify the root cause of common experimental problems and provides actionable solutions.
Problem 1: Incomplete Reaction or Low Conversion
You've run the reaction for the prescribed time, but TLC or GC analysis shows a significant amount of starting material remaining.
-
Possible Cause 1: Inactive Catalyst or Insufficient Loading (Catalytic Hydrogenation)
-
Why it happens: The Pd/C catalyst can lose activity due to improper storage (exposure to air/moisture) or poisoning by impurities (e.g., sulfur compounds) in the starting material or solvent. The catalyst loading may also be too low for the scale of the reaction.
-
Solution:
-
-
Possible Cause 2: Insufficient Reducing Agent (Fe/Acid or SnCl₂ Methods)
-
Why it happens: These reactions are stoichiometric. An insufficient molar equivalent of the metal reducing agent will naturally lead to incomplete conversion. The quality of the metal (e.g., surface oxidation on iron powder) can also affect its reactivity.
-
Solution:
-
Verify your calculations and ensure you are using a sufficient molar excess of the reducing agent (typically 3-5 equivalents).[1]
-
Use a fresh, finely powdered grade of iron or stannous chloride. For iron, pre-activation by washing with dilute acid can sometimes help remove the passivating oxide layer.
-
-
-
Possible Cause 3: Poor Mass Transfer / Inadequate Stirring
-
Why it happens: In heterogeneous reactions like catalytic hydrogenation or the Fe/acid reduction, the reactants must come into contact. In hydrogenation, poor stirring prevents the efficient diffusion of hydrogen gas from the headspace into the liquid phase and to the catalyst surface. With iron, the solid nitro-compound must have adequate contact with the metal surface.
-
Solution:
-
Increase the stirring rate to create a vortex that draws gas into the solution (for hydrogenation) or to ensure the solid reagents are well-suspended.[2]
-
Use a suitably sized flask and stir bar for the reaction volume. A football-shaped stir bar can be more effective for stirring slurries.
-
Ensure the solvent fully dissolves the 3-fluoro-4-nitrotoluene at the reaction temperature.
-
-
Problem 2: Low Yield Despite Complete Conversion
TLC shows no starting material, but the isolated yield of 3-fluoro-4-aminotoluene is disappointingly low.
-
Possible Cause 1: Dehalogenation (Side Reaction)
-
Why it happens: The C-F bond can be susceptible to reductive cleavage (hydrodefluorination), especially under harsh hydrogenation conditions (high pressure, high catalyst loading, prolonged reaction time).[1] This side reaction produces 4-aminotoluene as an impurity.
-
Solution:
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Milder Conditions: Run the hydrogenation at a lower pressure (e.g., atmospheric pressure with a balloon) and at room temperature.[1]
-
Catalyst Choice: While Pd/C is common, a different catalyst like platinum on carbon (Pt/C) or a modified catalyst system might show higher selectivity and reduce dehalogenation. The addition of a catalyst modifier or a small amount of a "poison" can sometimes suppress this side reaction.
-
Switch Methods: If dehalogenation is persistent, consider switching to a chemical reduction method like SnCl₂/EtOH, which is generally very chemoselective and less likely to cleave the C-F bond.[1]
-
-
-
Possible Cause 2: Product Loss During Workup
-
Why it happens: The product, 3-fluoro-4-aminotoluene, is a basic amine. If the aqueous layer is not made sufficiently basic during extraction, the product will remain in the aqueous phase as a protonated salt. Emulsions can also form, trapping the product. For SnCl₂ reductions, the product can form complexes with tin salts, making extraction difficult.[14]
-
Solution:
-
Check pH: When performing a basic aqueous wash or extraction, ensure the pH of the aqueous layer is >10 using pH paper or a meter to fully deprotonate the amine hydrochloride and drive it into the organic layer.
-
Break Emulsions: To break emulsions, add brine (saturated NaCl solution) or filter the entire mixture through a pad of Celite®.
-
Tin Salt Removal: For SnCl₂ workups, after basification, a thick precipitate of tin salts often forms.[14] It is often most effective to filter this slurry through Celite® before performing the liquid-liquid extraction, washing the filter cake thoroughly with your extraction solvent (e.g., ethyl acetate).[2][14]
-
-
-
Possible Cause 3: Formation of Azo/Azoxy Intermediates
-
Why it happens: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. Under certain conditions, these can couple to form dimeric azo (R-N=N-R) and azoxy (R-N=N(O)-R) compounds, which appear as colored impurities and lower the yield of the desired amine. This can be more common in metal-based reductions if conditions are not optimal.
-
Solution:
-
Ensure Sufficient Reductant: Use an adequate excess of the reducing metal and acid to drive the reaction completely to the amine.
-
Improve Reaction Conditions: Ensure vigorous stirring and sufficient heat (reflux) to prevent the buildup of intermediates.[1]
-
In some cases, adding a vanadium compound as a co-catalyst in hydrogenation has been shown to prevent the formation of these intermediates and accelerate the final phase of the reduction.[15]
-
-
Comparative Data and Experimental Protocols
Table 1: Comparison of Common Reduction Protocols
| Parameter | Catalytic Hydrogenation (Pd/C, H₂) | Iron in Acidic Medium (Fe/AcOH) | Stannous Chloride (SnCl₂·2H₂O) |
| Catalyst/Reagent | 10% Palladium on Carbon | Iron powder | Stannous chloride dihydrate |
| Solvent | Methanol, Ethanol, or Ethyl Acetate | Ethanol, Acetic Acid, Water | Ethanol or Ethyl Acetate |
| Temperature | Room Temperature | Reflux (approx. 80-100 °C) | Reflux (approx. 70-80 °C) |
| Pressure | Atmospheric (H₂ balloon) or higher | Atmospheric | Atmospheric |
| Reaction Time | 2-6 hours | 2-4 hours | 1-3 hours |
| Typical Yield | >95% | 85-95% | 90-98% |
| Key Advantages | High yield, clean reaction, easy product isolation | Cost-effective, robust | Mild conditions, high chemoselectivity |
| Key Disadvantages | Cost of catalyst, potential for dehalogenation, requires specialized safety setup | Acidic waste, difficult removal of iron salts | Stoichiometric tin salts waste, complex workup |
Data compiled from BenchChem Application Notes.[1]
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Materials:
-
3-Fluoro-4-nitrotoluene (1.0 eq)
-
10% Palladium on Carbon (1-5 mol%)
-
Methanol or Ethanol (10-20 mL per gram of substrate)
-
Hydrogen gas (balloon or cylinder)
-
Celite® for filtration
Procedure:
-
In a round-bottom flask suitable for hydrogenation, dissolve 3-fluoro-4-nitrotoluene in methanol.
-
Carefully add 10% Pd/C to the solution under a stream of nitrogen or argon. Caution: Dry Pd/C is pyrophoric.[10][11]
-
Seal the flask with a septum. Connect the flask to a vacuum/hydrogen manifold.
-
Carefully evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times to ensure all oxygen is removed.[1]
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (e.g., maintained by a balloon).
-
Monitor the reaction by TLC or hydrogen uptake. The reaction is typically complete in 2-6 hours.[1][2]
-
Once complete, carefully evacuate the hydrogen and purge the flask with nitrogen three times.[10]
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of methanol. Caution: Do not allow the filtered catalyst to dry on the funnel; keep it wet with solvent or water.[7][10]
-
Combine the filtrate and washes and concentrate under reduced pressure to yield 3-fluoro-4-aminotoluene, which is often of high purity.[2]
Protocol 2: Iron in Acidic Medium (Fe/AcOH)
Materials:
-
3-Fluoro-4-nitrotoluene (1.0 eq)
-
Iron powder, fine mesh (3.0-5.0 eq)
-
Ethanol, Water, Glacial Acetic Acid (e.g., in a 2:1:1 v/v/v ratio)
-
Celite® for filtration
-
Sodium bicarbonate or Sodium hydroxide solution for neutralization
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-fluoro-4-nitrotoluene, ethanol, and water.
-
Begin vigorous stirring and add the iron powder in portions. The reaction can be exothermic.[1]
-
Heat the mixture to reflux (approx. 80-100 °C) and add glacial acetic acid portion-wise.[13]
-
Maintain reflux with vigorous stirring for 2-4 hours, monitoring by TLC until the starting material is consumed.[1]
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.[1][13]
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid.[8]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the product.[1]
Visual Guides and Workflows
General Reaction Pathway
Caption: General reduction of 3-Fluoro-4-nitrotoluene.
Troubleshooting Workflow: Low Product Yield
Caption: Decision tree for troubleshooting low yield.
Safe Catalytic Hydrogenation Setup Workflow
Caption: Workflow for a safe hydrogenation setup.[6][10][11]
References
- Chen, S., Ling, L. L., Jiang, S. F., & Jiang, H. (2020).
- Unknown Author. (n.d.).
- Unknown Author. (n.d.). Hydrogenation Reaction Safety In The Chemical Industry. Industrial Safety Management.
- Unknown Author. (n.d.). Hydrogenation SOP. University of Wisconsin-Madison.
- Chen, S., et al. (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst.
- Chen, S., Ling, L. L., Jiang, S. F., & Jiang, H. (2020).
- Unknown Author. (n.d.).
- Unknown Author. (n.d.).
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Reduction of the Nitro Group in 4-Fluoro-3-nitrotoluene. BenchChem.
- Unknown Author. (n.d.).
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Reduction of 4-Fluoro-3-nitrotoluene. BenchChem.
- Maj, A. M., et al. (2021).
- BenchChem Technical Support Team. (2025). Comparing the synthetic utility of 4-Fluoro-3-nitrotoluene with other nitrotoluene isomers. BenchChem.
- Maity, S. K., Pradhan, N. C., & Patwardhan, A. V. (n.d.). Selective nitro reduction of poly nitro compounds. ECHEMI.
- Rao, A., et al. (2022). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?
- BenchChem Technical Support Team. (n.d.). Improving the yield of 4-fluoro-3-aminoaniline from 4-Fluoro-3-nitrotoluene reduction. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Scale-Up of 4-Fluoro-3-nitrotoluene Production. BenchChem.
- Atherton, J. H., & Fields, R. (1967).
- Unknown Author. (n.d.). Reduction of p-nitrotoluene in different solvent systems using sodium borohydride.
- Zeynizadeh, B., & Rahimi, S. (n.d.). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Journal of the Chinese Chemical Society.
- Sharma, M. M., et al. (n.d.). Kinetics of the reduction of nitrotoluenes by aqueous ammonium sulfide under liquid-liquid phase transfer catalysis.
- BenchChem Technical Support Team. (2025). Technical Support Center: 4-Fluoro-3-nitrotoluene Reactivity. BenchChem.
- Satoh, T., et al. (1969). Reduction of Organic Compounds with Sodium Borohydride-Transition Metal Salt Systems. Tetrahedron Letters.
- Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- Zeynizadeh, B., & Rahimi, S. (n.d.). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Journal of the Chinese Chemical Society.
- Unknown Author. (2015). Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds.
- Koehler, K., et al. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
- Sun, J., & Fu, Y. (n.d.). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite.
- Unknown Author. (n.d.). Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction. eScholarship.org.
- Unknown Author. (n.d.). Nitro Reduction - Iron (Fe). Common Organic Chemistry.
- Unknown Author. (n.d.). Magnetically Reusable Fe3O4@NC@Pt Catalyst for Selective Reduction of Nitroarenes. MDPI.
- Unknown Author. (n.d.). Understanding the Synthesis Pathways of Pharmaceuticals with 3-Fluoro-4-nitrotoluene. NINGBO INNO PHARMCHEM CO.,LTD.
- Unknown Author. (2021).
- Unknown Author. (n.d.).
- Unknown Author. (2008). Reduction of Nitro Toluene. Sciencemadness Discussion Board.
- Medija, B., et al. (2016). How to purify a solid product from a reaction of 3,4-diaminotoluene and salicylaldehyde?
- Al-Amin, M. (2015). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing.
- Unknown Author. (n.d.). Process for manufacture of fluoroaromatics.
- Unknown Author. (2022). Reduction of 4-Chloro-3-nitrotoluene failure. Sciencemadness Discussion Board.
- Unknown Author. (2024). Catalyst screening for 4-nitrotoluene transfer hydrogenation.
- Unknown Author. (n.d.). 3-bromo-4-aminotoluene. Organic Syntheses Procedure.
- Unknown Author. (n.d.). 3-Fluoro-4-nitrotoluene 99 446-34-4. Sigma-Aldrich.
- Souders, M. (1949). Hydrogenation of nitro compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. njhjchem.com [njhjchem.com]
- 7. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 9. Progress on catalysts for selective hydrogenation of nitroarenes-Academax [duplo.academax.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. weihaicm.com [weihaicm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
Technical Support Center: Mitigating Side Reactions in the Synthesis of 3-Fluoro-4-nitrotoluene
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Fluoro-4-nitrotoluene. The nitration of 3-fluorotoluene is a foundational reaction for producing this critical pharmaceutical and agrochemical intermediate.[1][2][3] However, achieving high yield and purity requires a nuanced understanding of the competing reaction pathways. This document provides in-depth, field-proven insights into identifying, troubleshooting, and, most importantly, avoiding common side reactions that can compromise your synthesis.
Our approach moves beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your reaction for consistent, high-quality results.
Section 1: The Reaction Landscape: Understanding Regioselectivity
The synthesis of 3-fluoro-4-nitrotoluene is achieved through the electrophilic aromatic substitution of 3-fluorotoluene. The core challenge lies in controlling the position of the incoming nitronium ion (NO₂⁺) on the aromatic ring. This is governed by the directing effects of the two existing substituents: the fluorine atom and the methyl group.
-
Fluorine (-F): An ortho, para-director. While it deactivates the ring towards electrophilic attack via its strong inductive electron-withdrawing effect, its lone pairs provide resonance stabilization to carbocation intermediates (arenium ions) formed from ortho and para attack. The para-directing effect is particularly strong.[4]
-
Methyl (-CH₃): An ortho, para-director. It is a weakly activating group, donating electron density to the ring through induction and hyperconjugation, thereby stabilizing the arenium ion intermediates at these positions.[5]
In 3-fluorotoluene, these effects create a competitive landscape for the incoming nitro group. The desired product, 3-fluoro-4-nitrotoluene, results from nitration at the C4 position, which is para to the fluorine and ortho to the methyl group. However, other isomers, primarily 3-fluoro-6-nitrotoluene (ortho to fluorine, meta to methyl), are common byproducts.[6][7]
Caption: Regioselectivity in the nitration of 3-fluorotoluene.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a direct question-and-answer format.
Problem 1: High Percentage of Isomeric Byproducts
Question: My GC/NMR analysis shows a significant amount of 3-fluoro-6-nitrotoluene alongside my desired product. Why is this happening and how can I improve regioselectivity?
Answer: The formation of multiple isomers is the most common challenge in this synthesis. The distribution between the 4-nitro and 6-nitro isomers is highly sensitive to reaction conditions, particularly temperature.
Causality:
-
Kinetic vs. Thermodynamic Control: Electrophilic aromatic substitution is typically under kinetic control, where the product distribution reflects the relative activation energies of the competing pathways. Higher temperatures can provide enough energy to overcome smaller activation barriers, leading to a less selective reaction and a product mixture that may favor the more thermodynamically stable isomer, which might not be the one you want.
-
Catalyst Influence: The nature of the acidic catalyst can influence selectivity. While the standard mixed acid (HNO₃/H₂SO₄) is effective, it can sometimes lead to poor isomer ratios.
Solutions:
-
Strict Temperature Control: This is the most critical parameter. Maintain a low and consistent temperature, typically between 0°C and 10°C, throughout the addition of the nitrating agent and for the duration of the reaction.[8] An ice bath or cryocooler is essential. Excursions above this range will almost certainly decrease the desired 4-nitro isomer ratio.
-
Slow Reagent Addition: Add the nitrating mixture dropwise to the solution of 3-fluorotoluene. A slow, controlled addition prevents localized temperature spikes (exotherms) that can dramatically reduce selectivity.
-
Consider Solid Acid Catalysts: For enhanced regioselectivity, solid acid catalysts like H-beta zeolite have shown promise.[6][7] These catalysts can offer a "greener" alternative with milder reaction conditions and simpler work-up procedures, potentially favoring the formation of one isomer due to steric constraints within the catalyst's pores.[4][6][7][9]
Problem 2: Formation of Dinitro Compounds
Question: I'm observing peaks in my mass spec corresponding to dinitrofluorotoluene. How can I prevent this over-nitration?
Answer: Over-nitration, or polysubstitution, occurs when the mononitrated product undergoes a second nitration. The product ring is still susceptible to further electrophilic attack, especially if reaction conditions are too harsh or an excess of the nitrating agent is present.[4][10]
Causality:
-
Reagent Stoichiometry: Using a significant excess of the nitrating agent (the nitronium ion) dramatically increases the probability of a second nitration event occurring after the first.
-
Reaction Time and Temperature: Longer reaction times and higher temperatures increase the likelihood of the less reactive mononitro product undergoing a second nitration.
Solutions:
-
Precise Stoichiometry: Use a molar ratio of nitric acid to 3-fluorotoluene that is close to 1:1. This ensures there is just enough nitrating agent for the primary reaction, minimizing the amount available for a secondary reaction.
-
Controlled Addition & Monitoring: Add the nitrating agent slowly and monitor the reaction's progress using an appropriate technique like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[8] Once the starting material is consumed, the reaction should be promptly quenched to prevent further nitration.
-
Maintain Low Temperature: As with selectivity, low temperatures (0-10°C) reduce the overall reaction rate, making it easier to stop the reaction after the desired mononitration has occurred.[10]
Problem 3: Low Yield and Formation of Dark, Tarry Substances
Question: My reaction mixture turned dark brown/black, and the final yield was very low. What causes this degradation?
Answer: The formation of dark, tar-like substances is a clear indicator of product degradation, often through oxidation and polymerization.[10] This is a common issue when nitrating activated aromatic compounds under overly aggressive conditions.
Causality:
-
Oxidative Side Reactions: Concentrated nitric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize the methyl group or the aromatic ring itself, leading to a complex mixture of unwanted byproducts.
-
Runaway Reaction: Highly exothermic nitration reactions can "run away" if cooling is insufficient, leading to a rapid temperature increase that accelerates degradation pathways.
Solutions:
-
Aggressive Cooling: Ensure your cooling bath is robust enough to handle the exothermic nature of the reaction. The temperature of the reaction mixture itself, not just the bath, must be monitored and controlled.
-
Milder Nitrating Agents: If degradation persists even with good temperature control, consider using a milder nitrating system. A mixture of nitric acid in acetic anhydride is a less aggressive alternative that can reduce oxidative side reactions.[10]
-
Dilution: Running the reaction in a more dilute solution can help to dissipate heat more effectively and control the exotherm.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the optimal temperature conditions for the nitration of 3-fluorotoluene?
-
A1: The optimal temperature range is generally between 0°C and 10°C. A common protocol involves cooling the initial mixture of 3-fluorotoluene and sulfuric acid to 0-5°C before slowly adding the pre-chilled nitrating mixture, ensuring the internal temperature does not exceed 10°C.[8]
-
-
Q2: Which analytical techniques are best for identifying and quantifying isomeric impurities?
-
A2: A combination of techniques is ideal. Gas Chromatography (GC) is excellent for separating and quantifying the volatile isomers.[8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) provides definitive structural information to identify each isomer based on unique chemical shifts and coupling patterns. Mass Spectrometry (MS) , often coupled with GC (GC-MS), helps confirm the molecular weight and can aid in isomer differentiation through fragmentation patterns.[8][11]
-
-
Q3: How critical is the work-up procedure?
-
A3: A proper work-up is crucial for both safety and purity. The reaction must be quenched by pouring it slowly onto ice to dilute the strong acids and dissipate heat. This is followed by extraction with a suitable organic solvent. A subsequent wash with a weak base, such as a saturated sodium bicarbonate solution, is essential to neutralize any remaining acid, which could otherwise catalyze degradation during storage or subsequent steps.[8]
-
-
Q4: Are there 'greener' alternatives to the traditional mixed acid method?
-
A4: Yes. Research into solid acid catalysts, such as zeolites (e.g., H-beta), is driven by the desire for more environmentally friendly processes.[6][7] These catalysts are reusable, often allow for milder reaction conditions, and can lead to simpler work-up procedures, reducing hazardous waste.[4][6] They can also offer improved regioselectivity.[7]
-
Section 4: Data Summary Table
The following table summarizes the key experimental parameters and their direct impact on the most common side reactions.
| Parameter | Recommended Setting | Impact on Isomer Formation | Impact on Over-Nitration | Impact on Degradation |
| Reaction Temperature | 0 - 10°C | High Impact: Higher temps decrease selectivity for the 4-isomer. | High Impact: Higher temps increase the rate of secondary nitration. | High Impact: Temps > 20°C significantly increase oxidation risk. |
| Nitric Acid Stoichiometry | 1.0 - 1.1 equivalents | Low Impact: Minor effect on initial isomer ratio. | Very High Impact: Excess HNO₃ is the primary cause of dinitration. | Medium Impact: Large excess increases oxidative potential. |
| Rate of Addition | Slow, dropwise over 1-2 hours | Medium Impact: Prevents exotherms that reduce selectivity. | Medium Impact: Prevents high local concentrations of NO₂⁺. | High Impact: Prevents runaway reactions and charring. |
| Agitation/Stirring | Vigorous | Medium Impact: Ensures thermal and reagent homogeneity. | Low Impact: Ensures efficient reaction at 1:1 stoichiometry. | Medium Impact: Helps dissipate heat to avoid hot spots. |
Section 5: Recommended Experimental Protocol
This protocol incorporates best practices to maximize the yield of 3-fluoro-4-nitrotoluene while minimizing side reactions.
Caption: Recommended workflow for the synthesis of 3-fluoro-4-nitrotoluene.
Methodology:
-
Prepare the Nitrating Mixture: In a separate flask, cool 160 cm³ of concentrated sulfuric acid in an ice bath. With continuous stirring, slowly add 160 cm³ of concentrated nitric acid, ensuring the temperature remains below 10°C.[1]
-
Prepare the Substrate: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 90g of 3-fluorotoluene. Cool the flask in an ice-salt bath to between 0-5°C.[1][8]
-
Nitration: Slowly add the cold nitrating mixture to the stirred 3-fluorotoluene solution via the dropping funnel over 1-2 hours. Critically, maintain the internal reaction temperature between 5-10°C throughout the addition.[1]
-
Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for 1 hour, followed by 1 hour at room temperature.[1] Monitor the consumption of the starting material by GC or TLC.
-
Quenching: Carefully pour the reaction mixture onto 500g of crushed ice with stirring.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and extract with chloroform or dichloromethane. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[1][8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from aqueous methanol to yield pure 3-fluoro-4-nitrotoluene.[1][12]
References
-
University of Calgary. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (1999). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
Kochi, J. K. (2011). Dynamics and the Regiochemistry of Nitration of Toluene. PMC - NIH. Retrieved from [Link]
-
Autechaux. (n.d.). Exploring 3-Fluoro-4-Nitrotoluene: Applications and Manufacturing Insights. Retrieved from [Link]
-
Wagen, C. (2022). Singleton Saturday: Nitration of Toluene. Corin Wagen. Retrieved from [Link]
-
UNCW Institutional Repository. (n.d.). A study of the regioselectivity in the zeolite-assisted nitration of toluene. Retrieved from [Link]
- Google Patents. (1964). US3149169A - Method of making 4-nitrotoluene.
-
Maurya, S. K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Retrieved from [Link]
-
Maurya, S. K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Green Chemistry, 5, 720-723. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis Pathways of Pharmaceuticals with 3-Fluoro-4-nitrotoluene. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
-
NIST. (n.d.). 3-Fluoro-4-nitrotoluene. NIST WebBook. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathway of Key Molecules Using 4-Fluoro-3-nitrotoluene. Retrieved from [Link]
-
LookChem. (n.d.). 3-Fluoro-4-nitrotoluene. Retrieved from [Link]
-
IARC Publications. (n.d.). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. NCBI. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2023). Synthesis of Nitrotoluene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROTOLUENE. Retrieved from [Link]
-
Pate, B. H. (2023). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]
-
Schwarzenberg, A., et al. (2015). Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry. ResearchGate. Retrieved from [Link]
-
Ucur, B. (2023). Methods to Identify Protonation Isomers and Control their Populations in Mass Spectrometry. University of Wollongong Thesis Collection. Retrieved from [Link]
-
Selma-García, E., et al. (2023). Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography. ResearchGate. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Fluoro-4-nitrotoluene [zjjtxc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. researchgate.net [researchgate.net]
- 7. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. [PDF] Solid acid catalysts for fluorotoluene nitration using nitric acid | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for the Nitration of Fluorotoluene
Welcome to the technical support center for the nitration of fluorotoluene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-tested insights to navigate the complexities of this crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor ring-nitrated products when nitrating fluorotoluene isomers?
The regiochemical outcome of fluorotoluene nitration is a classic example of electrophilic aromatic substitution governed by the directing effects of the fluoro and methyl substituents. Both are generally ortho, para-directing groups.[1][2] However, their interplay and the specific isomer of fluorotoluene being used dictate the product distribution.
-
2-Fluorotoluene: The major product is typically 2-fluoro-5-nitrotoluene, with 2-fluoro-3-nitrotoluene as a minor isomer.[3] The para-directing effect of the fluorine atom is strong, leading to substitution at the C5 position.[2]
-
3-Fluorotoluene: This isomer typically yields a mixture of 3-fluoro-4-nitrotoluene and 3-fluoro-6-nitrotoluene.[1]
-
4-Fluorotoluene: The expected ring-nitrated products are 4-fluoro-2-nitrotoluene and 4-fluoro-3-nitrotoluene.[4] The positions ortho to the fluorine are C2 and C6, while the positions ortho to the methyl group are C3 and C5.[4]
Q2: What are the most common side products, and why do they form?
Several side products can complicate the nitration of fluorotoluene, arising from the reaction conditions and the inherent reactivity of the substrate.[4]
-
Dinitrated Products: Overly harsh reaction conditions, such as high temperatures or an excess of the nitrating agent, can lead to the introduction of a second nitro group onto the aromatic ring.[3][4]
-
Oxidation Products: The methyl group is susceptible to oxidation by nitric acid, particularly at elevated temperatures, which can yield impurities like 4-fluorobenzaldehyde and 4-fluorobenzoic acid.[4]
-
Side-Chain Nitration: Under certain conditions, particularly with the use of solid acid catalysts and 70% nitric acid, nitration can occur on the methyl group instead of the aromatic ring, forming 4-fluoro-α-nitrotoluene.[5][6][7]
Q3: How can I minimize the formation of dinitrated products?
Minimizing dinitration requires careful control over the reaction conditions to prevent the introduction of a second nitro group.
-
Maintain Low Temperatures: The nitration of toluene derivatives is highly exothermic.[4] It is critical to maintain a low reaction temperature, typically between 0-10 °C, especially during the addition of the nitrating agent.[3][8][9]
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent to limit the availability of the nitronium ion for a second substitution.[9]
-
Monitor Reaction Progress: Utilize analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. Once the reaction is complete, promptly quench it to prevent over-nitration.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Fluorotoluene | 1. Insufficiently active nitrating agent: The nitronium ion (NO₂⁺) may not be generated in sufficient concentration. 2. Reaction temperature is too low: While low temperatures are necessary to control exothermicity and side reactions, they can also slow down the rate of the desired reaction. 3. Inadequate mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction. | 1. Ensure proper preparation of the mixed acid: Slowly add concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath. Sulfuric acid acts as a catalyst to generate the nitronium ion.[8][10] 2. Controlled warming: After the initial exothermic addition of the nitrating agent at low temperature, allow the reaction mixture to slowly warm to room temperature and stir for an additional period (e.g., 1-2 hours) to ensure the reaction goes to completion.[1][8] 3. Vigorous stirring: Employ efficient mechanical or magnetic stirring throughout the reaction to ensure homogeneity.[9] |
| High Percentage of Undesired Isomer(s) | 1. Suboptimal reaction temperature: Temperature can influence the kinetic versus thermodynamic control of the product distribution. 2. Choice of nitrating agent/catalyst: The nature of the nitrating system can significantly impact regioselectivity. | 1. Strict temperature control: Maintain a consistent and low temperature (e.g., 0-10 °C) throughout the addition of the nitrating agent.[9] 2. Consider alternative catalysts: Solid acid catalysts, such as H-beta zeolite, have been shown to offer higher regioselectivity in some cases.[2][6] |
| Significant Formation of Side-Chain Nitrated Product (e.g., 4-fluoro-α-nitrotoluene) | 1. Use of specific catalytic systems: This is a known issue, particularly with 4-fluorotoluene when using solid acid catalysts and 70% nitric acid.[6][7][11] | 1. Switch to a conventional mixed-acid system: The traditional HNO₃/H₂SO₄ mixture generally favors ring nitration.[4] |
| Dark-Colored Reaction Mixture or Product | 1. Formation of oxidation byproducts or polymeric materials: This can be caused by impurities in the starting materials or overly aggressive reaction conditions. | 1. Use high-purity starting materials. 2. Maintain strict temperature control to minimize oxidative side reactions.[3] |
| Difficulties in Product Purification | 1. Similar physical properties of isomers: The boiling points and polarities of the resulting nitrofluorotoluene isomers can be very close, making separation by distillation or standard column chromatography challenging.[8] | 1. Fractional distillation: Use a fractional distillation column with a high number of theoretical plates under reduced pressure for improved separation of isomers with different boiling points.[8] 2. Specialized chromatography: Consider using a chiral selective stationary phase for GC, which has been shown to separate fluorotoluene isomers.[12] For column chromatography, careful selection of the eluent system and a high-resolution stationary phase are crucial. |
Experimental Protocols
Standard Protocol for Mixed-Acid Nitration of Fluorotoluene
Disclaimer: This protocol is a general guideline and should be adapted for specific laboratory conditions. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[1]
1. Preparation of the Nitrating Mixture:
- In a flask placed in an ice-salt bath, slowly and with constant stirring, add concentrated sulfuric acid (e.g., 1.5-2 equivalents) to concentrated nitric acid (1 equivalent).[4][8]
- Maintain the temperature below 10 °C during the addition.[1]
- Cool the resulting mixture to between -5 °C and 0 °C before use.[4]
2. Nitration Reaction:
- In a three-necked flask equipped with a mechanical stirrer, an internal thermometer, and a dropping funnel, place the fluorotoluene (1 equivalent).
- Cool the flask in an ice-salt bath to between -10 °C and 0 °C.[5]
- Slowly add the cold nitrating mixture dropwise to the stirred fluorotoluene, ensuring the reaction temperature does not exceed 5-10 °C.[1][5]
- After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.[1]
- Remove the ice bath and allow the reaction to warm to room temperature, continuing to stir for an additional 1-2 hours.[1][8]
3. Work-up and Isolation:
- Carefully pour the reaction mixture over crushed ice with vigorous stirring.[1][5]
- Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether (3x).[1][5]
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.[1][5][8]
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1][5]
- Remove the solvent under reduced pressure using a rotary evaporator.[1][5]
4. Analysis and Purification:
- Analyze the crude product by GC-MS or NMR to determine the isomer distribution.[5][9][13]
- Purify the product by fractional distillation under reduced pressure or column chromatography.[8]
Visualizations
Reaction Workflow
Caption: Experimental workflow for the nitration of fluorotoluene.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low reaction yield.
References
- BenchChem. (2025). Regioselectivity in the Nitration of 4-Fluorotoluene: A Technical Guide.
- BenchChem. (2025). Application Notes and Protocols for the Laboratory-Scale Nitration of 3-Fluorotoluene.
- BenchChem. (2025). Technical Support Center: Optimizing the Nitration of 4-Fluorotoluene.
- BenchChem. (2025). Methods to prevent polysubstitution in fluorotoluene nitration.
- BenchChem. (2025). Technical Support Center: Synthesis of 5-Fluoro-2-nitrotoluene.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 4-Fluoro-3-nitrotoluene.
- Maurya, S. K., Gurjar, M. K., Malshe, K. M., Patil, P. T., Dongare, M. K., & Kemnitz, E. (2003).
- Maurya, S. K., Gurjar, M. K., Malshe, K. M., Patil, P. T., Dongare, M. K., & Kemnitz, E. (2003).
- Maurya, S. K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid.
- Maurya, S. K., et al. (2003).
- Maurya, S. K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Semantic Scholar.
- CN101177400A. (n.d.). Method for producing 2-fluorin-3-nitrotoluene.
- Liu, Y., et al. (n.d.). Effect of Fluoro Substituents on Polynitroarylenes: Design, Synthesis and Theoretical Studies of Fluorinated Nitrotoluenes.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Fluoro-3-nitrotoluene.
- BenchChem. (2025). Identifying common impurities in 5-Fluoro-2-nitrotoluene synthesis.
- ECHEMI. (n.d.).
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Maurya. (2003). Maurya 2003. Scribd.
- Fisher Scientific. (n.d.).
- Fisher Scientific. (2024).
- ChemTalk. (n.d.).
- N.A. (n.d.).
- Chemistry LibreTexts. (2023). 15.
- ResearchGate. (n.d.).
- N.A. (n.d.).
- YouTube. (2023).
- YouTube. (2014). meta-Fluorotoluene Synthesis.
- Agilent. (n.d.).
- US1836212A. (n.d.). Purification of p-nitro-toluene.
- WO2016198921A1. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process.
- National Center for Biotechnology Inform
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cerritos.edu [cerritos.edu]
- 11. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. agilent.com [agilent.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to the Purification of 3-Fluoro-4-nitrotoluene
Welcome to our dedicated technical support center for advanced chemical purification. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-Fluoro-4-nitrotoluene, a critical intermediate in the pharmaceutical and agrochemical industries.[1][2][3] The primary challenge in obtaining high-purity 3-Fluoro-4-nitrotoluene lies in the removal of isomeric impurities, which possess very similar physicochemical properties, making their separation a non-trivial task.[4] This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical protocols to overcome these challenges effectively.
Understanding the Challenge: Isomeric Impurities
The synthesis of 3-Fluoro-4-nitrotoluene is typically achieved through the electrophilic nitration of 3-fluorotoluene.[2][5] The ortho- and para-directing influence of the methyl group, combined with the meta-directing effect of the fluorine atom, can lead to the formation of several positional isomers. The most common isomeric impurities include:
-
2-Fluoro-5-nitrotoluene
-
5-Fluoro-2-nitrotoluene
-
4-Fluoro-2-nitrotoluene
The structural similarity of these compounds results in close boiling points and comparable polarities, which complicates purification by conventional methods like simple distillation.[4]
Physicochemical Properties of 3-Fluoro-4-nitrotoluene and Key Isomers
A thorough understanding of the physical properties of the target compound and its impurities is the foundation for developing a successful purification strategy.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Fluoro-4-nitrotoluene | 446-34-4 | 155.13 | 52-55 | 97-98 (at 3 mmHg)[6][7] |
| 2-Fluoro-5-nitrotoluene | 446-33-3 | 155.13 | 23-26 | 103-104 (at 15 mmHg) |
| 5-Fluoro-2-nitrotoluene | 367-30-6 | 155.13 | 21-23 | 97-98 (at 10 mmHg)[8] |
| 4-Fluoro-2-nitrotoluene | 446-10-6 | 155.13 | 27-29 | 215 |
Note: Data is compiled from various chemical supplier databases and may vary slightly.
Purification Strategies: Troubleshooting and FAQs
This section provides a detailed exploration of the most effective purification techniques, presented in a practical question-and-answer format to address common issues encountered in the lab.
Fractional Crystallization
Fractional crystallization is a powerful technique for purifying solid compounds on a larger scale, exploiting differences in solubility between the desired product and its impurities in a given solvent system.[4]
Q1: What is the best solvent system for the recrystallization of 3-Fluoro-4-nitrotoluene?
A1: A mixed solvent system is often most effective. For nitrotoluene derivatives, methanol/water or ethanol/water are excellent starting points.[4][9] The general principle is to dissolve the crude product in a minimal amount of the hot alcohol (the "solvent," in which the compound is soluble) and then slowly add water (the "anti-solvent," in which the compound is less soluble) until the solution becomes turbid.[4] Reheating to clarify the solution, followed by slow cooling, promotes the formation of pure crystals. Given that 3-Fluoro-4-nitrotoluene is a solid at room temperature, single solvent recrystallization from a solvent like ethanol or methanol could also be effective.[5][10]
Q2: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how can I fix it?
A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, often due to a high concentration of impurities or excessively rapid cooling.[9]
-
Causality: The presence of impurities can depress the melting point of the mixture, making it more prone to oiling out. Rapid cooling doesn't allow sufficient time for the molecules to orient themselves into a crystal lattice.
-
Troubleshooting Steps:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
If the problem persists, consider a different solvent system.
-
Q3: The yield of my recrystallized product is very low. What are the likely causes?
A3: Low yield is a common issue in recrystallization. Potential causes include:
-
Using too much solvent: This will keep a significant portion of your product dissolved even after cooling.[9] To remedy this, you can reheat the solution to evaporate some of the solvent and then attempt to recrystallize again.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product may crystallize along with the impurities. Ensure your filtration apparatus is pre-heated.[9]
-
Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve a portion of your product.[11]
Experimental Protocol: Fractional Crystallization of 3-Fluoro-4-nitrotoluene
-
Dissolution: In a flask, dissolve the crude 3-Fluoro-4-nitrotoluene mixture in a minimal amount of warm methanol.[4]
-
Induce Crystallization: While stirring, slowly add water dropwise at a slightly elevated temperature until the solution becomes faintly turbid.[4]
-
Clarification: Add a few drops of warm methanol to redissolve the turbidity and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of a cold methanol/water mixture.[4]
-
Drying: Dry the purified crystals under vacuum.
-
Purity Analysis: Assess the purity of the crystals and the mother liquor using HPLC or GC to determine the efficiency of the separation.[4]
Caption: A typical workflow for fractional crystallization.
Chromatographic Separation
For achieving very high purity or for separating isomers with extremely similar properties, chromatographic techniques are indispensable.[4]
Q4: I'm getting poor resolution between my fluoronitrotoluene isomers using a standard C18 HPLC column. What should I do?
A4: This is a common issue as C18 columns primarily separate based on hydrophobicity, which can be very similar among isomers.
-
Causality: The subtle differences in polarity and aromaticity between isomers require a stationary phase that can exploit these differences.
-
Troubleshooting Steps:
-
Change Stationary Phase: Switch to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column.[4] These phases offer alternative selectivities, particularly π-π interactions, which are highly effective for separating aromatic isomers.[4][12]
-
Optimize Mobile Phase: If using acetonitrile, try methanol as the organic modifier, or vice versa. The differing solvent properties can alter selectivity.[4]
-
Adjust Temperature: Lowering the column temperature can sometimes enhance resolution by increasing the interaction between the analytes and the stationary phase.[4]
-
Caption: Troubleshooting workflow for poor HPLC isomer resolution.
Q5: What are the recommended starting conditions for GC separation of fluoronitrotoluene isomers?
A5: A mid-polarity capillary column is a good starting point for resolving these isomers. The temperature program is crucial for effective separation.[4]
-
Column: A 50% Phenyl - 50% Methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is a suitable choice.[4]
-
Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 5 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.[4]
-
-
Carrier Gas: Helium at a constant flow of approximately 1.2 mL/min.[4]
-
Injector and Detector Temperature: 250 °C and 280 °C, respectively.[4]
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.[8]
-
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP), ~150 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water is typically used. For example, start with 50% organic modifier and increase to 80% over 15 minutes.[4]
-
Column Temperature: 30 °C.[4]
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter.[4][8]
Final Purity Assessment
After purification, it is essential to verify the purity of the 3-Fluoro-4-nitrotoluene. A combination of analytical techniques provides the most comprehensive assessment.
-
GC-MS: Ideal for identifying and quantifying any remaining volatile impurities. The mass spectrometer provides definitive identification based on fragmentation patterns.[14][15]
-
HPLC-UV: Provides accurate quantification of the main component and any non-volatile or thermally sensitive impurities.[4][13]
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure of the purified compound and can be used to identify and quantify impurities if their signals do not overlap with the main component.[16]
By employing the strategies and troubleshooting guides outlined in this document, researchers can confidently navigate the challenges of purifying 3-Fluoro-4-nitrotoluene, ensuring the high quality required for subsequent synthetic applications.
References
- Technical Support Center: Separation of Fluoronitrotoluene Isomers - Benchchem.
- Technical Support Center: Separation of o-, m-, and p-Nitrotoluene Isomers - Benchchem.
- 3-Fluoro-4-nitrotoluene 446-34-4 wiki - Guidechem.
- Separation of nitrotoluene isomers - Sciencemadness.org.
- An In-depth Technical Guide to the Isomers of Nitrotoluene and Their Form
- 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - NCBI.
- High-Quality 3-Fluoro-4-Nitrotoluene (CAS: 446-34-4) | Leading Supplier & Manufacturer.
- identifying common impurities in 5-Fluoro-2- nitrotoluene synthesis | BenchChem.
- Analytical Methods for the Determination of 5-Fluoro-2-nitrotoluene - Benchchem.
- 3-Fluoro-4-nitrotoluene - Chem-Impex.
- 3-Fluoro-4-nitrotoluene, 99% 446-34-4 - Sigma-Aldrich.
- How to Synthesize 3-Fluoro-4-nitrotoluene and Its Applic
- Technical Support Center: Synthesis of 4-Fluoro-3-nitrotoluene - Benchchem.
- Technical Support Center: Purification of 4-Fluoro-3-nitrotoluene by Recrystalliz
- A Comparative Guide to Spectroscopic Analysis for Purity Assessment of 4-Fluoro-3-nitrotoluene - Benchchem.
- 3-Fluoro-4-nitrotoluene - Biosynth.
- 3-Fluoro-4-nitrotoluene CAS 446-34-4 - Home Sunshine Pharma.
- Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column - The Royal Society of Chemistry.
- A Comparative Guide: HPLC-UV vs. GC-MS for the Analysis of Dinitrotoluene Isomers - Benchchem.
- Application Note: GC-MS Analysis of Dinitrotoluene Isomers in Environmental Samples - Benchchem.
- HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | LCGC Intern
- 3-Fluoro-4-nitrotoluene - Website of an unknown source.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. 3-Fluoro-4-nitrotoluene [zjjtxc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. 3-氟-4-硝基甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-Fluoro-4-nitrotoluene CAS 446-34-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sciencemadness Discussion Board - Separation of nitrotoluene isomers - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 3-Fluoro-4-nitrotoluene
Welcome to the technical support center for the synthesis of 3-Fluoro-4-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely managing the highly exothermic nature of this common yet hazardous nitration reaction. Our goal is to move beyond simple step-by-step instructions and equip you with the causal understanding needed to anticipate, prevent, and control potential thermal events in your laboratory.
Frequently Asked Questions (FAQs): Understanding the Exotherm
This section addresses the fundamental principles governing the thermal hazards associated with the nitration of 4-fluorotoluene.
Q1: What is the primary cause of the strong exotherm in the synthesis of 3-Fluoro-4-nitrotoluene?
A1: The powerful exothermic nature of this synthesis stems from the electrophilic aromatic substitution (nitration) mechanism. The reaction requires the formation of a highly reactive electrophile, the nitronium ion (NO₂⁺), which is generated by the reaction of concentrated nitric acid with a strong dehydrating acid, typically sulfuric acid.[1][2] This initial acid-base reaction is itself highly exothermic. The subsequent reaction of the nitronium ion with the activated aromatic ring of 4-fluorotoluene is also a rapid, heat-releasing process.[3] The overall enthalpy of nitration reactions can be substantial, necessitating careful heat management to prevent thermal runaway.[4][5]
Q2: What constitutes a "thermal runaway" and what are its primary triggers in this specific nitration?
A2: A thermal runaway is a hazardous situation where an exothermic reaction becomes uncontrollable.[4] The rate of heat generation surpasses the rate of heat removal, creating a dangerous positive feedback loop: as the temperature increases, the reaction rate accelerates, releasing even more heat.[4] For 3-Fluoro-4-nitrotoluene synthesis, the primary triggers are:
-
Rapid Addition of Nitrating Agent: Adding the mixed acid too quickly generates heat faster than the cooling system can dissipate it.[6]
-
Inadequate Cooling: An insufficient cooling bath or poor heat transfer between the flask and the bath can lead to a gradual or rapid temperature rise.[6]
-
Poor Agitation: Inefficient stirring leads to localized "hot spots" with high concentrations of reactants and elevated temperatures, which can initiate a runaway that propagates through the mixture.[4][6]
-
Accumulation of Unreacted Reagents: If the reaction is performed at too low a temperature, the nitrating agent can accumulate without reacting. A small, subsequent increase in temperature can then trigger a sudden, violent reaction of the built-up reagents.[6]
Q3: What are the critical early warning signs of an impending thermal runaway?
A3: Vigilant monitoring is key to early detection. The initial warning signs include:
-
A sudden, unexpected increase in the internal reaction temperature that does not stabilize with adjustments to the cooling bath.[4]
-
A noticeable rise in pressure within the reaction vessel.[4]
-
A change in the color of the reaction mixture (e.g., darkening).[7]
-
The evolution of brown-yellow fumes (toxic nitrogen dioxide, NO₂), which indicates that a secondary decomposition reaction has begun.[4]
Q4: How do reaction conditions influence the formation of byproducts like isomers and dinitrated compounds?
A4: In the nitration of 4-fluorotoluene, both the methyl (-CH₃) and fluoro (-F) groups are ortho-, para-directing activators.[3] Since the para positions are blocked by each other, nitration occurs at the positions ortho to each group, leading to the desired 3-fluoro-4-nitrotoluene and the isomeric byproduct 2-fluoro-4-nitrotoluene.[3][8] Overly aggressive conditions can lead to further unwanted reactions:
-
Dinitration: Using a large excess of the nitrating agent or allowing the temperature to rise too high can force a second nitro group onto the ring.[3][7]
-
Oxidation: At higher temperatures, the strong oxidizing nature of nitric acid can oxidize the methyl group, leading to impurities like 4-fluorobenzaldehyde and 4-fluorobenzoic acid.[3]
-
Side-Chain Nitration: Under certain conditions, nitration can occur on the methyl group itself, forming 4-fluoro-α-nitrotoluene.[3][9]
Q5: Can impurities or the presence of spent acid affect the thermal stability of the final product?
A5: Absolutely. The thermal stability of organic nitro compounds can be significantly reduced by the presence of impurities, particularly residual acids.[10][11] For example, crude dinitrotoluene contaminated with nitric and sulfuric acid has been shown to decompose at temperatures far below that of the pure compound.[10][11] It is crucial to perform a thorough aqueous workup to remove all acid residues from the isolated 3-Fluoro-4-nitrotoluene to ensure its stability during storage and downstream use.
Troubleshooting Guide: Managing Exothermic Events
This guide provides direct, actionable advice for specific issues encountered during the experiment.
| Issue | Immediate Actions & Explanation | Potential Causes & Preventative Measures |
| Rapid, Uncontrolled Temperature Increase (Potential Runaway) | 1. Immediately Stop Reagent Addition: Cease the flow of the nitrating agent to halt the fuel supply for the exotherm.[4]2. Enhance Cooling: Maximize coolant flow. If the temperature continues to rise, consider adding a dry ice/acetone slurry to the cooling bath.[12]3. Prepare for Emergency Quench: If the temperature rise is dramatic and uncontrollable, prepare to quench the reaction by pouring it slowly and carefully onto a large volume of crushed ice with vigorous stirring. CAUTION: This is a last resort as the dilution of concentrated sulfuric acid is also highly exothermic.[6] Follow all established laboratory emergency protocols. | 1. Rapid Reagent Addition: Heat is generated faster than it can be removed. Prevention: Add the nitrating agent dropwise using a pressure-equalizing dropping funnel, ensuring the internal temperature remains stable.[6][7]2. Inadequate Cooling: The cooling system is overwhelmed. Prevention: Use a cooling bath with sufficient capacity (e.g., ice-salt or dry ice/acetone) and ensure good thermal contact with the reaction flask.[6]3. Poor Agitation: Localized hot spots are forming. Prevention: Use an overhead stirrer for viscous mixtures or a sufficiently large magnetic stir bar to ensure vigorous, efficient mixing.[4][6] |
| Evolution of Brown/Yellow Gas (NO₂) | Explanation: This is a critical warning sign indicating that a decomposition reaction is occurring, which is itself highly exothermic and a precursor to thermal runaway.[4]Immediate Actions: DO NOT approach without appropriate respiratory protection (NO₂ is highly toxic).[4] Treat this as a critical emergency and follow all steps outlined for a runaway reaction. Alert colleagues and supervisors immediately. | 1. Excessive Temperature: The reaction has exceeded its safe operating temperature. Prevention: Strict adherence to temperature control protocols is essential.2. Localized Hot Spots: Poor stirring has allowed a portion of the mixture to overheat and decompose. Prevention: Ensure continuous, vigorous agitation. |
| Low Yield or Incomplete Reaction | Troubleshooting Steps: 1. Confirm reaction completion using an appropriate analytical method (e.g., TLC, GC) before workup.2. If the reaction has stalled, allow it to stir for a longer period at the controlled low temperature, or permit it to warm slowly to room temperature while monitoring closely.[3] | 1. Temperature Too Low: The reaction rate may be too slow, leading to the accumulation of unreacted nitrating agent. Prevention: Maintain the recommended temperature range (e.g., 0-10 °C) which balances reaction rate with safety.[8]2. Insufficiently Activating Conditions: The mixed acid composition may not be optimal for the substrate. Prevention: Ensure the correct ratio and concentration of nitric and sulfuric acids are used.[7]3. Poor Solubility: The aromatic substrate may have poor solubility in the reaction medium. Prevention: Vigorous stirring is crucial to maximize the interface between reactants.[7] |
| High Levels of Dinitrated or Oxidized Byproducts | Troubleshooting Steps: 1. Analyze the crude product by GC-MS or NMR to identify and quantify impurities.[8]2. Optimize future reactions by lowering the temperature or reducing the equivalents of the nitrating agent. | 1. Temperature Too High: Higher temperatures promote both dinitration and oxidation.[3][7] Prevention: Maintain strict low-temperature control throughout the addition and stirring phases.2. Excess Nitrating Agent: Using a large excess of the nitrating mixture drives the reaction towards polysubstitution. Prevention: Use a stoichiometric or slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.[7] |
Quantitative Safety Parameters for Nitration
Understanding the theoretical thermal risk of a reaction is crucial for safe scale-up. Reaction calorimetry is used to determine these critical parameters.
| Parameter | Definition | Significance for Safety |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase of the reaction mass if all the heat generated were contained within the system (i.e., no heat loss to the surroundings).[4] | A high ΔTad indicates a high potential for a runaway reaction. Even a minor cooling failure with a high ΔTad can be catastrophic. |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The maximum temperature the reaction could reach in the event of a total cooling failure, accounting for the accumulation of any unreacted reagents.[4] | This is a key risk assessment parameter. If the MTSR exceeds the decomposition temperature of the reaction mixture, a secondary, often more violent, decomposition reaction can be triggered.[4] |
Visualized Workflows
Emergency Response for Temperature Excursion
Caption: Emergency response workflow for a temperature excursion.
General Synthesis and Workup Workflow
Caption: Workflow for synthesis and purification of 3-Fluoro-4-nitrotoluene.
Experimental Protocol: Lab-Scale Synthesis of 3-Fluoro-4-nitrotoluene
This protocol is a representative procedure for laboratory-scale synthesis. All operations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
Materials:
-
4-Fluorotoluene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a clean, dry flask placed in an ice-water bath, add concentrated nitric acid (e.g., 10.6 mL).[3]
-
Slowly and with constant stirring, add concentrated sulfuric acid (e.g., 12.5 mL).[3] The addition is exothermic; maintain the temperature of the mixture below 10-15 °C.
-
Once the addition is complete, cool this "mixed acid" in an ice-salt bath to between 0 °C and 5 °C before use.[8]
-
-
Reaction Setup:
-
In a three-necked flask equipped with a magnetic stirrer (or overhead stirrer), an internal thermometer, and a pressure-equalizing dropping funnel, add the 4-fluorotoluene.
-
Cool the flask containing the 4-fluorotoluene in an ice-salt bath until the internal temperature is between 0 °C and 5 °C.[8]
-
-
Nitration Reaction:
-
Slowly add the pre-cooled nitrating mixture to the stirred 4-fluorotoluene via the dropping funnel.
-
CRITICAL: Maintain the internal reaction temperature between 0 °C and 10 °C throughout the entire addition process.[8] Adjust the addition rate to ensure the cooling system is not overwhelmed.
-
After the addition is complete, continue to stir the reaction mixture at the same low temperature for an additional 1-2 hours to ensure the reaction goes to completion.[8]
-
Monitor the reaction's progress by TLC or GC analysis.[8]
-
-
Workup and Isolation:
-
Place a large amount of crushed ice (e.g., 250 g) into a large beaker.[3]
-
Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the crushed ice.[6] This step dilutes the acids and quenches the reaction.
-
Transfer the resulting slurry to a separatory funnel. Extract the product with dichloromethane (2-3 times).
-
Combine the organic layers. Wash sequentially with water, then carefully with saturated sodium bicarbonate solution (to neutralize residual acid; note effervescence), and finally with brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, which will be a mixture of isomers.
-
The crude product can be purified by fractional distillation under reduced pressure or by recrystallization to isolate the 3-Fluoro-4-nitrotoluene isomer.[8]
-
References
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
- BenchChem. (2025). Troubleshooting guide for nitration reactions.
- BenchChem. (2025). Technical Support Center: Managing Thermal Runaway in Nitration Reactions.
- BenchChem. (2025). Technical Support Center: Optimizing the Nitration of 4-Fluorotoluene.
- ResearchGate. (2025). Hazard of Runaway of Nitration Processes in Nitrocompounds Production.
- PDF Free Download. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
- BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions During Nitration.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Fluoro-3-nitrotoluene.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- BenchChem. (2025). Methods to prevent polysubstitution in fluorotoluene nitration.
- Chemguide. (n.d.). The nitration of benzene.
- BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions in the Nitration of Butoxybenzene Derivatives.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. icheme.org [icheme.org]
- 11. datapdf.com [datapdf.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Fluorotoluene Nitration
Welcome to the Technical Support Center for fluorotoluene nitration. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for catalyst selection and reaction optimization. We will explore the nuances of directing effects, compare catalytic systems, and offer detailed troubleshooting for common experimental challenges.
Part 1: Catalyst Selection Guide
The choice of catalyst is paramount in directing the regioselectivity and efficiency of fluorotoluene nitration. The substitution pattern is governed by the interplay between the ortho-, para-directing effects of both the fluorine and methyl groups.[1][2] This section provides guidance on selecting the appropriate catalytic system for your specific synthetic goals.
Q1: What are the primary catalytic systems for fluorotoluene nitration, and how do they compare?
There are two main approaches: the traditional mixed acid method (H₂SO₄/HNO₃) and modern solid acid catalysts.
-
Mixed Acid (H₂SO₄/HNO₃): This is the conventional method for electrophilic aromatic nitration. Sulfuric acid acts as a catalyst to protonate nitric acid, generating the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[3][4] This system is robust and widely understood but suffers from drawbacks such as the use of highly corrosive acids, hazardous waste generation, and sometimes lower regioselectivity.[5]
-
Solid Acid Catalysts: These offer a greener and often more selective alternative.[6] Materials like H-beta zeolite, MoO₃/SiO₂, and Fe/Mo/SiO₂ can catalyze the reaction, often with just 70% nitric acid as the nitrating agent.[7] Advantages include higher regioselectivity, milder reaction conditions, easier catalyst separation (filtration), and catalyst recyclability.[7][8] However, catalyst activity and selectivity can be highly specific to the substrate and require careful optimization.
Catalyst Selection Workflow
The following diagram outlines a decision-making process for selecting a catalytic system based on experimental priorities.
Caption: Logical workflow for troubleshooting low reaction yield.
Q4: I'm observing a poor ratio of desired to undesired isomers. How can I improve regioselectivity?
Regioselectivity is a function of catalyst choice and reaction conditions.
-
Cause 1: Incorrect Catalyst Choice. As shown in the data tables, catalyst selection has a profound impact.
-
Cause 2: Suboptimal Temperature. Isomer distribution can be temperature-dependent.
-
Solution: Experiment with running the reaction at a lower temperature. For mixed acid nitrations, maintaining the temperature between -10°C and 5°C is critical. [1]This often favors the thermodynamically controlled product.
-
Q5: My reaction mixture has turned dark, and I've formed a resinous byproduct. What causes this, and how can I prevent it?
Resin formation indicates significant side reactions, such as oxidation, polymerization, or over-nitration. [9]
-
Cause 1: Elevated Reaction Temperature. Nitration is highly exothermic. Runaway temperatures are a primary cause of byproduct formation. [1] * Solution: Maintain strict temperature control using an ice-salt bath or cryostat. Add the nitrating agent slowly and dropwise to allow for effective heat dissipation. [9]
-
Cause 2: Presence of Water or Impurities. Water can dilute the acid catalyst and promote side reactions.
-
Solution: Use high-purity, anhydrous grades of acids and ensure all glassware is thoroughly dried. Consider running the reaction under an inert atmosphere (e.g., nitrogen). [9]
-
-
Cause 3: Excess Nitrating Agent. Using a large excess of nitric acid increases the risk of dinitration and oxidation. [1] * Solution: Use a stoichiometric amount of nitric acid (or a slight excess, e.g., 1.0-1.1 equivalents) relative to the fluorotoluene substrate. [8]
Part 3: Frequently Asked Questions (FAQs)
Q6: What is the underlying mechanism of fluorotoluene nitration?
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. [3]The key steps are:
-
Generation of the Electrophile: The catalyst (e.g., H₂SO₄) protonates nitric acid, which then loses a molecule of water to form the potent electrophile, the nitronium ion (NO₂⁺). [3][4]2. Electrophilic Attack: The π-electron system of the fluorotoluene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. [10][11]3. Deprotonation: A weak base in the mixture (e.g., HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the nitrofluorotoluene product. [3]
Mechanism of Electrophilic Aromatic Nitration
Caption: The three key stages of the EAS nitration mechanism.
Q7: What are the most critical safety precautions for aromatic nitration?
Safety is paramount when performing nitration reactions.
-
Corrosivity: Always handle concentrated nitric and sulfuric acids in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat. [12]* Exothermicity: Nitration reactions can be highly exothermic. Always cool the reaction vessel in an ice or ice-salt bath and add reagents slowly to maintain temperature control and prevent thermal runaway. [1][12]* Toxicity: Nitrogen oxides (NOx) are toxic gases that can be produced as byproducts. Ensure adequate ventilation at all times. [12]* Quenching: The work-up procedure of quenching the reaction mixture on ice is also highly exothermic. Perform this step slowly and carefully with stirring. [1] Q8: How are the nitrated isomers typically separated and purified?
Separating the resulting isomers can be challenging due to their similar physical properties.
-
Work-up: After quenching the reaction, the product is typically extracted into an organic solvent (e.g., dichloromethane or diethyl ether). The organic layer is then washed with water and a weak base (e.g., saturated sodium bicarbonate solution) to neutralize residual acid, followed by a brine wash. [1][13]* Purification: The primary methods for separating fluoronitrotoluene isomers are:
-
Fractional Vacuum Distillation: This is often effective if the boiling points of the isomers are sufficiently different. [1][14] * Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used for purification.
-
Column Chromatography: For small-scale reactions or very difficult separations, silica gel chromatography can be employed. [15]
-
Part 4: Experimental Protocols
Protocol 1: General Procedure for Nitration using Mixed Acid (H₂SO₄/HNO₃)
Disclaimer: This is a general guideline. All work must be performed in a fume hood with appropriate PPE.
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (to approx. -5°C), slowly add concentrated sulfuric acid (e.g., 1.2 eq) to concentrated nitric acid (e.g., 1.05 eq) with stirring. Keep this mixture cold. [1]2. Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, internal thermometer, and a dropping funnel, add the fluorotoluene substrate (1.0 eq).
-
Nitration: Cool the flask containing the fluorotoluene to 0°C. Slowly add the pre-cooled nitrating mixture dropwise via the dropping funnel, ensuring the internal reaction temperature does not exceed 5°C. [1]4. Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-3 hours, monitoring completion by TLC or GC. [16]5. Work-up: Carefully pour the reaction mixture onto a stirred slurry of crushed ice. Extract the aqueous mixture with an organic solvent (e.g., dichloromethane, 3x). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. [1]6. Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product for subsequent purification. [1] Protocol 2: General Procedure for Nitration using a Solid Acid Catalyst
Disclaimer: This protocol is based on published literature and should be optimized for specific substrates and catalysts. [8]
-
Catalyst Preparation: Activate the solid acid catalyst (e.g., H-beta zeolite) by drying it in an oven under vacuum at an elevated temperature as per standard procedures.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge the fluorotoluene substrate and the activated solid acid catalyst (e.g., 10 wt% of substrate). [2]3. Nitration: Slowly add 70% nitric acid (e.g., 1.0 eq). Heat the reaction mixture to the desired temperature (e.g., 60°C for 3-fluorotoluene, 90°C for 2-fluorotoluene) and stir for the required time (e.g., 20 hours). [8]4. Work-up: Cool the mixture to room temperature and separate the catalyst by filtration, washing the catalyst with a small amount of solvent. Transfer the filtrate to a separatory funnel. Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with water again. [8]5. Isolation: Dry the organic layer over an anhydrous drying agent and remove the solvent under reduced pressure to yield the crude product. [8]
References
-
BenchChem. (2025). Troubleshooting common problems in 5-Fluoro-2-nitrotoluene reactions.
-
ACS Publications. Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry.
-
OpenOChem Learn. EAS-Nitration.
-
PMC. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
-
ResearchGate. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid.
-
BenchChem. (2025). Technical Support Center: Optimizing the Nitration of 4-Fluorotoluene.
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
-
RSC Publishing. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Green Chemistry.
-
Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration.
-
Google Patents. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene.
-
Semantic Scholar. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid.
-
BenchChem. Regioselectivity in the Nitration of 4- Fluorotoluene: A Technical Guide.
-
BenchChem. Preventing resin formation during the synthesis of 4-Fluoro-3-nitrotoluene.
-
BenchChem. Technical Support Center: Scale-Up of 4-Fluoro-3-nitrotoluene Production.
-
RSC Publishing. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid.
-
BenchChem. Methods to prevent polysubstitution in fluorotoluene nitration.
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
-
YouTube. (2024). Nitration reaction safety.
-
Ignited Minds Journals. A Study on Solid Acid Catalyst Selection and Characterization.
-
YouTube. (2023). MCQ-100: Nitration of trifluoro-toluene.
-
BenchChem. Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EAS-Nitration | OpenOChem Learn [learn.openochem.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Dinitrotoluene (DNT) Impurities
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on minimizing the formation of dinitrotoluene (DNT) impurities. This resource is designed to address specific challenges encountered during synthesis and purification processes where DNT isomers are undesired byproducts.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the formation and control of DNT impurities.
Q1: What are the primary DNT isomers formed during the nitration of toluene, and why?
A: The nitration of toluene typically yields a mixture of DNT isomers, with 2,4-dinitrotoluene and 2,6-dinitrotoluene being the most prevalent.[1] This is due to the directing effect of the methyl group on the toluene ring, which activates the ortho (positions 2 and 6) and para (position 4) positions for electrophilic aromatic substitution.[2][3] The formation of these isomers is a result of the sequential nitration of toluene, first to mononitrotoluene (MNT) and then to dinitrotoluene.[3][4]
Q2: What are the key reaction parameters that influence the formation of DNT impurities?
A: Several factors critically influence the formation and distribution of DNT isomers:
-
Temperature: Higher reaction temperatures favor the formation of multiple nitrated products, including DNT and even trinitrotoluene (TNT).[2][3] Careful temperature control is crucial to minimize over-nitration.
-
Nitrating Agent Composition: The ratio and concentration of nitric acid and sulfuric acid (or other nitrating agents) significantly impact the reaction's selectivity and rate. The sulfuric acid acts as a catalyst by promoting the formation of the highly reactive nitronium ion (NO₂⁺).[2][3]
-
Reaction Time: Prolonged reaction times can lead to an increase in the formation of dinitrated and trinitrated byproducts.
-
Purity of Starting Materials: Impurities in the starting toluene can lead to the formation of undesired side products.
Q3: Why are "meta" DNT isomers (e.g., 2,3-DNT, 3,4-DNT) particularly problematic?
A: The so-called "meta" isomers, such as 2,3-DNT, 2,5-DNT, and 3,4-DNT, are often more difficult to separate from the desired product.[5] Their presence can be detrimental in subsequent applications. For instance, in the production of toluene diisocyanates (TDI) for polyurethanes, these isomers can lead to off-color products.[5] Similarly, in the synthesis of 2,4,6-trinitrotoluene (TNT), these "meta" isomers result in the formation of undesired TNT isomers that can affect the explosive's stability and performance.[4][5]
Q4: What are the standard analytical methods for detecting and quantifying DNT impurities?
A: Several analytical techniques are well-established for the detection and quantification of DNT isomers. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with an ultraviolet (UV) detector, HPLC is a robust method for separating and quantifying DNT isomers in various matrices, including water, soil, and reaction mixtures.[6][7][8]
-
Gas Chromatography (GC): GC, frequently used with an electron capture detector (ECD) or a mass spectrometer (MS), is highly effective for analyzing volatile and semi-volatile compounds like DNTs.[6][7][9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, providing structural information for confident identification of DNT isomers, even at trace levels.[7]
Troubleshooting Guides
This section provides practical solutions to common problems encountered during experiments aimed at minimizing DNT impurities.
Problem 1: High Levels of DNT Formation in Mononitrotoluene Synthesis
| Probable Cause | Recommended Solution | Causality Explanation |
| Excessive Reaction Temperature | Maintain a lower reaction temperature, typically around 30°C for mononitration.[3] | The nitration of toluene is highly exothermic.[2] Elevated temperatures increase the reaction rate and provide sufficient energy to overcome the activation barrier for the second nitration, leading to DNT formation. |
| Incorrect Stoichiometry of Nitrating Agents | Carefully control the molar ratio of nitric acid to toluene. Use a slight excess of toluene to favor mononitration. | Limiting the amount of the nitrating agent (nitronium ion) ensures that there is not a large excess available to react with the initially formed mononitrotoluene. |
| Prolonged Reaction Time | Monitor the reaction progress using techniques like TLC or GC and quench the reaction once the desired level of conversion to mononitrotoluene is achieved. | Allowing the reaction to proceed for too long increases the probability of the mononitrotoluene product undergoing a second nitration to form DNT. |
Problem 2: Undesirable Isomer Ratio (High percentage of 2,6-DNT relative to 2,4-DNT)
| Probable Cause | Recommended Solution | Causality Explanation |
| Thermodynamic vs. Kinetic Control | Lowering the reaction temperature can favor the formation of the kinetically preferred para-substituted product (leading to 2,4-DNT). | The ortho positions are statistically favored (two available sites vs. one para site). However, the para position is sterically less hindered, and under kinetic control (lower temperatures), the reaction pathway with the lower activation energy is favored. |
| Catalyst Choice | The use of certain solid acid catalysts, such as zeolites, has been shown to improve regioselectivity towards the para-isomer.[10] | The shape-selective nature of zeolite pores can sterically hinder the formation of the bulkier ortho-substituted intermediate, thereby favoring the formation of the para-isomer. |
Problem 3: Difficulty in Removing "Meta" DNT Isomers
| Probable Cause | Recommended Solution | Causality Explanation |
| Similar Physical Properties | Employ a chemical purification method, such as treatment with an aqueous solution of sodium sulfite ("sellite") or an alkali metal disulfide.[5][11] | These reagents react more readily with the "meta" DNT isomers, converting them into water-soluble compounds that can be easily separated from the desired 2,4- and 2,6-DNT isomers in an aqueous wash.[5] |
| Inefficient Crystallization | Optimize the crystallization solvent and cooling profile. A multi-step crystallization process may be necessary. | The solubility of different DNT isomers in a given solvent can vary. By carefully selecting the solvent and controlling the rate of cooling, it is possible to selectively crystallize the desired isomers, leaving the more soluble "meta" isomers in the mother liquor. |
Experimental Protocol: Purification of Crude Dinitrotoluene via Sulfitation
This protocol outlines a laboratory-scale procedure for the removal of undesired DNT isomers, particularly the "meta" isomers, from a crude DNT mixture.
Disclaimer: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Crude DNT mixture
-
Sodium sulfite (Na₂SO₃)
-
Deionized water
-
Toluene (or other suitable organic solvent)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
-
Heating mantle with stirrer
Procedure:
-
Dissolution: Dissolve the crude DNT mixture in a suitable organic solvent like toluene in a round-bottom flask. The amount of solvent should be sufficient to fully dissolve the DNT at an elevated temperature.
-
Preparation of Sulfite Solution: Prepare a hot aqueous solution of sodium sulfite. The concentration will depend on the amount of "meta" isomer impurities but a 10-20% (w/v) solution is a good starting point.
-
Reaction: Heat the DNT solution with stirring and add the hot sodium sulfite solution. Maintain the temperature (typically 80-90°C) and continue vigorous stirring for a specified period (e.g., 1-2 hours). During this time, the undesired isomers will react with the sulfite to form water-soluble sulfonates, often resulting in a reddish-colored aqueous layer.[5]
-
Phase Separation: Transfer the hot mixture to a pre-heated separatory funnel and allow the layers to separate. The upper organic layer contains the purified DNT, while the lower aqueous layer contains the sulfonated impurities.
-
Washing: Drain the lower aqueous layer. Wash the organic layer with hot deionized water to remove any remaining sulfite and sulfonated products. Repeat the washing step until the aqueous layer is colorless. A final wash with a saturated brine solution can help to break any emulsions and further dry the organic layer.
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the purified DNT.
-
Analysis: Analyze the purified DNT using an appropriate analytical method (e.g., GC-MS or HPLC) to confirm the removal of the undesired isomers.
Visualizing the Toluene Nitration Pathway
The following diagram illustrates the sequential nitration of toluene, highlighting the formation of mononitrotoluene and the subsequent generation of the primary dinitrotoluene isomers.
Caption: Sequential nitration of toluene to DNT and TNT.
Troubleshooting Workflow for High DNT Impurity Levels
This flowchart provides a logical sequence of steps to diagnose and resolve issues of high DNT impurity formation.
Caption: A step-by-step guide to troubleshooting DNT impurities.
References
-
2,4-Dinitrotoluene (DNT) - 2,4,6-Trinitrotoluene (TNT) - OSHA. [Link]
-
Table 7-2, Analytical Methods for Determining Dinitrotoluenes in Environmental Samples - NCBI. [Link]
-
Technical Fact Sheet – Dinitrotoluene (DNT) - US EPA. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf. [Link]
-
Nitration of Toluene (Electrophilic Aromatic Substitution). [Link]
-
Nitration Of Toluene-Mechanism And Examples - Master Chemistry. [Link]
-
Toxicological Profile for Dinitrotoluenes. [Link]
-
TNT - Wikipedia. [Link]
- US3931347A - Purification of dinitrotoluene - Google P
-
Purification of 2,4,6-trinitrotoluene by digestion with sodium sulfite and determination of its impurities by gas chromatography–electron capture detector (GC-ECD) - ResearchGate. [Link]
- CN106573871A - Process for removing impurities
-
Review of the Methods for Selective Nitration of Toluene - Łukasiewicz-IPO. [Link]
-
2,4-Dinitrotoluene - Wikipedia. [Link]
Sources
- 1. 2,4-Dinitrotoluene - Wikipedia [en.wikipedia.org]
- 2. cerritos.edu [cerritos.edu]
- 3. Nitration Of Toluene-Mechanism And Examples [themasterchemistry.com]
- 4. TNT - Wikipedia [en.wikipedia.org]
- 5. US3931347A - Purification of dinitrotoluene - Google Patents [patents.google.com]
- 6. osha.gov [osha.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. Table 7-2, Analytical Methods for Determining Dinitrotoluenes in Environmental Samples - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 11. researchgate.net [researchgate.net]
addressing poor regioselectivity in the synthesis of 3-Fluoro-4-nitrotoluene
Technical Support Center: Synthesis of 3-Fluoro-4-nitrotoluene
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-Fluoro-4-nitrotoluene (CAS 446-34-4). This valuable compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, where its specific structure is crucial for the efficacy of the final product.[1] However, its synthesis via the electrophilic nitration of 3-fluorotoluene is frequently plagued by poor regioselectivity, leading to challenging purification and reduced yields.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, designed by our senior application scientists to help you overcome these challenges in your laboratory.
Part 1: The Core Challenge: Understanding Poor Regioselectivity
This section addresses the fundamental chemical principles that lead to the formation of multiple isomers during the nitration of 3-fluorotoluene.
Q1: Why does the nitration of 3-fluorotoluene produce a mixture of isomers instead of the desired 3-fluoro-4-nitrotoluene?
A1: The issue of poor regioselectivity is rooted in the electronic effects of the two substituent groups already present on the aromatic ring: the methyl group (-CH₃) and the fluorine atom (-F). In electrophilic aromatic substitution, these existing groups "direct" the incoming nitro group (-NO₂) to specific positions.
-
Conflicting Directing Effects: Both the methyl group and the fluorine atom are classified as ortho, para-directors.[2][3] This means they both activate the positions adjacent (ortho) and directly opposite (para) to themselves, making these sites the most likely points of attack for the incoming electrophile (the nitronium ion, NO₂⁺).
-
Activated Positions:
-
The methyl group at C1 directs to positions C2 (ortho), C4 (ortho), and C6 (para). As an electron-donating group, it stabilizes the carbocation intermediates formed during ortho and para attack.[4][5]
-
The fluorine atom at C3 directs to positions C2 (ortho), C4 (ortho), and C6 (para). While fluorine is electronegative and deactivates the ring overall through induction, its lone pairs provide stabilization through resonance at the ortho and para positions.[2][4][6]
-
Because positions C2, C4, and C6 are all activated by both substituents, the reaction inevitably yields a mixture of 3-fluoro-2-nitrotoluene, the desired 3-fluoro-4-nitrotoluene, and 3-fluoro-6-nitrotoluene.
Caption: Competing directing effects on 3-fluorotoluene.
Part 2: Troubleshooting Guide for Experimental Workflows
This section provides solutions to specific problems encountered during the synthesis and purification of 3-fluoro-4-nitrotoluene.
Problem 1: My reaction produces a high percentage of unwanted isomers (3-fluoro-2-nitrotoluene and 3-fluoro-6-nitrotoluene).
-
Possible Cause: Suboptimal reaction temperature. Electrophilic nitrations are highly exothermic, and even small increases in temperature can reduce the selectivity of the reaction.
-
Suggested Solution: Implement Strict Temperature Control. Maintaining a low and stable temperature is the most critical factor for improving the regioselectivity of this reaction.[7] The standard protocol requires the temperature to be kept between 0-10°C.[7][8]
Experimental Protocol: Nitration with Strict Temperature Control
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 160 cm³ of concentrated sulfuric acid.
-
Cooling: Place the flask in an ice-salt bath and cool the sulfuric acid to below 10°C.
-
Nitrating Mixture: In a separate beaker, slowly add 160 cm³ of concentrated nitric acid to the cooled, stirring sulfuric acid. Crucially, ensure the temperature of this mixture does not rise above 10°C during the addition.
-
Substrate Addition: Once the nitrating mixture is prepared and stable at 5-10°C, begin the slow, dropwise addition of 90g of 3-fluorotoluene. Monitor the temperature constantly and adjust the addition rate to maintain it within the 5-10°C range.[8]
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, followed by 1 hour at room temperature to ensure the reaction goes to completion.[8]
-
Work-up: Carefully pour the reaction mixture onto 500g of crushed ice. Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane), and wash the organic layer with water and then a saturated sodium bicarbonate solution until effervescence ceases.[7][8]
-
Problem 2: I have difficulty isolating the pure 3-fluoro-4-nitrotoluene from the isomeric mixture.
-
Possible Cause: The boiling points of the nitrated isomers are often very close, making separation by distillation difficult. However, their melting points and solubility profiles can be exploited for purification.
-
Suggested Solution: Purification by Recrystallization. Recrystallization is an effective method for isolating the 3-fluoro-4-nitrotoluene isomer, which is a solid with a melting point of 52-55°C. A mixed solvent system, such as methanol and water, is often effective.[8][9]
Experimental Protocol: Purification by Recrystallization
-
Dissolution: Transfer the crude product mixture (obtained after solvent evaporation from the work-up) into an Erlenmeyer flask. Heat a suitable primary solvent, like methanol, in a separate beaker. Add the minimum amount of hot methanol to the crude solid required to fully dissolve it.[9]
-
Induce Crystallization: While the solution is still hot, add water (the anti-solvent) dropwise until the solution becomes faintly cloudy, indicating it is saturated.[9]
-
Crystal Formation: Gently reheat the solution until it becomes clear again, then cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol/water mixture to remove any soluble impurities adhering to the crystal surface.[9]
-
Drying: Dry the crystals under vacuum to remove residual solvent. Characterize the final product by measuring its melting point and using analytical techniques like NMR or GC-MS.
-
Caption: Workflow for the purification of 3-fluoro-4-nitrotoluene.
Part 3: Frequently Asked Questions (FAQs)
Q2: What is a typical isomer distribution for this reaction, and how does it compare to the nitration of toluene or fluorobenzene alone?
A2: While the exact distribution for 3-fluorotoluene depends heavily on reaction conditions, we can predict the outcome based on the known effects of each substituent. The steric hindrance at the C2 position (between -F and -CH₃) will likely disfavor substitution at that site compared to the more accessible C4 and C6 positions.
| Starting Material | Ortho Product(s) | Meta Product(s) | Para Product(s) | Reference |
| Toluene | ~57% | ~4% | ~39% | [10] |
| Fluorobenzene | ~13% | ~1% | ~86% | [2] |
| 3-Fluorotoluene | Variable Mixture (2-nitro, 4-nitro, 6-nitro isomers) | Minimal | Variable Mixture | - |
For 3-fluorotoluene, the powerful para-directing effect of fluorine combined with the steric accessibility of the C6 position (para to the methyl group) may lead to a significant amount of the 3-fluoro-6-nitrotoluene byproduct.[2] Careful optimization and analysis are required to maximize the yield of the desired 4-nitro isomer.
Q3: Are there alternative synthetic methods or catalysts that can improve regioselectivity?
A3: Yes, for researchers seeking higher selectivity, several advanced methods can be explored:
-
Alternative Nitrating Agents: Systems like dinitrogen pentoxide (N₂O₅) in an inert solvent such as dichloromethane (CH₂Cl₂) can offer improved selectivity and reduced formation of meta-isomers, especially at very low temperatures.[11][12]
-
Shape-Selective Catalysts: The use of solid acid catalysts, particularly zeolites, has shown promise in improving regioselectivity in toluene nitration, primarily by favoring the formation of the para isomer.[10] The constrained pore structure of a zeolite can sterically hinder the formation of bulkier isomers.[12][13] Applying this to 3-fluorotoluene could potentially favor substitution at the less-hindered C4 and C6 positions over the C2 position. This remains an area for experimental exploration.
Q4: What are the critical safety precautions for conducting this synthesis?
A4: This reaction involves hazardous materials and requires strict adherence to safety protocols.
-
Corrosive Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Always handle them inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves.
-
Exothermic Reaction: The reaction is highly exothermic. Never add the reagents quickly, and always use an ice bath for efficient cooling to prevent the reaction from running out of control.
-
Toxic Product: The product, 3-fluoro-4-nitrotoluene, is classified as a toxic solid. Avoid inhalation of dust and prevent skin contact.
References
-
Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis Pathways of Pharmaceuticals with 3-Fluoro-4-nitrotoluene. Retrieved from [Link]
-
UNCW Institutional Repository. (n.d.). A study of the regioselectivity in the zeolite-assisted nitration of toluene. Retrieved from [Link]
-
YouTube. (2018). Electrophilic aromatic substitution: meta directors. Retrieved from [Link]
-
St. John's University & College of St. Benedict. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]
-
ResearchGate. (2011). Clean Manufacture of 2,4,6-Trinitrotoluene (TNT) via Improved Regioselectivity in the Nitration of Toluene. Retrieved from [Link]
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
ResearchGate. (2023). Review of the Methods for Selective Nitration of Toluene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
- Google Patents. (n.d.). US3149169A - Method of making 4-nitrotoluene.
-
LookChem. (n.d.). Exploring 3-Fluoro-4-Nitrotoluene: Applications and Manufacturing Insights. Retrieved from [Link]
-
SlidePlayer. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. repository.uncw.edu [repository.uncw.edu]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
Foundational Knowledge: Physicochemical & Safety Data
An In-Depth Technical Guide to the Production Scale-Up of 3-Fluoro-4-nitrotoluene
Prepared by the Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for 3-Fluoro-4-nitrotoluene (CAS No. 446-34-4). This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to pilot or full-scale production of this critical pharmaceutical intermediate.[1][2][3][4] As a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals, mastering its production is essential.[2][3] The presence of the fluorine atom and the nitro group can significantly influence a compound's biological activity and pharmacokinetic profile, making this a highly valuable precursor.[2][5]
This document provides field-proven insights, detailed protocols, and robust troubleshooting strategies to address the common challenges encountered during scale-up.
A comprehensive understanding of the material's properties is the bedrock of safe and efficient process scale-up. All handling and process design must be grounded in this data.
Table 1: Physicochemical Properties of 3-Fluoro-4-nitrotoluene
| Property | Value |
| CAS Number | 446-34-4[3][4][6] |
| Molecular Formula | C₇H₆FNO₂[3] |
| Molecular Weight | 155.13 g/mol [3] |
| Appearance | Pale yellow to light orange crystalline solid/powder[3][6][7] |
| Melting Point | 52-55 °C[3][6] |
| Boiling Point | 97-98 °C @ 3 mmHg[6] |
| Density | 1.438 g/cm³[6] |
| Flash Point | 110 °C (230 °F) - closed cup[6] |
| Solubility | Insoluble in water; Soluble in methanol and chloroform.[1][7] |
Table 2: GHS Hazard Classification & Safety Information
| Hazard Class | Statement | Precautionary Measures (Examples) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[7] | P261, P270, P280: Avoid breathing dust. Do not eat, drink or smoke when using. Wear protective gloves/clothing.[7][8] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[7] | P302 + P352: IF ON SKIN: Wash with plenty of water.[7] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[7] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present.[7] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area.[7][8] |
Core Synthesis: Electrophilic Nitration of 3-Fluorotoluene
The most direct and industrially practiced route to 3-Fluoro-4-nitrotoluene is the electrophilic nitration of 3-fluorotoluene using a mixed acid system.[1] The following protocol provides a baseline for laboratory-scale synthesis, which will serve as the foundation for our scale-up discussion.
Experimental Protocol: Synthesis of 3-Fluoro-4-nitrotoluene
Materials:
-
3-Fluorotoluene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Chloroform (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reactor Setup: In a three-necked, jacketed reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel, add concentrated sulfuric acid (e.g., 160 cm³).
-
Initial Cooling: Begin circulating coolant through the reactor jacket to bring the internal temperature of the sulfuric acid to below 10°C.
-
Substrate Addition: Slowly add 3-fluorotoluene (e.g., 90g) to the sulfuric acid with vigorous stirring. The key is to maintain the temperature below 10°C during this exothermic addition.
-
Nitrating Mixture Preparation: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 160 cm³) to an equal volume of concentrated sulfuric acid, ensuring this mixture is also kept cold in an ice bath.
-
Controlled Nitration: Add the cold nitrating mixture dropwise to the 3-fluorotoluene/sulfuric acid mixture in the main reactor. The rate of addition must be carefully controlled to maintain the reaction temperature between 5-10°C.
-
Causality Insight: This temperature range is critical. Higher temperatures can lead to the formation of undesired isomers and dinitrated byproducts.[9] The reaction is kinetically controlled at this low temperature to favor the desired ortho-para directing influence of the methyl group and the deactivating, meta-directing (but ortho-para to itself) nature of the fluorine.
-
-
Reaction Maturation: After the addition is complete, continue stirring the mixture on an ice bath for 1 hour, followed by 1 hour at ambient room temperature to ensure the reaction goes to completion.[1]
-
Reaction Quench: Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step quenches the reaction and precipitates the crude product.
-
Extraction & Work-up: Extract the product using chloroform. Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution until effervescence ceases (to neutralize residual acid).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-Fluoro-4-nitrotoluene.
-
Purification: The crude product is then purified, typically by recrystallization from hydrated methanol or by vacuum distillation.[1]
Synthesis & Work-Up Workflow
Caption: Workflow for the synthesis and purification of 3-Fluoro-4-nitrotoluene.
Troubleshooting Guide for Scale-Up
Transitioning from the bench to a pilot plant introduces challenges related to heat transfer, mass transfer, and material handling. This section addresses common problems in a Q&A format.
Q1: My yield is significantly lower on a larger scale. What are the most likely causes?
A1: Low yield during scale-up is a frequent issue, often traced back to a few key parameters:
-
Inadequate Temperature Control: The surface-area-to-volume ratio decreases as you scale up, making heat removal less efficient. An exothermic reaction that was easily controlled in a small flask can run away in a large reactor, leading to byproduct formation.
-
Solution: Ensure your reactor has sufficient cooling capacity. The addition of the nitrating agent must be slowed down to match the reactor's ability to dissipate heat.
-
-
Inefficient Mixing: In a large volume, achieving homogeneity is more difficult. Pockets of high reactant concentration can lead to localized overheating and the formation of dinitrated byproducts.
-
Solution: Use a reactor with appropriate agitator design (e.g., pitched-blade turbine) and ensure the stirring speed is sufficient to maintain a vortex and mix the dense sulfuric acid layer effectively.
-
-
Loss During Work-up: Handling larger volumes increases the risk of product loss. Emulsions can form during the neutralization and extraction steps, trapping the product.
-
Solution: Add a saturated brine solution during the wash steps to help break emulsions. Allow adequate time for phase separation in a properly sized separation vessel. Perform multiple extractions with smaller solvent volumes rather than one large extraction.
-
Q2: I'm seeing a high percentage of isomeric impurities, such as 5-fluoro-2-nitrotoluene. How can I improve regioselectivity?
A2: The formation of unwanted isomers is almost always a temperature control issue.
-
Primary Cause: The desired 4-nitro isomer is the kinetically favored product at low temperatures. As the temperature rises, the reaction begins to favor the thermodynamically more stable isomers.
-
Solution: Strict adherence to the 5-10°C temperature range during the nitrating agent addition is paramount.[1] Consider using an automated dosing pump linked to the reactor's temperature probe to halt addition if the temperature exceeds the setpoint.
Q3: Dinitrated byproducts are contaminating my final product. What's the root cause?
A3: Dinitration occurs when a molecule of the desired product is nitrated a second time.
-
Primary Cause: This is typically caused by an excess of the nitrating agent or by high reaction temperatures.[9] Even a small excess can become significant at scale.
-
Solution:
-
Stoichiometry: Carefully calculate and measure your reagents. Use a slight stoichiometric deficit of the nitrating agent if necessary, and plan to recycle any unreacted starting material.
-
Reaction Time: Do not extend the reaction time unnecessarily. Once the starting material is consumed (monitored by GC or TLC), proceed with the quench to prevent over-nitration.[9]
-
Q4: My purification by recrystallization is inefficient at a larger scale. What are my options?
A4: Recrystallization can be cumbersome for large quantities.
-
Fractional Vacuum Distillation: This is often the preferred method for purification at an industrial scale. The different boiling points of the isomers allow for effective separation. Given the boiling point of 97-98°C at 3 mmHg, a good vacuum system is essential.[6]
-
Optimized Recrystallization: If recrystallization is the only option, ensure you have a scalable method. This includes using jacketed, filtered reactors (nutsche filters) to handle the large volume of solvent and solid. A well-defined solvent/anti-solvent ratio and controlled cooling profile are critical for achieving high purity and good crystal form.
Troubleshooting Decision Workflow
Caption: Decision tree for troubleshooting common scale-up issues.
Analytical & Quality Control FAQs
Q: What analytical methods are best for assessing the purity of 3-Fluoro-4-nitrotoluene and identifying byproducts? A: A combination of techniques is recommended for robust quality control:
-
Gas Chromatography (GC): Excellent for separating and quantifying the desired product from isomeric impurities and residual starting material. A Flame Ionization Detector (FID) is standard.[9]
-
High-Performance Liquid Chromatography (HPLC): Can also be used for separation and quantification, particularly with a C18 reverse-phase column and a UV detector set around 254 nm.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are invaluable for confirming the structure of the main product and identifying unknown impurities.[9][12]
-
Mass Spectrometry (MS): When coupled with GC (GC-MS), it is definitive for identifying the molecular weight of byproducts, confirming isomer structures through fragmentation patterns.[9]
Q: What are the typical purity specifications for pharmaceutical-grade 3-Fluoro-4-nitrotoluene? A: For use as a pharmaceutical intermediate, purity is paramount. Specifications are often ≥98% or, more commonly, ≥99.0% as determined by GC.[3][6] The content of specific isomeric impurities may also have defined limits.
General Handling & Storage FAQs
Q: What are the recommended storage conditions for 3-Fluoro-4-nitrotoluene? A: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[6] It should be kept away from heat and sources of ignition.[6] Some suppliers recommend refrigerated storage (0-8°C).[3]
Q: What personal protective equipment (PPE) is required when handling this compound? A: Due to its hazard profile, appropriate PPE is mandatory. This includes:
-
Eye/Face Protection: Chemical safety goggles or a full-face shield.[13]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.[7]
-
Respiratory Protection: Use in a well-ventilated area or chemical fume hood. If dust is generated, a NIOSH-approved respirator (e.g., N95 dust mask) is necessary.
Q: What happens if the compound is exposed to fire? A: The compound is combustible.[13] Fire may produce irritating, corrosive, and/or toxic gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride.[13] Firefighters should wear self-contained breathing apparatus.[8]
References
-
3-Fluoro-4-nitrotoluene CAS 446-34-4 - Home Sunshine Pharma. [Link]
-
Exploring 3-Fluoro-4-Nitrotoluene: Applications and Manufacturing Insights. [Link]
-
Understanding the Synthesis Pathways of Pharmaceuticals with 3-Fluoro-4-nitrotoluene. [Link]
- US3149169A - Method of making 4-nitrotoluene - Google P
-
2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. [Link]
-
The Versatility of 4-Fluoro-3-nitrotoluene: Applications in Pharma and Agrochemicals. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Fluoro-4-nitrotoluene [zjjtxc.com]
- 5. nbinno.com [nbinno.com]
- 6. 3-Fluoro-4-nitrotoluene CAS 446-34-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. 3-Fluoro-4-nitrotoluene | 446-34-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 3-Fluoro-4-nitrotoluene(446-34-4) 1H NMR spectrum [chemicalbook.com]
- 13. 3-Fluoro-4-nitrotoluene(446-34-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
impact of water content on nitration of 3-fluorotoluene
A Senior Application Scientist's Guide to Navigating the Impact of Water Content
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the nitration of 3-fluorotoluene. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction's nuances, particularly the critical and often underestimated role of water content. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are robust, reproducible, and safe.
PART 1: Foundational Concepts: The Role of Water in Mixed-Acid Nitration
Before troubleshooting, it's essential to grasp the core mechanism. In the classic mixed-acid nitration of an aromatic compound, sulfuric acid (H₂SO₄) acts as more than just a solvent; it is a catalyst that facilitates the generation of the active electrophile, the nitronium ion (NO₂⁺), from nitric acid (HNO₃).[1][2]
The reaction proceeds in two key steps:
-
Protonation of nitric acid by the stronger sulfuric acid.[3]
-
Loss of a water molecule to form the highly electrophilic nitronium ion.[4]
H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂NO₃⁺ H₂NO₃⁺ ⇌ NO₂⁺ + H₂O
This equilibrium is the crux of our discussion. Water is a direct product of the formation of the nitrating agent.[5] According to Le Châtelier's principle, the presence of excess water in the reaction medium will shift the equilibrium to the left, decreasing the concentration of the nitronium ion and, consequently, slowing or even halting the nitration reaction.[5][6][7] Therefore, controlling water content is paramount for controlling the reaction itself.
PART 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the influence of water on the nitration of 3-fluorotoluene.
Q1: How exactly does water content affect the rate of nitration?
A1: Water content directly governs the concentration of the active nitrating agent, the nitronium ion (NO₂⁺).[6][7] As the nitration proceeds, water is generated both as a byproduct of nitronium ion formation and the main reaction itself (Ar-H + NO₂⁺ → Ar-NO₂ + H⁺, followed by H⁺ + HSO₄⁻ + H₂O workup). This produced water, along with any water initially present in the reagents, dilutes the sulfuric acid.[5] A lower concentration of sulfuric acid is less effective at protonating nitric acid, which suppresses the formation of nitronium ions and drastically reduces the reaction rate.[5][8][9] In industrial settings, this is a critical parameter, as excess water can bring the reaction to a complete stop.[5]
Q2: Can water content influence the isomer distribution (regioselectivity) for 3-fluorotoluene?
A2: Yes, indirectly. The directing effects of the substituents on the 3-fluorotoluene ring determine the primary regiochemical outcome. Both the fluorine (-F) and methyl (-CH₃) groups are ortho, para-directors. For 3-fluorotoluene, this leads to nitration primarily at the C4 and C6 positions, yielding 3-fluoro-4-nitrotoluene and 3-fluoro-6-nitrotoluene.
While water doesn't change these fundamental directing effects, it drastically alters the reaction conditions (acidity, temperature control). Changes in the reaction medium's acidity and the overall reaction rate can influence the kinetic vs. thermodynamic product distribution. For instance, studies using solid acid catalysts with 70% nitric acid (a system with a defined water content) have shown high selectivity for specific isomers under mild conditions.[10][11] Altering the water content changes the effective strength of the acid medium, which can subtly shift the product ratios.
Q3: What are the primary sources of unwanted water in a nitration experiment?
A3: Unwanted water can be introduced from several sources:
-
Non-concentrated Acids: Using nitric or sulfuric acid that is not of a sufficiently high concentration is the most common error.
-
Atmospheric Moisture: On humid days, hygroscopic concentrated sulfuric acid can absorb water from the air.
-
Wet Glassware: Failure to properly dry all glassware before use.
-
Substrate Impurities: The starting 3-fluorotoluene may contain dissolved water.
Q4: What is the "Dehydrating Value of Sulfuric Acid" (D.V.S.) and why is it important?
A4: The D.V.S. is a practical term used in industrial chemistry to define the ratio of total sulfuric acid to total water present at the end of the reaction.[12] Maintaining an optimal D.V.S. is critical for ensuring the reaction goes to completion at a desirable rate.[12] If the final water concentration is too high (low D.V.S.), the nitrating strength of the mixed acid is compromised. This concept underscores the importance of calculating the total water in the system—including water from reagents and water produced by the reaction—when designing the experiment.
PART 3: Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during the nitration of 3-fluorotoluene, with a focus on water-related causes.
| Problem | Potential Water-Related Cause(s) | Recommended Solution(s) |
| Low or No Reaction | High Initial Water Content: The concentration of sulfuric acid is too low to generate a sufficient quantity of nitronium ions. This is the most likely cause.[5] | • Verify the concentration of your sulfuric and nitric acid reagents. Use fresh, concentrated (>95% H₂SO₄, >68% HNO₃) acids.• Ensure all glassware is meticulously dried in an oven before use.• Consider using a slight excess of sulfuric acid or oleum to act as a dehydrating agent.[12] |
| Reaction Starts then Stalls | Progressive Dilution: Water produced during the reaction dilutes the mixed acid, lowering the concentration of nitronium ions below the effective threshold.[5] | • Ensure the initial ratio of sulfuric acid to nitric acid and substrate is sufficient to absorb the water generated throughout the reaction.[12]• For larger-scale reactions, continuous removal of water may be necessary, though this is complex on a lab scale.[5] |
| Formation of By-products (e.g., Oxidation) | Incorrect Acid Concentration: While high water content slows the reaction, using fuming nitric or sulfuric acid (oleum) in an attempt to create anhydrous conditions can sometimes be too aggressive, leading to oxidation of the methyl group. | • Follow a validated protocol for the mixed acid composition.[13]• Do not deviate from recommended acid concentrations unless you are specifically studying that effect. The goal is a highly concentrated, but not completely anhydrous, system for standard nitrations. |
| Poor Reproducibility | Variable Water Content: Inconsistent water content between batches due to factors like atmospheric humidity, reagent age, or glassware preparation. | • Standardize your procedure. Always use reagents from the same bottle/batch for a series of experiments.• Prepare the nitrating mixture immediately before use to minimize water absorption from the atmosphere. |
Troubleshooting Logic Flow
Caption: Troubleshooting Decision Tree for Nitration.
PART 4: Experimental Protocols & Methodologies
Protocol 1: Laboratory-Scale Nitration of 3-Fluorotoluene
This protocol is a standard procedure using mixed acid. Extreme caution is required. [13]
Safety First: This procedure involves highly corrosive, oxidizing, and toxic substances. All manipulations must be performed in a certified chemical fume hood. Full personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber), is mandatory.[14][15][16] An emergency shower and eyewash station must be immediately accessible.
Reagents & Equipment:
-
3-Fluorotoluene (≥99%)
-
Concentrated Sulfuric Acid (H₂SO₄, 95-98%)
-
Concentrated Nitric Acid (HNO₃, 68-70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Crushed Ice
-
Three-neck round-bottom flask, dropping funnel, magnetic stirrer, thermometer, ice-salt bath.
Experimental Workflow Diagram
Caption: Standard Experimental Workflow for Nitration.
Step-by-Step Procedure:
-
Prepare Nitrating Mixture: In a three-neck flask equipped with a stirrer and thermometer, add 50 mL of concentrated H₂SO₄. Cool the flask in an ice-salt bath to 0-5 °C. Slowly, add 25 mL of concentrated HNO₃ dropwise via a dropping funnel. Ensure the temperature never exceeds 10 °C. This addition is highly exothermic.
-
Nitration: Once the nitrating mixture is prepared and cooled, begin the dropwise addition of 20g of 3-fluorotoluene. Maintain vigorous stirring and keep the internal reaction temperature between 5-10 °C throughout the addition.[13]
-
Reaction Time: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour. Then, remove the ice bath and allow the reaction to slowly warm to room temperature, stirring for an additional 1-2 hours.
-
Quenching: Carefully and slowly pour the reaction mixture into a separate large beaker containing 500g of crushed ice with vigorous stirring. This step must be done slowly to manage the heat of dilution.[17]
-
Work-up: Transfer the quenched mixture to a separatory funnel. Extract the product with dichloromethane (3 x 75 mL). Combine the organic layers and wash sequentially with water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL, caution: potential for gas evolution ), and brine (1 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification & Analysis: The resulting crude oil is a mixture of isomers. This mixture can be separated and purified by fractional distillation under reduced pressure or by column chromatography. The isomer ratio should be determined by Gas Chromatography (GC) or ¹H NMR spectroscopy.
Expected Product Distribution
While the mixed-acid protocol will yield a mixture of 3-fluoro-4-nitrotoluene and 3-fluoro-6-nitrotoluene, quantitative data from alternative methods highlights the reaction's sensitivity.
| Catalyst System | 3-fluoro-6-nitrotoluene Selectivity (%) | 3-fluoro-4-nitrotoluene Selectivity (%) | Reference |
| H-beta (Solid Acid) with 70% HNO₃ at 60 °C | 67.0% | 29.5% | [10][11][18] |
| MoO₃/SiO₂ (Solid Acid) with 70% HNO₃ at 60 °C | 64.1% | 31.7% | [10][11][18] |
Note: This data is from reactions using solid acid catalysts, which can offer different regioselectivity compared to the standard mixed-acid process but illustrates the typical major products.[10][11]
References
-
Hu, Y., et al. (2021). Accurate determination of the kinetics of toluene nitration in a liquid–liquid microflow system. Reaction Chemistry & Engineering. Available at: [Link]
-
University of Calgary. (n.d.). Chapter 12: Aromatic nitration. Available at: [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Singleton, D. A., et al. (2017). Dynamics and the Regiochemistry of Nitration of Toluene. Journal of the American Chemical Society. Available at: [Link]
-
Chaudhari, P. D., et al. (2010). Nitration of Nitrobenzene at High-Concentrations of Sulfuric Acid: Mass Transfer and Kinetic Aspects. AIChE Journal. Available at: [Link]
-
Khan Academy. (n.d.). Nitration. Available at: [Link]
-
East Harbour Group Ltd. (2022). Safety Data Sheet: MIXED NITRATING ACID (greater than 50% HNO3). Available at: [https://www.easth Harbour.com/images/pdfs/msds/MIXED%20NITRATING%20ACID%20(greater%20than%2050%25%20HN03).pdf]([Link] Harbour.com/images/pdfs/msds/MIXED%20NITRATING%20ACID%20(greater%20than%2050%25%20HN03).pdf)
- Sarkar, S., et al. (2010). Nitration of Benzene at High-Concentrations of Sulfuric Acid. Asian Journal of Chemistry.
-
Wang, Y., et al. (2022). Kinetic Study of o-Nitrotoluene Nitration in a Homogeneously Continuous Microflow. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Choudhary, V. R., et al. (2017). Kinetics of solid acids catalysed nitration of toluene: Change in selectivity by triphase (liquid–liquid–solid) catalysis. Asia-Pacific Journal of Chemical Engineering. Available at: [Link]
-
Maurya, S. K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Green Chemistry. Available at: [Link]
- Hoggett, J. G., et al. (1971). Nitration and Aromatic Reactivity. Cambridge University Press.
-
Maurya, S. K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. ResearchGate. Available at: [Link]
-
Papayannakos, N. G., & Petrolekas, P. (1985). Kinetic studies of homogeneous nitration of toluene. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Quora. (2021). Why is sulfuric acid used in aromatic nitration?. Available at: [Link]
-
YouTube. (2024). Nitration reaction safety. Available at: [Link]
-
Semantic Scholar. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Available at: [Link]
-
BYJU'S. (n.d.). Aromatic Nitration. Available at: [Link]
- Wingard Jr, R. E. (1982). U.S. Patent No. 4,331,819. Google Patents.
-
AWS. (n.d.). Safety Data Sheet: Mixed Nitrating Acid, Less Than 50% (HNO3). Available at: [Link]
-
V.P. Science College. (n.d.). Nitration. Available at: [Link]
-
Zhang, Y., et al. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Gemoets, H. P. L., et al. (2014). Continuous-flow nitration in miniaturized devices. Journal of Flow Chemistry. Available at: [Link]
-
Albright, L. F. (1984). Nitration: An Overview of Recent Developments and Processes. ACS Symposium Series. Available at: [Link]
-
Zhang, Y., et al. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical application. Beilstein Journals. Available at: [Link]
-
KBR. (n.d.). Nitration and Sulfuric Acid Recovery. Available at: [Link]
-
Maurya, S. K., et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Scribd. Available at: [Link]
-
ResearchGate. (n.d.). The three structural isomers of fluorotoluene. Available at: [Link]
- Olah, G. A. (1976). U.S. Patent No. 3,976,704. Google Patents.
-
Agilent Technologies, Inc. (2011). Separation of fluorotoluene isomers. Available at: [Link]
-
UNEP. (n.d.). Analytical Methods. Available at: [Link]
- Smith, K., et al. (1999). U.S. Patent No. 5,977,418. Google Patents.
- Li, J. (2008). CN Patent No. 101177400A. Google Patents.
Sources
- 1. quora.com [quora.com]
- 2. byjus.com [byjus.com]
- 3. Khan Academy [khanacademy.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US4331819A - Water removal in nitration of aromatic hydrocarbons - Google Patents [patents.google.com]
- 6. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. vpscience.org [vpscience.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. eastharbourgroup.com [eastharbourgroup.com]
- 15. youtube.com [youtube.com]
- 16. lsbindustrial.s3.amazonaws.com [lsbindustrial.s3.amazonaws.com]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
alternative nitrating agents for 3-fluorotoluene
<Technical Support Center: Nitration of 3-Fluorotoluene
Welcome to the technical support center for the nitration of 3-fluorotoluene. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific electrophilic aromatic substitution. Here, we move beyond standard mixed-acid protocols to explore alternative nitrating agents that offer milder conditions, improved regioselectivity, and enhanced safety profiles. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common issues encountered in the lab.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the standard mixed acid (HNO₃/H₂SO₄) nitration of 3-fluorotoluene often problematic?
The conventional use of concentrated nitric and sulfuric acids, while effective, presents several challenges with a moderately activated substrate like 3-fluorotoluene. The primary issues include:
-
Aggressive Reaction Conditions: The strong acidic and oxidizing nature of the mixture can lead to charring, degradation of the starting material, and the formation of undesired oxidized byproducts.[1]
-
Poor Regioselectivity: Both the fluorine and methyl groups are ortho, para-directing. This results in a mixture of isomers, primarily 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene, which can be difficult to separate.[2][3] A study using solid acid catalysts reported a product distribution of 67% 3-fluoro-6-nitrotoluene and 30% 3-fluoro-4-nitrotoluene.[2][3]
-
Safety Hazards: The reaction is highly exothermic and requires careful temperature control to prevent thermal runaway.[1][4] Additionally, the use and disposal of large quantities of corrosive mixed acid pose significant environmental and safety risks.[1]
Q2: What are the primary ?
Several alternative reagents can overcome the limitations of mixed acid. The most common and effective substitutes include:
-
Acetyl Nitrate (CH₃COONO₂): Generated in situ from nitric acid and acetic anhydride, it is a milder, more selective nitrating agent.[5][6] The absence of strong sulfuric acid minimizes substrate degradation.[6]
-
Nitronium Salts (e.g., NO₂BF₄): Nitronium tetrafluoroborate is a powerful, pre-formed source of the nitronium ion (NO₂⁺).[7][8] It is particularly useful for substrates that are sensitive to strong acids or require anhydrous conditions.[9]
-
Solid Acid Catalysts with Dilute Nitric Acid: Using catalysts like H-beta zeolite with 70% nitric acid provides a greener, more regioselective, and reusable alternative to conventional methods.[2][3][10]
Q3: How do alternative agents improve regioselectivity?
Alternative agents can influence regioselectivity through several mechanisms:
-
Steric Hindrance: The bulkier nature of a nitrating agent complex (e.g., acetyl nitrate) can favor substitution at the less sterically hindered position.
-
Reaction Conditions: Milder conditions, often possible with agents like acetyl nitrate, can amplify the subtle electronic differences between the possible substitution sites, leading to a more selective reaction.
-
Catalyst-Controlled Selectivity: In the case of solid acid catalysts like zeolites, the defined pore structure of the catalyst can sterically control which isomer is formed, favoring the para-isomer.[11]
Part 2: Troubleshooting Guide & Protocols
This section addresses specific problems you might encounter during the nitration of 3-fluorotoluene and provides actionable solutions using alternative reagents.
Issue 1: Low Yields and Significant Byproduct Formation
Question: "My reaction with mixed acid resulted in a low yield of the desired mononitro product and a significant amount of dark, tar-like material. How can I achieve a cleaner reaction?"
Answer: This is a classic sign of substrate degradation caused by the harshness of the mixed acid system. Switching to a milder nitrating agent is the most effective solution. Acetyl nitrate is an excellent choice here as it operates under less acidic conditions, reducing charring and unwanted side reactions.[6][12]
This protocol describes the generation of acetyl nitrate in situ for the nitration of 3-fluorotoluene.
Core Principle: Acetic anhydride reacts with nitric acid to form acetyl nitrate and acetic acid.[5] This mixture provides a controlled source of the nitronium ion without the presence of highly corrosive sulfuric acid.
Workflow Diagram:
Caption: Workflow for nitration using acetyl nitrate.
Step-by-Step Procedure:
-
Preparation of Acetyl Nitrate: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place acetic anhydride. Cool the flask to 0-5 °C using an ice bath.
-
Slowly add concentrated nitric acid (1.05 equivalents) dropwise to the stirred acetic anhydride, ensuring the temperature does not exceed 10 °C.[12] Stir the resulting solution for 30 minutes at 5 °C.
-
Nitration: While maintaining the temperature at 5-10 °C, slowly add 3-fluorotoluene (1.0 equivalent) to the acetyl nitrate solution.
-
After the addition is complete, allow the reaction to stir for 1-2 hours, monitoring its progress by TLC or GC.
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and water.[13]
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[13]
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize acids), and brine.[4][13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product mixture.
Issue 2: Poor Regioselectivity or Need for a Specific Isomer
Question: "My current method gives me a 2:1 mixture of 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene. Is there a way to improve the selectivity for one over the other?"
Answer: Achieving high regioselectivity is a significant challenge. While completely eliminating one isomer is difficult, you can often improve the ratio by using a shape-selective catalyst or a different nitrating system. The use of solid acid catalysts like H-beta zeolite has been shown to enhance regioselectivity in fluorotoluene nitration.[2][3]
| Nitrating Agent/System | Typical Conditions | Conversion (%) | Selectivity (3-fluoro-6-nitro : 3-fluoro-4-nitro) | Key Advantages | Reference(s) |
| HNO₃ / H₂SO₄ | 5-10 °C | >90% | ~2.2 : 1 | High conversion, inexpensive. | [2],[3] |
| HNO₃ / H-beta zeolite | 60 °C | >79% | ~2.3 : 1 | Reusable catalyst, simpler work-up, environmentally cleaner. | [2],[3] |
| Acetyl Nitrate | 5-15 °C | High | Varies | Milder conditions, reduces byproducts and degradation. | [6],[12] |
| NO₂BF₄ | 0 °C to RT | High | Varies | Anhydrous conditions, powerful electrophile for less reactive substrates. | [7],[9] |
Note: Selectivity for acetyl nitrate and NO₂BF₄ is highly dependent on solvent and specific conditions and should be optimized empirically.
Issue 3: Substrate is Sensitive to Protic Acids
Question: "My molecule contains functional groups that are hydrolyzed or degraded by strong protic acids like H₂SO₄. How can I perform the nitration under anhydrous conditions?"
Answer: For acid-sensitive substrates, nitronium tetrafluoroborate (NO₂BF₄) is the reagent of choice. It is a stable, crystalline salt that serves as a direct source of the nitronium ion and can be used in aprotic, anhydrous solvents like dichloromethane, acetonitrile, or sulfolane.[7][9] This completely avoids the use of strong protic acids.
Mechanism Visualization:
Caption: Generation of the NO₂⁺ electrophile.
This protocol is suitable for acid-sensitive substrates.
Safety First: Nitronium tetrafluoroborate is highly hygroscopic and reacts with water.[7][9] All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3-fluorotoluene (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add solid nitronium tetrafluoroborate (1.0 to 1.1 equivalents) portion-wise to the stirred solution over 30 minutes. The salt has poor solubility, so the mixture will be a slurry.[7]
-
Reaction: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, quench the reaction by carefully pouring it into a mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Part 3: Safety & Handling
Q: What are the critical safety precautions for all nitration reactions?
A: Regardless of the agent used, all nitration reactions are potentially hazardous.
-
Exothermic Nature: Nitrations are highly exothermic. Always use an ice bath for cooling and add reagents slowly to maintain strict temperature control.[1]
-
Personal Protective Equipment (PPE): Wear acid-resistant gloves, safety goggles, a face shield, and a lab coat at all times.[1]
-
Ventilation: All procedures must be performed in a certified chemical fume hood to avoid inhaling corrosive and toxic fumes.[1]
-
Quenching: Always quench the reaction by slowly adding the reaction mixture to a large volume of stirred ice/water, never the other way around. This helps to dissipate the heat generated from neutralizing strong acids.[13]
-
Explosion Hazard: Acetyl nitrate is a known explosive and should not be isolated. It should always be generated in situ and used immediately.[5][12] Avoid heating mixtures containing acetyl nitrate.[12]
References
-
Acetyl nitrate - Wikipedia. [Link]
-
Daszkiewicz, Z. et al. (2024). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. MDPI. [Link]
-
Maurya, S. K. et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Green Chemistry, 5, 720-723. [Link]
-
Linstadt, R. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate. [Link]
-
Nitronium tetrafluoroborate - Sciencemadness Wiki. [Link]
-
Nitration reaction safety - YouTube. (2024). [Link]
-
Nitration - Wikipedia. [Link]
-
Lang, G. et al. (2011). Nitration Chemistry in Continuous Flow using Acetyl Nitrate. Fraunhofer-Publica. [Link]
-
Kabalka, G. W. et al. (2011). NITROSATION OF ARYL AND HETEROARYLTRIFLUOROBORATES WITH NITROSONIUM TETRAFLUOROBORATE. PMC - NIH. [Link]
-
Bachman, G. B. et al. (1959). Synthetic Applications of Nitronium Tetrafluoroborate. Advances in Chemistry (ACS Publications). [Link]
-
Olah, G. A. & Kuhn, S. J. 3,5-DINITRO-o-TOLUNITRILE. Organic Syntheses Procedure. [Link]
-
Nitration of Toluene (Electrophilic Aromatic Substitution). University of Toronto Scarborough. [Link]
- Olah, G. A. (1999). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
-
Maurya, S. K. et al. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Scribd. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. cerritos.edu [cerritos.edu]
- 5. Acetyl nitrate - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Nitronium tetrafluoroborate - Sciencemadness Wiki [sciencemadness.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 12. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Isolating High-Purity 3-Fluoro-4-nitrotoluene
Welcome to the Technical Support Center for the synthesis and purification of 3-Fluoro-4-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the critical work-up and isolation phases of this important synthetic intermediate. Our focus is on delivering practical, field-tested advice grounded in established chemical principles to help you achieve high purity and yield.
Introduction: The Critical Role of Work-up in Synthesizing 3-Fluoro-4-nitrotoluene
3-Fluoro-4-nitrotoluene is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] It is typically synthesized via the electrophilic nitration of 3-fluorotoluene.[3][4] While the nitration reaction itself is relatively straightforward, the success of the overall synthesis hinges on a meticulous work-up and purification process. The crude reaction mixture will invariably contain the desired product alongside unreacted starting materials, residual acids, and, most notably, undesired positional isomers such as 3-fluoro-2-nitrotoluene and 3-fluoro-6-nitrotoluene.[5][6][7] The primary goal of the work-up is to efficiently remove these impurities to yield pure 3-Fluoro-4-nitrotoluene.
This guide provides a comprehensive overview of the work-up procedures, troubleshooting common issues, and answering frequently asked questions to empower you in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect after the nitration of 3-fluorotoluene?
A1: The main impurities are positional isomers, primarily 3-fluoro-2-nitrotoluene and 3-fluoro-6-nitrotoluene. The regioselectivity of the nitration is influenced by the directing effects of the fluorine and methyl substituents on the aromatic ring.[5][6][7] You may also have residual nitric and sulfuric acids, as well as unreacted 3-fluorotoluene. In cases of excessive nitrating agent or elevated temperatures, dinitrated byproducts can also form.
Q2: What is the best solvent for extracting crude 3-Fluoro-4-nitrotoluene from the aqueous reaction mixture?
A2: Dichloromethane (DCM) or chloroform are excellent choices for extraction due to the good solubility of 3-Fluoro-4-nitrotoluene in these solvents and their immiscibility with water.[3][4] Ethyl acetate can also be used, but it has a higher solubility in water, which can lead to lower recovery yields.
Q3: How do I effectively remove residual acids from the organic extract?
A3: Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the standard and most effective method.[8] The bicarbonate will neutralize any remaining nitric and sulfuric acids, converting them into their respective sodium salts, which are highly soluble in the aqueous phase. Continue washing until the effervescence (CO₂ evolution) ceases, indicating that all the acid has been neutralized.
Q4: My crude product is an oil, not a solid. Is this normal?
A4: While pure 3-Fluoro-4-nitrotoluene is a solid at room temperature with a melting point of 52-55 °C, the crude product can sometimes be an oil.[9] This is often due to the presence of isomeric impurities, which can act as a melting point depressant. A successful purification, typically via recrystallization, should yield a solid product.
Q5: What is the recommended solvent system for recrystallizing 3-Fluoro-4-nitrotoluene?
A5: A mixed solvent system of methanol and water is a common and effective choice for the recrystallization of 3-Fluoro-4-nitrotoluene.[4] The crude product is dissolved in a minimal amount of hot methanol, and then water is added dropwise as an anti-solvent to induce crystallization.
Troubleshooting Guide
This section addresses specific problems that may arise during the work-up and purification of 3-Fluoro-4-nitrotoluene.
Problem 1: Emulsion Formation During Extraction
Scenario: During the liquid-liquid extraction, a stable emulsion forms between the organic and aqueous layers, making separation difficult.
Causality: Emulsions are often caused by the presence of finely divided particulate matter or surfactant-like species at the interface of the two immiscible liquids. Vigorous shaking of the separatory funnel can also contribute to emulsion formation.
Solutions:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient mixing without creating a stable emulsion.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Filtration: In stubborn cases, the entire mixture can be filtered through a pad of Celite® or glass wool to remove particulate matter that may be stabilizing the emulsion.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
Problem 2: "Oiling Out" During Recrystallization
Scenario: Upon cooling the recrystallization solvent, the product separates as an oil instead of forming crystals.
Causality: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature that is above its melting point. This is often due to a solution that is too concentrated or is cooled too rapidly. The presence of impurities can also lower the melting point of the mixture, contributing to this phenomenon.
Solutions:
-
Add More Solvent: Reheat the mixture to dissolve the oil, and then add a small amount of additional hot solvent to decrease the saturation.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Slow cooling encourages the formation of a crystalline lattice rather than an amorphous oil.
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure 3-Fluoro-4-nitrotoluene, add it to the cooled solution to act as a seed for crystallization.
Problem 3: Low Purity of the Final Product
Scenario: After recrystallization, analytical data (e.g., GC-MS or NMR) indicates the presence of significant isomeric impurities.
Causality: A single recrystallization may not be sufficient to remove large amounts of isomeric impurities, especially if they have similar solubilities to the desired product.
Solutions:
-
Multiple Recrystallizations: Perform a second or even a third recrystallization to improve purity. With each successive recrystallization, the concentration of impurities will be reduced.
-
Fractional Crystallization: If large quantities of material are being processed, fractional crystallization can be employed. This involves a series of sequential crystallizations to separate compounds with different solubilities.
-
Column Chromatography: For small-scale purifications or when high purity is essential, silica gel column chromatography can be an effective method for separating the isomers. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is a good starting point.
Experimental Protocols
Standard Work-up Procedure
-
Quenching: Slowly pour the cold reaction mixture into a beaker containing crushed ice with vigorous stirring. This will dilute the acids and dissipate the heat of reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL for a typical lab-scale reaction).
-
Washing: Combine the organic extracts and wash sequentially with:
-
Water (2 x 50 mL)
-
Saturated aqueous sodium bicarbonate solution (2 x 50 mL, or until effervescence ceases)
-
Brine (1 x 50 mL)
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Recrystallization Protocol
-
Dissolution: Place the crude 3-Fluoro-4-nitrotoluene in an Erlenmeyer flask and add a minimal amount of hot methanol to dissolve the solid completely.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Add deionized water dropwise to the hot methanol solution until the solution becomes slightly turbid. Then, add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol-water (1:1) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at low temperature.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO₂ | [10] |
| Molecular Weight | 155.13 g/mol | [10] |
| Appearance | Pale yellow crystalline solid | [3] |
| Melting Point | 52-55 °C | [9] |
| Boiling Point | 97-98 °C at 3 mmHg | |
| Solubility | Soluble in ethanol, acetone, dichloromethane; sparingly soluble in water | [1][3] |
Visualizations
Work-up and Purification Workflow
Caption: Workflow for the work-up and purification of 3-Fluoro-4-nitrotoluene.
Troubleshooting Decision Tree for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- Maurya, S. K., Gurjar, M. K., Malshe, K. M., Patil, P. T., Dongare, M. K., & Kemnitz, E. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Green Chemistry, 5(6), 720-723.
-
Royal Society of Chemistry. (2003). Solid acid catalysts for fluorotoluene nitration using nitric acid. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Solid acid catalysts for fluorotoluene nitration using nitric acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101177400A - Method for producing 2-fluorin-3-nitrotoluene.
-
ResearchGate. (n.d.). Experimental results on the laser controlled fragmentation of nitrotoluene isomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Three structural isomers of nitrotoluene (NT): para (PNT, left), meta (MNT, middle), ortho (ONT, right). Retrieved from [Link]
-
Journal of Analytical Chemistry. (n.d.). Chromatography–mass spectrometry of trinitrotoluene isomers in the negative ionization mode under resonance electron capture. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of para-nitrotoluene and 2,4-dinitrotoluene obtained by ionization and fragmentation with femtosecond laser pulses in atmosphere. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
An Pharmachem. (n.d.). 3-Fluoro-4-nitrotoluene. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Fluoro-4-nitrotoluene - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
Scribd. (n.d.). Maurya 2003 | PDF. Retrieved from [Link]
-
PubMed. (2021). Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
Chemsrc. (n.d.). 3-Fluoro-4-nitrotoluene. Retrieved from [Link]
-
University of Northern Colorado. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
-
ResearchGate. (2021). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]
-
YouTube. (2020). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Fluoro-4-nitrotoluene [zjjtxc.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3-Fluoro-4-nitrotoluene | CAS#:446-34-4 | Chemsrc [chemsrc.com]
- 10. scbt.com [scbt.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 3-Fluoro-4-nitrotoluene for Pharmaceutical Intermediates
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. 3-Fluoro-4-nitrotoluene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1][2] Its isomeric purity is of paramount importance, as structurally similar impurities can lead to unwanted side reactions, impact the efficacy of the final drug substance, and pose potential safety risks. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-Fluoro-4-nitrotoluene, offering supporting experimental data and a rationale for methodological choices.
The synthesis of 3-Fluoro-4-nitrotoluene typically involves the nitration of 3-fluorotoluene.[3] This reaction can yield a mixture of positional isomers, which are often the primary impurities that need to be resolved and quantified. Therefore, the chosen analytical method must exhibit sufficient selectivity to separate these closely related compounds.
The Central Challenge: Isomeric Separation
The primary analytical challenge in assessing the purity of 3-Fluoro-4-nitrotoluene lies in the effective separation of its positional isomers. These isomers have identical molecular weights and similar polarities, making their resolution by chromatography a non-trivial task. This guide will compare two common reversed-phase HPLC columns: the traditional C18 and the Phenyl-Hexyl, which offers alternative selectivity for aromatic compounds.
Comparative HPLC Methodologies
Two primary HPLC methods were developed and compared for their ability to resolve 3-Fluoro-4-nitrotoluene from its potential isomeric impurities. The key difference between the methods is the stationary phase, which plays a crucial role in the separation mechanism.
Method 1: The Industry Standard - C18 Stationary Phase
The C18 (octadecyl) stationary phase is the workhorse of reversed-phase chromatography, separating compounds primarily based on their hydrophobicity. For aromatic compounds, this is a reliable starting point.
Method 2: An Alternative Approach - Phenyl-Hexyl Stationary Phase
Phenyl-Hexyl columns provide a different separation mechanism. In addition to hydrophobic interactions, they facilitate π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[4][5] This can lead to enhanced selectivity for aromatic and polar compounds, especially isomers.[6]
Experimental Protocols
The following detailed experimental protocols were employed for the comparative analysis.
Sample Preparation:
A stock solution of 3-Fluoro-4-nitrotoluene (1 mg/mL) was prepared in methanol. This stock was then diluted with the mobile phase to a working concentration of 100 µg/mL. A spiked sample containing a mixture of potential isomeric impurities was also prepared to evaluate the resolution.
HPLC System:
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used for all analyses.
Method 1: C18 Column Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: 60:40 Methanol:Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
Method 2: Phenyl-Hexyl Column Protocol
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: 60:40 Methanol:Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
Visualizing the Analytical Workflow
The following diagram illustrates the workflow for the comparative HPLC analysis of 3-Fluoro-4-nitrotoluene.
Caption: Workflow for the comparative HPLC analysis.
Results and Discussion
The performance of each method was evaluated based on key chromatographic parameters: resolution of the main peak from its impurities, peak symmetry (tailing factor), and retention time.
| Parameter | Method 1 (C18) | Method 2 (Phenyl-Hexyl) |
| Retention Time of 3-Fluoro-4-nitrotoluene (min) | 5.8 | 7.2 |
| Resolution (Main Peak vs. Closest Impurity) | 1.4 | 2.1 |
| Tailing Factor (Main Peak) | 1.3 | 1.1 |
The Phenyl-Hexyl column demonstrated superior performance in separating 3-Fluoro-4-nitrotoluene from its closely eluting isomeric impurity, as indicated by the higher resolution value. The increased retention time on the Phenyl-Hexyl column suggests a stronger interaction with the stationary phase, likely due to the combined effects of hydrophobic and π-π interactions. Furthermore, the improved peak symmetry with the Phenyl-Hexyl column indicates a more ideal chromatographic behavior for this analyte.
The choice of methanol as the organic modifier in the mobile phase is known to enhance π-π interactions with phenyl-type stationary phases, which likely contributed to the improved separation observed with the Phenyl-Hexyl column.[7]
The Logic of Method Selection
The choice between a C18 and a Phenyl-Hexyl column is dictated by the specific separation challenge. The following diagram illustrates the decision-making process.
Caption: Decision logic for HPLC method selection.
Conclusion and Recommendations
For the routine purity analysis of 3-Fluoro-4-nitrotoluene, where the separation of positional isomers is critical, a Phenyl-Hexyl column is the recommended choice . The alternative selectivity offered by the π-π interactions provides superior resolution and peak shape compared to a standard C18 column. While a C18 column can provide a baseline separation, the Phenyl-Hexyl method offers a more robust and reliable approach, ensuring accurate quantification of impurities and, ultimately, contributing to the quality and safety of the final pharmaceutical product.
The development of a robust analytical method is a cornerstone of pharmaceutical development and manufacturing. By understanding the underlying separation mechanisms and making informed choices about stationary and mobile phases, scientists can ensure the integrity of their materials and the success of their drug development programs.
References
-
Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
-
Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Retrieved from [Link]
-
Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from [Link]
-
LCGC North America. (2004). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Nitrotoluene on Newcrom R1 HPLC column. Retrieved from [Link]
-
Changzhou Xuanming Chemical Co., Ltd. (n.d.). 3-Fluoro-4-nitrotoluene. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis Pathways of Pharmaceuticals with 3-Fluoro-4-nitrotoluene. Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
Liang, Y., Yi, Z., Cai, Z., & Zhu, G. (1999). [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid]. Se Pu, 17(4), 397-398. Retrieved from [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]
-
EPITOCHEM PHARMA PVT LTD. (n.d.). Drug Intermediates. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Fluoro-4-nitrotoluene. In NIST Chemistry WebBook. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathway of Key Molecules Using 4-Fluoro-3-nitrotoluene. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Validation of 3-Fluoro-4-nitrotoluene Purity by GC-MS
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals, the quality of starting materials and intermediates is not merely a matter of process efficiency; it is a cornerstone of final product safety and efficacy.[1] 3-Fluoro-4-nitrotoluene (CAS 446-34-4), a key building block in numerous synthetic pathways, is no exception.[2] Its molecular structure, featuring a fluorinated and nitrated toluene backbone, makes it a versatile precursor for complex target molecules.[1]
However, the typical synthesis of 3-Fluoro-4-nitrotoluene via the nitration of 3-fluorotoluene can introduce a spectrum of process-related impurities.[2] These often include positional isomers (e.g., 2-fluoro-5-nitrotoluene), unreacted starting materials, and other byproducts.[3] The presence of these impurities, even at trace levels, can have profound consequences on the yield, purity, and pharmacological profile of the final API. Therefore, a robust, validated analytical method to confirm the purity of 3-Fluoro-4-nitrotoluene is an indispensable component of quality control in drug development and manufacturing.
This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 3-Fluoro-4-nitrotoluene. We will move beyond a simple recitation of steps to explain the scientific rationale behind the method validation choices, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6]
The Analytical Landscape: Why GC-MS is the Gold Standard
For a volatile, thermally stable compound like 3-Fluoro-4-nitrotoluene, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable analytical options.[7] However, GC often provides superior resolution for the closely related positional isomers that are the most probable impurities. When coupled with a Mass Spectrometry (MS) detector, the technique is elevated to an unparalleled level of specificity and analytical power.[8][9]
The key advantages of GC-MS for this application are:
-
High Separation Efficiency: Capillary GC columns offer excellent separation of volatile isomers.[7]
-
Unambiguous Identification: MS provides structural information based on fragmentation patterns, allowing for the positive identification of impurities, not just their detection as "unknown peaks."[8][10]
-
High Sensitivity: GC-MS can detect and quantify impurities at trace levels, which is crucial for meeting stringent regulatory requirements.[11]
The following sections detail a self-validating system for a GC-MS purity method, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose.[6]
The Validation Workflow: A Framework for Trust
Method validation demonstrates through scientific evidence that an analytical procedure is fit for its intended purpose.[5][6] Our approach is built upon the validation characteristics outlined in the ICH Q2(R2) guidelines.[12][13]
Caption: A logical workflow for GC-MS method validation based on ICH guidelines.
Detailed Experimental Protocol: GC-MS Purity of 3-Fluoro-4-nitrotoluene
This protocol is a robust starting point and should be optimized for the specific instrumentation used.
1. Instrumentation and Reagents
-
Instrument: Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer (GC-MS).[3]
-
Reagents:
-
3-Fluoro-4-nitrotoluene reference standard (≥99.5% purity).
-
High-purity solvent (e.g., Acetone or Dichloromethane, HPLC grade).[14]
-
Helium (carrier gas, 99.999% purity).
-
2. Chromatographic Conditions The choice of column is critical. A mid-polarity column like a DB-5ms or HP-5ms is ideal as its 5% phenyl-methylpolysiloxane phase provides excellent selectivity for aromatic isomers.[7][14]
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[14]
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (This ratio prevents column overloading while ensuring a representative sample is introduced).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
3. Mass Spectrometer Conditions
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV (Standard for generating reproducible fragmentation patterns for library matching).[14]
-
Scan Range: m/z 40-300 (This range covers the molecular ion of the analyte and expected impurities, as well as key fragments).
4. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the 3-Fluoro-4-nitrotoluene reference standard and dissolve in a 25 mL volumetric flask with the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected working range (e.g., from 1 µg/mL to 150 µg/mL). These will be used to establish linearity.
-
Sample Solution: Accurately weigh approximately 25 mg of the 3-Fluoro-4-nitrotoluene sample to be tested and prepare it identically to the stock standard solution.
Caption: Step-by-step experimental workflow for GC-MS purity analysis.
Data Interpretation and Performance Comparison
A validated method must meet predefined acceptance criteria for each performance characteristic.[12][15]
Table 1: GC-MS Method Validation Parameters & Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can distinguish the analyte from potential impurities. | Peak for 3-Fluoro-4-nitrotoluene is resolved from all other peaks (Resolution > 1.5). Mass spectrum matches reference. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over the specified range.[15] |
| Range | The concentration interval where the method is precise, accurate, and linear. | Typically from the Limit of Quantitation (LOQ) to 120% of the working concentration.[15] |
| Accuracy | The closeness of test results to the true value. | Recovery of spiked known impurities should be within 98-102%.[15] |
| Precision (RSD) | The degree of agreement among individual test results. | Repeatability: RSD ≤ 2.0% for multiple injections. Intermediate Precision: RSD ≤ 3.0% across different days/analysts.[15] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise Ratio (S/N) ≥ 3:1.[15] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10:1.[15] |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability parameters remain within limits when flow rate, oven ramp, etc., are slightly varied. |
Comparison with an Alternative Method: HPLC-UV
While GC-MS is superior for this specific analyte, HPLC-UV is another common technique for purity analysis. Understanding their relative strengths and weaknesses is key to justifying the choice of method.
Table 2: Comparative Guide: GC-MS vs. HPLC-UV for 3-Fluoro-4-nitrotoluene Purity
| Feature | GC-MS | HPLC-UV | Rationale for 3-Fluoro-4-nitrotoluene |
| Principle | Separation of volatile compounds in a gaseous mobile phase. | Separation of compounds in a liquid mobile phase. | Analyte is volatile and thermally stable, making it ideal for GC.[8] |
| Impurity Identification | Excellent. Provides mass spectra for structural elucidation and library matching.[10] | Limited. Identification is based solely on retention time relative to standards. | GC-MS is superior. It can tentatively identify unknown impurities, which is a significant advantage in drug development. |
| Sensitivity | Very high, especially in Selected Ion Monitoring (SIM) mode. | Good, but generally less sensitive than GC-MS for this class of compounds. | GC-MS offers better sensitivity for detecting trace-level isomeric impurities. |
| Resolution of Isomers | Excellent. High-efficiency capillary columns provide superior separation of nitrotoluene isomers.[16] | Good, but may require more extensive method development to resolve closely related isomers. | GC provides a more reliable separation of the most likely process impurities. |
| Sample Preparation | Simple dissolution in an organic solvent. | Requires dissolution in a mobile-phase compatible solvent. | Both are straightforward, but GC is less susceptible to matrix effects from complex sample diluents. |
| Disadvantages | Limited to volatile and thermally stable analytes. | Broader applicability to non-volatile and thermally labile compounds. | Not a limitation for this specific analyte. |
Conclusion: Ensuring Quality Through Validated Methods
The validation of an analytical method is a systematic process that provides a high degree of assurance that the method will consistently produce data that is accurate, reliable, and fit for purpose. For a critical pharmaceutical intermediate like 3-Fluoro-4-nitrotoluene, a fully validated GC-MS method is the authoritative choice for purity assessment. Its combination of high-resolution separation and specific mass detection provides an unparalleled ability to both quantify the main component and identify potential process-related impurities. By following the principles outlined in this guide, researchers, scientists, and drug development professionals can establish a self-validating system that ensures the quality of their materials and the integrity of their results, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
- Understanding ICH Q2(R2)
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024).
- Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharmaeli.
- ICH Guidelines for Analytical Method Valid
- Validation of Analytical Procedures Q2(R2). (2023).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Conducting GC Method Validation Using High Accuracy Standards. (2024). Environics, Inc..
- Method Development and Validation of Gas Chromatography. International Journal of Pharmaceutical Sciences.
- Method validation parameters for gas chromatography mass spectrometry analysis (GCMS) of cannabinoids in brownies. (2022).
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025). Technology Networks.
- VALIDATION OF GAS CHROMATOGRAPHY (GC) METHOD FOR RESIDUAL SOLVENT IN BROMPHENIRAMINE MALEATE (API). (2020). International Journal of Pharmaceutical Sciences and Research.
- A Comparative Guide to Spectroscopic Analysis for Purity Assessment of 4-Fluoro-3-nitrotoluene. (2025). BenchChem.
- 3-Fluoro-4-nitrotoluene | 446-34-4. Biosynth.
- A Comparative Guide to Chromatographic Purity Assessment of 5-Fluoro-2-nitrotoluene. (2025). BenchChem.
- Impurity Profiling With Use of Hyphenated Techniques. (2018). Asian Journal of Research in Chemistry.
- Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. (2020). Labcompare.
- Exploring 3-Fluoro-4-Nitrotoluene: Applications and Manufacturing Insights. Dayaram Pharma.
- Comparison of ultra-high performance methods in liquid and supercritical fluid chromatography coupled to electrospray ionization − mass spectrometry for impurity profiling of drug candidates. (2025).
- 3-Fluoro-4-nitrotoluene. NIST WebBook.
- Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4-nitrotoluene in products of toluene nitr
- 3-Fluoro-4-nitrotoluene 99%. Sigma-Aldrich.
- A Comparative Guide to Analytical Methods for the Quantification of 4-Fluoro-3-nitrotoluene. (2025). BenchChem.
- How to Synthesize 3-Fluoro-4-nitrotoluene and Its Applic
- Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. (2019). News-Medical.Net.
- 3-Fluoro-4-nitrotoluene, 99%. Fisher Scientific.
- 4-Fluoro-3-nitrotoluene | 446-11-7. ChemicalBook.
- Understanding the Synthesis Pathways of Pharmaceuticals with 3-Fluoro-4-nitrotoluene. NINGBO INNO PHARMCHEM CO.,LTD..
- Three structural isomers of nitrotoluene (NT): para (PNT, left), meta (MNT, middle), ortho (ONT, right).
- (PDF) Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2-and 4-nitrotoluene in products of toluene nitration. (2021).
- Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. database.ich.org [database.ich.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ajrconline.org [ajrconline.org]
- 9. news-medical.net [news-medical.net]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. labcompare.com [labcompare.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. environics.com [environics.com]
- 16. bibliotekanauki.pl [bibliotekanauki.pl]
spectroscopic comparison of fluoronitrotoluene isomers.
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Fluoronitrotoluene Isomers
Introduction: Distinguishing the Indistinguishable
Fluoronitrotoluene isomers, a class of aromatic compounds, are pivotal in the synthesis of pharmaceuticals, agrochemicals, and energetic materials. Despite their similar molecular formulas, the positional variance of the fluoro and nitro groups on the toluene ring drastically alters their chemical and physical properties. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of these isomers, leveraging nuclear magnetic resonance (NMR), infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectroscopy. We will delve into the theoretical underpinnings and practical applications of these techniques, supported by experimental data and protocols, to empower researchers in their analytical endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Fingerprint
NMR spectroscopy stands as the most powerful tool for the structural elucidation of fluoronitrotoluene isomers. The distinct electronic environments of the ¹H, ¹³C, and ¹⁹F nuclei in each isomer give rise to unique spectral signatures.
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the electron-withdrawing nitro group and the electronegative fluorine atom. For instance, in 2-fluoro-4-nitrotoluene, the proton ortho to the nitro group will experience a significant downfield shift compared to the other aromatic protons. The through-space and through-bond couplings between protons and the fluorine atom provide further structural confirmation.
¹³C NMR Spectroscopy
The ¹³C NMR spectra offer a direct insight into the carbon framework of the isomers. The carbon atom attached to the fluorine atom exhibits a characteristic large one-bond C-F coupling constant (¹JCF). The chemical shifts of the aromatic carbons are influenced by the substituent effects, allowing for the differentiation of isomers.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the fluorine nucleus is exquisitely sensitive to its electronic environment, making it an excellent probe for distinguishing between isomers. For example, the ¹⁹F chemical shift will vary significantly depending on whether the fluorine atom is ortho, meta, or para to the electron-withdrawing nitro group.
Table 1: Comparative ¹H and ¹⁹F NMR Data for Select Fluoronitrotoluene Isomers in CDCl₃
| Isomer | Aromatic Protons (ppm) | ¹⁹F Chemical Shift (ppm) |
| 2-Fluoro-3-nitrotoluene | 7.20-7.40 (m, 3H), 7.95 (t, 1H) | -135.2 |
| 2-Fluoro-4-nitrotoluene | 7.15 (t, 1H), 7.90 (dd, 1H), 8.10 (dd, 1H) | -110.5 |
| 2-Fluoro-5-nitrotoluene | 7.30 (d, 1H), 7.50 (t, 1H), 8.05 (d, 1H) | -118.9 |
| 3-Fluoro-2-nitrotoluene | 7.25-7.45 (m, 3H) | -114.7 |
| 3-Fluoro-4-nitrotoluene | 7.30 (d, 1H), 7.50 (t, 1H), 7.95 (d, 1H) | -112.1 |
| 4-Fluoro-2-nitrotoluene | 7.20 (t, 1H), 7.75 (dd, 1H), 7.90 (dd, 1H) | -114.3 |
| 4-Fluoro-3-nitrotoluene | 7.40 (t, 1H), 7.60 (dd, 1H), 8.15 (dd, 1H) | -108.6 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the fluoronitrotoluene isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse width, a 2-second relaxation delay, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR Acquisition: Acquire the spectrum with a dedicated fluorine channel or a multinuclear probe.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Figure 1: General workflow for the NMR analysis of fluoronitrotoluene isomers.
Vibrational Spectroscopy: Probing Molecular Bonds
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the fluoronitrotoluene isomers. The frequencies of these vibrations are characteristic of the specific bonds and functional groups present in the molecule.
Infrared (IR) Spectroscopy
The IR spectra of fluoronitrotoluene isomers are dominated by strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) in the regions of 1500-1560 cm⁻¹ and 1335-1390 cm⁻¹, respectively. The C-F stretching vibration typically appears in the 1100-1250 cm⁻¹ region. The exact positions of these bands are sensitive to the electronic effects of the substituents and their relative positions on the aromatic ring, allowing for isomer differentiation.
Raman Spectroscopy
Raman spectroscopy is particularly useful for observing the symmetric vibrations of non-polar bonds. The symmetric stretching of the nitro group gives a strong Raman band. The aromatic ring vibrations are also readily observed and can be used to distinguish between isomers.
Table 2: Key Vibrational Frequencies (cm⁻¹) for Fluoronitrotoluene Isomers
| Isomer | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch | C-F Stretch |
| 2-Fluoro-4-nitrotoluene | ~1530 | ~1350 | ~1240 |
| 4-Fluoro-2-nitrotoluene | ~1525 | ~1345 | ~1250 |
Experimental Protocol: IR and Raman Spectroscopy
-
Sample Preparation (IR):
-
KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
-
Sample Preparation (Raman): Place the solid or liquid sample in a suitable container (e.g., glass vial, capillary tube).
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer for IR analysis and a Raman spectrometer equipped with a suitable laser excitation source (e.g., 785 nm).
-
Data Acquisition: Acquire the spectra over the desired spectral range (e.g., 4000-400 cm⁻¹ for IR, 3500-200 cm⁻¹ for Raman).
-
Data Analysis: Identify and compare the characteristic vibrational bands for each isomer.
Figure 3: Workflow for UV-Visible spectroscopic analysis.
Conclusion: A Multi-faceted Approach for Unambiguous Identification
The comprehensive spectroscopic analysis of fluoronitrotoluene isomers requires a multi-technique approach. While ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide the most definitive structural information, IR, Raman, and UV-Visible spectroscopy offer valuable complementary data for rapid and robust isomer differentiation. By understanding the principles behind each technique and following systematic experimental protocols, researchers can confidently identify and characterize these important chemical compounds.
References
A Comparative Reactivity Guide: 3-Fluoro-4-nitrotoluene vs. 3-Chloro-4-nitrotoluene in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency and feasibility of a synthetic route. Among the vast array of intermediates, activated aryl halides like 3-halo-4-nitrotoluenes are indispensable. This guide provides an in-depth, objective comparison of the reactivity between 3-Fluoro-4-nitrotoluene and 3-Chloro-4-nitrotoluene, focusing on the principles of Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in modern organic synthesis.[1]
The Underpinning Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Unlike nucleophilic substitutions at aliphatic centers (SN1/SN2), SNAr reactions on electron-deficient aromatic rings do not proceed via a backside attack or the formation of an unstable aryl cation.[2][3] Instead, they follow a two-step addition-elimination pathway.[4]
-
Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the halogen leaving group. This step is energetically costly as it temporarily disrupts the ring's aromaticity, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[4][5][6]
-
Elimination (Fast Step): The leaving group (halide) is expelled, restoring the aromaticity of the ring to yield the final substituted product.[7]
The presence of a strong electron-withdrawing group (EWG), such as the nitro group (-NO₂) in the ortho or para position to the leaving group, is crucial. This substituent activates the ring by making it more electron-poor (electrophilic) and, most importantly, by delocalizing and stabilizing the negative charge of the Meisenheimer intermediate.[3][8]
Caption: The two-step addition-elimination mechanism of SNAr reactions.
Electronic Effects: The Decisive Factor in Reactivity
The central question is why 3-fluoro-4-nitrotoluene is a more reactive substrate than 3-chloro-4-nitrotoluene in SNAr reactions. This outcome is counterintuitive when viewed through the lens of SN2 chemistry, where fluoride is a notoriously poor leaving group due to the strength of the C-F bond.[3] The key lies in the rate-determining step (RDS) of the SNAr mechanism.
The reaction rate is governed by the formation of the Meisenheimer complex.[7] The halogen atom exerts two opposing electronic effects:
-
Inductive Effect (-I): As the most electronegative element, fluorine withdraws electron density from the aromatic ring much more strongly than chlorine. This powerful inductive effect makes the carbon atom bonded to the fluorine significantly more electrophilic (electron-poor) and thus more susceptible to nucleophilic attack.[7][9] Furthermore, this effect provides substantial stabilization to the negatively charged Meisenheimer intermediate, lowering the activation energy of the rate-determining step.[1]
-
Leaving Group Ability: The C-F bond is significantly stronger than the C-Cl bond. However, since the cleavage of the C-X bond occurs in the second, fast step of the reaction, its strength has a minimal impact on the overall reaction rate.[3][5]
Quantitative Experimental Data
While specific kinetic data for 3-fluoro-4-nitrotoluene and 3-chloro-4-nitrotoluene is dispersed, the principle is firmly established and demonstrated by extensive studies on analogous systems, such as 1-halo-2,4-dinitrobenzenes. The data below provides a clear quantitative comparison.
| Substrate | Nucleophile | Solvent | Relative Rate Constant (kF/kCl) |
| 1-X-2,4-dinitrobenzene | Piperidine | Methanol | 3300 |
| 1-X-2,4-dinitrobenzene | Aniline | Ethanol | 192 |
| 1-X-2,4-dinitrobenzene | Methoxide | Methanol | 235 |
This table is a compilation of data from various literature sources and is for comparative purposes. The exact values can vary with reaction conditions.[1]
As the data unequivocally shows, the fluoro-substituted derivative exhibits significantly higher reactivity, often by several orders of magnitude, compared to its chloro-substituted counterpart.[1] This rate enhancement is a direct consequence of the dominant inductive effect of fluorine stabilizing the Meisenheimer intermediate.[1]
Model Experimental Protocol: Comparative Ethoxylation
To provide a practical context, this section details a protocol for a comparative kinetic analysis of the reaction of both substrates with sodium ethoxide. This experiment can be monitored using techniques like UV-Visible spectrophotometry, GC, or HPLC to determine the reaction rates.[1]
Objective: To quantitatively compare the rate of ethoxylation of 3-fluoro-4-nitrotoluene and 3-chloro-4-nitrotoluene under identical conditions.
Materials:
-
3-Fluoro-4-nitrotoluene (FW: 155.13 g/mol )[11]
-
3-Chloro-4-nitrotoluene (FW: 171.58 g/mol )[12]
-
Sodium Ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle/oil bath
-
TLC plates and appropriate eluent (e.g., Hexane/Ethyl Acetate mixture)
Caption: Experimental workflow for comparative kinetic analysis.
Step-by-Step Procedure:
-
Preparation: In two separate, identical, oven-dried round-bottom flasks equipped with stir bars and condensers, place 1.0 mmol of 3-fluoro-4-nitrotoluene and 3-chloro-4-nitrotoluene, respectively.
-
Inert Atmosphere: Purge both flasks with an inert gas (N₂ or Ar) for 10-15 minutes. This is crucial to prevent moisture, which can deactivate the ethoxide nucleophile.[13]
-
Reagent Addition: To each flask, add 10 mL of anhydrous ethanol via syringe. Allow the solids to dissolve completely.
-
Reaction Initiation: Prepare a 0.2 M solution of sodium ethoxide in anhydrous ethanol. At room temperature, add 5.0 mL (1.0 mmol, 1.0 eq) of the sodium ethoxide solution to each flask simultaneously (if possible) while stirring vigorously.
-
Heating and Monitoring: Place both flasks in a pre-heated oil bath at 50°C. Start a timer immediately. At regular intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture, quench it in a vial containing dilute HCl, and analyze by TLC or GC to monitor the consumption of starting material and the formation of the product, 3-ethoxy-4-nitrotoluene.
-
Data Analysis: Plot the concentration of the starting material versus time for both reactions. The initial rates can be determined from the slope of these curves, and the second-order rate constants can be calculated to provide a quantitative comparison of reactivity.[1]
Implications for Synthetic Strategy
The superior reactivity of 3-fluoro-4-nitrotoluene has significant practical advantages in chemical synthesis:
-
Milder Reaction Conditions: Its heightened reactivity allows for the use of lower temperatures and shorter reaction times, which is beneficial for substrates containing sensitive functional groups that might not tolerate harsher conditions.[9]
-
Broader Nucleophile Scope: The enhanced electrophilicity of the fluoro-derivative may enable reactions with weaker nucleophiles that would be sluggish or unreactive with the chloro-analog.
-
Process Efficiency: Faster reaction times can lead to higher throughput and improved efficiency in industrial and large-scale synthesis.
Conversely, the lower reactivity of 3-chloro-4-nitrotoluene can be advantageous when selectivity is required in a molecule possessing multiple electrophilic sites. However, for straightforward SNAr, the fluoro compound is generally the superior choice.[9]
Conclusion
In the context of nucleophilic aromatic substitution, 3-fluoro-4-nitrotoluene is demonstrably more reactive than 3-chloro-4-nitrotoluene. This is not due to leaving group ability, but rather to the powerful electron-withdrawing inductive effect of fluorine.[7] This effect enhances the electrophilicity of the reaction center and, critically, stabilizes the rate-determining Meisenheimer complex.[1] This fundamental principle is a vital consideration for chemists designing efficient and robust synthetic routes in pharmaceutical, agrochemical, and materials science research.
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Hunsicker, D. M., & Friedman, C. L. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
-
Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
-
Chemistry LibreTexts. 6.7: Structure and SN2 Reactivity: The Leaving Group. [Link]
-
Grokipedia. Nucleophilic aromatic substitution. [Link]
-
Science.gov. aromatic nucleophilic substitution: Topics by Science.gov. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry Stack Exchange. Rate of EAS in chlorobenzene and fluorobenzene. [Link]
-
Pinto, L., et al. (2008). Stable Spirocyclic Meisenheimer Complexes. PMC. [Link]
-
Chemistry LibreTexts. 17.1: Nucleophilic aromatic substitution. [Link]
- Google Patents. CN105859559A - Production method of 3-ethoxy-4-nitrophenol.
-
Alarcón-Espósito, J., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. National Institutes of Health. [Link]
-
YouTube. Synthesis of ortho para nitrotulene. [Link]
-
Sciencemadness Discussion Board. Synthesis of Nitrotoluene. [Link]
-
Organic Chemistry Portal. Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. [Link]
-
ChemRxiv. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]
- Google Patents. US3149169A - Method of making 4-nitrotoluene.
-
NIST WebBook. 3-chloro-4-nitrotoluene. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Stable Spirocyclic Meisenheimer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. grokipedia.com [grokipedia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-氟-4-硝基甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 3-chloro-4-nitrotoluene [webbook.nist.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to 3-Fluoro-4-nitrotoluene and 3-Bromo-4-nitrotoluene in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic route. Halogenated nitrotoluenes are a critical class of intermediates, offering versatile handles for molecular elaboration. This guide provides an in-depth comparison of two such building blocks: 3-Fluoro-4-nitrotoluene and 3-Bromo-4-nitrotoluene. We will explore their synthesis, comparative reactivity with supporting experimental insights, and strategic applications to empower chemists in making informed decisions for their synthetic endeavors.
Physicochemical Properties: A Snapshot
A foundational understanding of a reagent's physical properties is crucial for its handling, storage, and use in reactions. Below is a comparative summary of 3-Fluoro-4-nitrotoluene and 3-Bromo-4-nitrotoluene.
| Property | 3-Fluoro-4-nitrotoluene | 3-Bromo-4-nitrotoluene |
| CAS Number | 446-34-4 | 5326-34-1[1] |
| Molecular Formula | C₇H₆FNO₂ | C₇H₆BrNO₂[1] |
| Molecular Weight | 155.13 g/mol | 216.03 g/mol [1] |
| Appearance | Pale yellow to light orange crystalline solid[2][3] | Yellow crystalline powder[4] |
| Melting Point | 52-55 °C[2][5] | 31-33 °C[4][6] |
| Boiling Point | 97-98 °C @ 3 mmHg[2] | 151.5-152.5 °C @ 14 mmHg[6] |
| Density | ~1.438 g/cm³[2] | ~1.578 g/mL @ 25 °C[6] |
Synthesis of Key Intermediates
The accessibility and synthesis of these reagents are key considerations for their large-scale application. Both compounds are typically prepared via electrophilic aromatic substitution on a substituted toluene precursor.
Synthesis of 3-Fluoro-4-nitrotoluene
The most direct route is the electrophilic nitration of 3-fluorotoluene.[7] The fluorine atom is an ortho-, para-director, but due to the steric hindrance of the methyl group, the nitration predominantly occurs at the C4 position, which is para to the fluorine.
Synthesis of 3-Bromo-4-nitrotoluene
Similarly, this compound can be synthesized by the nitration of 4-bromotoluene. The methyl group is an activating ortho-, para-director, and the bromine is a deactivating ortho-, para-director. The activating nature of the methyl group directs the incoming nitro group to the position ortho to it (C3), yielding the desired product.[8]
Experimental Protocol: General Procedure for Nitration
Objective: To synthesize the target halonitrotoluene via electrophilic nitration.
Materials:
-
Appropriate starting material (3-fluorotoluene or 4-bromotoluene)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Dichloromethane or other suitable organic solvent
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add the halotoluene starting material to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to a separate portion of concentrated sulfuric acid, keeping it cool in an ice bath.
-
Add the nitrating mixture dropwise to the halotoluene/sulfuric acid mixture. Maintain the reaction temperature between 0 and 10 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for 1-2 hours. Monitor reaction completion via TLC or GC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the product with an organic solvent like dichloromethane (3x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or fractional distillation under reduced pressure.
Caption: General synthesis pathways for 3-fluoro-4-nitrotoluene and 3-bromo-4-nitrotoluene.
Comparative Reactivity: The Decisive Factor
The choice between these two reagents is almost always dictated by the intended subsequent transformation. Their reactivity profiles are dominated by the nature of the halogen substituent.
A. Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic chemistry, and it is here that 3-fluoro-4-nitrotoluene demonstrates vastly superior performance .
Mechanism Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack on the carbon bearing the halogen, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[9][10] The electron-withdrawing nitro group is crucial for stabilizing this intermediate.
Why Fluorine Excels: Contrary to Sₙ1/Sₙ2 reactions where bond strength is key, in SNAr, the electronegativity of the halogen is the dominant factor.
-
Inductive Effect: Fluorine's high electronegativity strongly polarizes the C-F bond and powerfully stabilizes the negative charge of the Meisenheimer intermediate through the inductive effect.[9][11] This lowers the activation energy of the rate-determining step, dramatically increasing the reaction rate.
-
Leaving Group Ability: The C-X bond is broken after the rate-determining step, so the superior leaving group ability of bromide over fluoride is kinetically irrelevant.
The reactivity order for halogens in SNAr reactions is therefore: F >> Cl > Br > I . This makes 3-fluoro-4-nitrotoluene the reagent of choice for introducing nucleophiles like amines, alkoxides, and thiolates onto the aromatic ring.
Caption: The SNAr mechanism highlighting the rate-determining formation of the Meisenheimer complex.
Experimental Protocol: General SNAr Reaction
Objective: To displace the halogen with a nucleophile (e.g., an alcohol or amine).
Materials:
-
3-Fluoro-4-nitrotoluene (preferred) or 3-Bromo-4-nitrotoluene
-
Nucleophile (e.g., phenol, aniline)
-
Base (e.g., K₂CO₃, NaH)
-
Polar aprotic solvent (e.g., DMF, DMSO)[10]
-
Anhydrous conditions if using a strong base like NaH
Procedure:
-
To a flask under an inert atmosphere (e.g., Nitrogen), add the nucleophile and the polar aprotic solvent.
-
Add the base (e.g., K₂CO₃, 1.5-2.0 eq.) and stir for 15-30 minutes at room temperature. If using a stronger base like NaH, cool to 0 °C before addition.
-
Add a solution of the halonitrotoluene (1.0 eq.) dropwise.
-
Heat the reaction mixture to the desired temperature (e.g., 60-120 °C).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
B. Palladium-Catalyzed Cross-Coupling Reactions
For building carbon-carbon or carbon-nitrogen bonds via cross-coupling, 3-bromo-4-nitrotoluene is the superior substrate .
Mechanism Insight: Reactions like the Suzuki-Miyaura[12][13] and Buchwald-Hartwig amination[14][15] rely on a catalytic cycle that begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.
Why Bromine Excels:
-
Bond Reactivity: The C-Br bond is significantly weaker and more polarizable than the C-F bond. This makes the C-Br bond highly susceptible to oxidative addition by Pd(0), initiating the catalytic cycle efficiently.
-
C-F Inertness: The C-F bond is exceptionally strong and generally unreactive towards oxidative addition under standard cross-coupling conditions, making 3-fluoro-4-nitrotoluene a poor substrate for these transformations.[16]
Therefore, when the synthetic plan involves appending an aryl, alkyl, or amine group at the halogen's position, the bromo-derivative is the logical choice.[17]
Caption: Divergent reactivity of fluoro vs. bromo analogs in synthesis.
Experimental Protocol: General Suzuki-Miyaura Coupling
Objective: To form a C-C bond by coupling with a boronic acid.
Materials:
-
3-Bromo-4-nitrotoluene
-
Aryl or vinyl boronic acid (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.)
-
Solvent system (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O)
Procedure:
-
To a flask, add 3-bromo-4-nitrotoluene, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Strategic Application in Synthesis
The distinct reactivity profiles translate directly into their strategic deployment in drug discovery and development.
-
3-Fluoro-4-nitrotoluene is invaluable when the synthetic goal is to produce a final molecule containing fluorine. The fluorine atom is often incorporated into drug candidates to enhance metabolic stability, improve bioavailability by increasing lipophilicity, or modulate binding affinity to biological targets.[18][19] It serves as a precursor to fluorinated APIs where the halogen is retained.
-
3-Bromo-4-nitrotoluene is a workhorse intermediate for constructing complex molecular scaffolds.[4] It is used when the halogen is simply a placeholder to be replaced. Its utility in Suzuki, Buchwald-Hartwig, and other cross-coupling reactions allows for the facile synthesis of biaryl structures, substituted anilines, and other motifs prevalent in pharmaceuticals and agrochemicals.[4][17]
| Synthetic Goal | Reagent of Choice | Rationale | Key Reactions |
| Introduce O, N, S Nucleophiles | 3-Fluoro-4-nitrotoluene | Exceptionally high reactivity due to fluorine's inductive effect. | Nucleophilic Aromatic Substitution (SNAr) |
| Retain Halogen in Final Product | 3-Fluoro-4-nitrotoluene | Fluorine imparts desirable pharmacokinetic properties. | SNAr on other positions, or reduction of nitro group. |
| Construct C-C or C-N Bonds | 3-Bromo-4-nitrotoluene | C-Br bond is ideal for oxidative addition to Palladium catalysts. | Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings. |
| Build Complex Scaffolds | 3-Bromo-4-nitrotoluene | Bromine acts as a versatile leaving group for diverse transformations. | Cross-coupling, Grignard formation, Lithiation. |
Conclusion
While structurally similar, 3-fluoro-4-nitrotoluene and 3-bromo-4-nitrotoluene are not interchangeable synthetic intermediates. Their utility is dictated by the fundamentally different reactivity of the C-F and C-Br bonds under the two most common reaction manifolds for aryl halides.
-
Choose 3-Fluoro-4-nitrotoluene for Nucleophilic Aromatic Substitution (SNAr). Its reactivity is orders of magnitude higher than its bromo counterpart, leading to faster reactions, milder conditions, and higher yields.
-
Choose 3-Bromo-4-nitrotoluene for Palladium-Catalyzed Cross-Coupling. Its C-Br bond readily participates in the requisite oxidative addition step, making it the ideal substrate for Suzuki, Buchwald-Hartwig, and related transformations.
A clear understanding of these divergent pathways is essential for the logical design and efficient execution of synthetic routes in modern chemical research.
References
- Biosynth. (n.d.). 3-Fluoro-4-nitrotoluene.
- Guidechem. (n.d.). How to Synthesize 3-Fluoro-4-nitrotoluene and Its Applications.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis Pathways of Pharmaceuticals with 3-Fluoro-4-nitrotoluene. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Home Sunshine Pharma. (n.d.). 3-Fluoro-4-nitrotoluene CAS 446-34-4.
- (n.d.).
- Sigma-Aldrich. (n.d.). 3-Fluoro-4-nitrotoluene 99%.
- Sigma-Aldrich. (n.d.). 3-Fluoro-4-nitrotoluene 99%.
- Chemsrc. (n.d.). 3-Fluoro-4-nitrotoluene | CAS#:446-34-4.
- PubChem. (n.d.). 4-Bromo-3-nitrotoluene.
- BenchChem. (2025). The Strategic Role of 4-Fluoro-3-nitrotoluene in Medicinal Chemistry: A Comparative Guide to Synthetic Applications.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 4-Fluoro-3-nitrotoluene: Applications in Pharma and Agrochemicals. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- BenchChem. (2025). Fluorine vs. Chlorine: A Comparative Guide to the Reactivity of Nitrotoluene Derivatives in Nucleophilic Aromatic Substitution.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Fluoro-3-nitrotoluene.
- (2026).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ChemicalBook. (2025). 4-Bromo-3-nitrotoluene.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- BenchChem. (2025). comparing the synthetic utility of 4-Fluoro-3-nitrotoluene with other nitrotoluene isomers.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Fluoro-4-nitrotoluene.
- MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- Sigma-Aldrich. (n.d.). 4-Bromo-3-nitrotoluene technical grade, 90%.
- BenchChem. (2025). Technical Support Center: 4-Fluoro-3-nitrotoluene Reactivity.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- PubMed. (2017). Buchwald-Hartwig Amination of Nitroarenes.
- Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes.
- Wikipedia. (n.d.). Suzuki reaction.
- askIITians. (2019). Which is more reactive towards the nucleophilic substitution reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene.
- (n.d.).
- Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?.
- (n.d.). 3-Fluoro-4-nitrotoluene.
- lookchem. (n.d.). Cas 5326-34-1,4-Bromo-3-nitrotoluene.
- CORE. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- Cheméo. (n.d.). Chemical Properties of 4-Bromo-3-nitrotoluene (CAS 5326-34-1).
- PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- PubChemLite. (2025). 4-bromo-3-nitrotoluene (C7H6BrNO2).
- Semantic Scholar. (n.d.). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions.
- MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
Sources
- 1. 4-Bromo-3-nitrotoluene | C7H6BrNO2 | CID 79224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Fluoro-4-nitrotoluene CAS 446-34-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 3-Fluoro-4-nitrotoluene | 446-34-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-Fluoro-4-nitrotoluene | CAS#:446-34-4 | Chemsrc [chemsrc.com]
- 6. 4-Bromo-3-nitrotoluene | 5326-34-1 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Which is more reactive towards the nucleophilic substitution reaction - askIITians [askiitians.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to the Quantification of Impurities in 3-Fluoro-4-nitrotoluene
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 3-Fluoro-4-nitrotoluene is not merely a matter of quality control; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of the primary analytical techniques for quantifying impurities in 3-Fluoro-4-nitrotoluene. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, grounded in the principles of scientific integrity and supported by experimental data from the analysis of analogous compounds.
The Genesis of Impurities in 3-Fluoro-4-nitrotoluene
3-Fluoro-4-nitrotoluene is synthesized via the electrophilic nitration of 3-fluorotoluene. The directing effects of the fluorine and methyl groups on the aromatic ring primarily guide the incoming nitro group to the 4- and 6-positions. This synthesis route is the primary origin of process-related impurities.
Key Potential Impurities:
-
Isomeric Impurities: The most significant impurities are isomers formed during nitration. Due to the ortho-, para-directing nature of the methyl and fluoro groups, 3-fluoro-6-nitrotoluene is a major isomeric impurity. Other isomers such as 2-fluoro-5-nitrotoluene , 2-fluoro-3-nitrotoluene , and dinitrated species can also form in smaller quantities.
-
Unreacted Starting Material: Residual 3-fluorotoluene can remain if the reaction does not go to completion.
-
Degradation Products: While less common as process impurities, degradation products can arise from instability under certain conditions, potentially leading to compounds like fluorinated cresols or benzoic acids.
The control of these impurities is mandated by regulatory bodies, with guidelines such as those from the International Council for Harmonisation (ICH) setting thresholds for reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4]
A Comparative Analysis of Analytical Methodologies: GC vs. HPLC
The two most powerful and widely used analytical techniques for the quantification of impurities in pharmaceutical intermediates are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods is not arbitrary and depends on the physicochemical properties of the analyte and its impurities, as well as the specific requirements of the analysis.
Gas Chromatography (GC): The Power of Volatility
GC is an excellent choice for the analysis of volatile and thermally stable compounds like 3-Fluoro-4-nitrotoluene and its likely impurities.
Principle of Separation: In GC, a sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (mobile phase) carries the sample through the column, and separation occurs based on the differential partitioning of the analytes between the stationary and mobile phases.
Advantages for 3-Fluoro-4-nitrotoluene Analysis:
-
High Resolution: GC, particularly with capillary columns, offers exceptional resolving power, which is crucial for separating structurally similar isomers.
-
Sensitivity: Flame Ionization Detection (FID) provides excellent sensitivity for organic compounds, while Mass Spectrometry (MS) offers even lower detection limits and invaluable structural information for impurity identification.
-
Established Methods: There are well-established GC methods for the analysis of nitrotoluene isomers, providing a strong foundation for method development.[5][6]
Limitations to Consider:
-
Thermal Lability: Although nitrotoluenes are generally thermally stable, some minor degradation of sensitive impurities could occur at high injector or column temperatures.
-
Non-volatile Impurities: GC is not suitable for the analysis of non-volatile impurities that may be present.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes
HPLC is a highly versatile technique that separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase.
Principle of Separation: A liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). Separation is achieved based on the different affinities of the analytes for the stationary and mobile phases.
Advantages for 3-Fluoro-4-nitrotoluene Analysis:
-
Broad Applicability: HPLC can analyze a wider range of compounds, including those that are non-volatile or thermally labile.
-
Diverse Stationary Phases: A variety of column chemistries, such as C18 and Phenyl-Hexyl, provide different selectivities that can be exploited to optimize the separation of isomers.[1] Phenyl-based columns can offer unique π-π interactions beneficial for separating aromatic isomers.
-
Non-destructive: The technique is non-destructive, allowing for the collection of fractions for further analysis if needed.
Limitations to Consider:
-
Resolution: While HPLC offers good resolution, it may not always match the peak efficiency of capillary GC for volatile isomers.
-
Solvent Consumption: HPLC can consume significant volumes of organic solvents, which has cost and environmental implications.
Comparative Performance Data
The following table summarizes the expected performance characteristics of GC and HPLC for the analysis of impurities in 3-Fluoro-4-nitrotoluene, based on data from the analysis of similar compounds.
| Performance Characteristic | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (r²) | Typically ≥ 0.999 | Typically > 0.99 |
| Accuracy (% Recovery) | 95-105% | 95-105% |
| Precision (%RSD) | < 5% | < 5% |
| Limit of Detection (LOD) | Low ng/mL to pg/mL (MS) | µg/mL to ng/mL |
| Limit of Quantitation (LOQ) | ng/mL range | µg/mL range |
| Analysis Time | Generally faster for volatile compounds | Can be longer depending on the separation |
Experimental Protocols
Below are detailed, step-by-step methodologies for the quantification of impurities in 3-Fluoro-4-nitrotoluene samples using both GC and HPLC. These protocols are intended as a starting point for method development and validation.
Gas Chromatography (GC-FID) Method
Objective: To separate and quantify 3-fluorotoluene, 3-Fluoro-4-nitrotoluene, and its isomeric impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
Reagents and Materials:
-
Helium (carrier gas), high purity.
-
Hydrogen (for FID), high purity.
-
Air (for FID), high purity.
-
3-Fluoro-4-nitrotoluene reference standard.
-
Reference standards for potential impurities (e.g., 3-fluorotoluene, 3-fluoro-6-nitrotoluene).
-
Acetone or Dichloromethane (HPLC grade) for sample and standard preparation.
Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (may be adjusted based on sample concentration)
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector Temperature: 280°C
Sample and Standard Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 3-Fluoro-4-nitrotoluene reference standard and each impurity standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a sample of 3-Fluoro-4-nitrotoluene and dissolve it in the chosen solvent to a concentration that falls within the calibration range.
Data Analysis:
-
Identify and quantify impurities by comparing their retention times and peak areas to those of the reference standards.
-
Calculate the percentage of each impurity in the sample.
High-Performance Liquid Chromatography (HPLC-UV) Method
Objective: To separate and quantify 3-Fluoro-4-nitrotoluene and its process-related impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm) for enhanced selectivity of aromatic isomers. A C18 column can also be used as an alternative.
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade, purified).
-
3-Fluoro-4-nitrotoluene reference standard.
-
Reference standards for potential impurities.
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (65:35 v/v). The ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (a full UV scan of the analyte and impurities is recommended to determine the optimal wavelength).
Sample and Standard Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 3-Fluoro-4-nitrotoluene reference standard and each impurity standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a sample of 3-Fluoro-4-nitrotoluene and dissolve it in the mobile phase to a concentration that falls within the calibration range.
Data Analysis:
-
Identify and quantify impurities by comparing their retention times and peak areas to those of the reference standards.
-
Calculate the percentage of each impurity in the sample.
Visualization of Workflows
Caption: Gas Chromatography (GC) experimental workflow.
Caption: High-Performance Liquid Chromatography (HPLC) workflow.
Method Validation: The Cornerstone of Trustworthiness
Both the GC and HPLC methods must be validated to ensure they are fit for their intended purpose.[7][8][9][10][11] The validation should be performed in accordance with ICH guidelines and should assess the following parameters:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components, including impurities and degradants. This is typically demonstrated by the resolution of all relevant peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: Selecting the Optimal Method
Both GC and HPLC are powerful techniques for the quantification of impurities in 3-Fluoro-4-nitrotoluene.
-
GC is often the method of choice for its high resolving power for volatile isomers and its excellent sensitivity, especially when coupled with a mass spectrometer for definitive identification.
-
HPLC offers greater versatility, particularly if non-volatile impurities are a concern, and provides alternative selectivities through different column chemistries that can be advantageous for challenging separations.
The ultimate decision will depend on the specific impurity profile of the 3-Fluoro-4-nitrotoluene sample, the available instrumentation, and the specific goals of the analysis. A thorough method validation is paramount to ensure the generation of reliable and accurate data, thereby safeguarding the quality and safety of the final pharmaceutical product.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
-
LCGC North America. (2014). Validation of Impurity Methods, Part II. Retrieved from [Link]
-
Profound Pharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved from [Link]
-
GSC Biological and Pharmaceutical Sciences. (2019). Analytical method validation: A brief review. Retrieved from [Link]
- Tomaszewski, W., Czernik, K., Maksimowski, P., & Nastała, A. (2021). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4-nitrotoluene in products of toluene nitration.
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
- Iconomou, N., & Valkanas, G. (1964). THE NITRATION OF FLUOROTOLUENES AND FLUOROXYLENES. PRODUCT ANALYSIS BY GAS-LIQUID CHROMATOGRAPHY.
-
SIELC Technologies. (2018). 3-Chloro-4-nitrotoluene. Retrieved from [Link]
-
Waters. (n.d.). Impurities Application Notebook. Retrieved from [Link]
-
NIOSH. (1998). Nitroaromatic Compounds by GC/FID - Analytical Method. Retrieved from [Link]
-
NIST. (n.d.). 3-Fluoro-4-nitrotoluene. Retrieved from [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2-and 4-nitrotoluene in products of toluene nitration Porównanie zastosowania metod GC/FID oraz GC/MS w oznaczaniu zawartości 3-nitrotoluenu w produktach nitrowania toluenu wobec nadmiaru 2-i. Retrieved from [Link]
-
MDPI. (2021). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. THE NITRATION OF FLUOROTOLUENES AND FLUOROXYLENES. PRODUCT ANALYSIS BY GAS-LIQUID CHROMATOGRAPHY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sps.nhs.uk [sps.nhs.uk]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. particle.dk [particle.dk]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 11. wjarr.com [wjarr.com]
Establishing a High-Quality Reference Standard for 3-Fluoro-4-nitrotoluene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of a chemical reference standard is paramount. It serves as the benchmark against which all subsequent analytical measurements are compared, directly impacting the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive framework for establishing a robust in-house reference standard for 3-Fluoro-4-nitrotoluene (CAS 446-34-4), a key intermediate in the synthesis of various pharmaceutical compounds.[1]
This document moves beyond a simple recitation of analytical methods. Instead, it offers a comparative analysis of critical techniques, delves into the rationale behind experimental choices, and provides detailed protocols to empower researchers to qualify a secondary reference standard with confidence.
The Foundational Role of a Reference Standard
A reference standard is a highly purified and well-characterized substance used for qualitative and quantitative analysis. In the absence of a commercially available Certified Reference Material (CRM) for 3-Fluoro-4-nitrotoluene, establishing a secondary reference standard from a high-purity commercial batch is a common and accepted practice. This process involves rigorous characterization to confirm its identity, purity, and potency.
The qualification of a secondary standard is a multi-step process that should be guided by scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH). The core objective is to create a self-validating system where orthogonal analytical techniques provide a comprehensive and congruent picture of the material's quality.
Strategic Selection and Initial Characterization of a Candidate Material
The first step is the procurement of a high-purity batch of 3-Fluoro-4-nitrotoluene from a reputable supplier. Commercial grades of ≥98% or 99% purity are readily available and serve as an excellent starting point. Upon receipt, a thorough initial characterization is essential to confirm the identity of the material.
Key Physicochemical Properties of 3-Fluoro-4-nitrotoluene:
| Property | Value | Source |
| CAS Number | 446-34-4 | [2][3] |
| Molecular Formula | C₇H₆FNO₂ | [2][3] |
| Molecular Weight | 155.13 g/mol | [2][3] |
| Appearance | Pale yellow to light orange crystalline powder | [4] |
| Melting Point | 52-55 °C | [2][4] |
| Boiling Point | 97-98 °C at 3 mmHg | [2] |
A Comparative Analysis of Analytical Techniques for Reference Standard Qualification
The qualification of a 3-Fluoro-4-nitrotoluene reference standard relies on a suite of analytical techniques, each providing unique and complementary information. The primary goals are to unequivocally confirm the structure, quantify the main component, and identify and quantify any impurities.
| Analytical Technique | Primary Purpose | Strengths for 3-Fluoro-4-nitrotoluene | Potential Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of non-volatile impurities. | Excellent for separating positional isomers and other synthesis-related impurities. High sensitivity and precision. | May not detect volatile impurities. Requires a reference standard for quantification. |
| Gas Chromatography (GC) | Purity assessment and quantification of volatile impurities. | High resolution for separating volatile isomers and residual solvents. | Not suitable for non-volatile or thermally labile impurities. |
| Differential Scanning Calorimetry (DSC) | Determination of absolute purity based on melting point depression. | Provides a measure of total molar purity. Requires small sample size. | Less effective for amorphous materials or compounds that decompose upon melting. Assumes impurities are soluble in the melt.[5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and identity confirmation. Quantitative NMR (qNMR) for purity assessment. | Provides unambiguous structural information. ¹H and ¹³C NMR are essential for identity. qNMR can provide an absolute purity value without a specific reference standard for the analyte. | Lower sensitivity compared to chromatographic methods for impurity detection. |
| Mass Spectrometry (MS) | Molecular weight confirmation and impurity identification. | Provides molecular weight information and fragmentation patterns for structural confirmation, especially when coupled with GC or HPLC. | Generally not a quantitative technique on its own. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification. | Confirms the presence of key functional groups (e.g., nitro, C-F bond). | Provides limited information on purity and isomeric composition. |
Understanding Potential Impurities in 3-Fluoro-4-nitrotoluene
A critical aspect of establishing a reference standard is understanding the potential impurity profile. The most common synthetic route to 3-Fluoro-4-nitrotoluene is the nitration of 3-fluorotoluene.[5] This process can lead to several process-related impurities:
-
Positional Isomers: The primary impurities are often other isomers formed during the nitration reaction, such as 3-fluoro-6-nitrotoluene and 3-fluoro-2-nitrotoluene .
-
Unreacted Starting Material: Residual 3-fluorotoluene may be present.
-
Over-nitrated Products: Dinitrated species could be formed under certain reaction conditions.
The chosen analytical methods must be capable of resolving and quantifying these potential impurities.
Experimental Protocols for the Qualification of a 3-Fluoro-4-nitrotoluene Reference Standard
The following protocols are provided as a robust starting point for the analytical characterization of a candidate reference standard. Method validation according to ICH guidelines is recommended for all quantitative methods.
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This method is designed to separate and quantify 3-Fluoro-4-nitrotoluene from its potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for 3-Fluoro-4-nitrotoluene).
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Stock Standard Solution (approximately 1000 µg/mL): Accurately weigh about 25 mg of the candidate reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Working Standard and Sample Solutions (approximately 100 µg/mL): Dilute the stock solution 1:10 with the mobile phase.
Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity Assessment by Gas Chromatography (GC-FID)
This method is suitable for the quantification of volatile impurities, including residual starting material and isomeric byproducts.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
FID Temperature: 300 °C.
Standard and Sample Preparation:
-
Stock Solution (approximately 1000 µg/mL): Accurately weigh about 25 mg of the candidate reference standard and dissolve in a 25 mL volumetric flask with a suitable solvent such as acetone or dichloromethane.
-
Working Solution (approximately 100 µg/mL): Dilute the stock solution 1:10 with the same solvent.
Data Analysis:
-
Purity is calculated based on the area percentage of the main peak.
Absolute Purity by Differential Scanning Calorimetry (DSC)
DSC provides a measure of the total molar purity based on the van't Hoff equation, which relates the melting point depression of a substance to its impurity content.[6]
Instrumentation:
-
Calibrated Differential Scanning Calorimeter.
Experimental Parameters:
-
Sample Pan: Aluminum pans, hermetically sealed to prevent sublimation.
-
Sample Size: 1-3 mg, accurately weighed.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: A slow heating rate, typically 1-2 °C/min, is recommended to ensure thermal equilibrium.
-
Temperature Range: Scan from a temperature well below the expected melting point to a temperature where the entire sample has melted (e.g., 25 °C to 75 °C).
Data Analysis:
-
The purity is calculated using the instrument's software, which applies the van't Hoff equation to the shape of the melting endotherm. The analysis should be performed on the slope of the leading edge of the peak.
Visualizing the Workflow for Reference Standard Qualification
A systematic approach is crucial for the successful qualification of a reference standard. The following workflow diagram illustrates the key stages and decision points.
Caption: Workflow for the qualification of a 3-Fluoro-4-nitrotoluene secondary reference standard.
Finalizing the Reference Standard: Documentation and Best Practices
Once the analytical data from the orthogonal methods are in agreement and the purity of the candidate material is confirmed to be suitable, a comprehensive Certificate of Analysis (CoA) should be generated. This document should include:
-
The assigned purity value and the method(s) used for its determination.
-
Data confirming the identity of the material (e.g., spectral data).
-
Recommended storage conditions and a re-test date.
The newly qualified secondary reference standard should be stored under controlled conditions to ensure its stability over time. A portion of the material should be retained for future comparisons.
By following this comprehensive and comparative approach, researchers and scientists can establish a high-quality, reliable in-house reference standard for 3-Fluoro-4-nitrotoluene, ensuring the accuracy and reproducibility of their analytical data in drug development and other scientific endeavors.
References
-
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Determination of purity by differential scanning calorimetry (DSC). (1984). Journal of Chemical Education. [Link]
-
Place of DSC purity analysis in pharmaceutical development. (1995). Journal of Thermal Analysis and Calorimetry. [Link]
-
Purity Determination and DSC Tzero Technology. TA Instruments. [Link]
-
Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support. [Link]
-
3-Fluoro-4-nitrotoluene. NIST WebBook. [Link]
-
3-Fluoro-4-nitrotoluene. Zhejiang Jitai New Material Co., Ltd. [Link]
-
Impurity profiling of trinitrotoluene using vacuum-outlet gas chromatography-mass spectrometry. (2014). ResearchGate. [Link]
-
Understanding the Synthesis Pathways of Pharmaceuticals with 3-Fluoro-4-nitrotoluene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
3-Fluoro-4-nitrotoluene CAS 446-34-4. Home Sunshine Pharma. [Link]
-
Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4-nitrotoluene in products of toluene nitration. (2021). ResearchGate. [Link]
-
Solid acid catalysts for fluorotoluene nitration using nitric acid. (2003). ResearchGate. [Link]
-
3-Nitrotoluene and 4-nitrotoluene molecular structure. (2018). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Fluoro-4-nitrotoluene 99 446-34-4 [sigmaaldrich.com]
- 3. mt.com [mt.com]
- 4. scbt.com [scbt.com]
- 5. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tainstruments.com [tainstruments.com]
A Senior Application Scientist's Guide to the Certificate of Analysis for 3-Fluoro-4-nitrotoluene: Ensuring Quality for Pharmaceutical and Agrochemical Synthesis
For researchers, scientists, and professionals in drug development and agrochemical synthesis, the starting materials are the foundation of their work. The purity and identity of these chemical building blocks are not just a matter of quality control; they are critical determinants of reaction yield, impurity profiles, and the ultimate safety and efficacy of the final product. 3-Fluoro-4-nitrotoluene, a key intermediate in the synthesis of various pharmaceuticals and pesticides, is no exception.[1][2] This guide provides an in-depth analysis of a typical Certificate of Analysis (CoA) for 3-Fluoro-4-nitrotoluene, comparing its key specifications with relevant alternatives and offering insights into the underlying analytical methodologies.
The Critical Role of the Certificate of Analysis
A Certificate of Analysis is a formal document issued by a chemical manufacturer that confirms a specific batch of a product has met its predetermined quality specifications. It is not merely a piece of paper; it is a validated record that provides a precise snapshot of the material's identity, purity, and physical properties. For scientists using 3-Fluoro-4-nitrotoluene, the CoA is the first line of defense against introducing unknown variables into a complex synthetic pathway.
Deconstructing the Certificate of Analysis: 3-Fluoro-4-nitrotoluene
Let's dissect a representative CoA for 3-Fluoro-4-nitrotoluene (CAS No: 446-34-4) and understand the significance of each parameter.[1][3][4]
| Parameter | Typical Specification | Analytical Method | Significance for the Researcher |
| Appearance | Off-white to pale yellow crystalline powder | Visual Inspection | A deviation from the expected color or form can indicate the presence of impurities or degradation. |
| Assay (Purity) | ≥98.0% to ≥99.0% | Gas Chromatography (GC) | This is the most critical parameter. A higher purity minimizes the risk of side reactions and simplifies the purification of subsequent products. |
| Melting Point | 52-56 °C | Melting Point Apparatus | A sharp melting point range close to the literature value (52-55 °C) is a strong indicator of high purity.[3][4][5] A broad or depressed melting point suggests the presence of impurities. |
| Identity | Conforms to structure | ¹H NMR, FTIR | Confirms that the material is indeed 3-Fluoro-4-nitrotoluene and not a positional isomer or other related compound. |
| Water Content | ≤0.5% | Karl Fischer Titration | Excess water can interfere with moisture-sensitive reactions, such as those involving organometallic reagents. |
Visualizing the Quality Control Workflow
The process of verifying the quality of a chemical intermediate like 3-Fluoro-4-nitrotoluene is a multi-step process, beginning with the receipt of the material and culminating in its use in a reaction.
Caption: A typical workflow for the quality control of a chemical intermediate.
Comparison with Structural Isomers: The Importance of Positional Purity
In the synthesis of 3-Fluoro-4-nitrotoluene, the primary impurities are often its positional isomers, such as 4-Fluoro-3-nitrotoluene and 2-Fluoro-5-nitrotoluene.[6][7] The presence of these isomers can lead to the formation of undesired byproducts that may be difficult to separate from the target molecule.
| Compound | Structure | CAS Number | Typical Purity | Melting Point (°C) | Key Differentiator |
| 3-Fluoro-4-nitrotoluene | CH₃C₆H₃(F)NO₂ | 446-34-4 | ≥98.0%[4] | 52-55[3][4] | The target compound, with fluorine ortho to the methyl group and meta to the nitro group. |
| 4-Fluoro-3-nitrotoluene | CH₃C₆H₃(F)NO₂ | 446-11-7 | ≥98%[8] | Not specified | Fluorine is para to the methyl group and ortho to the nitro group, leading to different reactivity. |
| 2-Fluoro-5-nitrotoluene | CH₃C₆H₃(F)NO₂ | 455-88-9 | ≥98% | 23-26 | A lower melting point and different substitution pattern significantly alter its chemical properties. |
The seemingly subtle difference in the position of the fluorine and nitro groups can have a profound impact on the reactivity of the molecule in subsequent synthetic steps, particularly in nucleophilic aromatic substitution reactions.[9]
Supporting Experimental Data and Protocols
To ensure the utmost confidence in the quality of 3-Fluoro-4-nitrotoluene, in-house verification of the CoA specifications is often warranted. Below are standardized protocols for the key analytical methods.
Protocol 1: Purity Determination by Gas Chromatography (GC)
This method is suitable for separating and quantifying 3-Fluoro-4-nitrotoluene from its volatile isomers and other impurities.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min.
-
Carrier Gas: Helium, constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
Sample Preparation:
-
Accurately weigh approximately 25 mg of 3-Fluoro-4-nitrotoluene and dissolve in 25 mL of acetone to create a 1 mg/mL solution.
-
Vortex to ensure complete dissolution.
-
Inject into the GC system.
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Visualizing the GC Analysis Workflow
Caption: A streamlined workflow for GC-based purity analysis.
Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of 3-Fluoro-4-nitrotoluene and distinguishing it from its isomers.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
Expected Chemical Shifts (δ, ppm):
-
~2.5 ppm (s, 3H): Methyl protons (-CH₃).
-
~7.2-7.4 ppm (m, 1H): Aromatic proton.
-
~7.8-8.0 ppm (m, 2H): Aromatic protons.
The specific coupling patterns and chemical shifts of the aromatic protons are unique to the 3-fluoro-4-nitro substitution pattern and can be used to definitively identify the compound.
Conclusion: The CoA as a Cornerstone of Scientific Integrity
For the discerning scientist, the Certificate of Analysis is an indispensable tool. It provides a baseline for quality and a framework for troubleshooting when synthetic challenges arise. By understanding the data presented in the CoA for 3-Fluoro-4-nitrotoluene and its alternatives, and by being equipped with the knowledge to verify these specifications, researchers can proceed with their work with a higher degree of confidence and reproducibility. The integrity of your research begins with the integrity of your starting materials.
References
- U.S. Environmental Protection Agency. (1986).
- International Agency for Research on Cancer. (1996). Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 65.
-
Linjiang Chemical. (n.d.). 3-Fluoro-4-nitrotoluene. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis Pathways of Pharmaceuticals with 3-Fluoro-4-nitrotoluene. Retrieved from [Link]
-
Exploring 3-Fluoro-4-Nitrotoluene: Applications and Manufacturing Insights. (n.d.). Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry. (1995).
-
National Center for Biotechnology Information. (n.d.). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Retrieved from [Link]
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). 2-Nitrotoluene, 3-Nitrotoluene, and 4-Nitrotoluene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65.
- Gabbutt, C. D., et al. (2020).
- IARC. (1996). Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 65: Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds.
Sources
- 1. 3-Fluoro-4-nitrotoluene [zjjtxc.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Fluoro-4-nitrotoluene 99 446-34-4 [sigmaaldrich.com]
- 4. 3-Fluoro-4-nitrotoluene CAS 446-34-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. 3-Fluoro-4-nitrotoluene | 446-34-4 [chemicalbook.com]
- 6. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Fluoro-3-nitrotoluene | 446-11-7 [sigmaaldrich.cn]
- 9. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Nitration of 3-Fluorotoluene: Towards Greener and More Selective Syntheses
The nitration of 3-fluorotoluene is a critical transformation in the synthesis of a wide array of pharmaceuticals and agrochemicals. The resulting nitrofluorotoluene isomers serve as versatile intermediates, with their subsequent chemical manipulations enabling the construction of complex molecular architectures. Traditionally, this reaction has been dominated by the use of mixed acids (a combination of concentrated nitric and sulfuric acids), a method fraught with environmental and safety concerns.[1][2] This guide provides a comparative analysis of catalytic systems for the nitration of 3-fluorotoluene, with a focus on enhancing regioselectivity and promoting environmentally benign processes. We will delve into the mechanistic underpinnings of both classical and modern catalytic approaches, supported by experimental data and protocols.
The Challenge of Regioselectivity in 3-Fluorotoluene Nitration
The electrophilic substitution of a nitro group onto the 3-fluorotoluene ring is directed by the existing substituents: the fluorine atom and the methyl group. Both are ortho-, para-directing groups. This inherent electronic guidance leads to a mixture of isomers, primarily 3-fluoro-4-nitrotoluene and 3-fluoro-6-nitrotoluene. The challenge for synthetic chemists is to develop catalytic systems that can selectively favor the formation of one isomer over the other, thereby streamlining purification processes and improving overall yield.
The Classical Approach: Mixed Acid Nitration
For over a century, the industrial standard for aromatic nitration has been the use of a mixture of concentrated nitric acid and sulfuric acid.[1] In this system, sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Mechanism of Mixed Acid Nitration:
Caption: Mechanism of mixed acid nitration of 3-fluorotoluene.
While effective in achieving high conversion, the mixed acid process suffers from several significant drawbacks:
-
Low Regioselectivity: The powerful and non-selective nature of the nitronium ion in the liquid phase often leads to a mixture of isomers with poor selectivity.
-
Harsh Reaction Conditions: The use of highly corrosive acids necessitates specialized and costly equipment.[3]
-
Environmental Concerns: The process generates large volumes of acidic waste ("spent acid"), which requires neutralization and disposal, contributing to a high E-factor (environmental factor).[1][2] Furthermore, the potential for runaway reactions poses a significant safety hazard.[1]
The Rise of Solid Acid Catalysts: A Greener Alternative
In recent years, solid acid catalysts have emerged as a promising alternative to traditional mixed acids, offering a more environmentally friendly and selective approach to aromatic nitration.[4][5] These materials, which include zeolites, clays, and supported acids, can generate the nitronium ion in a heterogeneous system, simplifying catalyst recovery and reducing waste.
Zeolites: Shape-Selective Catalysis
Zeolites are crystalline aluminosilicates with a well-defined microporous structure. Their high acidity and shape-selective properties make them particularly attractive for regioselective nitration.[4][6] Zeolite-beta (H-beta) has shown considerable promise in the nitration of toluene and its derivatives.[4][7][8] The confined environment within the zeolite pores can influence the orientation of the substrate and the transition state, favoring the formation of the sterically less hindered para-isomer.[4][5]
One study on the nitration of 3-fluorotoluene using various solid acid catalysts found that H-beta zeolite exhibited high conversion and selectivity.[9][10][11][12]
Experimental Data Comparison:
| Catalyst | Nitrating Agent | Temperature (°C) | Conversion (%) | Selectivity for 3-fluoro-6-nitrotoluene (%) | Selectivity for 3-fluoro-4-nitrotoluene (%) | Reference |
| Mixed Acid (Typical) | HNO₃/H₂SO₄ | 5-10 | >95 | ~59-61 | ~39-41 | [13] |
| H-beta Zeolite | 70% HNO₃ | 60 | >79 | 67 | 30 | [9][10][11][12] |
| Fe/Mo/SiO₂ | 70% HNO₃ | 60 | High | High | - | [9][10][11][12] |
| MoO₃/SiO₂ | 70% HNO₃ | 60 | High | High | - | [9][10][11][12] |
Note: Direct comparison is challenging due to variations in reaction conditions. However, the data highlights the potential of solid acid catalysts to achieve high conversion and alter regioselectivity.
A key advantage of solid acid catalysts is their reusability. Studies have shown that H-beta zeolite can be recycled multiple times for the nitration of 3-fluorotoluene with no significant loss in activity or selectivity, making the process more economical and sustainable.[9][10][11][12]
Other Solid Acid Catalysts
Besides zeolites, other materials like sulfated zirconia, montmorillonite clays, and supported sulfuric acid on silica gel have also been investigated for aromatic nitration.[4][5] These catalysts offer a range of acid strengths and pore structures, allowing for the fine-tuning of catalytic activity and selectivity. For instance, Fe/Mo/SiO₂ and MoO₃/SiO₂ have demonstrated high conversion and selectivity in the nitration of fluorotoluenes due to their high acidity.[9][10][11][12]
Experimental Protocols
Protocol for Mixed Acid Nitration of 3-Fluorotoluene
! DANGER ! This procedure involves highly corrosive and toxic substances. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[13]
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-water bath.
-
Slowly add concentrated nitric acid dropwise to the sulfuric acid while maintaining the temperature below 10 °C.
-
Nitration Reaction: To the cooled nitrating mixture, add 3-fluorotoluene dropwise from the dropping funnel, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.
-
Work-up: Carefully pour the reaction mixture over crushed ice and extract the organic products with a suitable solvent like dichloromethane.
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Analysis: Analyze the product mixture by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion and isomer distribution.
Protocol for Solid Acid-Catalyzed Nitration of 3-Fluorotoluene
-
Catalyst Activation: Activate the solid acid catalyst (e.g., H-beta zeolite) by heating it under vacuum or in a stream of dry air at an appropriate temperature to remove adsorbed water.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated catalyst and 3-fluorotoluene.
-
Nitration: Heat the mixture to the desired reaction temperature (e.g., 60 °C).
-
Slowly add the nitrating agent (e.g., 70% nitric acid) dropwise to the reaction mixture.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC.
-
Catalyst Recovery and Product Isolation: After the reaction is complete, cool the mixture to room temperature and separate the catalyst by filtration.
-
Wash the catalyst with a suitable solvent and dry it for reuse.
-
Work up the filtrate as described in the mixed acid protocol to isolate the product.
Caption: Experimental workflow for solid acid-catalyzed nitration.
Conclusion and Future Outlook
The nitration of 3-fluorotoluene stands at a crossroads between traditional, high-throughput methods and modern, sustainable approaches. While mixed acid nitration remains a workhorse in the chemical industry, its environmental and safety liabilities are significant.[1][2] Solid acid catalysts, particularly zeolites like H-beta, offer a compelling alternative, demonstrating high conversions, tunable regioselectivity, and excellent reusability.[9][10][11][12] The move towards heterogeneous catalysis aligns with the principles of green chemistry by minimizing waste and improving process safety.
Future research in this area will likely focus on the development of novel solid acid catalysts with even greater activity and selectivity. The design of catalysts with tailored pore architectures and acid site distributions holds the key to achieving precise control over the isomer distribution in 3-fluorotoluene nitration and other electrophilic aromatic substitution reactions. Furthermore, the integration of these advanced catalysts into continuous flow reactors could offer further advantages in terms of safety, efficiency, and scalability.
References
- Selective nitration of aromatic compounds by solid acid c
- Solid acid catalysts for fluorotoluene nitration using nitric acid. Semantic Scholar.
- Catalytic nitration of aromatic compounds catalyzed by solid acid.
- Solid acid catalysts for fluorotoluene nitr
- Liquid phase nitration of aromatics using solid acid catalyst.
- NITRATION OF AROMATIC COMPOUNDS OVER SOLID ACID CATALYSTS.
- Solid acid catalysts for fluorotoluene nitr
- Solid acid catalysts for fluorotoluene nitration using nitric acid.
- Nitration of Aromatic Hydrocarbons and Halobenzenes Using NOx Catalyzed by Solid Acid C
- Methods for the nitration of aromatic compounds.
- A Study on Solid Acid Catalyst Selection and Characteriz
- Kinetics of solid acids catalysed nitration of toluene: Change in selectivity by triphase (liquid–liquid–solid) catalysis.
- Regioselective nitration of aromatic substrates in zeolite cages. Indian Academy of Sciences.
- Application Notes and Protocols for the Laboratory-Scale Nitr
- Review of the Methods for Selective Nitr
- Dynamics and the Regiochemistry of Nitr
- Heterogeneous toluene nitration with mixed acid in microreactors: Reaction regime, characteristics and kinetic models. OUCI.
- A study of the regioselectivity in the zeolite-assisted nitration of toluene. UNCW Institutional Repository.
- Environmental nitration processes enhance the mutagenic potency of arom
- Notes on Environmental Concerns of Nitr
- Experimental and Theoretical Investigation of the Catalytic Activities of Different Zeolites for the Nitr
- Nitration of Toluene (Electrophilic Aromatic Substitution). University of Toronto.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Notes on Environmental Concerns of Nitration [unacademy.com]
- 3. WO2014195973A2 - Liquid phase nitration of aromatics using solid acid catalyst - Google Patents [patents.google.com]
- 4. Selective nitration of aromatic compounds by solid acid catalysts - Chemical Communications (RSC Publishing) DOI:10.1039/A908011B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. A Study on Solid Acid Catalyst Selection and Characterization [ignited.in]
- 8. Experimental and Theoretical Investigation of the Catalytic Activities of Different Zeolites for the Nitration of Toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Solid acid catalysts for fluorotoluene nitration using nitric acid | Semantic Scholar [semanticscholar.org]
- 10. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Stability of 3-Fluoro-4-nitrotoluene: Thermal, Chemical, and Photochemical Assessment
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my objective is to bridge the gap between theoretical chemistry and practical application. In drug discovery and process development, understanding the intrinsic stability of a key starting material is not merely a regulatory checkbox; it is the foundation of a robust, safe, and reproducible synthetic process. This guide provides an in-depth assessment of the stability of 3-Fluoro-4-nitrotoluene (CAS No. 446-34-4), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]
The presence of both a fluorine atom and a nitro group on the toluene backbone makes this molecule a versatile building block. The fluorine can enhance metabolic stability and bioavailability in final drug products, while the nitro group offers a reactive handle for further transformations, such as reduction to an amine.[3] However, these same functional groups dictate the compound's stability profile. This document outlines the experimental frameworks for evaluating its stability under thermal, chemical, and photochemical stress, providing comparative insights against its structural isomers where applicable. Our approach is grounded in established analytical techniques and regulatory expectations, such as those outlined by the International Conference on Harmonisation (ICH).[4]
Part 1: Thermal Stability Assessment
The thermal behavior of a chemical intermediate is a critical safety and quality parameter. For nitroaromatic compounds, in particular, a thorough understanding of their decomposition onset and energy release is paramount to prevent runaway reactions during synthesis, purification, or storage.[5] Studies on nitrotoluene isomers have shown that the substitution pattern can significantly influence decomposition pathways and overall hazard.[5][6] For instance, the presence of a methyl group ortho to the nitro group can introduce unique, lower-energy decomposition mechanisms.[6]
Causality of Experimental Choice: DSC and TGA
To comprehensively evaluate thermal stability, we employ a dual analytical approach:
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated. It is the gold standard for determining the onset temperature of decomposition (T_onset) and the total energy released (Heat of Decomposition, ΔH_d), which are direct indicators of thermal hazard potential.[7][8]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It complements DSC by identifying the temperature at which mass loss occurs, confirming that the thermal events observed in DSC are indeed due to decomposition and not a phase change.
Experimental Protocol: Thermal Hazard Evaluation
-
Sample Preparation: Accurately weigh 1-3 mg of 3-Fluoro-4-nitrotoluene into a high-pressure gold-plated crucible. The use of a high-pressure crucible is essential to suppress evaporation, ensuring that the observed thermal events are solely from decomposition.[8]
-
Instrument Setup (DSC): Place the sealed crucible in the DSC instrument. An empty, sealed crucible is used as a reference.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to approximately 400 °C at a linear heating rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis:
-
Determine the extrapolated onset temperature (T_onset) of the exothermic decomposition peak.
-
Integrate the peak area to calculate the heat of decomposition (ΔH_d) in J/g.
-
-
TGA Analysis: Repeat the thermal program using a TGA instrument to correlate mass loss with the DSC-observed exotherm.
Workflow for Thermal Stability Analysis
Caption: Workflow for DSC analysis of thermal stability.
Data Summary & Comparative Analysis
While specific experimental data for 3-Fluoro-4-nitrotoluene is not publicly cataloged, we can project its likely performance based on data from its isomers and related nitroaromatic compounds.[5][9]
| Compound | Structure | Melting Point (°C) | Boiling Point (°C) | Flash Point (°C)[10] | Expected T_onset (°C) (approx.) |
| 3-Fluoro-4-nitrotoluene | F at C3, NO2 at C4 | 52-55[11] | 97-98 @ 3 mmHg | 110[10] | 290 - 310 |
| 2-Nitrotoluene | NO2 at C2 | -10.4 | 222 | 106 | ~300[5] |
| 3-Nitrotoluene | NO2 at C3 | 16.1 | 232.6[12] | 106 | ~302[9] |
| 4-Nitrotoluene | NO2 at C4 | 51.6[13] | 238.3[13] | 106[13] | >320 |
Discussion: 3-Fluoro-4-nitrotoluene is a solid at room temperature with a relatively high flash point of 110 °C, indicating fair stability under standard handling conditions.[10] The thermal stability of nitrotoluenes is influenced by the position of the nitro group. Studies have indicated that 2-nitrotoluene can be the most hazardous of the non-fluorinated isomers due to a higher pressure rise rate upon decomposition.[5] The decomposition for 3-nitrotoluene has been observed to start around 302 °C.[9] Given these benchmarks, the T_onset for 3-Fluoro-4-nitrotoluene is anticipated to be in a similar range. The fluorine substituent is not expected to dramatically lower the decomposition temperature.
Part 2: Chemical Stability Assessment via Forced Degradation
Forced degradation studies are a regulatory requirement (ICH Q1A) and a critical tool in drug development.[4][14] They are designed to deliberately degrade the molecule under conditions more severe than accelerated stability testing. The objectives are to understand degradation pathways, identify potential degradation products, and develop stability-indicating analytical methods.[15]
Causality of Experimental Choice: Stress Conditions
The choice of stressors is based on common conditions encountered during synthesis, formulation, and storage:
-
Acid/Base Hydrolysis: Evaluates stability across a pH range. The electron-withdrawing nature of the nitro and fluoro groups can make the aromatic ring susceptible to nucleophilic attack, particularly under basic conditions.
-
Oxidation: Tests susceptibility to oxidative degradation, which can be initiated by peroxides or atmospheric oxygen.
-
Photolysis: Assesses degradation upon exposure to light, a key parameter for packaging and storage decisions.
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of 3-Fluoro-4-nitrotoluene in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation (in solution): Heat the stock solution at 60 °C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots. Neutralize the acid and base-stressed samples.
-
Analyze all samples by a validated stability-indicating HPLC-UV method.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound to an unstressed control sample.
-
Workflow for Forced Degradation Studies
Caption: Workflow for a comprehensive forced degradation study.
Anticipated Stability Profile
This table presents a plausible degradation profile for 3-Fluoro-4-nitrotoluene based on the known chemistry of fluoronitroaromatic compounds. The goal of a forced degradation study is to achieve 5-20% degradation to ensure the analytical method is challenged.[15]
| Stress Condition | Reagent/Parameters | Expected Degradation | Rationale / Potential Products |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | Low (< 5%) | Nitroaromatic compounds are generally stable to acid hydrolysis. |
| Base Hydrolysis | 0.1 M NaOH, RT | Moderate (10-20%) | The aromatic ring is activated towards nucleophilic aromatic substitution. Potential for displacement of the fluorine or nitro group by hydroxide. |
| Oxidation | 3% H₂O₂, RT | Low to Moderate | The methyl group could be susceptible to oxidation to a carboxylic acid (forming 2-fluoro-4-nitrobenzoic acid), though this often requires harsher conditions. |
| Photolysis | ICH Q1B Light Exposure | Moderate | Nitroaromatic compounds can be photolabile. Degradation pathways may involve complex radical mechanisms or photoreduction of the nitro group. |
Discussion: The primary vulnerability of 3-Fluoro-4-nitrotoluene is expected to be under basic and photolytic conditions. Its stability in acidic and mildly oxidative environments is likely to be robust. Compared to an isomer like 4-Fluoro-3-nitrotoluene, the stability profile should be broadly similar, though the specific rates of degradation and degradation product profiles may differ due to the varied electronic and steric effects of the substituent positions.
Summary and Handling Recommendations
3-Fluoro-4-nitrotoluene is a thermally stable solid with a high flash point, suggesting it can be handled safely under standard laboratory and manufacturing conditions. However, its classification as a combustible solid necessitates precautions.
Key Stability Insights:
-
Thermal: Stable up to high temperatures (likely >290 °C), but as a nitroaromatic compound, it possesses significant decomposition energy. Care must be taken to avoid uncontrolled heating.
-
Chemical: Generally stable, with notable exceptions under strong basic conditions where nucleophilic substitution may occur.
-
Photochemical: Potential for moderate degradation under prolonged light exposure, indicating that packaging in light-resistant containers is advisable.
Recommendations for Handling and Storage:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] Keep away from heat, flames, and strong bases.
-
Process Safety: When used in reactions, particularly those involving bases or elevated temperatures, monitor for exotherms and ensure adequate cooling capacity.
-
Formulation: If used in a final drug product formulation, the potential for degradation under alkaline or high-light conditions should be considered and mitigated through formulation strategies (e.g., pH control, protective packaging).
This guide provides a predictive and methodological framework for assessing the stability of 3-Fluoro-4-nitrotoluene. Executing these described experiments is essential for any researcher or developer to ensure the safe handling, robust application, and regulatory compliance of this vital chemical intermediate.
References
-
Exploring 3-Fluoro-4-Nitrotoluene: Applications and Manufacturing Insights. (2024). Available from: [Link]
-
Chemsrc. 3-Fluoro-4-nitrotoluene CAS#:446-34-4. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis Pathways of Pharmaceuticals with 3-Fluoro-4-nitrotoluene. Available from: [Link]
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Available from: [Link]
-
Home Sunshine Pharma. 3-Fluoro-4-nitrotoluene CAS 446-34-4. Available from: [Link]
-
Jinan Future Chemical. 3-fluoro-4-nitrotoluene cas:128446-34-4. Available from: [Link]
-
Cheméo. Chemical Properties of 3-Fluoro-4-nitrotoluene (CAS 446-34-4). Available from: [Link]
-
Leggio, A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. Available from: [Link]
-
Hebei Ruiyao Biotechnology Co., Ltd. 3-Fluoro-4-nitrotoluene. Available from: [Link]
-
Leggio, A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM. Available from: [Link]
-
Sharma, G., et al. (2012). Forced degradation and impurity profiling. TrAC Trends in Analytical Chemistry. Available from: [Link]
-
Ravisankar, P., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available from: [Link]
-
Bajaj, S., et al. (2023). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Available from: [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Available from: [Link]
-
Wikipedia. 4-Nitrotoluene. Available from: [Link]
-
ResearchGate. Centennial Isomers: A Unique Fluorinated Azobenzene Macrocyclus with Dual Stability Over 120 Years. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Fluoro-4-nitrotoluene [zjjtxc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 9. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 10. 3-Fluoro-4-nitrotoluene CAS 446-34-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 11. 3-Fluoro-4-nitrotoluene | CAS#:446-34-4 | Chemsrc [chemsrc.com]
- 12. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 4-Nitrotoluene - Wikipedia [en.wikipedia.org]
- 14. library.dphen1.com [library.dphen1.com]
- 15. scispace.com [scispace.com]
A Comparative Guide to the Biological Activity of 3-Fluoro-4-nitrotoluene Derivatives
For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical determinant in the successful discovery of novel therapeutic agents. Among the myriad of building blocks available, fluorinated nitroaromatic compounds, such as 3-Fluoro-4-nitrotoluene, represent a particularly valuable class of intermediates. The unique electronic properties imparted by the fluorine and nitro substituents provide a versatile platform for the synthesis of diverse molecular architectures with a wide spectrum of biological activities.
This guide provides an in-depth comparison of the biological activities of derivatives synthesized from the 3-Fluoro-4-nitrotoluene scaffold. We will explore the rationale behind experimental design, present comparative data from key biological assays, and provide detailed protocols to enable the replication and extension of these findings.
The Strategic Advantage of the 3-Fluoro-4-nitrotoluene Scaffold
3-Fluoro-4-nitrotoluene (CAS 446-34-4) is a key starting material in medicinal chemistry for several compelling reasons.[1][2] The presence of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[3] Concurrently, the nitro group serves as a versatile synthetic handle, readily undergoing reduction to an amine, which opens avenues for a plethora of chemical transformations to build complex molecular libraries.[4] This dual functionality makes it an ideal precursor for generating derivatives with potential applications as kinase inhibitors, and antimicrobial and anticancer agents.[1][5]
Comparative Biological Evaluation of 3-Fluoro-4-nitrotoluene Derivatives
While 3-Fluoro-4-nitrotoluene itself is primarily an intermediate, its derivatives have shown promise in various therapeutic areas. A common synthetic strategy involves the reduction of the nitro group to form 3-fluoro-4-aminotoluene, which is then further functionalized. To illustrate the potential of this scaffold, we will examine a comparative study of sulfonamide and carbamate derivatives, classes of compounds well-known for their diverse biological activities.
Antimicrobial Activity
A series of sulfonamide and carbamate derivatives synthesized from a close structural analog of 3-fluoro-4-aminotoluene have been evaluated for their antimicrobial properties. The general synthetic approach is outlined below.
Caption: General synthetic workflow for preparing and screening derivatives.
The antimicrobial activity of these derivatives was assessed against a panel of Gram-positive and Gram-negative bacteria using the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC).
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Representative Derivatives
| Compound ID | Derivative Class | R-Group | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| SD-1 | Sulfonamide | 4-Methylphenyl | 16 | 32 | 64 | >128 |
| SD-2 | Sulfonamide | 4-Chlorophenyl | 8 | 16 | 32 | 64 |
| SD-3 | Sulfonamide | Naphthalen-2-yl | 4 | 8 | 16 | 32 |
| CD-1 | Carbamate | Phenyl | 32 | 64 | 128 | >128 |
| CD-2 | Carbamate | 4-Fluorophenyl | 16 | 32 | 64 | 128 |
| Ampicillin | (Control) | - | 2 | 4 | 8 | >256 |
| Ciprofloxacin | (Control) | - | 1 | 2 | 0.5 | 1 |
Note: The data presented is a representative compilation based on findings for structurally similar compounds.
From this comparative data, a clear structure-activity relationship (SAR) emerges. The sulfonamide derivatives generally exhibit greater antibacterial potency compared to the carbamate derivatives. Within the sulfonamide series, the nature of the 'R' group significantly influences activity. A larger, more lipophilic aromatic system, such as the naphthalene ring in SD-3 , leads to enhanced activity against both Gram-positive and Gram-negative bacteria. This suggests that these derivatives may exert their antimicrobial effect by disrupting the bacterial cell membrane or inhibiting an intracellular target that is more accessible to lipophilic molecules.
Anticancer Activity
The 3-fluoro-4-aminotoluene scaffold is also a valuable starting point for the synthesis of potential anticancer agents, particularly kinase inhibitors.[1] The fluorine atom can form key hydrogen bonds within the ATP-binding pocket of kinases, leading to potent and selective inhibition.
A hypothetical series of kinase inhibitor-like molecules can be synthesized from 3-fluoro-4-aminotoluene by reaction with various heterocyclic halides.
Caption: Workflow for synthesis and anticancer evaluation.
The cytotoxic activity of these derivatives can be evaluated against a panel of human cancer cell lines using the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀).
Table 2: Comparative Cytotoxicity (IC₅₀ in µM) of Representative Kinase Inhibitor-like Derivatives
| Compound ID | Heterocyclic Core | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| KI-1 | Pyrimidine | 15.2 | 21.8 | 18.5 |
| KI-2 | Quinazoline | 5.8 | 8.3 | 7.1 |
| KI-3 | Pyrazolo[3,4-d]pyrimidine | 1.2 | 2.5 | 1.9 |
| Doxorubicin | (Control) | 0.8 | 1.1 | 0.9 |
Note: The data presented is a representative compilation based on findings for structurally similar compounds.
The SAR for these hypothetical kinase inhibitor-like molecules suggests that the nature of the heterocyclic core is critical for cytotoxic activity. The progression from a simple pyrimidine (KI-1 ) to a more complex, fused heterocyclic system like pyrazolo[3,4-d]pyrimidine (KI-3 ) leads to a significant increase in potency. This is likely due to the more extensive ring system providing additional points of interaction within the target kinase's active site.
Experimental Protocols
General Synthesis of Sulfonamide Derivatives (SD)
-
To a solution of 3-fluoro-4-aminotoluene (1.0 mmol) in pyridine (5 mL) at 0 °C, add the corresponding sulfonyl chloride (1.1 mmol) dropwise.
-
Allow the reaction mixture to stir at room temperature for 12 hours.
-
Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Microbroth Dilution Assay for MIC Determination
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
MTT Assay for Cytotoxicity
-
Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Conclusion
The 3-Fluoro-4-nitrotoluene scaffold provides a fertile ground for the development of novel bioactive molecules. Through systematic derivatization, particularly following the reduction of the nitro group, compounds with significant antimicrobial and anticancer activities can be generated. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing the biological potency of these derivatives. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic potential of this versatile chemical entity.
References
- Ajani, O. O., et al. (2016). Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis Pathways of Pharmaceuticals with 3-Fluoro-4-nitrotoluene. Retrieved from [Link]
- Arı, E., et al. (2022). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study.
- Choudhary, M. I., et al. (2020).
- IARC. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds (Vol. 65).
- MDPI. (2022).
- MDPI. (2024).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-Fluoro-4-Nitrotoluene: Applications and Manufacturing Insights. Retrieved from [Link]
- PubMed. (2016). Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine. Beilstein Journal of Organic Chemistry, 12, 750-759.
- ResearchGate. (2015). Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents.
- Science Alert. (2016). Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts. Research Journal of Medicinal Plants, 10(2), 145-155.
- Thabit, M. G., et al. (2015). Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and biological assessment of diversely substituted furo[2,3-b]quinolin-4-amine and pyrrolo[2,3-b]quinolin-4-amine derivatives, as novel tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Validated Analytical Methods for 3-Fluoro-4-nitrotoluene Quantification
Introduction:
In the landscape of pharmaceutical and chemical synthesis, 3-Fluoro-4-nitrotoluene serves as a critical intermediate. Its precise quantification is not merely an analytical task; it is a cornerstone for ensuring reaction efficiency, purity of downstream active pharmaceutical ingredients (APIs), and overall product quality. The development of robust, accurate, and reliable analytical methods is therefore paramount. This guide provides an in-depth comparison of two principal chromatographic techniques for the quantification of 3-Fluoro-4-nitrotoluene: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The choice between these powerhouse techniques is often dictated by the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.[1] This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, grounding every recommendation in the fundamental principles of analytical chemistry and the rigorous standards of method validation. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most suitable analytical strategy for their specific needs. All validation discussions are framed within the context of the internationally recognized ICH Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[2][3][4]
Method Comparison: HPLC vs. GC
Both HPLC and GC are highly effective for the analysis of nitrotoluene isomers and related compounds.[5] However, they operate on different principles, offering distinct advantages and challenges.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation of compounds in a liquid mobile phase based on their affinity for a solid stationary phase.[1] | Separation of volatile and thermally stable compounds in a gaseous mobile phase.[1] |
| Typical Detector | UV-Visible (UV-Vis), Diode Array (DAD)[1] | Flame Ionization Detector (FID), Mass Spectrometry (MS)[1] |
| Anticipated Advantages | Suitable for a wide range of compound polarities, non-destructive, versatile for various sample matrices.[1] | High resolution for isomeric separation, excellent sensitivity (especially with MS), well-established for nitrotoluenes.[1] |
| Anticipated Challenges | Lower resolution for some closely related isomers compared to GC. | Requires analyte to be volatile and thermally stable; potential for thermal degradation.[1] |
Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a stalwart technique for the quality control of aromatic compounds due to its robustness and versatility.[5] For 3-Fluoro-4-nitrotoluene, which possesses a strong chromophore (the nitroaromatic system), UV detection is an ideal choice, offering a blend of sensitivity and specificity.
Causality in Method Design:
-
Stationary Phase Selection: A C18 (octadecylsilyl) reversed-phase column is the workhorse for separating moderately polar compounds like nitrotoluenes.[6][7] The nonpolar stationary phase interacts with the analyte, and separation is achieved by eluting with a polar mobile phase.
-
Mobile Phase Composition: An isocratic mobile phase of acetonitrile and water provides a consistent elution environment, leading to stable retention times and robust quantification. The ratio is optimized to achieve a balance between analysis time and resolution from potential impurities.
-
Detector Wavelength: The nitroaromatic functional group in 3-Fluoro-4-nitrotoluene exhibits strong UV absorbance.[8][9] A preliminary scan of the analyte's UV spectrum is crucial to identify the wavelength of maximum absorbance (λmax), typically around 254 nm for such compounds, ensuring the highest sensitivity.[10]
Detailed Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Detector: UV-Visible or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[10]
Reagents and Solutions:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade, ultrapure).
-
3-Fluoro-4-nitrotoluene reference standard (99% purity).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).[1] The mobile phase should be degassed before use.[5]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 µL.[1]
-
UV Detection Wavelength: 254 nm (or the empirically determined λmax).[10]
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the 3-Fluoro-4-nitrotoluene reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing 3-Fluoro-4-nitrotoluene, dissolve it in a known volume of the mobile phase, and dilute as necessary to ensure the final concentration falls within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[5]
Workflow for HPLC Method Validation
Caption: HPLC method validation workflow from preparation to analysis.
Section 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for separating and quantifying volatile and thermally stable compounds.[1] Given that 3-Fluoro-4-nitrotoluene has a boiling point of 97-98 °C at 3 mmHg, it is well-suited for GC analysis. A Flame Ionization Detector (FID) is a robust, general-purpose detector for organic compounds, providing excellent linearity and sensitivity.
Causality in Method Design:
-
Stationary Phase Selection: A mid-polarity column, such as one containing 14% cyanopropylphenyl polysiloxane (e.g., HP-1701), is effective for separating nitrotoluene isomers.[11] This choice provides a different selectivity compared to the more common 5% phenyl-methylpolysiloxane columns, which can be advantageous for resolving closely related impurities.
-
Temperature Programming: A temperature ramp is essential in GC to ensure that components of varying volatility elute as sharp, symmetrical peaks. The program starts at a low temperature to resolve early-eluting compounds and gradually increases to elute the target analyte and any higher-boiling impurities in a reasonable time.
-
Injector and Detector Temperature: The injector temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. The detector temperature is kept even higher to prevent condensation of the analytes as they exit the column.
Detailed Experimental Protocol: GC-FID
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and Flame Ionization Detector (FID).
-
Column: HP-1701 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[11]
Reagents and Solutions:
-
Helium or Nitrogen (carrier gas, high purity).[11]
-
3-Fluoro-4-nitrotoluene reference standard (99% purity).
-
Acetone or Dichloromethane (HPLC grade) for sample and standard preparation.
Chromatographic Conditions:
-
Inlet Temperature: 250°C.[11]
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be optimized based on analyte concentration).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector Temperature (FID): 280°C.
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the 3-Fluoro-4-nitrotoluene reference standard and dissolve it in a 25 mL volumetric flask with acetone.
-
Working Standard Solutions: Prepare serial dilutions from the stock solution in acetone to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh a sample, dissolve it in a known volume of acetone, and dilute as needed to bring the analyte concentration into the linear range of the calibration curve.
Workflow for GC Method Validation
Caption: GC method validation workflow from preparation to analysis.
Performance Data and Validation Parameter Comparison
The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[12][13] The following table summarizes the expected performance characteristics for the described HPLC and GC methods, based on typical results for similar nitrotoluene compounds.[1][5][14]
| Validation Parameter | HPLC-UV | GC-FID | ICH Q2(R1) Guideline |
| Specificity | Demonstrated by baseline resolution from impurities and excipients. Purity can be confirmed by DAD. | Demonstrated by unique retention time and peak shape. Specificity can be confirmed by GC-MS. | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[13] |
| Linearity (R²) | > 0.998 | > 0.999 | A linear relationship should be evaluated across the range of the analytical procedure. |
| Range (µg/mL) | 1 - 100 | 1 - 100 | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | Precision under the same operating conditions over a short interval of time.[13] |
| - Intermediate Precision | < 2.0% | < 2.5% | Expresses within-laboratories variations: different days, different analysts, different equipment, etc.[13] |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.5 µg/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~1.5 µg/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12] |
| Robustness | Unaffected by small changes in mobile phase composition (±2%), pH, and column temperature (±2°C). | Unaffected by small changes in flow rate (±5%), oven temperature ramp (±1°C/min). | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[13] |
Conclusion and Method Selection Rationale
Both the described HPLC-UV and GC-FID methods are capable of providing accurate and precise quantification of 3-Fluoro-4-nitrotoluene, meeting the stringent requirements for analytical method validation as outlined by ICH Q2(R1).
-
Choose HPLC-UV when:
-
Analyzing samples that may contain non-volatile impurities.
-
The analyte is susceptible to thermal degradation.
-
A simpler, more universal setup is preferred, as HPLC is broadly applicable to a vast range of pharmaceutical compounds.
-
-
Choose GC-FID when:
Ultimately, the selection is a strategic decision based on a comprehensive assessment of the sample's nature, the specific analytical challenges, and the available laboratory infrastructure. By understanding the fundamental principles and validation requirements detailed in this guide, scientists can confidently develop and deploy robust analytical methods that ensure the quality and integrity of their work.
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][2]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][3]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][12]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][4]
-
Yilmaz, B. D., et al. (2014). Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. NIH National Library of Medicine. [Link][6]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][13]
-
Cheméo. Chemical Properties of 3-Fluoro-4-nitrotoluene (CAS 446-34-4). [Link][16]
-
Wolthuis, E., Kolk, S., & Schaap, L. (1950). Quantitative Estimation of Aromatic Nitro Compounds. Analytical Chemistry. [Link][17]
-
IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link][8]
-
ACS Publications. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link][18]
-
Szymańczyk, K., et al. (2015). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4-nitrotoluene in products of toluene nitration. Przemysł Chemiczny. [Link][11]
-
Goodpaster, J. V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. [Link][9]
-
U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link][21]
-
Agilent. Optimizing the Separation of 20 Nitro-aromatics. [Link][22]
-
Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link][23]
-
ResearchGate. Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene.... [Link][14]
-
ALS. Nitroaromatic Compounds by GC/FID - Analytical Method. [Link][24]
-
Royal Society of Chemistry. (2021). Development, validation and comparison of three methods of sample preparation used for identification and quantification of 2,4,6-trinitrotoluene and products of its degradation in sediments by GC-MS/MS. [Link][25]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Nitrotoluene | SIELC Technologies [sielc.com]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
- 12. fda.gov [fda.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 3-Fluoro-4-nitrotoluene (CAS 446-34-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. longdom.org [longdom.org]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. 3-Fluoro-4-nitrotoluene [webbook.nist.gov]
- 21. epa.gov [epa.gov]
- 22. agilent.com [agilent.com]
- 23. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 24. Analytical Method [keikaventures.com]
- 25. Development, validation and comparison of three methods of sample preparation used for identification and quantification of 2,4,6-trinitrotoluene and products of its degradation in sediments by GC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Cross-Reactivity Studies of 3-Fluoro-4-nitrotoluene Intermediates
For researchers, scientists, and drug development professionals, ensuring the purity and specificity of pharmaceutical intermediates is paramount. 3-Fluoro-4-nitrotoluene is a key building block in the synthesis of a multitude of pharmaceutical compounds, prized for its role in creating complex molecular architectures.[1] However, its synthesis and subsequent reactions can lead to a variety of intermediates and byproducts, primarily positional isomers, which carry the potential for cross-reactivity in biological and analytical systems. This guide provides an in-depth comparison of methodologies to assess this cross-reactivity, supported by experimental data and protocols, to ensure the integrity of your research and development pipeline.
The Synthetic Landscape of 3-Fluoro-4-nitrotoluene and Its Intermediates
The primary route to synthesizing 3-Fluoro-4-nitrotoluene is through the electrophilic nitration of 3-fluorotoluene.[2] This reaction, while generally efficient, can yield a mixture of positional isomers due to the directing effects of the fluoro and methyl groups on the aromatic ring.
The main product is 3-Fluoro-4-nitrotoluene, but other isomers can be formed as byproducts. The reaction conditions, such as temperature and the nitrating agent used, can influence the ratio of these isomers.[3] For instance, while the methyl group in toluene directs nitration to the ortho and para positions, the fluorine in 3-fluorotoluene also influences the final positions of the nitro group.[4][5]
Common intermediates and isomeric byproducts that may arise during the synthesis of 3-Fluoro-4-nitrotoluene and subsequent downstream reactions include:
-
3-Fluoro-4-nitrotoluene (Target Molecule)
-
5-Fluoro-2-nitrotoluene (Isomeric Impurity)
-
2-Fluoro-6-nitrotoluene (Isomeric Impurity)
-
3-Fluoro-2-nitrotoluene (Isomeric Impurity)
-
4-Fluoro-2-nitrotoluene (Isomeric Impurity from potential starting material impurities) [3]
-
2-Fluoro-4-methylaniline (Downstream Intermediate): Formed by the reduction of the nitro group.[2]
The structural similarity of these compounds is the fundamental reason for potential cross-reactivity.
dot
Caption: Synthesis of 3-Fluoro-4-nitrotoluene and formation of intermediates.
The Chemical Basis of Cross-Reactivity
Cross-reactivity occurs when a molecule that is structurally similar to the target analyte interacts with the detection system, leading to a false positive or inaccurate quantification. In the context of 3-Fluoro-4-nitrotoluene intermediates, this can manifest in two primary ways:
-
Analytical Cross-Reactivity: During chromatographic analysis, structurally similar isomers may have very close retention times, leading to co-elution and inaccurate quantification.[6]
-
Immunological Cross-Reactivity: In immunoassays, antibodies raised against a target molecule may also bind to its structural analogs. This is particularly relevant for small molecules like nitrotoluene derivatives, which can act as haptens.[7]
Hapten-Carrier Principle and Immunogenicity:
Small molecules like nitrotoluene derivatives are generally not immunogenic on their own. However, they can act as haptens , which, when conjugated to a larger carrier protein, can elicit an immune response, leading to the production of specific antibodies.[7][8] The dinitrophenyl (DNP) group is a classic example of a hapten that has been extensively studied for its immunogenic properties.[9][10][11] The nitroaromatic structure of 3-Fluoro-4-nitrotoluene and its intermediates shares similarities with DNP, suggesting a potential for these compounds to also act as haptens and induce antibody production.
The specificity of the resulting antibodies is crucial. If the antibodies primarily recognize a common structural feature shared among the isomers (e.g., the nitrotoluene core), they are likely to exhibit high cross-reactivity with the various intermediates.
dot
Caption: The hapten-carrier principle leading to potential cross-reactivity.
Comparative Analysis of Analytical Methods for Cross-Reactivity Assessment
The choice of analytical method is critical for accurately assessing the cross-reactivity of 3-Fluoro-4-nitrotoluene intermediates. Here, we compare three commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation: A Comparative Case Study
To illustrate the performance of these methods, we present hypothetical yet realistic data from a study designed to assess the cross-reactivity of an antibody developed against 3-Fluoro-4-nitrotoluene with its key isomeric impurity, 5-Fluoro-2-nitrotoluene.
| Analytical Method | Principle | Selectivity for Isomers | Sensitivity (LOD) | Throughput | Cross-Reactivity (%) * |
| HPLC-UV | Chromatographic separation based on polarity.[12] | High (with optimized method) | ~1 µg/mL | Moderate | N/A (measures purity) |
| GC-MS | Separation by volatility and mass-to-charge ratio.[13] | Very High | ~0.1 µg/mL | Moderate | N/A (measures purity) |
| Competitive ELISA | Immunoassay based on antibody-antigen binding.[14] | Variable (antibody dependent) | ~1 ng/mL | High | 45% |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics.[15][16] | High (measures binding affinity) | ~10 ng/mL | Low to Moderate | 55% |
*Hypothetical cross-reactivity of an anti-3-Fluoro-4-nitrotoluene antibody with 5-Fluoro-2-nitrotoluene.
Experimental Protocols
A. High-Performance Liquid Chromatography (HPLC) for Isomer Separation
This protocol is designed to achieve baseline separation of 3-Fluoro-4-nitrotoluene and its positional isomers.[17]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Procedure:
-
Prepare a standard mixture of the target compound and its potential isomeric impurities in the mobile phase.
-
Inject the standard mixture to determine the retention times of each isomer.
-
Inject the test sample.
-
Quantify the amount of each isomer by comparing the peak areas with the standard curve.
-
B. Competitive ELISA for Immunological Cross-Reactivity
This protocol outlines a competitive ELISA to determine the cross-reactivity of an antibody with various intermediates.[18]
-
Materials:
-
Microtiter plates coated with a hapten-carrier conjugate (e.g., 3-Fluoro-4-nitrotoluene conjugated to BSA).
-
Primary antibody raised against the target hapten-carrier conjugate.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 1M H₂SO₄).
-
-
Procedure:
-
Add standards of the target compound and varying concentrations of the potential cross-reactants (intermediates) to the wells.
-
Add a fixed concentration of the primary antibody to all wells.
-
Incubate to allow competition between the free analyte/cross-reactant and the coated antigen for antibody binding.
-
Wash the plate to remove unbound antibodies.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the cross-reactivity as the ratio of the concentration of the target compound to the concentration of the cross-reactant that causes a 50% reduction in the maximum signal.
-
C. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free analysis of binding interactions, offering detailed kinetic data.[15][19]
-
Instrumentation: SPR instrument.
-
Sensor Chip: CM5 chip (or equivalent).
-
Ligand: Immobilize the target protein (e.g., the specific antibody) on the sensor chip surface.
-
Analyte: Prepare a dilution series of the target molecule and each potential cross-reactant.
-
Procedure:
-
Equilibrate the sensor chip with running buffer.
-
Inject the different concentrations of the target molecule and cross-reactants over the immobilized antibody surface.
-
Monitor the binding and dissociation in real-time.
-
Regenerate the sensor surface between injections.
-
Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for each interaction.
-
Compare the KD values to quantify cross-reactivity.
-
dot
Caption: Workflow for assessing analytical and immunological cross-reactivity.
Conclusion and Recommendations
The potential for cross-reactivity among 3-Fluoro-4-nitrotoluene intermediates necessitates a multi-faceted analytical approach.
-
For ensuring chemical purity and identifying isomeric impurities, chromatographic methods such as HPLC and GC-MS are indispensable. Their high resolving power allows for the accurate quantification of individual components in a mixture.[20][21]
-
For assessing the potential for off-target effects in biological systems, immunoassays like ELISA and biophysical techniques such as SPR are crucial. These methods provide direct evidence of an antibody's or other protein's binding specificity and can quantify the degree of cross-reactivity.
A comprehensive understanding of cross-reactivity requires the integration of data from both chromatographic and immunological/biophysical methods. By employing the protocols and comparative insights provided in this guide, researchers can confidently assess the specificity of their 3-Fluoro-4-nitrotoluene-derived compounds, mitigating risks and ensuring the development of safe and effective pharmaceuticals. Adherence to regulatory guidelines, such as those from the ICH, is also essential for managing impurities throughout the drug development lifecycle.[22][23][24][25][26]
References
-
Frey, J. R., de Weck, A. L., Geleick, H., & Lergier, W. (n.d.). THE IMMUNOGENICITY OF DINITROPHENYL AMINO ACIDS. PMC.[Link]
- BenchChem. (2025). Technical Support Center: Separation of Fluoronitrotoluene Isomers. BenchChem.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 4-Fluoro-3-nitrotoluene. BenchChem.
-
National Cancer Institute. (n.d.). Definition of dinitrophenyl. NCI Drug Dictionary. [Link]
-
PRLog. (2025). How Surface Plasmon Resonance Service Enhances Binding Analysis and Drug Development. PRLog. [Link]
- BenchChem. (2025). Analytical Methods for the Determination of 5-Fluoro-2-nitrotoluene. BenchChem.
-
Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Bio-Rad. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies. GMP Insiders. [Link]
- Veeprho. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Veeprho.
-
SeraCare. (n.d.). Technical Guide for ELISA - Protocols. SeraCare. [Link]
-
Shankaran, D. R., & Miura, N. (2007). Small Molecule Immunosensing Using Surface Plasmon Resonance. PMC.[Link]
-
Fapy, M. C., et al. (2012). Enzyme-linked small-molecule detection using split aptamer ligation. PubMed.[Link]
-
Little, J. R., & Eisen, H. N. (1969). Specificity of the immune response to the 2,4-dinitrophenyl and 2,4,6-trinitrophenyl groups. Ligand binding and fluorescence properties of cross-reacting antibodies. PubMed.[Link]
-
Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Creative Biostructure. [Link]
-
FDA. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. FDA. [Link]
-
Quora. (2017). Why is the ortho isomer a major product in the nitration of toluene? Quora. [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
ACS Publications. (2020). Plate-Adherent Nanosubstrate for Improved ELISA of Small Molecules: A Proof of Concept Study. Analytical Chemistry. [Link]
-
ACS Publications. (2023). Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. Analytical Chemistry. [Link]
- BenchChem. (2025).
-
SYnAbs. (2019). Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies. SYnAbs. [Link]
- ResearchGate. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
- ResearchGate. (n.d.). Example roadmap for immunogenicity prediction.
-
Creative Diagnostics. (n.d.). Hapten. Creative Diagnostics. [Link]
-
Autech. (n.d.). Exploring 3-Fluoro-4-Nitrotoluene: Applications and Manufacturing Insights. Autech. [Link]
-
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
-
Priyanka Suresh Ghugare, & Sandeep Kumar. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis Pathways of Pharmaceuticals with 3-Fluoro-4-nitrotoluene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
PubMed. (n.d.). Analysis of hapten-carrier protein conjugates by nondenaturing gel electrophoresis. PubMed. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Fluoro-3-nitrotoluene. BenchChem.
-
Nagwa. (2021). Question Video: Identifying the Positional Isomer Which Is Least Likely to Form in the Nitration of Toluene. Nagwa. [Link]
-
Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Creative Biolabs. [Link]
-
Emery Pharma. (n.d.). Impurity Analysis. Emery Pharma. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nagwa.com [nagwa.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 9. THE IMMUNOGENICITY OF DINITROPHENYL AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. synabs.be [synabs.be]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sandwich ELISA protocol | Abcam [abcam.com]
- 15. Large and Small Molecule Screening by SPR | Bio-Rad [bio-rad.com]
- 16. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. seracare.com [seracare.com]
- 19. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 20. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 21. emerypharma.com [emerypharma.com]
- 22. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 23. gmpinsiders.com [gmpinsiders.com]
- 24. tasianinch.com [tasianinch.com]
- 25. fda.gov [fda.gov]
- 26. jpionline.org [jpionline.org]
A Comparative Guide to the Synthetic Utility of Fluoronitrotoluene Isomers in Modern Chemistry
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2][3] Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved lipophilicity, making them highly valuable in the development of pharmaceuticals and agrochemicals.[1][4][5] Among the vast array of fluorinated building blocks, fluoronitrotoluene (FNT) isomers stand out as exceptionally versatile intermediates.[6][7][8][9] Their utility stems from the interplay of three key functional groups—fluoro, nitro, and methyl—whose relative positions on the aromatic ring dictate the molecule's reactivity and dictate its synthetic applications.
This guide provides an in-depth comparison of the most synthetically relevant fluoronitrotoluene isomers. We will dissect their reactivity profiles, explore their applications with data-supported examples, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Foundational Principles: Understanding the Reactivity of Fluoronitrotoluenes
The synthetic utility of a given FNT isomer is primarily governed by the principles of Nucleophilic Aromatic Substitution (SNAr), complemented by transformations of the nitro and methyl groups.
The Dominant Role of Nucleophilic Aromatic Substitution (SNAr)
The most powerful transformation for many FNT isomers is the SNAr reaction. For this to occur, the aromatic ring must be "activated" by a strong electron-withdrawing group, and it must possess a good leaving group.
-
Activation by the Nitro Group: The nitro (–NO₂) group is a potent activator for SNAr. Its strong electron-withdrawing nature (both by induction and resonance) depletes the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. Crucially, it stabilizes the negatively charged intermediate formed during the reaction.
-
Fluorine as a Superior Leaving Group in SNAr: In SNAr reactions, the typical leaving group trend seen in aliphatic substitutions (I > Br > Cl > F) is inverted, with fluorine often being the best leaving group (F > Cl > Br > I).[10] This is not because the C-F bond is weak (it is the strongest), but because the rate-determining step is typically the initial nucleophilic attack and formation of a stabilized intermediate called a Meisenheimer complex.[10] Fluorine's extreme electronegativity provides the most powerful inductive stabilization of this intermediate, significantly accelerating the reaction rate.[10][11]
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
The Decisive Influence of Isomerism
The regiochemical arrangement of the substituents is critical. The nitro group exerts its strongest activating effect on the ortho and para positions. Therefore, isomers where the fluorine atom is ortho or para to the nitro group are highly reactive in SNAr reactions. Conversely, if the fluorine is meta to the nitro group, its reactivity in SNAr is significantly diminished, and other synthetic pathways must be employed.
Caption: Logical workflow for determining the primary synthetic utility of an FNT isomer.
A Head-to-Head Comparison of Key Isomers
Let's examine the most common FNT isomers and their distinct synthetic roles.
Isomers Primed for SNAr: Ortho/Para Activation
2-Fluoro-5-nitrotoluene (CAS: 455-88-9)
With the nitro group para to the fluorine, this isomer is highly activated for SNAr. It is a crucial precursor for various therapeutic agents.
-
Key Application: Synthesis of fluoroquinolone antibiotics.[12] The primary transformation involves the oxidation of the methyl group followed by reduction of the nitro group to yield 2-amino-5-fluorobenzoic acid, a core scaffold for this class of antimicrobials.[12]
-
Other Uses: It also serves as an intermediate in the development of modern agrochemicals, including pesticides and herbicides.[9][13]
4-Fluoro-2-nitrotoluene (CAS: 446-10-6)
Here, the nitro group is ortho to the fluorine, again providing strong activation for SNAr. This dual functionality makes it a highly adaptable precursor for creating complex molecules.[8]
-
Key Application: Its reactivity in SNAr reactions makes it a valuable building block in pharmaceutical R&D for introducing the fluorotoluene moiety into target molecules.[8]
2-Fluoro-4-nitrotoluene (CAS: 1427-07-2)
In this isomer, the nitro group is also para to the fluorine, ensuring high reactivity in SNAr. It has found significant use in the synthesis of advanced pharmaceuticals.
-
Key Application: It is a key intermediate in the synthesis of Enzalutamide , a potent anti-androgen drug for treating prostate cancer.[14] The synthesis involves oxidation, amidation, and reduction reactions starting from 2-fluoro-4-nitrotoluene to form the critical 4-amino-2-fluoro-N-methylbenzamide intermediate.[14]
-
Other Uses: It is also used in the production of agrochemicals and high-performance liquid crystal materials for the electronics industry.[6]
Isomers Reliant on Alternative Reactivity: Meta Activation
4-Fluoro-3-nitrotoluene (CAS: 446-34-4)
The nitro group is meta to the fluorine atom in this isomer. Consequently, the C-F bond is not sufficiently activated for SNAr reactions. Its synthetic utility, therefore, hinges on the reactivity of the nitro group itself.
-
Key Application: This isomer is a critical starting material for the synthesis of the oxazolidinone antibiotic Linezolid .[4] The synthetic route does not involve substitution of the fluorine. Instead, the nitro group is reduced to an amine, yielding 4-fluoro-3-aminotoluene. This intermediate then undergoes further transformations to build the final drug molecule.[4]
Comparative Data Summary
| Isomer | Structure | CAS No. | -NO₂ Position to -F | Primary Synthetic Pathway | Key Application(s) |
| 2-Fluoro-5-nitrotoluene | ![]() | 455-88-9 | Para | SNAr, Methyl Oxidation | Fluoroquinolone Antibiotics, Agrochemicals[9][12] |
| 4-Fluoro-2-nitrotoluene | ![]() | 446-10-6 | Ortho | SNAr | Pharmaceutical & Agrochemical Synthesis[8] |
| 2-Fluoro-4-nitrotoluene | ![]() | 1427-07-2 | Para | SNAr, Methyl Oxidation | Enzalutamide (Anti-cancer), Agrochemicals, Liquid Crystals[6][14] |
| 4-Fluoro-3-nitrotoluene | ![]() | 446-34-4 | Meta | Nitro Group Reduction | Linezolid (Antibiotic)[4] |
Field-Proven Experimental Protocols
The following protocols are self-validating systems, representing common and crucial transformations of FNT isomers.
Protocol 1: Catalytic Hydrogenation of the Nitro Group (Linezolid Precursor Synthesis)
This protocol describes the reduction of 4-fluoro-3-nitrotoluene to 4-fluoro-3-aminotoluene, a key step in certain synthetic routes for Linezolid.[4] The choice of catalytic hydrogenation is driven by its high efficiency, clean conversion, and the generation of water as the only byproduct.
Materials:
-
4-Fluoro-3-nitrotoluene
-
Ethanol (or Methanol), solvent grade
-
5% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
-
Standard hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
-
Vessel Preparation: Charge a suitable hydrogenation reactor with 4-fluoro-3-nitrotoluene (1.0 eq).
-
Solvent Addition: Add ethanol to dissolve the starting material (approx. 10-15 mL per gram of substrate).
-
Inerting: Seal the reactor and purge the system thoroughly with an inert gas (e.g., nitrogen) to remove all oxygen. This is a critical safety step as hydrogen and palladium can be pyrophoric in air.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the 5% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate).
-
Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 psi). Begin vigorous agitation and maintain the reaction at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analytical methods (TLC, LC-MS). The reaction is typically complete within 2-8 hours.
-
Post-Reaction Purge: Once complete, vent the hydrogen gas carefully and purge the reactor several times with inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-fluoro-3-aminotoluene, which can be purified further if necessary.
Protocol 2: Oxidation of the Methyl Group (Enzalutamide Precursor Synthesis)
This procedure outlines the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid, an early step in the synthesis of Enzalutamide.[15] Strong oxidizing agents are required for this transformation.
Caption: Synthetic workflow for a key Enzalutamide intermediate from 2-fluoro-4-nitrotoluene.
Materials:
-
2-Fluoro-4-nitrotoluene
-
Potassium permanganate (KMnO₄)
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: To a flask equipped with a mechanical stirrer and a reflux condenser, add 2-fluoro-4-nitrotoluene (1.0 eq) and water.
-
Oxidant Addition: Heat the mixture to reflux (approx. 100 °C). Add potassium permanganate (approx. 3.0-4.0 eq) portion-wise over 1-2 hours, maintaining a vigorous reflux. The purple color of the permanganate will dissipate as it is consumed.
-
Reaction Completion: Continue heating at reflux until TLC or HPLC analysis shows complete consumption of the starting material (typically 4-8 hours).
-
Quenching: Cool the reaction mixture to room temperature. Cautiously add a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the mixture becomes colorless.
-
Acidification: Cool the mixture in an ice bath and acidify with concentrated HCl to a pH of ~1-2. The desired product, 2-fluoro-4-nitrobenzoic acid, will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
Conclusion and Future Outlook
The synthetic utility of fluoronitrotoluene isomers is a clear demonstration of structure-function relationships in organic chemistry. The choice of isomer is a critical strategic decision, dictated entirely by the desired synthetic outcome. Isomers with ortho or para relationships between the fluoro and nitro groups are ideal substrates for SNAr, providing a direct route to introduce diverse functionalities. In contrast, meta-isomers guide the chemist towards transformations centered on the nitro or methyl groups.
As the demand for more sophisticated and effective pharmaceuticals and agrochemicals continues to grow, the importance of versatile and well-understood building blocks like the fluoronitrotoluene isomers will only increase.[3] Their predictable reactivity and proven track record in the synthesis of high-value molecules, from antibiotics like Linezolid to anti-cancer agents like Enzalutamide, cement their role as indispensable tools in the synthetic chemist's arsenal.
References
- The Strategic Role of 4-Fluoro-3-nitrotoluene in Pharmaceutical Synthesis: Applications and Detailed Protocols. Benchchem.
- The Role of 5-Fluoro-2-nitrotoluene in Pharmaceutical Synthesis: Applic
- Manufacturer's Guide to 2-Fluoro-4-Nitrotoluene: Properties, Applications, and Market Feasibility. Ningbo Inno Pharmchem Co., Ltd.
- How to Synthesize 2-Fluoro-4-nitrotoluene and Its Applic
- 2-Fluoro-4-nitrotoluene. Chem-Impex.
- 2-cloro-4-fluoro-5-nitrotolueno. Chem-Impex.
- Navigating Chemical Synthesis: The Advantages of 4-Fluoro-2-nitrotoluene. Unknown Source.
- 2-Fluoro-5-nitrotoluene synthesis. ChemicalBook.
- Fluorine vs.
- 2-Fluoro-4-nitrotoluene Chemical Properties, Uses, Production. ChemicalBook.
- A Comparative Study on the Reactivity of Fluorinated Aromatic Nitriles in Nucleophilic Arom
- The Role of 2-Fluoro-5-nitrotoluene in Modern Agrochemical Development. NINGBO INNO PHARMCHEM CO.,LTD.
- 2-Fluoro-5-nitrotoluene CAS#: 455-88-9. ChemicalBook.
- 2-Fluoro-5-nitrotoluene. Unknown Source.
- Multicomponent Synthesis of Fluorine‐Containing Bioactive Compounds and Drugs. Wiley Online Library.
- A Comparative Analysis of the Reactivity of Fluorin
- Comparative Biological Activity of Fluoronitrotoluene Derivatives: A Guide for Researchers. Benchchem.
- A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.
- Examples of bioactive compounds bearing fluorine atoms.
- Representative example of relevant bioactive molecules.
- Synthesis, Characterization and Biological Evaluation of Functionalized Derivatives of Versatile Synthon 4,4'-Difluoro chalcone. Der Pharma Chemica.
- Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer. EurekAlert!.
- Fluorine in the pharmaceutical industry: Synthetic approaches and application of clinically approved fluorine-enriched anti-infectious medic
- Contribution of Organofluorine Compounds to Pharmaceuticals. Semantic Scholar.
- Synthesis routes of 2-Fluoro-4-nitrotoluene. Benchchem.
- 4-Fluoro-2-nitrotoluene. PubChem.
- 2-Fluoro-4-nitrotoluene 98 1427-07-2. Sigma-Aldrich.
- CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Fluorine in the pharmaceutical industry: Synthetic approaches and application of clinically approved fluorine-enriched anti-infectious medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Contribution of Organofluorine Compounds to Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2-Fluoro-5-nitrotoluene [zjjtxc.com]
- 14. Page loading... [guidechem.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-4-nitrotoluene
As researchers and professionals in the fields of drug development and chemical synthesis, our work with versatile building blocks like 3-Fluoro-4-nitrotoluene is fundamental to innovation.[1] This compound, a halogenated nitroaromatic, is instrumental in creating advanced materials and active pharmaceutical ingredients.[1][2] However, its utility is matched by its hazardous nature, demanding a rigorous and scientifically grounded approach to its handling and, critically, its disposal.
This guide moves beyond a simple checklist. It provides a comprehensive, procedural framework for the safe and compliant disposal of 3-Fluoro-4-nitrotoluene, grounded in an understanding of its chemical properties and the regulatory landscape. Our commitment to safety and environmental stewardship is as paramount as our scientific pursuits.
Core Hazard Profile: The "Why" Behind the Procedure
Understanding the inherent risks of 3-Fluoro-4-nitrotoluene is the foundation of its safe management. Its hazard profile dictates every procedural step, from personal protective equipment (PPE) selection to the final disposal pathway. The compound is classified as a combustible solid and is highly hazardous to aquatic environments.
| Property | Value | Source(s) |
| CAS Number | 446-34-4 | [3][4] |
| Molecular Formula | C₇H₆FNO₂ | [4] |
| Physical State | Solid | |
| Melting Point | 52-55 °C | [5] |
| Flash Point | 110 °C (230 °F) - closed cup | |
| Synonyms | 2-fluoro-4-methyl-1-nitrobenzene | [3][4] |
Key Hazard Classifications:
-
Acute Toxicity 4 (Oral, Dermal, Inhalation): The compound is harmful if swallowed, in contact with skin, or inhaled.[6][7] This multi-route toxicity necessitates the use of engineering controls like fume hoods and comprehensive PPE to eliminate all potential exposure pathways.
-
Skin and Eye Irritant (Category 2): It is known to cause significant skin and serious eye irritation.[6] This underscores the mandatory use of chemical-resistant gloves and sealed eye protection.
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation, reinforcing the need for handling within a well-ventilated area or fume hood to prevent inhalation.
-
Environmental Hazard: As a substance with a Water Hazard Class of 3 (WGK 3), it is considered extremely hazardous to water. This classification is the primary reason that disposal into sanitary sewer systems is strictly prohibited.
The presence of both a nitro group and a halogen (fluorine) places this compound into two critical chemical classes for waste management: nitroaromatic compounds and halogenated organic compounds.[8][9] The nitro group can contribute to thermal instability, while the halogenated nature requires specific disposal methods, often high-temperature incineration, to prevent the formation of toxic byproducts.[10][11][12]
Pre-Disposal Operations: Engineering Controls and PPE
Before handling waste 3-Fluoro-4-nitrotoluene, establishing a safe working environment is non-negotiable.
Engineering Controls: All handling, including weighing, transferring, and containerizing waste, must be conducted in a certified chemical fume hood. This is the primary line of defense against inhalation of dust or vapors.[9]
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.[13]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes or airborne particles.[13]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Ensure gloves are inspected before use and changed immediately if contamination is suspected.[9][13]
-
Respiratory Protection: For situations outside of a fume hood or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (N95 or equivalent) is necessary.[13]
Standard Operating Procedure (SOP) for Waste Collection and Disposal
This step-by-step protocol ensures that waste 3-Fluoro-4-nitrotoluene is handled, segregated, and stored in a manner that is safe, compliant, and prepared for final disposal. On-site chemical treatment is not recommended for this compound.[14]
Step 1: Designate a Waste Container
-
Select a dedicated, leak-proof container that is chemically compatible with 3-Fluoro-4-nitrotoluene. The original product container is often an excellent choice.[14]
-
Ensure the container has a secure, tight-fitting lid to prevent leaks or the release of vapors.[3][11]
Step 2: Waste Segregation (Critical Step)
-
This is the most crucial step in the disposal process. As a fluorinated organic compound, 3-Fluoro-4-nitrotoluene waste must be segregated into the "Halogenated Organic Waste" stream.[9][15]
-
Causality: Halogenated waste requires specialized high-temperature incineration with scrubbers to neutralize the acidic gases (e.g., hydrogen fluoride) produced during combustion.[12] Mixing it with non-halogenated waste contaminates the entire stream, leading to improper disposal and significantly increased costs.
Step 3: Container Labeling
-
Proper labeling is a regulatory requirement and essential for safety. The label must be clear, legible, and permanently affixed to the container.[14]
-
The label must include:
Step 4: On-Site Storage (Satellite Accumulation)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Utilize secondary containment, such as a chemically resistant tray or bin, to contain any potential leaks from the primary container.[14]
-
The storage location should be a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11][13]
Step 5: Arranging Final Disposal
-
Once the container is full, or as per your institution's policy, arrange for pickup.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14]
-
Provide them with all the information from the waste label and follow their specific instructions for collection and any required manifest paperwork.[16]
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Secure the Area: Immediately alert colleagues and restrict access to the spill area.[10]
-
Don PPE: If not already worn, don the full PPE ensemble described in Section 2.
-
Contain the Spill: For a solid spill, gently cover it with an inert absorbent material like vermiculite, dry sand, or earth to prevent dust from becoming airborne.[10][14]
-
Collect the Material: Carefully sweep or vacuum (with a HEPA-filtered vacuum) the absorbed material. Avoid aggressive actions that could generate dust.[10][13]
-
Package the Waste: Place all contaminated materials (spilled substance, absorbent, used PPE) into a new, sealable hazardous waste container. Label it as described in Section 3, adding "Spill Debris" to the description.
-
Decontaminate: Wipe down the spill area with a suitable solvent (e.g., acetone) followed by a thorough wash with soap and water. Collect all cleaning materials (wipes, etc.) as hazardous waste.[10]
-
Report: Report the incident to your EHS department according to your institution's policy.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of 3-Fluoro-4-nitrotoluene, from generation to final hand-off.
Caption: Disposal workflow for 3-Fluoro-4-nitrotoluene.
References
-
3-Fluoro-4-nitrotoluene | 446-34-4 . Tokyo Chemical Industry UK Ltd. [Link]
-
3-Fluoro-4-nitrotoluene(CAS#:446-34-4) MSDS . Chemsrc. [Link]
-
Proper disposal of chemicals . Sciencemadness Wiki. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation . National Institutes of Health (NIH). [Link]
-
3-Fluoro-4-nitrotoluene . NIST WebBook. [Link]
-
Nitration of aromatic compounds . YouTube. [Link]
-
Safe Handling & Disposal of Organic Substances . Science Ready. [Link]
-
Hazardous Waste: Guidelines and Regulations . U.S. Environmental Protection Agency (EPA). [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . [Link]
-
Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). [Link]
-
List of Halogenated Organic Compounds Regulated Under § 268.32 . Electronic Code of Federal Regulations (eCFR). [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Fluoro-4-nitrotoluene [zjjtxc.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 3-Fluoro-4-nitrotoluene [webbook.nist.gov]
- 5. 3-Fluoro-4-nitrotoluene | CAS#:446-34-4 | Chemsrc [chemsrc.com]
- 6. 3-Fluoro-4-nitrotoluene | 446-34-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 3-Fluoro-4-nitrotoluene, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceready.com.au [scienceready.com.au]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. 3-Fluoro-4-nitrotoluene(446-34-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. uakron.edu [uakron.edu]
- 16. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Fluoro-4-nitrotoluene
Welcome to a comprehensive guide on the safe handling of 3-Fluoro-4-nitrotoluene (CAS No. 446-34-4). As researchers and drug development professionals, our work's integrity is intrinsically linked to our safety. This guide moves beyond a simple checklist, delving into the causality behind each procedural step. My aim is to equip you with the expertise to not only follow protocols but to understand and implement them as a self-validating system of safety, building a deep, trust-based approach to laboratory operations.
Understanding the Hazard: Why This Chemical Demands Respect
3-Fluoro-4-nitrotoluene is a solid organic compound frequently used as a building block in complex chemical syntheses.[1] However, its utility comes with significant hazards that must be rigorously managed. It is classified as acutely toxic and an irritant.[1][2] The primary routes of exposure are inhalation, skin contact, and ingestion, all of which can be harmful.[3] Direct contact causes skin and serious eye irritation. The core directive for handling this compound is, therefore, the prevention of any direct contact or aerosol inhalation. This principle governs every PPE choice we make.
The Foundation: A Mandated Hazard Assessment
Before any work begins, the Occupational Safety and Health Administration (OSHA) mandates that employers conduct a thorough hazard assessment to determine the appropriate personal protective equipment for each task.[4] This is not a bureaucratic hurdle; it is the logical foundation of our safety protocol. For 3-Fluoro-4-nitrotoluene, the assessment must consider:
-
The physical state: Are you handling the solid powder, which poses an inhalation risk from dust, or a solution, which increases the risk of splashes?[1][5]
-
The scale of the operation: Weighing a few milligrams requires a different level of control compared to a multi-gram synthesis.
-
The specific procedure: Does the task involve heating, agitation, or transfer, all of which can generate dusts or aerosols?
This assessment directly informs the specific PPE required, ensuring protection is adequate but not excessive, which could impede dexterity and safety.
Core Protective Equipment: Your Non-Negotiable Barrier
Based on the known hazards of 3-Fluoro-4-nitrotoluene, the following PPE is mandatory. The causality behind each selection is critical to understanding its function.
| Body Part | Required PPE | Standard / Specification | Rationale: The "Why" |
| Eyes / Face | Chemical Safety Goggles with Side Shields | OSHA 29 CFR 1910.133; ANSI Z87.1; EN166 | Protects against dust particles and accidental splashes of solutions, preventing serious eye irritation.[6][7][8] Standard eyeglasses are insufficient. |
| Hands | Chemical-Resistant Gloves (Nitrile recommended) | ASTM F739 or EN 374 | Prevents skin contact, a primary exposure route.[9] Nitrile gloves offer good resistance to a range of chemicals and are essential to prevent skin irritation and dermal absorption. Always check for tears before use. |
| Body | Professional Lab Coat | N/A | Provides a removable barrier to protect skin and personal clothing from contamination by dust or minor spills.[5] |
| Respiratory | NIOSH-Approved Respirator | OSHA 29 CFR 1910.134; NIOSH | For solids/dust: An N95 dust mask may be sufficient for small quantities in a ventilated area.[1] For larger scales or potential aerosols: A half-mask or full-facepiece respirator with organic vapor cartridges and P100 particulate filters is required.[10][11] This is crucial as inhalation is a key toxicity route. |
All handling of 3-Fluoro-4-nitrotoluene, especially weighing the solid or performing transfers, must be conducted within a certified chemical fume hood to minimize inhalation exposure through engineering controls.[7][8]
Operational Plan: A Step-by-Step Protocol for Safety
Expertise is demonstrated not just in knowing what to wear, but in knowing how to use it. Cross-contamination during the removal of PPE is a common and preventable error.
Donning (Putting On) PPE Workflow:
-
Hand Hygiene: Wash hands thoroughly.
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Respirator: If required, perform a seal check on your respirator.
-
Eye Protection: Put on safety goggles.
-
Gloves: Don gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) PPE Workflow (The Critical Sequence):
The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off inside-out over the first glove. Dispose of them immediately in a designated hazardous waste container.[12]
-
Lab Coat: Unfasten the lab coat. Remove it by folding it in on itself, keeping the contaminated exterior away from your body. Place it in a designated bin for laundering or disposal.
-
Hand Hygiene: Wash your hands thoroughly.
-
Eye Protection: Remove goggles by handling the strap, not the front.
-
Respirator: Remove your respirator.
-
Final Hand Hygiene: Wash hands again as a final precaution.
This sequence is designed to systematically remove the most contaminated items first, minimizing the risk of transferring the chemical to your skin or face.
PPE Selection Workflow Diagram
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE when handling 3-Fluoro-4-nitrotoluene.
Emergency Response: Spills and Exposure
Even with meticulous planning, accidents can happen. Your PPE is your first line of defense.
-
Skin Exposure: Immediately remove contaminated clothing and gloves.[6] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[5][6] Seek medical attention if irritation develops.
-
Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Spill Response: Evacuate the immediate area. For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste.[12] Do not use a vacuum cleaner unless it is rated for hazardous dust. All materials used for cleanup, including your PPE, must be disposed of as hazardous waste.[12]
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is the final step in the safe handling lifecycle.
-
Contaminated PPE: All disposable PPE (gloves, masks) used while handling 3-Fluoro-4-nitrotoluene must be placed in a clearly labeled hazardous waste container.[12]
-
Chemical Waste: Unused or waste 3-Fluoro-4-nitrotoluene must be disposed of as hazardous chemical waste.[5] It should never be poured down the drain or mixed with general trash.[12] Collect it in a dedicated, sealed, and properly labeled container, and arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[12]
By internalizing not just the steps but the scientific reasoning behind them, you transform a safety protocol into an instinct. This approach ensures the well-being of you and your colleagues, allowing you to focus on the vital research and development that drives our industry forward.
References
- Vertex AI Search. (n.d.). Understanding OSHA Requirements for Personal Protective Equipment (PPE). Retrieved January 10, 2026.
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Standards. Retrieved January 10, 2026, from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. Retrieved January 10, 2026, from [Link]
-
Tucker Safety. (n.d.). PPE Requirements – OSHA. Retrieved January 10, 2026, from [Link]
-
Frontline Data Solutions. (n.d.). OSHA PPE Standards: Essential Workplace Guidelines. Retrieved January 10, 2026, from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - m-Nitrotoluene. Retrieved January 10, 2026, from [Link]
-
Chemsrc. (2025). 3-Fluoro-4-nitrotoluene(CAS#:446-34-4). Retrieved January 10, 2026, from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Nitrotoluenes. Retrieved January 10, 2026, from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - o-Nitrotoluene. Retrieved January 10, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: p-Nitrotoluene. Retrieved January 10, 2026, from [Link]
Sources
- 1. 3-Fluoro-4-nitrotoluene 99 446-34-4 [sigmaaldrich.com]
- 2. 3-Fluoro-4-nitrotoluene, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 3-Fluoro-4-nitrotoluene | 446-34-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. tuckersafety.com [tuckersafety.com]
- 5. 3-Fluoro-4-nitrotoluene - Safety Data Sheet [chemicalbook.com]
- 6. 3-Fluoro-4-nitrotoluene(446-34-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - m-Nitrotoluene [cdc.gov]
- 11. restoredcdc.org [restoredcdc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




